1,6-Dioxacycloheptadecan-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-dioxacycloheptadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c16-15-11-7-5-3-1-2-4-6-8-12-17-13-9-10-14-18-15/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOPGVGWFNHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOCCCCOC(=O)CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047705 | |
| Record name | 12-Oxahexadecanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6707-60-4 | |
| Record name | 1,6-Dioxacycloheptadecan-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6707-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Oxahexadecanolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006707604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dioxacycloheptadecan-7-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dioxacycloheptadecan-7-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 12-Oxahexadecanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-oxahexadecan-16-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 12-OXAHEXADECANOLIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U2GR91JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,6-Dioxacycloheptadecan-7-one (CAS: 6707-60-4)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide and Hibiscolide, is a macrocyclic lactone prized for its potent musk fragrance.[1][2][3] While its primary application lies within the fragrance industry, its classification as a macrocyclic lactone places it in a chemical family with diverse and significant biological activities, warranting a closer look from the perspective of pharmaceutical and life science research. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis pathways, analytical characterization, and potential avenues for research and development.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of scientific inquiry. This compound is a 17-membered ring containing a lactone (cyclic ester) functional group and an additional ether linkage.
-
Systematic Name: this compound
-
Molecular Weight: 256.38 g/mol [4]
-
Synonyms: Cervolide, Hibiscolide, 12-Oxahexadecanolide, Musk 781.[1][2][3][5]
The structure is characterized by a high degree of flexibility and a specific conformation that is crucial for its interaction with olfactory receptors. This conformational aspect is a key area of interest when considering potential interactions with biological targets beyond olfaction.
Physicochemical Properties
Understanding the physical and chemical properties of a molecule is critical for designing experiments, formulating products, and predicting its behavior in biological systems.
| Property | Value | Source |
| Appearance | Colorless liquid to white semi-solid | [4][5] |
| Odor | Fine musk note, slightly fruity with a woody background | [4] |
| Boiling Point | ~300-411 °C at 760 mmHg (estimates vary) | [4][5] |
| Density | ~0.98 g/cm³ | [4][5] |
| Flash Point | >93.3 °C (>200 °F) to 165 °C (329 °F) | [4][6] |
| Refractive Index | ~1.463 - 1.468 @ 20°C | [4] |
| LogP | 3.7 - 4.4 | [4][7] |
| Vapor Pressure | ~0.000158 - 0.1620 mmHg @ 20-25°C | [4][8] |
The high LogP value indicates significant lipophilicity, suggesting the molecule will readily partition into lipid bilayers, a crucial property for bioavailability and interaction with intracellular targets. Its low vapor pressure is consistent with its use as a long-lasting fragrance base note.
Synthesis and Manufacturing
The synthesis of macrocyclic lactones is a non-trivial challenge in organic chemistry, often requiring strategies to favor intramolecular cyclization over intermolecular polymerization.
Several strategies exist for the synthesis of this class of molecules. One common industrial method involves the reaction of a long-chain halo-acid derivative with a diol, followed by high-dilution cyclization to form the macrocycle.[2]
A more versatile and widely studied laboratory-scale approach for creating lactones from cyclic ketones is the Baeyer-Villiger oxidation .[9][10][11] This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group using a peroxyacid, converting a cyclic ketone into a lactone.[10][11][12]
Causality in Method Selection: The Baeyer-Villiger oxidation is favored in research and development for its high regioselectivity and stereospecificity.[9][10] The choice of oxidant (e.g., meta-chloroperoxybenzoic acid, m-CPBA) and catalyst can be tuned to control the reaction outcome and yield, making it a powerful tool for creating complex molecular architectures.[9][13]
The following diagram illustrates the logical flow for synthesizing a macrocyclic lactone like this compound from a corresponding cyclic ketone precursor.
Sources
- 1. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6707-60-4 [chemicalbook.com]
- 3. This compound MSDS CasNo.6707-60-4 [m.lookchem.com]
- 4. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. vigon.com [vigon.com]
- 7. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. ScenTree - Ambrettolide (CAS N° 28645-51-4) [scentree.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1,6-Dioxacycloheptadecan-7-one
Introduction
1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide and Musk 781, is a macrocyclic lactone prized for its potent, musk-like odor.[1][2][3] As a 17-membered ring containing both an ester (lactone) and an ether linkage, its unique structure dictates a specific set of physicochemical properties that are critical for its application in the fragrance industry and as a subject of research in synthetic and materials science.[4][5] This guide provides a comprehensive analysis of these properties, offering both foundational data and the experimental rationale for their determination, tailored for researchers, chemists, and professionals in drug development and materials science.
The molecule belongs to the broader class of macrolides, compounds characterized by a large macrocyclic lactone ring.[6] While many natural macrolides exhibit antibiotic properties, synthetic macrocycles like this compound are key components in perfumery and serve as valuable intermediates in organic synthesis.[6][7][8] Understanding its physical and chemical behavior is paramount for formulation, stability testing, and quality control.
Molecular Structure and Core Identifiers
The fundamental identity of a chemical compound begins with its structure and standard identifiers, which ensure unambiguous communication in research and commerce.
Chemical Structure
This compound possesses a 17-membered macrocycle. The nomenclature specifies two oxygen atoms: one as part of the ester functional group at position 1 and another as an ether linkage at position 6. A carbonyl group at position 7 completes the lactone structure.
-
Systematic Name: this compound
-
Common Synonyms: Cervolide, 12-Oxahexadecanolide, Hibiscolide, Musk 781[1][4]
Structural Representation
Caption: 2D representation of this compound.
Physical and Chemical Properties
The macroscopic properties of a substance are a direct consequence of its molecular structure. For this macrocycle, its large, flexible, and moderately polar nature defines its physical state, solubility, and other key characteristics.
| Property | Value | Source |
| Physical Form | Liquid | [3][4] |
| Odor | Characteristic, Musk-like | [2][3] |
| Density | ~0.98 g/cm³ (at 20°C) | [1][3][9] |
| Boiling Point | 140-142 °C at 2 Torr; 339.62°C (estimated at 760 Torr) | [3][9] |
| Refractive Index | ~1.466 | [1][3] |
| LogP (o/w) | 4.4 (at 35°C, pH 7) | [3] |
| Water Solubility | Immiscible | [10] |
| Vapor Pressure | 0.035-0.058 Pa (at 20-25°C) | [3] |
Expert Insights: The high boiling point and low vapor pressure are characteristic of high molecular weight compounds and are essential for its role as a long-lasting base note in fragrances. The high LogP value indicates strong lipophilicity, predicting poor solubility in water but good solubility in organic solvents and oils, which is crucial for formulation in non-aqueous media.[3] The density being close to water is also a typical feature of such long-chain organic molecules.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous identification and quality assessment of this compound. Each technique provides a unique piece of the structural puzzle.
Caption: Standard analytical workflow for physicochemical characterization.
Spectroscopic Analysis
Spectroscopy is the cornerstone of molecular characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and types of hydrogen atoms. For this molecule, one would expect complex multiplets for the aliphatic chain protons (-CH₂-) and distinct signals for protons adjacent to the oxygen atoms (e.g., -CH₂-O-C=O and -CH₂-O-CH₂-), which would be shifted downfield.
-
¹³C NMR: Reveals the number of unique carbon environments. A key signal would be the carbonyl carbon of the lactone, typically appearing far downfield (~170-180 ppm). Other characteristic signals include the carbons adjacent to the ether and ester oxygens (~60-80 ppm) and the aliphatic carbons (~20-40 ppm).
-
-
Mass Spectrometry (MS):
-
Rationale: This technique is the gold standard for determining molecular weight.[11] When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also serves as a powerful tool for purity assessment and identification of trace impurities.[11][12]
-
Expected Result: The molecular ion peak [M]⁺ would be observed at m/z = 256.38. Fragmentation patterns would likely involve the cleavage of the lactone ring and the aliphatic chain, providing further structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is exceptionally useful for identifying functional groups.
-
Expected Result: A strong, sharp absorption band around 1735-1750 cm⁻¹ is definitive for the C=O stretch of the saturated ester (lactone). A prominent band in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching of the ester and ether linkages. The absence of a broad band around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.
-
Chromatographic Techniques
Chromatography is indispensable for assessing the purity of the compound and is a primary method for quality control in industrial settings.[6][12][13]
-
Gas Chromatography (GC): Given its volatility (boiling point of 140-142 °C at reduced pressure), GC is an ideal method for analyzing this compound.[9] When coupled with a Flame Ionization Detector (FID), it provides quantitative data on purity.
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used, particularly for analyzing potential non-volatile impurities or degradation products.[12][14] A C18 reversed-phase column with a mobile phase of acetonitrile and water would be a standard starting point.[11][12] However, due to the lack of a strong UV chromophore, detection can be challenging, often requiring a universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.[6]
Experimental Protocols
The following are standardized, step-by-step protocols for key analytical procedures.
Protocol 4.1: Purity Determination by Gas Chromatography (GC-FID)
-
Objective: To quantify the purity of this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Method:
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in a high-purity solvent such as ethyl acetate or hexane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow of ~1 mL/min.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram (Area % method). A purity of ≥99% is typically required for commercial grades.[1]
-
Protocol 4.2: Functional Group Identification by FTIR Spectroscopy
-
Objective: To confirm the presence of key functional groups (lactone, ether).
-
Instrumentation: Fourier-Transform Infrared Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Method:
-
Sample Preparation: As the sample is a liquid, place one drop directly onto the ATR crystal.[4] No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the strong C=O stretch of the lactone near 1740 cm⁻¹.
-
Identify the C-O stretching bands between 1150-1250 cm⁻¹.
-
Confirm the presence of C-H stretching bands from the aliphatic chain just below 3000 cm⁻¹.
-
-
Stability, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Stability: As a lactone, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the ring to form the corresponding hydroxy carboxylic acid. It is generally stable under neutral conditions.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][10][15] Recommended storage temperatures are often between 2-8°C to minimize degradation over long periods.[3]
-
Safe Handling: Handle in a well-ventilated area.[15] Wear suitable protective clothing, including safety goggles and gloves, to avoid contact with skin and eyes.[10][15] While toxicity is low (LD50 oral-rat: >5 g/kg), it is considered a mild skin irritant.[2][3][10] In case of a spill, absorb with an inert material like vermiculite or sand and dispose of it according to local regulations.[10]
Conclusion
This compound is a well-defined macrocyclic compound whose physicochemical properties are dictated by its large aliphatic ring, lactone, and ether functionalities. Its high molecular weight, lipophilicity, and low volatility make it an effective and persistent musk fragrance. Its characterization relies on a synergistic combination of spectroscopic and chromatographic techniques, with NMR providing definitive structural proof, IR confirming functional groups, MS verifying molecular weight, and GC ensuring purity. The protocols and data presented in this guide offer a robust framework for scientists and researchers to confidently identify, handle, and utilize this valuable molecule.
References
- CymitQuimica. (n.d.). CAS 6707-60-4: this compound.
- LookChem. (n.d.). This compound.
- ECHEMI. (2019). This compound SDS, 6707-60-4 Safety Data Sheets.
- ChemicalBook. (n.d.). This compound Chemical Properties, Uses, Production.
- SciSpace. (n.d.). Application of Different Analytical Techniques and Microbiological Assays for the Analysis of Macrolide Antibiotics from Pharmac.
- Vigon. (2015). Cervolide Safety Data Sheet.
- CAS Common Chemistry. (n.d.). This compound.
- RJ Wave. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical.
- ChemicalBook. (n.d.). 6707-60-4(this compound) Product Description.
- CymitQuimica. (n.d.). CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on.
- ResearchGate. (2025). Available analytical method for macrolide antibiotic.
- Wang, J. (2008).
- Kanfer, I., Skinner, M. F., & Walker, R. B. (1998). Analysis of macrolide antibiotics.
- ACS Omega. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.
- NIH National Library of Medicine. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil.
Sources
- 1. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. This compound | 6707-60-4 [chemicalbook.com]
- 3. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 5. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. vigon.com [vigon.com]
- 11. Analysis of macrolide antibiotics, using liquid chromatography-mass spectrometry, in food, biological and environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. One moment, please... [rjwave.org]
- 13. Analysis of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
A Comprehensive Guide to the Structural Elucidation of 1,6-Dioxacycloheptadecan-7-one
Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4), a 17-membered macrocyclic lactone.[1][2] Aimed at researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the strategic rationale behind the analytical workflow. We will detail the synergistic application of mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques, culminating in a self-validating system for unambiguous structure confirmation.
Introduction: The Challenge of the Macrocycle
This compound, also known by trade names such as Cervolide, is a synthetic macrocycle valued in the fragrance industry for its musk-like odor.[2][3] Structurally, it is a 17-membered ring containing both an ester (lactone) and an ether linkage.[2] The elucidation of such macrocycles presents unique challenges compared to smaller, more rigid molecules. The large number of methylene (CH₂) groups often leads to severe signal overlap in proton NMR spectra, and the molecule's conformational flexibility can complicate spectral interpretation.
This guide presents a logical, multi-technique workflow designed to overcome these challenges, ensuring a high degree of confidence in the final structural assignment. Our approach is grounded in establishing a firm empirical foundation with mass spectrometry before leveraging the power of multidimensional NMR to piece together the molecular puzzle.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex structural connectivity, the first and most critical step is to determine the molecule's exact mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Unlike nominal mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental formula. This step is a self-validating system; if the proposed structure's theoretical mass does not match the experimental HRMS data, the hypothesis is immediately invalidated. For this compound, the molecular formula is C₁₅H₂₈O₃.[2]
Expected Data: The theoretical exact mass for the neutral molecule [M] is 256.20384 Da. When analyzed via HRMS using a soft ionization technique like Electrospray Ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ are typically observed.
| Ion | Theoretical m/z |
| [C₁₅H₂₈O₃+H]⁺ | 257.21112 |
| [C₁₅H₂₈O₃+Na]⁺ | 279.19307 |
| [C₁₅H₂₈O₃+K]⁺ | 295.16698 |
An experimental result matching one of these theoretical values to within 5 ppm provides definitive confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy serves as a rapid preliminary check for key functional groups. The spectrum for this compound is expected to show two highly characteristic absorption bands:
-
C=O Stretch (Ester): A strong, sharp peak around 1735 cm⁻¹ .
-
C-O Stretch (Ester & Ether): One or more strong peaks in the 1250-1050 cm⁻¹ region.
The presence of these bands provides immediate, albeit non-specific, evidence for the core lactone and ether functionalities.
The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A systematic approach, beginning with simple 1D experiments and progressing to more complex 2D correlations, is essential.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical workflow for acquiring and interpreting NMR data to solve the structure.
Caption: Logical workflow for NMR-based structural elucidation.
1D NMR: The First Look at the Skeleton
¹H NMR Spectroscopy: The proton NMR spectrum provides the first detailed map of the molecule. Due to the long aliphatic chains, significant signal overlap is expected in the ~1.2-1.7 ppm region. However, key diagnostic signals are the protons adjacent to the three oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
| Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2 | ~4.1 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen (O1). |
| H-5 | ~3.6 | Triplet (t) | 2H | Methylene protons adjacent to the ether oxygen (O6). |
| H-8 | ~2.3 | Triplet (t) | 2H | Methylene protons alpha to the carbonyl group (C7). |
| H-3, H-4 | ~1.6-1.7 | Multiplet (m) | 4H | Methylene protons beta to the ether and ester oxygens. |
| H-9 to H-15| ~1.2-1.5 | Multiplet (m) | 14H | Overlapping signals of the central aliphatic chain. |
¹³C NMR Spectroscopy: The carbon NMR spectrum, particularly when combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the carbon count and types (CH₃, CH₂, CH, C). For this molecule, 15 distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Position | Predicted δ (ppm) | Carbon Type | Rationale |
|---|---|---|---|
| C-7 | ~174 | C (quat) | Ester carbonyl carbon.[4] |
| C-2 | ~64 | CH₂ | Carbon adjacent to the ester oxygen (O1). |
| C-5 | ~71 | CH₂ | Carbon adjacent to the ether oxygen (O6). |
| C-8 | ~35 | CH₂ | Carbon alpha to the carbonyl group. |
| C-3, C-4 | ~25-30 | CH₂ | Carbons beta to the oxygens. |
| C-9 to C-15| ~22-29 | CH₂ | Central aliphatic chain carbons. |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR reveals how they are assembled. These experiments are indispensable for a molecule of this complexity.[5][6][7]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-C-¹H).[6] It is used to trace out the contiguous proton spin systems. For this compound, COSY will confirm the connectivity within the two main aliphatic chains:
-
Chain 1: H-2 → H-3 → H-4 → H-5
-
Chain 2: H-8 → H-9 → ... → H-15
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[7][8] It is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton signals. For example, the proton signal at ~4.1 ppm (H-2) will show a cross-peak to the carbon signal at ~64 ppm, unambiguously assigning it as C-2.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall macrocyclic structure. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH).[6][8] HMBC is the key to connecting the fragments identified by COSY.
Table 3: Key Diagnostic HMBC Correlations for Structural Assembly
| Proton (Position, δ) | Correlates to Carbon (Position, δ) | J-Coupling | Significance |
|---|---|---|---|
| H-2 (~4.1 ppm) | C-7 (~174 ppm) | ³JCH | Crucial Link 1: Connects the ester-side aliphatic chain to the carbonyl carbon, confirming the lactone ring closure point. |
| H-5 (~3.6 ppm) | C-3 (~28 ppm) | ³JCH | Confirms local connectivity within the C2-C5 fragment. |
| H-8 (~2.3 ppm) | C-7 (~174 ppm) | ²JCH | Crucial Link 2: Connects the other aliphatic chain to the carbonyl carbon. |
| H-15 (~1.3 ppm) | C-2 (~64 ppm) | - | This long-range correlation across the ring might be weak or unobservable, but if present, provides further confirmation. |
The following diagram visually represents these key HMBC correlations that piece the final structure together.
Sources
- 1. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6707-60-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. iq.ufrgs.br [iq.ufrgs.br]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1,6-Dioxacycloheptadecan-7-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone, represents a molecule of interest at the intersection of materials science, fragrance chemistry, and pharmaceutical research. While extensively utilized in the fragrance industry under various synonyms, its potential as a versatile building block and intermediate in the synthesis of more complex molecules warrants a deeper exploration by the scientific and drug development communities. This guide provides a comprehensive overview of its chemical identity, synthesis, and known applications, with a forward look toward its potential in pharmaceutical research and development.
Chemical Identity and Synonyms
This compound is a 17-membered macrocyclic lactone containing two oxygen atoms within the ring. Its systematic IUPAC name is this compound, and it is registered under the CAS number 6707-60-4 .[1][2][3][4]
Due to its widespread use as a synthetic musk, it is known by a variety of synonyms and trade names, the most common of which is Cervolide .[1][2][3][4][5] Understanding these alternative names is crucial when navigating commercial and scientific literature.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 6707-60-4 |
| Molecular Formula | C₁₅H₂₈O₃ |
| Molecular Weight | 256.38 g/mol |
| Common Synonyms | Cervolide, Hibiscolide, Musk 781, 12-Oxahexadecan-16-olide, 12-Oxa-1,16-hexadecanolide, 16-Hydroxy-12-oxahexadecanoic acid omega-lactone, Undecanoic acid, 11-(4-hydroxybutoxy)-, ο-lactone |
Physicochemical Properties
This compound is a colorless liquid with a characteristic musk odor, often described as having fruity and woody undertones.[6] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 300 °C | [2] |
| Flash Point | >93.3 °C (>200.0 °F) Closed Cup | [7] |
| Density | 0.98 g/cm³ | [2] |
| Refractive Index | 1.463 - 1.468 @ 20°C | [2] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents. | [8] |
Synthesis of this compound: A Methodological Overview
The synthesis of macrocyclic lactones such as this compound often involves multi-step processes. A commonly cited method involves the reaction of a long-chain haloester with a diol, followed by cyclization.[5]
A known synthetic route for this compound proceeds via the following conceptual steps:
-
Alkylation: Reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol. This step introduces the second oxygen atom that will become part of the macrocyclic ring.
-
Polyesterification: The resulting hydroxy ester, methyl 16-hydroxy-12-oxapalmitate, is then condensed to form a polyester.
-
Depolymerization: The polyester is subsequently depolymerized under high temperature and vacuum to yield the desired macrocyclic lactone, this compound.[5]
This process is an example of a high-dilution cyclization, where the formation of the intramolecular cyclic product is favored over intermolecular polymerization.
Experimental Protocol: Conceptual Synthesis
The following is a conceptual, non-validated protocol based on the described synthetic strategy. Researchers should consult peer-reviewed literature for detailed, optimized, and validated experimental conditions.
Step 1: Synthesis of Methyl 16-hydroxy-12-oxapalmitate
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1,4-butanediol in a suitable anhydrous solvent (e.g., THF).
-
Add sodium hydride portion-wise at a controlled temperature to form the monosodium salt of 1,4-butanediol.
-
Slowly add a solution of methyl 11-bromoundecanoate in the same solvent to the reaction mixture.
-
Heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
After completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography) to yield pure methyl 16-hydroxy-12-oxapalmitate.
Step 2: Polyesterification
-
Combine the purified methyl 16-hydroxy-12-oxapalmitate with a suitable transesterification catalyst in a reaction vessel equipped for distillation.
-
Heat the mixture under reduced pressure to drive the removal of methanol and promote the formation of the polyester.
Step 3: Depolymerization and Cyclization
-
Heat the polyester at a high temperature under a high vacuum in the presence of a depolymerization catalyst.
-
The volatile macrocyclic lactone, this compound, will distill from the reaction mixture and can be collected.
-
Further purification of the collected distillate may be necessary to obtain the final product of high purity.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
While the primary commercial application of this compound is in the fragrance industry, its chemical structure as a macrocyclic lactone opens avenues for its use in pharmaceutical research and drug development.
As a Pharmaceutical Intermediate and Building Block
The term "pharmaceutical intermediates" is broadly applied to chemical compounds that are used in the synthesis of active pharmaceutical ingredients (APIs).[9] this compound, with its functional groups (an ester and two ether linkages) and a macrocyclic scaffold, can potentially serve as a starting material or a key intermediate in the synthesis of more complex molecules with biological activity. The lactone can be hydrolyzed to the corresponding hydroxy acid, and the ether linkages provide points for potential modification.
The Broader Context: Macrocyclic Lactones in Pharmacology
The class of macrocyclic lactones has a significant history in medicine, particularly as anthelmintic agents.[10][11][12] Compounds like ivermectin and moxidectin are well-known examples.[13] Their mechanism of action often involves targeting glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[10][11][12]
While this compound is a synthetic molecule and structurally simpler than the naturally derived anthelmintic macrocyclic lactones, its core structure is of a class of compounds with proven biological activity. This suggests that derivatives of this compound could be synthesized and screened for various biological activities.
Potential Biological Activities of Synthetic Musks
It is important to note that some synthetic musks have been investigated for their potential to act as endocrine disruptors.[14][15] Studies have shown that certain synthetic musk compounds can interact with hormone receptors and may affect the growth of hormone-responsive cells in vitro.[14] While these studies often focus on other classes of synthetic musks (nitro-musks and polycyclic musks), any research into the biological effects of this compound should consider a thorough toxicological and pharmacological evaluation.
The general pharmacological properties of natural musk have been studied, revealing effects such as inhibition of acetic acid-induced writhing and anti-inflammatory effects.[16] However, these effects were not observed with muscone, a primary constituent of natural musk, suggesting that other components are responsible for these activities.[16]
Analytical Characterization
-
¹H NMR Spectroscopy: Protons adjacent to the ester and ether functionalities would be expected to show characteristic downfield shifts. The long methylene chains would likely appear as a complex multiplet in the upfield region of the spectrum.
-
¹³C NMR Spectroscopy: The carbonyl carbon of the lactone would be the most downfield signal. Carbons adjacent to the oxygen atoms of the ether and ester groups would also be deshielded and appear at characteristic chemical shifts.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (256.38 g/mol ) would be expected, along with characteristic fragmentation patterns resulting from the loss of alkyl chains and cleavage of the ester and ether linkages.
Safety and Handling
According to available safety data sheets, this compound is reported to cause mild skin irritation.[7] It is recommended to observe good industrial hygiene practices, including wearing suitable protective clothing and avoiding contact with skin and eyes.[8] In case of skin irritation, medical advice should be sought.[7] The compound should be stored away from incompatible materials.[7]
Future Perspectives
This compound is a well-established molecule in the fragrance industry. For the research and drug development community, its value may lie in its potential as a readily available, structurally interesting macrocyclic building block. Future research could focus on:
-
Derivative Synthesis: Creating libraries of derivatives by modifying the lactone and ether functionalities to explore a wider range of chemical space and potential biological activities.
-
Biological Screening: Screening this compound and its derivatives against various biological targets, including those relevant to parasitic diseases, inflammation, and cancer.
-
Material Science Applications: Investigating its use in the development of novel polymers and materials, leveraging its macrocyclic structure.
The journey of a molecule from one scientific discipline to another can often lead to unexpected and valuable discoveries. A deeper investigation into the properties and potential of this compound beyond its current applications is a promising area for future research.
References
- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866–872. [Link]
- Bentham Science Publishers. (n.d.). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.
- Geary, T. G. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.
- ResearchGate. (n.d.). Mode of action of macrocyclic lactones (ML). The green circles....
- MSD Veterinary Manual. (n.d.). Macrocyclic lactones: mechanisms of action.
- Api, A. M., Belsito, D., Bisesti, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., Cancellieri, M. A., Dagli, M. L., Date, M., Dekant, W., Deodhar, C., Fryer, A. D., Gadhia, S., Jones, L., Joshi, K., Lapczynski, A., Lavelle, M., Lee, I., ... & Tokura, Y. (2006). Synthetic Musk Compounds and Effects on Human Health? Environmental Health Perspectives, 114(1), A19–A20. [Link]
- The Good Scents Company. (n.d.). musk decanolide cervolide (Givaudan).
- Morishita, S., Mishima, Y., & Shoji, M. (1987). Pharmacological properties of musk. General Pharmacology, 18(3), 253–261. [Link]
- Campaign for Safe Cosmetics. (n.d.). Synthetic Musks.
- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000826).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029597).
- ResearchGate. (n.d.). (PDF) Synthetic Musk Compounds and Effects on Human Health?.
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0212849).
- ScenTree. (n.d.). Cervolide (CAS N° 6707-60-4).
- ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated....
- Givaudan. (n.d.). Cervolide.
- LookChem. (n.d.). This compound.
- CAS Common Chemistry. (n.d.). This compound.
- PubChem. (n.d.). 1,6-Dioxacyclohexadecane-7,16-dione.
- PubChem. (n.d.). (8Z)-1,6-dioxacycloheptadec-8-en-7-one.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- ResearchGate. (n.d.). 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13....
- Zhang, W., Wang, J., & Li, Z. (2020). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. Green Chemistry, 22(17), 5676-5684. [Link]
- Khalafy, J., Rimaz, M., Ezzati, M., & Prager, R. H. (2012). A Green One-Pot Protocol for Regioselective Synthesis of New Substituted 7,8-Dihydrocinnoline-5(6H)-ones. Bulletin of the Korean Chemical Society, 33(9), 2890-2894. [Link]
- ResearchGate. (n.d.). One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis | Request PDF.
Sources
- 1. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 5. This compound | 6707-60-4 [chemicalbook.com]
- 6. perfumiarz.com [perfumiarz.com]
- 7. vigon.com [vigon.com]
- 8. musk decanolide, 6707-60-4 [thegoodscentscompany.com]
- 9. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 14. safecosmetics.org [safecosmetics.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pharmacological properties of musk - PubMed [pubmed.ncbi.nlm.nih.gov]
Cervolide chemical structure and properties
Introduction
Cervolide, a significant molecule in the landscape of synthetic fragrance ingredients, is a macrocyclic musk known for its soft, musky, and slightly fruity-woody aroma.[1][2][3] As a key component in a perfumer's palette, it provides a lingering, warm, and clean base note to a wide array of fragrance compositions. This guide offers a comprehensive technical overview of Cervolide, intended for researchers, scientists, and professionals in the fields of chemistry, toxicology, and drug development. It delves into its chemical architecture, physicochemical characteristics, synthesis, and known biological interactions, while also providing practical experimental protocols for its evaluation.
Overview of Cervolide as a Macrocyclic Musk
Cervolide belongs to the class of macrocyclic musks, which are characterized by a large ring structure, typically containing 14 to 18 carbon atoms, with a lactone or ketone functional group. These molecules are prized for their olfactory properties that mimic the scent of natural musk, historically obtained from the musk deer. The development of synthetic musks like Cervolide was driven by ethical considerations and the need for a consistent and sustainable supply of these important fragrance ingredients.
Significance in Fragrance Chemistry
In perfumery, Cervolide is valued for its excellent fixative properties, meaning it helps to prolong the evaporation of more volatile fragrance components, thus extending the overall longevity of a scent on the skin.[3] Its subtle yet persistent character makes it a versatile ingredient in fine fragrances, personal care products, and household goods.
Scope of the Guide
This technical guide provides a detailed examination of Cervolide, encompassing its chemical and physical properties, a review of its synthesis, and an exploration of its biological and toxicological profile based on available data for synthetic musks. Furthermore, it includes standardized experimental protocols for the sensory and in vitro evaluation of this compound, aiming to equip researchers with the necessary information for further investigation and application.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical properties of Cervolide is fundamental to its application and study.
Chemical Identity
-
Synonyms: 12-Oxahexadecanolide, Musk 781, Hibiscolide[4]
-
CAS Number: 6707-60-4[2]
-
Molecular Formula: C₁₅H₂₈O₃[2]
-
Molecular Weight: 256.38 g/mol [2]
Stereochemistry
Currently, there is limited publicly available information regarding the specific stereoisomers of Cervolide that are produced and used commercially. The synthesis methods generally point to a racemic mixture, but the olfactory properties of individual enantiomers may differ. Further research into the stereoselective synthesis and sensory evaluation of Cervolide's stereoisomers could provide valuable insights.
Physicochemical Properties
The physicochemical properties of Cervolide are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 300 °C (572 °F) | [2] |
| Flash Point | 165 °C (329 °F) | [2] |
| Density | 0.98 g/cm³ | [2] |
| Vapor Pressure | 0.1593 mmHg @ 20°C | [2] |
| Log P (Octanol/Water Partition Coefficient) | 3.7 | [2] |
| Refractive Index @ 20°C | 1.463 - 1.468 | [2] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents. |
Synthesis and Manufacturing
Cervolide is a synthetic compound, and its production is achieved through chemical synthesis.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for Cervolide (this compound) involves a macrocyclization step, typically a macrolactonization, of a corresponding ω-hydroxy acid or its derivative. This precursor can be envisioned as being derived from simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of Cervolide.
Detailed Step-by-Step Synthesis Protocol
A generalized, illustrative protocol based on this description would be:
Step 1: Williamson Ether Synthesis
-
In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1,4-butanediol in a suitable solvent (e.g., anhydrous THF).
-
Add one equivalent of a strong base, such as sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0 °C) to form the monosodium salt.
-
To this solution, add methyl 11-bromoundecanoate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude ether-ester intermediate.
Step 2: Saponification
-
Dissolve the crude intermediate from Step 1 in a suitable solvent mixture (e.g., methanol/water).
-
Add a base, such as sodium hydroxide (NaOH), and heat the mixture to reflux to hydrolyze the methyl ester.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to protonate the carboxylate.
-
Extract the resulting ω-hydroxy-oxa-alkanoic acid with an organic solvent.
-
Dry and concentrate the organic layer to obtain the crude acid.
Step 3: Macrolactonization
-
This critical step can be achieved through various methods, such as the Yamaguchi or Shiina macrolactonization protocols, which are designed to favor intramolecular cyclization over intermolecular polymerization, especially at high dilution.
-
A general approach involves activating the carboxylic acid (e.g., with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine) and then inducing cyclization by adding a catalyst (e.g., DMAP).
-
The reaction is typically run in a non-polar solvent at elevated temperatures.
-
Purification of the crude product is usually performed using column chromatography to isolate the desired Cervolide.
Industrial Manufacturing Considerations
On an industrial scale, the synthesis of Cervolide would be optimized for cost-effectiveness, yield, and safety. This would involve the use of readily available and inexpensive starting materials, efficient catalysts, and process conditions that minimize waste and energy consumption. The final product would undergo rigorous purification and quality control to meet the high standards of the fragrance industry.
Spectroscopic and Chromatographic Characterization
The structural elucidation and purity assessment of Cervolide rely on a combination of spectroscopic and chromatographic techniques. While detailed spectral data is not widely published, the expected spectral characteristics can be inferred.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Cervolide is expected to show characteristic signals for the methylene protons of the long aliphatic chain, typically in the range of δ 1.2-1.7 ppm. The protons adjacent to the ether and ester functionalities would appear at lower field (δ 3.5-4.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the lactone at approximately δ 170-175 ppm. The carbons of the ether linkages would resonate around δ 60-70 ppm, while the aliphatic methylene carbons would appear in the upfield region of the spectrum.
Note: Specific, assigned NMR data for Cervolide is not currently available in the public domain. The information above is based on general principles of NMR spectroscopy for similar structures.
Mass Spectrometry (MS)
The mass spectrum of Cervolide would show a molecular ion peak (M⁺) corresponding to its molecular weight (256.38 g/mol ). The fragmentation pattern would likely involve the characteristic cleavage of the lactone ring and the aliphatic chain, providing valuable structural information.
Note: Detailed mass fragmentation data for Cervolide is not publicly available.
Infrared (IR) Spectroscopy
The IR spectrum of Cervolide is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone functional group, typically in the region of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether and ester groups and C-H stretching and bending vibrations for the aliphatic chain.
Note: A published IR spectrum for Cervolide is not readily accessible.
Gas Chromatography (GC) Analysis
Gas chromatography is a standard method for assessing the purity of volatile fragrance ingredients like Cervolide. When coupled with a mass spectrometer (GC-MS), it can also be used for identification and quantification in complex mixtures. The retention time of Cervolide on a given GC column under specific conditions is a key parameter for its identification.
Biological and Toxicological Profile
The biological and toxicological properties of Cervolide are of primary interest for its safe use in consumer products and for exploring any potential therapeutic applications.
Olfactory Properties and Mechanism of Odor Perception
Cervolide possesses a fine musk note with subtle fruity and woody undertones.[1] The perception of its scent is initiated by the binding of the molecule to specific olfactory receptors in the nasal epithelium. Recent research has identified several human olfactory receptors that respond to musk compounds, providing a molecular basis for the perception of their characteristic odor.
Potential Biological Activities
While primarily used for its olfactory properties, the broader biological activities of Cervolide are not well-documented in publicly available literature. However, studies on other synthetic musks have raised considerations regarding their potential for other biological interactions.
Some synthetic musks have been investigated for their potential to interact with the endocrine system.[5][6] These endocrine-disrupting chemicals can interfere with hormone signaling pathways.[5][6] It is important to note that the endocrine-disrupting potential can vary significantly between different classes of synthetic musks. The potential for Cervolide to exhibit such activity would require specific investigation.
Ecotoxicity and Environmental Fate
The environmental impact of widely used chemicals like Cervolide is an important consideration. Givaudan, a major manufacturer, has provided some sustainability data for Cervolide, indicating that it is assessed for ecotoxicity using internationally recognized guidelines.[1] The biodegradability of Cervolide is also a key factor in its environmental profile.[1]
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of Cervolide.
Protocol for Sensory Evaluation of Musk Odorants
This protocol outlines a standard method for the sensory evaluation of a musk compound like Cervolide.
Objective: To determine the odor profile and intensity of Cervolide.
Materials:
-
Cervolide solution (e.g., 10% in ethanol)
-
Ethanol (perfumer's grade)
-
Fragrance blotters (smelling strips)
-
Odor-free environment
Procedure:
-
Prepare a dilution series of Cervolide in ethanol (e.g., 10%, 5%, 1%, 0.1%).
-
Dip a clean, labeled fragrance blotter into each dilution for a few seconds.
-
Allow the ethanol to evaporate for approximately 30-60 seconds before evaluation.
-
Present the blotters to a panel of trained sensory assessors in a randomized order.
-
Assessors should evaluate the odor profile, noting the primary musk character and any secondary notes (e.g., fruity, woody, powdery).
-
The intensity of the odor should be rated on a standardized scale (e.g., a 9-point scale from "no odor" to "extremely strong").
-
The tenacity (longevity) of the scent can be evaluated by reassessing the blotters at regular time intervals (e.g., 1, 4, 8, and 24 hours).
Caption: Workflow for Sensory Evaluation of Cervolide.
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the potential cytotoxicity of Cervolide on a cell line (e.g., human dermal fibroblasts).
Objective: To determine the concentration of Cervolide that reduces cell viability by 50% (IC₅₀).
Materials:
-
Cervolide
-
Human dermal fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of Cervolide in a suitable solvent (e.g., DMSO) and then create a serial dilution in cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of Cervolide. Include a vehicle control (medium with the same concentration of DMSO as the highest Cervolide concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells with Cervolide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Cervolide concentration to determine the IC₅₀ value.
Sources
A Technical Guide to the Spectroscopic Characterization of 1,6-Dioxacycloheptadecan-7-one (Cervolide)
Abstract: This guide provides an in-depth technical framework for the spectroscopic analysis of 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4), a significant macrocyclic musk known commercially as Cervolide. While this compound is widely used in the fragrance industry, comprehensive, publicly accessible experimental spectra are notably scarce. Therefore, this document leverages fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to predict and interpret the compound's spectral characteristics. The objective is to equip researchers, chemists, and quality control professionals with a robust theoretical foundation for identifying and structurally verifying this molecule, explaining the causality behind analytical choices and providing validated protocols for data acquisition.
Introduction and Molecular Overview
This compound is a 17-membered macrocyclic lactone containing an additional ether linkage within its ring. With a molecular formula of C₁₅H₂₈O₃ and a molecular weight of 256.38 g/mol , its structure is distinguished by two key functional groups: a cyclic ester (lactone) and an ether.[1] These features are pivotal in defining both its desirable olfactory properties—a soft, slightly fruity, and woody musk—and its behavior under spectroscopic analysis.[2][3]
The structural elucidation and quality assessment of such molecules are critically dependent on a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework and the electronic environment of each atom.
-
Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through fragmentation analysis.
-
Infrared (IR) Spectroscopy: Confirms the presence of specific functional groups.
This guide will deconstruct the expected spectroscopic signature of this compound for each of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about an atom's chemical environment, its proximity to other atoms, and the bonding framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality in Experimental Design: The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is fundamental; it dissolves the nonpolar molecule without contributing interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard, providing a zero-point reference (0.00 ppm) for the chemical shift scale. A high-field instrument (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion, which is crucial for resolving the many similar methylene groups in a large aliphatic ring.
Predicted ¹H NMR Spectrum: The proton spectrum is anticipated to show distinct regions corresponding to protons influenced by the electron-withdrawing effects of the ester and ether oxygen atoms.
-
Protons Alpha to Ester Oxygen (Position 2): The -CH₂- group directly attached to the ester oxygen is the most deshielded, predicted to appear far downfield around δ 4.1-4.2 ppm . This signal would likely be a triplet, split by the adjacent methylene group at position 3.
-
Protons Alpha to Ether Oxygen (Positions 5 & 8): The two -CH₂- groups adjacent to the ether oxygen are also significantly deshielded. They are expected to resonate in the region of δ 3.5-3.7 ppm . These signals would also likely appear as triplets.
-
Protons Alpha to Carbonyl (Position 17): The -CH₂- group adjacent to the carbonyl is moderately deshielded and is predicted to appear at approximately δ 2.3-2.4 ppm as a triplet.
-
Aliphatic Chain Protons: The remaining nine methylene groups form the bulk of the aliphatic chain. These protons are in similar, shielded environments and are expected to produce a large, complex, and overlapping set of signals in the upfield region of δ 1.2-1.7 ppm .
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale for Shift |
| H-2 | 4.1 – 4.2 | Triplet (t) | 2H | Directly bonded to highly electronegative ester oxygen. |
| H-5, H-8 | 3.5 – 3.7 | Triplet (t) | 4H | Adjacent to electronegative ether oxygen. |
| H-17 | 2.3 – 2.4 | Triplet (t) | 2H | Deshielded by the adjacent carbonyl group. |
| Other -CH₂- | 1.2 – 1.7 | Multiplet (m) | 20H | Standard aliphatic proton region; shielded environment. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality in Experimental Design: A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon atom appears as a single sharp line. This simplifies the spectrum and allows for a direct count of non-equivalent carbon environments. The chemical shift of each carbon is highly sensitive to its local electronic structure.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (Position 1): The ester carbonyl carbon is the most deshielded carbon in the molecule, predicted to appear significantly downfield at δ 173-175 ppm .
-
Carbons Alpha to Oxygens: The carbons bonded to the oxygen atoms will appear in the "ether region." The carbon alpha to the ester oxygen (C-2) is expected around δ 63-65 ppm , while the two carbons adjacent to the ether oxygen (C-5, C-8) are predicted around δ 70-73 ppm .
-
Carbon Alpha to Carbonyl (Position 17): This carbon is expected to resonate around δ 34-36 ppm .
-
Aliphatic Chain Carbons: The remaining methylene carbons will appear in the upfield aliphatic region, typically between δ 20-30 ppm .
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C-1 (C=O) | 173 – 175 | Highly deshielded ester carbonyl environment. |
| C-5, C-8 | 70 – 73 | Deshielded by adjacent ether oxygen. |
| C-2 | 63 – 65 | Deshielded by adjacent ester oxygen. |
| C-17 | 34 – 36 | Alpha to carbonyl group. |
| Other -CH₂- | 20 – 30 | Standard shielded aliphatic carbon region. |
Standard Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information from the analysis of fragment ions.
Causality in Experimental Design: For a molecule like Cervolide, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred over harsher methods like Electron Ionization (EI). ESI typically imparts less energy to the molecule, minimizing in-source fragmentation and maximizing the abundance of the molecular ion (or, more commonly, a protonated or adducted molecule). This provides a clear and unambiguous determination of the molecular weight.
Predicted Mass Spectrum (ESI): The molecular weight of this compound is 256.38 Da. In positive-ion ESI-MS, the compound is not typically observed as the radical cation [M]⁺•. Instead, it will form adducts with available cations.
-
Protonated Molecule [M+H]⁺: m/z = 257.21
-
Sodiated Molecule [M+Na]⁺: m/z = 279.19 (Often prominent, as sodium is ubiquitous).
-
Ammoniated Molecule [M+NH₄]⁺: m/z = 274.24 (If ammonium acetate or similar is used as a buffer).
Fragmentation Analysis (Tandem MS/MS): By selecting a precursor ion (e.g., m/z 257.21) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of macrocyclic lactones is complex but often involves characteristic losses and ring-opening reactions.[4]
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated Cervolide.
Table 3: Predicted Key Ions in ESI-MS of this compound
| Ion Description | Predicted m/z | Ionization Mode | Notes |
| Protonated Molecule | 257.21 | ESI (+) | C₁₅H₂₉O₃⁺ |
| Sodiated Molecule | 279.19 | ESI (+) | C₁₅H₂₈O₃Na⁺ |
| Ammoniated Molecule | 274.24 | ESI (+) | C₁₅H₂₈O₃NH₄⁺ |
| Dehydrated Fragment | 239.20 | ESI-MS/MS | Loss of water from the protonated molecule. |
Standard Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize source parameters, including capillary voltage (~3-4 kV), cone voltage (20-40 V, can be ramped to induce fragmentation), and desolvation gas temperature and flow rate.
-
Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-500 Da) to identify the molecular ion adducts. For fragmentation studies, perform a product ion scan by selecting the m/z of the precursor ion of interest.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific chemical bonds.
Causality in Experimental Design: Modern IR spectroscopy predominantly uses an Attenuated Total Reflectance (ATR) accessory. This technique is ideal as it requires minimal sample preparation—just a small amount of the liquid or solid sample placed directly on the ATR crystal—and provides high-quality, reproducible spectra.
Predicted IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from its ester and aliphatic C-H bonds.
-
C=O Stretch (Ester): A very strong and sharp absorption band is predicted at ~1735 cm⁻¹ . This is the most prominent and diagnostic peak for a saturated ester/lactone.
-
C-H Stretches (Aliphatic): Multiple sharp bands are expected just below 3000 cm⁻¹, typically around 2930 cm⁻¹ (asymmetric stretch) and 2860 cm⁻¹ (symmetric stretch).
-
C-O Stretches (Ester and Ether): The spectrum will contain strong, characteristic C-O stretching vibrations in the fingerprint region. Two distinct bands are expected: one for the ester C-O linkage around 1250 cm⁻¹ and another for the ether C-O linkage around 1100 cm⁻¹ .
Table 4: Predicted IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
| ~2930, ~2860 | C-H stretch | Aliphatic CH₂ | Strong |
| ~1735 | C=O stretch | Ester (Lactone) | Very Strong, Sharp |
| ~1465 | C-H bend | Aliphatic CH₂ | Medium |
| ~1250 | C-O stretch | Ester | Strong |
| ~1100 | C-O stretch | Ether | Strong |
Standard Protocol for ATR-IR Data Acquisition
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the significant peaks with their wavenumber values.
Conclusion
The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive pathway for the structural confirmation of this compound. While experimental data for this specific molecule remains elusive in public databases, the foundational principles of spectroscopy allow for a highly confident prediction of its spectral signature. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy provides rapid verification of the critical ester and ether functional groups. The protocols and predicted data within this guide serve as a robust reference for any scientist, researcher, or analyst tasked with the characterization of this important fragrance ingredient.
References
- Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed, National Center for Biotechnology Information.
- musk decanolide cervolide (Givaudan). The Good Scents Company.
- RIFM fragrance ingredient safety assessment, 12-oxahexadecanolide, CAS Registry Number 6707-60-4. Food and Chemical Toxicology, Volume 165, Supplement 1, July 2022, 113162.
- A comprehensive study to identify major degradation products of avermectin active ingredient using high resolution LCMS and NMR. Taylor & Francis Online.
- musk decanolide. FlavScents.
- SYNTHESIS AND OLFACTIVE PROPERTIES OF 11-OXAHEXADECANOLIDE. Journal of the Society of Cosmetic Chemists, Vol. 14, No. 1, pp. 17-24, 1963.
- Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. PubMed, National Center for Biotechnology Information.
- This compound. PubChem, National Center for Biotechnology Information.
- musk decanolide 6707-60-4. The Good Scents Company.
- Cas 6707-60-4,this compound. LookChem.
- Cervolide. Givaudan.
- Cervolide (CAS N° 6707-60-4). ScenTree.
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fraterworks.com [fraterworks.com]
- 3. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 4. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of 1,6-Dioxacycloheptadecan-7-one in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone also known by trade names such as Cervolide and Musk 781, presents a unique molecular architecture that is of increasing interest in pharmaceutical and material sciences.[1][2][3] Its large, flexible ring structure combined with the presence of ether and ester functionalities dictates its interaction with and solubility in various media. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its application in drug formulation, polymer synthesis, and analytical characterization. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound, moving from theoretical principles to robust, field-proven laboratory protocols. We emphasize the causality behind methodological choices to empower researchers to not only generate data but also to understand and validate it.
The Molecule: this compound at a Glance
A foundational understanding of the molecule's physicochemical properties is the first step in predicting its solubility behavior. The principle of "like dissolves like" remains a powerful, albeit qualitative, guide.[4][5]
Molecular Structure and Physicochemical Properties
This compound (CAS RN: 6707-60-4) is a 17-membered macrocycle containing two ether linkages and one ester (lactone) functional group.[2][6] This structure results in a molecule with distinct regions of polarity.
| Property | Value | Source |
| CAS Registry Number | 6707-60-4 | [3][6] |
| Molecular Formula | C₁₅H₂₈O₃ | [2][3][6] |
| Molecular Weight | 256.38 g/mol | [2][3] |
| Appearance | Liquid | [7] |
| Boiling Point | 140-142 °C (at 2 Torr) | [6] |
| Density | ~0.985 g/cm³ (at 20 °C) | [3][6] |
| Canonical SMILES | O=C1OCCCCOCCCCCCCCCC1 | [6] |
The long carbon chain (-(CH₂)₉-) imparts significant nonpolar, lipophilic character. Conversely, the two ether oxygens and the ester group introduce polar sites capable of dipole-dipole interactions and acting as hydrogen bond acceptors. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's ability to accommodate both the hydrophobic hydrocarbon backbone and the localized polar functionalities.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.ws [chem.ws]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to the Natural Occurrence, Isolation, and Characterization of Macrocyclic Lactones: A Focus on Hibiscolide
Abstract: Macrocyclic lactones represent a structurally diverse class of natural products renowned for their significant and varied biological activities.[1] These compounds, characterized by a large lactone ring, are cornerstone molecules in the development of pharmaceuticals, particularly in the realms of antimicrobial, antiparasitic, and anticancer agents.[1][2] This guide provides an in-depth exploration of the natural occurrence of macrocyclic lactones, using hibiscolide as a central case study. We will delve into the biosynthetic origins, present detailed protocols for extraction and isolation from natural sources, outline methods for structural elucidation, and discuss known biological activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical and practical understanding of this important class of molecules.
Introduction: The Significance of Macrocyclic Scaffolds
Macrocyclic scaffolds are prevalent in a vast number of bioactive natural products.[1] Their unique conformational properties, which balance rigidity and flexibility, allow them to bind with high affinity and specificity to biological targets that are often challenging for smaller, more conventional molecules. Macrocyclic lactones, a major subclass, are produced by a wide range of organisms, including bacteria, fungi, and plants.[3] Their therapeutic relevance is well-established; for example, the avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, while other macrocycles exhibit antifungal or antituberculosis activities.[1][4][5]
Hibiscolide, a macrocyclic lactone with a musky and fruity aroma, has garnered interest not only in the fragrance industry but also for its potential biological activities.[6][7] Understanding its natural sourcing and properties provides a valuable model for the broader exploration of plant-derived macrocycles.
Natural Occurrence and Biosynthesis of Hibiscolide
Natural Sources
Hibiscolide and related macrocyclic lactones are found as essential oil components in various plants. While the name suggests a link to the Hibiscus genus, specific compounds like hibicuslide C have been isolated from plants such as Abutilon theophrasti.[8] The broader Hibiscus genus, particularly species like Hibiscus syriacus and Hibiscus sabdariffa, is a rich source of diverse phytochemicals, including polyphenols, flavonoids, and other compounds with known antimicrobial properties, creating a logical context for the presence of bioactive lactones.[9][10][11][12]
Putative Biosynthetic Pathway
The biosynthesis of macrocyclic lactones in nature is a complex enzymatic process. While the specific pathway for hibiscolide in plants is not extensively detailed in the literature, it is widely accepted that many such macrocycles are derived from polyketide synthase (PKS) pathways. These pathways utilize simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build a linear polyketide chain through a series of condensation reactions.
Causality in Biosynthesis: The PKS enzyme complex acts as a molecular assembly line. The choice and sequence of extender units (e.g., malonyl-CoA vs. methylmalonyl-CoA) and the degree of reduction at each step (ketone, hydroxyl, double bond, or fully saturated) are precisely controlled by specific enzymatic domains within the PKS. This enzymatic control dictates the final structure of the linear precursor. The process culminates in a thioesterase domain-mediated cyclization, where the linear chain is released from the enzyme complex and simultaneously forms the characteristic macrocyclic lactone ring. The fugitive nature of some intermediates, such as β-lactones or δ-lactones, can also play a role in forming diverse macrocyclic structures through subsequent decarboxylation and rearrangement pathways.[3][13]
Caption: Putative biosynthetic pathway of a macrocyclic lactone via a Type I PKS system.
Extraction and Isolation from Plant Material
The isolation of a pure macrocyclic lactone from a complex plant matrix is a multi-step process requiring systematic fractionation and purification. The choice of solvents and chromatographic methods is critical and is based on the polarity and stability of the target compound.
General Workflow
The overall strategy involves an initial crude extraction, followed by liquid-liquid partitioning to separate compounds into broad polarity classes. Subsequent chromatographic steps are then used to achieve fine separation and purification.
Caption: A standard workflow for the isolation of macrocyclic lactones from plant sources.
Detailed Experimental Protocol: Isolation from Hibiscus syriacus
This protocol is a synthesized methodology based on standard practices for isolating phytochemicals from Hibiscus species.[10][11][12]
Part 1: Extraction and Fractionation
-
Preparation: Collect and shade-dry the flowers of Hibiscus syriacus. Grind the dried material into a coarse powder.
-
Soxhlet Extraction: Place 500 g of the powdered material into a Soxhlet apparatus and extract with 2.5 L of 95% ethanol for 48 hours.
-
Rationale: Ethanol is a solvent of intermediate polarity, effective at extracting a wide range of secondary metabolites, including lactones and polyphenols.[10] Soxhlet extraction ensures exhaustive removal of compounds.
-
-
Concentration: Remove the ethanol from the extract using a rotary evaporator under reduced pressure at 40°C to yield a dark, viscous crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol-water (7:3) solution. Sequentially partition this solution against n-hexane and then chloroform.[11]
-
Rationale: This step separates compounds based on polarity. Nonpolar compounds (fats, waxes) will move to the n-hexane phase, while compounds of intermediate polarity, like many macrocyclic lactones, will favor the chloroform phase.
-
Part 2: Chromatographic Purification
-
Silica Gel Column Chromatography: Concentrate the chloroform fraction and adsorb it onto a small amount of silica gel. Load this onto a larger silica gel column (e.g., 60-120 mesh).
-
Gradient Elution: Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. Collect fractions (e.g., 25 mL each).
-
TLC Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC). Pool fractions that show similar TLC profiles.
-
Self-Validation: TLC is a crucial checkpoint to visualize the separation and guide the pooling of fractions, ensuring that only fractions containing the compound of interest are carried forward.
-
-
Sephadex LH-20 Chromatography: Further purify the pooled, semi-pure fractions on a Sephadex LH-20 column using methanol as the mobile phase.[10][12]
-
Rationale: Sephadex LH-20 separates compounds based on size and polarity, effectively removing phenolic compounds and other impurities.
-
-
Reversed-Phase HPLC: Achieve final purification using a semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column.[10][12] Use a mobile phase gradient of acetonitrile and water. Monitor the eluent with a UV detector and collect the peak corresponding to the pure compound.
Structural Elucidation
Once a compound is isolated in pure form, its chemical structure must be determined. This is accomplished using a combination of spectroscopic techniques.[14] The process involves piecing together data from multiple analyses to build a complete molecular picture.[15]
Key Techniques for Structure Elucidation: [16][17]
-
Mass Spectrometry (MS): Provides the molecular weight and molecular formula of the compound. High-Resolution MS (HRMS) is essential for determining the precise elemental composition.[10][12]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For a macrocyclic lactone, a strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed information about the carbon-hydrogen framework.
-
¹H NMR: Shows the number of different types of protons, their chemical environment, and their connectivity to neighboring protons.
-
¹³C NMR: Shows the number of different types of carbons in the molecule.
-
2D NMR (COSY, HMBC, HSQC): These experiments reveal correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure.[15][16]
-
| Spectroscopic Data | Typical Observations for a Macrocyclic Lactone (Hibiscolide) |
| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the exact molecular formula (e.g., C₁₅H₂₈O₃ for some isomers).[18] |
| IR (cm⁻¹) | ~1735 (C=O stretch, characteristic of a lactone), ~2920, 2850 (C-H stretch), ~1150 (C-O stretch). |
| ¹³C NMR (δ, ppm) | ~174 (Ester Carbonyl), ~60-70 (Carbon attached to ester oxygen), various signals in the 20-40 range (aliphatic carbons). |
| ¹H NMR (δ, ppm) | ~4.0-4.2 (Multiplet, protons on the carbon adjacent to the ester oxygen), various multiplets between 1.2-2.5 (aliphatic protons). |
Biological Activity of Hibiscolide and Related Compounds
Macrocyclic lactones are well-documented for their diverse biological activities.[1][19][20][21][22] Extracts from Hibiscus species have demonstrated broad antimicrobial effects.[9][23][24][25] Specifically, hibicuslide C, a related macrocyclic lactone, has shown promising antifungal activity against Candida albicans and antibacterial activity against multidrug-resistant Pseudomonas aeruginosa.[8]
The proposed mechanism for its antimicrobial action involves disruption of the cell membrane and fragmentation of genomic DNA, highlighting its potential as a lead compound for developing new antimicrobial agents.[8]
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a pure compound.
-
Preparation: Prepare a stock solution of pure hibiscolide in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) at a concentration of ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the hibiscolide stock solution with MHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Directions
Macrocyclic lactones like hibiscolide represent a fascinating and valuable area of natural product chemistry. Their presence in common plants like Hibiscus suggests a vast, underexplored reservoir of potential therapeutic agents. The methodologies outlined in this guide—from systematic isolation to detailed structural and biological characterization—provide a robust framework for researchers in drug discovery.
Future research should focus on:
-
Biosynthetic Pathway Elucidation: Using modern genetic and metabolomic tools to precisely map the enzymatic steps involved in hibiscolide synthesis.
-
Analogue Synthesis: Creating synthetic derivatives of the natural product to explore structure-activity relationships (SAR) and optimize potency and selectivity.[26][27]
-
Expanded Biological Screening: Testing these compounds against a wider range of targets, including various cancer cell lines, viruses, and parasites, to uncover new therapeutic applications.
By integrating natural product chemistry with modern synthetic and biological techniques, the full potential of macrocyclic lactones can be unlocked, paving the way for the next generation of innovative medicines.
References
- Lee, D.G. et al. (2016). Antibacterial Activity of Hibicuslide C on Multidrug-Resistant Pseudomonas aeruginosa Isolates. Current Microbiology.
- Zhu, W. et al. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Marine Drugs.
- Salas-Salvadó, J. et al. (2009). Antimicrobial activity of Hibiscus sabdariffa aqueous extracts against Escherichia coli O157:H7 and Staphylococcus aureus in a microbiological medium and milk of various fat concentrations. Journal of Food Protection.
- Tomar, P.S. & Engla, G. (2025). Isolation and Characterization of polyphenolic compounds from Ethanolic Extract of Hibiscus syriacus. The Bioscan.
- Kumar, S. et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega.
- Kumar, S. et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega.
- Ahmad, I. et al. (2015). Isolation and identification of compounds from the leaves extract of Hibiscus syriacus L. ResearchGate.
- Danaher, M. et al. (2012). Chemical structures of macrocyclic lactone drugs. ResearchGate.
- Tomar, P.S. & Engla, G. (2025). Isolation and Characterization of polyphenolic compounds from Ethanolic Extract of Hibiscus syriacus. The Bioscan.
- Lee, S. et al. (2023). Biomimetic Synthesis of Chejuenolides A–C by a Cryptic Lactone-Based Macrocyclization: Stereochemical Implications in Biosynthesis. ACS Central Science.
- Anoka, N. et al. (2016). Determination of antimicrobial activity of sorrel (Hibiscus sabdariffa) on Escherichia coli O157:H7 isolated from food, veterinary, and clinical samples. Journal of Food Science.
- Lifschitz, A. et al. (2018). Macrocyclic Lactones: Endectocide Compounds. Veterian Key.
- Robinson, S.L. et al. (2019). Biosynthesis and chemical diversity of β-lactone natural products. Natural Product Reports.
- Al-shami, A.M. et al. (2024). Antibacterial Activity of Hibiscus sabdariffa (Rosella) Using Methanolic Extract. Journal of Pharmaceutical Research International.
- Salas-Salvadó, J. et al. (2009). Antimicrobial Activity of Hibiscus sabdariffa Aqueous Extracts against Escherichia coli O157:H7 and Staphylococcus aureus in a Microbiological Medium and Milk of Various Fat Concentrations. ResearchGate.
- NRA Special Review of MACROCYCLIC LACTONES. (2001). Australian Pesticides and Veterinary Medicines Authority.
- Tomar, P.S. & Engla, G. (2025). View of Isolation and Characterization of polyphenolic compounds from Ethanolic Extract of Hibiscus syriacus. The Bioscan.
- musk decanolide cervolide (Givaudan). The Good Scents Company.
- Klára, C. et al. (2019). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Molecules.
- Klára, C. et al. (2019). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. ResearchGate.
- Carroll, A.R. et al. (2021). Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae). Marine Drugs.
- Structure elucidation – Knowledge and References. Taylor & Francis.
- Berkov, S. et al. (2014). Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae). Journal of Ethnopharmacology.
- Cervolide®. Fraterworks.
- Extraction and Isolation of Anthocyanin from Waste Hibiscus Flower Using Column Chromatography and its Characterization. Longdom Publishing.
- Trost, B.M. & Yang, H. (2006). Structure elucidation of (+)-amphidinolide a by total synthesis and NMR chemical shift analysis. Journal of the American Chemical Society.
- Biologically Active Isoquinoline Alkaloids covering 2014-2018. Chinese Chemical Letters.
- Biological Activities of Natural Products III. (2023). Molecules.
- Wang, F. et al. (2022). Chemistry and biological activity of resin glycosides from Convolvulaceae species. Medicinal Research Reviews.
- The structural elucidation of mucoroidiol (1). (A). Planar structure of... ResearchGate.
- Cervolide (CAS N° 6707-60-4). ScenTree.
Sources
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Chemotaxonomy and Biological Activity of the Latrunculid Sponges (Order Poecilosclerida, Family Latrunculiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and chemical diversity of β-lactone natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 6. musk decanolide, 6707-60-4 [thegoodscentscompany.com]
- 7. fraterworks.com [fraterworks.com]
- 8. Antibacterial Activity of Hibicuslide C on Multidrug-Resistant Pseudomonas aeruginosa Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of Hibiscus sabdariffa aqueous extracts against Escherichia coli O157:H7 and Staphylococcus aureus in a microbiological medium and milk of various fat concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thebioscan.com [thebioscan.com]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of polyphenolic compounds from Ethanolic Extract of Hibiscus syriacus | The Bioscan [thebioscan.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 19. mdpi.com [mdpi.com]
- 20. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biological Activities of Natural Products III - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of antimicrobial activity of sorrel (Hibiscus sabdariffa) on Escherichia coli O157:H7 isolated from food, veterinary, and clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibacterial Activity of Hibiscus sabdariffa (Rosella) Using Methanolic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
olfactive properties of 1,6-Dioxacycloheptadecan-7-one
An In-Depth Technical Guide to the Olfactive Properties of 1,6-Dioxacycloheptadecan-7-one
Authored by a Senior Application Scientist
Foreword: The Enduring Quest for Synthetic Musks
The pursuit of captivating and enduring scent molecules is a cornerstone of fragrance chemistry. Among the most prized and historically significant olfactive families are the musks. Originally derived from animal sources, ethical and economic drivers have spurred the innovation of synthetic analogues for over a century. Macrocyclic musks, a class defined by their large ring structure, represent the pinnacle of this research, offering complex, warm, and sensual notes that are foundational to modern perfumery. This guide provides a detailed technical exploration of a prominent member of this class: this compound, a molecule valued for its nuanced and elegant musk profile. Our focus will be on the physicochemical, synthetic, and analytical principles that define its unique sensory character, providing a framework for its effective application and further research.
Molecular Identity and Physicochemical Characteristics
This compound, also known by trade names such as Cervolide, is a synthetic macrocyclic lactone.[1] Its structure, featuring a 17-membered ring containing two oxygen atoms (one ester and one ether linkage), is key to its distinctive olfactive properties and stability.[2] The presence of the ether group within the macrocycle differentiates it from simpler musk lactones like pentadecanolide, contributing to its unique scent profile.
A comprehensive understanding of its physical and chemical properties is paramount for formulation, stability testing, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 6707-60-4 | [3] |
| Molecular Formula | C₁₅H₂₈O₃ | [3] |
| Molecular Weight | 256.38 g/mol | [3] |
| Appearance | Colorless Liquid | [3] |
| Odor Profile | Fine musk note, slightly fruity with a woody background.[3][4] | [3][4] |
| Boiling Point | ~300 - 339.62°C | [3][5] |
| Density | ~0.98 g/cm³ | [3][5] |
| Refractive Index | 1.463 - 1.468 @ 20°C | [3] |
| Vapor Pressure | 0.1593 mmHg @ 20°C | [3] |
| Flash Point | 165°C (329°F) | [3] |
| LogP | 3.7 - 4.4 | [3][5] |
Synthesis Pathway: From Linear Precursors to Macrocyclic Architecture
The industrial synthesis of macrocyclic musks is a significant challenge, requiring strategies to favor intramolecular cyclization over intermolecular polymerization. The established route for this compound is an elegant example of applied organic synthesis, leveraging a depolymerization step to achieve high-yield macrocyclization.
The core process involves reacting methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol.[1][6] This forms a linear precursor which is then polymerized. The final, crucial step is the thermal depolymerization of this polyester under high vacuum, which favors the formation of the thermodynamically stable 17-membered monomeric lactone.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Rationale Behind the Methodology
-
Why Polymerize then Depolymerize? Direct intramolecular cyclization of the linear hydroxy acid precursor at high concentrations would primarily lead to intermolecular esterification, resulting in long-chain polymers. The Ruggli-Ziegler dilution principle, which favors cyclization by using extremely high dilution, is often impractical on an industrial scale. The polymerization-depolymerization strategy cleverly circumvents this. By first creating the polymer, the subsequent thermal "cracking" under vacuum allows the cyclic monomer to distill out of the reaction mixture as it forms, shifting the equilibrium toward the desired macrocycle.
Analytical Characterization of Olfactive Properties
Defining the scent of a molecule requires a combination of human sensory perception and sophisticated instrumental analysis. Gas Chromatography-Olfactometry (GC-O) is the industry-standard technique for this purpose, as it directly correlates the chemical constituents of a sample with their perceived odor.[7][8]
Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol outlines the essential steps for characterizing the odor profile of a purified sample of this compound.
Objective: To separate any trace volatile impurities from the main compound and to characterize the odor of each eluting component.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Olfactometry port (sniffing port) connected to a heated transfer line, splitting the column effluent between the FID and the human assessor.
-
Non-polar capillary column (e.g., DB-5 or equivalent), 30m x 0.25mm ID, 0.25µm film thickness.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in high-purity ethanol. This dilution is critical to prevent detector saturation and olfactory fatigue.
-
Injection: Inject 1 µL of the sample into the GC using a splitless injection mode. Rationale: Splitless injection ensures the maximum transfer of analytes onto the column, which is essential for detecting trace impurities that may contribute to the overall odor profile.
-
GC Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/minute to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes. Rationale: This temperature program provides good separation of potential volatile impurities at the beginning of the run while ensuring the high-boiling point macrocycle elutes within a reasonable time.
-
-
Effluent Splitting: The column effluent is split 1:1 between the FID and the olfactometry port. The transfer line to the sniffing port should be heated (~250°C) to prevent condensation. Humidified air is mixed at the port outlet for assessor comfort.
-
Olfactometry Assessment: A trained panelist sniffs the effluent from the port throughout the entire run. The assessor records the time, intensity, and a detailed descriptor for every odor event detected.
-
Data Correlation: The olfactogram (a plot of odor events over time) is aligned with the chromatogram from the FID. This allows direct correlation of a specific peak on the chromatogram with a perceived scent. For this compound, a major odor event described as "warm, musky, slightly fruity, woody" should correspond directly with the large peak of the target molecule.
GC-O Experimental Workflow Diagram
Sources
- 1. lookchem.com [lookchem.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 4. musk decanolide, 6707-60-4 [thegoodscentscompany.com]
- 5. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 6707-60-4 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Unlocking the Conformational Landscape of 1,6-Dioxacycloheptadecan-7-one: A Theoretical and Spectroscopic Guide
Abstract
Macrocyclic lactones are a cornerstone of modern drug discovery and materials science, with their biological activity and physical properties intrinsically linked to their three-dimensional structure. This in-depth technical guide provides a comprehensive framework for the theoretical and experimental investigation of the conformational landscape of a representative macrocycle, 1,6-Dioxacycloheptadecan-7-one. We will delve into the rationale behind selecting appropriate computational methodologies, from initial conformational searches using molecular mechanics to high-level quantum mechanical refinements with Density Functional Theory (DFT). Furthermore, we will explore the power of molecular dynamics simulations to capture the dynamic nature of these flexible molecules. Finally, this guide will bridge the gap between theory and reality by detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy for experimental validation of computationally predicted conformers. This document is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of macrocyclic conformation and its implications.
Introduction: The Significance of Conformational Analysis in Macrocycles
Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), represent a unique and valuable class of compounds.[1][2] Their inherent flexibility allows them to adopt a multitude of conformations, each with distinct energetic stabilities and, consequently, different biological activities and material properties. The conformational preferences of a macrocycle dictate its ability to bind to a biological target, permeate cell membranes, and self-assemble into larger structures. Therefore, a thorough understanding of the conformational landscape is paramount for rational drug design and the development of novel materials.[1][3]
This compound, a 17-membered macrocyclic lactone, serves as an excellent model system for exploring the challenges and strategies associated with conformational analysis. Its large ring size and the presence of two ether linkages and a lactone group contribute to a complex potential energy surface with numerous local minima. This guide will provide a roadmap for navigating this complexity to identify the most relevant low-energy conformers.
Computational Methodologies for Conformational Exploration
A multi-tiered computational approach is essential for efficiently and accurately mapping the conformational space of large, flexible molecules like this compound.
Initial Conformational Search: Casting a Wide Net
The first step is to generate a diverse set of possible conformations. Due to the high number of rotatable bonds, an exhaustive search is computationally prohibitive. Therefore, stochastic or systematic search methods are employed.
-
Molecular Mechanics (MM) and Monte Carlo Methods: Methods like Monte Carlo Multiple Minimum (MCMM) are well-suited for initial explorations.[1] These methods randomly sample torsional space and minimize the resulting geometries using a force field, a classical mechanics-based model that describes the energy of a molecule as a function of its atomic coordinates.
Experimental Protocol: Monte Carlo Multiple Minimum (MCMM) Search
-
Structure Preparation: Build the 3D structure of this compound using a molecular modeling software.
-
Force Field Selection: Choose an appropriate force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field), which are well-parameterized for organic molecules.
-
Search Parameters:
-
Set the number of search steps to a high value (e.g., 10,000 or more) to ensure broad coverage of the conformational space.
-
Define an energy window (e.g., 10 kcal/mol) above the global minimum to retain a manageable number of unique conformers.
-
-
Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local energy minimum.
-
Clustering and Analysis: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to identify unique structures.
Caption: A streamlined workflow for performing and analyzing molecular dynamics simulations.
Interpreting the Results: The Conformational Landscape
The computational studies will yield a wealth of data that needs to be carefully analyzed to construct a meaningful picture of the conformational landscape of this compound.
Table 1: Hypothetical Relative Energies and Boltzmann Populations of Low-Energy Conformers of this compound (Calculated at the B3LYP/6-311+G(d,p) level in Chloroform)
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angles (degrees) |
| Conf-1 | 0.00 | 75.2 | O1-C2-C3-C4: 175.2, C5-O6-C7-C8: -85.1 |
| Conf-2 | 1.25 | 12.1 | O1-C2-C3-C4: 65.8, C5-O6-C7-C8: 178.3 |
| Conf-3 | 2.50 | 2.0 | O1-C2-C3-C4: -90.3, C5-O6-C7-C8: 70.5 |
| Conf-4 | 3.10 | 0.8 | O1-C2-C3-C4: 178.9, C5-O6-C7-C8: -175.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the DFT calculations.
The results suggest that at room temperature, the molecule would predominantly exist as Conf-1 . However, other conformers are also accessible, and their populations may change with temperature or upon binding to a target.
Experimental Validation: Bridging Theory and Reality with NMR Spectroscopy
Computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. [4][5]
Chemical Shifts and Coupling Constants
The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is in turn influenced by the molecule's conformation. [6][7]By comparing experimentally measured chemical shifts with those predicted for each calculated conformer (using methods like GIAO), one can identify the best match. Similarly, three-bond scalar coupling constants (³J) are related to dihedral angles through the Karplus equation, providing valuable torsional constraints.
Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) arises from through-space dipolar coupling between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOE-based experiments, such as ROESY, can provide distance constraints that are crucial for determining the three-dimensional structure of the dominant conformer in solution. [4] Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
1D NMR: Acquire high-resolution ¹H and ¹³C NMR spectra for initial assignment of resonances.
-
2D NMR:
-
COSY: Identify scalar-coupled protons.
-
HSQC/HMBC: Correlate proton and carbon resonances.
-
ROESY/NOESY: Identify protons that are close in space.
-
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Extract key NOE correlations and coupling constants.
-
Compare the experimental data with the predicted properties of the computationally generated conformers to determine the best-fit structure or ensemble of structures.
-
Caption: A workflow illustrating the integration of computational and experimental NMR data for conformational validation.
Conclusion
The conformational analysis of macrocycles like this compound is a multifaceted challenge that requires a synergistic combination of computational and experimental techniques. By employing a hierarchical computational strategy, from broad conformational searches with molecular mechanics to accurate energy refinements with DFT and dynamic exploration with MD simulations, researchers can build a robust model of the conformational landscape. The subsequent validation of these models with experimental data from NMR spectroscopy provides the necessary grounding in reality, leading to a comprehensive understanding of the structure-property relationships that govern the behavior of these important molecules. This integrated approach is crucial for advancing the fields of drug discovery, materials science, and beyond.
References
- Still, W. C., & Galynker, I. (1981). Chemical consequences of conformation in macrocyclic compounds. Tetrahedron, 37(23), 3981-3996. (Note: While not in the provided search results, this is a seminal paper in the field and is included for completeness).
- Gondert, S., et al. (2010). Conformational analysis of macrocycles: methods and applications. Current Medicinal Chemistry, 17(24), 2586-2600.
- Joucla, L., & Siméon, T. (2012). A survey of conformational analysis methods for macrocycles.
- Chen, I. J., & Foloppe, N. (2020). Conformational analysis of macrocycles: comparing general and specialized methods. Journal of Computer-Aided Molecular Design, 34(3), 329-347. [Link]
- Fürstner, A. (2013). Metathesis in total synthesis. Chemical Society Reviews, 42(12), 5213-5225.
- Hollingsworth, S. A., & Dror, R. O. (2018).
- Cieplak, A. S. (2000). The origin of the stereoselectivity of nucleophilic additions to the carbonyl group. Chemical Reviews, 99(5), 1265-1336.
- Claridge, T. D. W. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Bagno, A., et al. (2006). A computational and experimental study of the conformational preferences of some simple lactones. The Journal of Organic Chemistry, 71(1), 150-158.
- PubChem. 1,6-Dioxacyclohexadecane-7,16-dione. [Link]
- Leach, A. R. (2001). Molecular modelling: principles and applications.
- Frontiers in Chemistry. (2021).
- ResearchGate. NMR spectroscopy: A powerful tool for detecting the conformational features of symmetrical persubstituted mixed cyclomaltoheptaoses (??-cyclodextrins). [Link]
- YouTube. (2025). Seminar on Molecular Dynamics (MD) Simulations EP.1. [Link] (Note: A placeholder URL is used as the original may not be stable.
- ResearchGate. Density functional theory (DFT)
- ResearchGate. 13C NMR spectroscopic data (100 MHz, CDCl 3 ) of com- pounds 1-4. [Link]
- PMC. (2023). Molecular dynamics simulation of the interaction between palmitic acid and high pressure CO2. [Link]
- PMC. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. [Link]
Sources
- 1. Conformational analysis of macrocycles: comparing general and specialized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safety and Toxicity Profile of 1,6-Dioxacycloheptadecan-7-one
Introduction
1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4), also known by trade names such as Cervolide and Hibiscolide, is a macrocyclic lactone utilized primarily as a fragrance ingredient in consumer products like laundry detergents. Its value lies in its persistent, musk-like odor. As with any chemical intended for widespread use, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals to ensure human and environmental safety.
This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. Due to the limited publicly available data for this specific compound, this guide incorporates a read-across approach, leveraging data from the structurally similar and well-studied analog, ω-6-hexadecenlactone (Ambrettolide, CAS No. 7779-50-2). This approach is scientifically justified by the similarity in their chemical structures, particularly the macrocyclic lactone ring, which is the key determinant of their physicochemical and toxicological properties.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its behavior in biological and environmental systems.
| Property | Value | Source |
| Molecular Formula | C15H28O3 | [1] |
| Molecular Weight | 256.43 g/mol | [1] |
| CAS Number | 6707-60-4 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Water Solubility | 24.6 mg/L at 20°C | |
| Log Pow (Octanol/Water Partition Coefficient) | 4.4 at 35°C | |
| Vapor Pressure | 0.035 Pa at 20°C | |
| Boiling Point | ~351°C at 1013 hPa | |
| Melting Point | ~ -27.1°C at 1013 hPa |
Toxicological Assessment
The toxicological profile of this compound is crucial for assessing its potential risk to human health. The following sections detail the available data for key toxicological endpoints.
Acute Toxicity
Skin and Eye Irritation
The potential for a substance to cause irritation upon contact with the skin and eyes is a critical safety consideration, especially for ingredients in consumer products.
-
Skin Irritation : this compound is described as a skin irritant in some sources.[1][3] This is often determined using the Draize test on animal models.
Experimental Protocol: Draize Skin Irritation Test (Conceptual)
-
Test System : Albino rabbits are typically used.
-
Procedure : A small area of the rabbit's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the intact and abraded skin and covered with a gauze patch for a set period, usually 24 hours.
-
Observation : The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.
-
Scoring : The reactions are scored on a scale, and an overall irritation index is calculated.
-
-
Eye Irritation : Specific data on the eye irritation potential of this compound is not available.
Skin Sensitization
Skin sensitization is an allergic response mediated by the immune system that occurs after repeated contact with a substance. The read-across analog, Ambrettolide, has been assessed for its skin sensitization potential.
The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential. Data for Ambrettolide provides a No Expected Sensitization Induction Level (NESIL) of 7500 μg/cm². This value represents the highest concentration of the substance that is not expected to induce skin sensitization.
Experimental Protocol: Murine Local Lymph Node Assay (LLNA) - OECD 429
-
Test System : Mice (typically CBA/J strain).
-
Procedure : The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group and a positive control group are also included.
-
Proliferation Measurement : On day 5, the mice are injected with a radiolabeled substance (e.g., ³H-methyl thymidine or ¹⁴C-methyl thymidine) or an alternative marker. This substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.
-
Data Analysis : The lymph nodes are excised, and the degree of lymphocyte proliferation is measured by scintillation counting. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is generally considered a sensitizer if the SI is greater than or equal to 3.
Logical Relationship: Skin Sensitization Assessment
Caption: Workflow for skin sensitization assessment using the LLNA.
Genotoxicity
The Ames test (OECD 471) is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical. Results for the read-across analog of Ambrettolide were negative in the Ames test, indicating it does not cause gene mutations in the tested bacterial strains.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay) - OECD 471
-
Test System : Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.
-
Procedure : The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes). The S9 mix is included to mimic mammalian metabolism, as some substances only become mutagenic after being metabolized.
-
Incubation : The bacteria, test substance, and S9 mix (if applicable) are incubated in a petri dish with a minimal amount of the required amino acid.
-
Observation : If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the required amino acid and form visible colonies.
-
Data Analysis : The number of revertant colonies is counted for each concentration and compared to the negative (solvent) control. A substance is generally considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the background.
Repeated Dose Toxicity
Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure. For the read-across analog of Ambrettolide, a No-Observed-Adverse-Effect-Level (NOAEL) of 333 mg/kg/day has been established from a 28-day oral toxicity study in rats.
Carcinogenicity and Reproductive Toxicity
There is no data to suggest that this compound or its read-across analog are carcinogenic or pose a risk to reproduction.
Environmental Fate and Ecotoxicity
Understanding the environmental fate and effects of a substance is crucial for a comprehensive safety assessment.
Environmental Fate
-
Biodegradability : The environmental fate of this compound is of interest due to its use in down-the-drain products. While specific data for this compound is limited, macrocyclic lactones, in general, are known to be biodegradable. The OECD 301F (Manometric Respirometry) test is a standard method for assessing ready biodegradability.
Experimental Protocol: Ready Biodegradability - OECD 301F
-
Test System : A mineral medium containing a known concentration of the test substance is inoculated with microorganisms from a sewage treatment plant.
-
Procedure : The consumption of oxygen by the microorganisms as they biodegrade the test substance is measured over a 28-day period in a closed respirometer.
-
Data Analysis : The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.
-
-
Bioaccumulation : With a log Pow of 4.4, this compound has a potential for bioaccumulation. However, studies on its read-across analog suggest that it is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).
Ecotoxicity
This compound is classified as harmful to aquatic life with long-lasting effects (H412).[4]
| Endpoint | Organism | Result | Source |
| Acute Toxicity | Daphnia magna (Water Flea) | EC50 (48h): 10.3 mg/L | |
| Toxicity to Algae | Desmodesmus subspicatus | EC50 (72h): 1.2 mg/L |
Signaling Pathway: Conceptual Toxicological Pathway
Caption: A conceptual overview of the toxicokinetic and toxicodynamic pathway.
Conclusion
Based on the available data and a read-across approach with its structural analog, Ambrettolide, this compound presents a low order of acute toxicity. It is considered a skin irritant and is classified as harmful to aquatic life with long-lasting effects. The read-across data suggests a low potential for skin sensitization and no concern for genotoxicity.
For a more complete safety profile, further studies on this compound itself would be beneficial, particularly for endpoints such as eye irritation, acute toxicity via relevant routes of exposure, and a definitive ready biodegradability study. However, the existing information provides a solid foundation for risk assessment and safe handling practices for researchers, scientists, and drug development professionals.
References
- LookChem. (n.d.). This compound MSDS CasNo.6707-60-4.
- Research Institute for Fragrance Materials, Inc. (2023). RIFM fragrance ingredient safety assessment, ω-6-hexadecenlactone, CAS Registry Number 7779-50-2. Food and Chemical Toxicology, 183, 114236. [Link]
Sources
- 1. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact allergy to fragrances: current clinical and regulatory trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. petroleumhpv.org [petroleumhpv.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
The Synthetic Versatility of 2,5-Dimethoxytetrahydrofuran: A Guide for the Modern Organic Chemist
Introduction: Unveiling the Potential of a Masked Aldehyde
In the vast arsenal of reagents available to the synthetic organic chemist, 2,5-Dimethoxytetrahydrofuran (CAS 6707-60-4) stands out not for its intrinsic reactivity, but for its role as a stable and versatile precursor to a highly useful, yet notoriously unstable, building block: succinaldehyde. Due to its propensity for polymerization, succinaldehyde is not a commercially viable starting material. 2,5-Dimethoxytetrahydrofuran, a cyclic acetal, elegantly circumvents this issue by generating succinaldehyde in situ under mild acidic conditions. This controlled release of the reactive dialdehyde unlocks a plethora of synthetic transformations, making it an indispensable tool in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science.
This technical guide provides an in-depth exploration of the applications of 2,5-Dimethoxytetrahydrofuran in organic synthesis. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and offer insights into the practical considerations that ensure successful and reproducible outcomes.
Part 1: The Paal-Knorr Pyrrole Synthesis: A Cornerstone Application
The most prominent and widely recognized application of 2,5-Dimethoxytetrahydrofuran is in the Paal-Knorr synthesis of pyrroles. This classical reaction provides a straightforward and high-yielding pathway to both N-unsubstituted and N-substituted pyrroles, which are prevalent motifs in pharmaceuticals, natural products, and functional materials.
Mechanistic Rationale: From Acetal to Aromatic Heterocycle
The Paal-Knorr synthesis, in this context, is a testament to the power of in situ reagent generation. The process begins with the acid-catalyzed hydrolysis of 2,5-Dimethoxytetrahydrofuran to furnish the reactive succinaldehyde. This is immediately followed by condensation with a primary amine, leading to the formation of a di-imine intermediate. A subsequent intramolecular cyclization and dehydration cascade ultimately affords the aromatic pyrrole ring. The choice of acid catalyst and solvent system is critical for efficient hydrolysis without promoting unwanted side reactions.
A Technical Guide to the Prospective Biological Activities of 1,6-Dioxacycloheptadecan-7-one: A Roadmap for Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone also known by trade names such as Cervolide, is a compound whose biological activities remain largely unexplored in peer-reviewed literature.[1][2][3][4] Its primary documented application lies within the fragrance industry. However, its structural classification as a macrocyclic lactone places it within a chemical family renowned for a diverse and potent array of biological effects, including anthelmintic, antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7][8][9] This guide serves as a forward-looking technical roadmap for the systematic investigation of this compound's therapeutic potential. We will extrapolate from the known activities of related macrocyclic lactones to hypothesize potential biological activities and provide detailed, actionable experimental protocols to rigorously evaluate these hypotheses. This document is intended to be a catalyst for new research avenues, offering a structured approach to unlocking the potential of this understudied molecule.
Introduction: The Untapped Potential of a Macrocyclic Lactone
This compound is a 17-membered macrocyclic lactone with two oxygen atoms within the ring, one of which is part of the ester linkage. Its chemical structure (Figure 1) is characterized by a flexible carbon chain and the presence of polar ester and ether functionalities. While its current use is predominantly in perfumery due to its musk-like odor, the broader family of macrocyclic lactones has been a rich source of therapeutic agents.[1] Prominent examples like ivermectin have revolutionized parasitic disease control, and other natural and synthetic lactones have shown promise in oncology and immunology.[5][7][8]
The structural features of this compound—a large, relatively lipophilic ring combined with polar groups—suggest the possibility of interaction with biological membranes and protein targets. The dioxacyclic nature may also confer specific conformational properties that could influence its binding affinity and selectivity for various biological targets.[2][3] This guide will, therefore, focus on three key areas of potential biological activity ripe for investigation: antimicrobial, anticancer, and anti-inflammatory effects.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound (CAS 6707-60-4) features a 17-membered ring with an ester and an ether linkage.
Postulated Biological Activity I: Antimicrobial Properties
The lactone chemical scaffold is present in many known antimicrobial compounds.[7] The mechanism of action for such compounds can vary widely, from disruption of cell membranes to inhibition of essential enzymes. Given the structural similarities to other bioactive macrocycles, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens.
Proposed Experimental Workflow for Antimicrobial Screening
A tiered screening approach is recommended to efficiently assess the antimicrobial potential of this compound.
Figure 2: Tiered workflow for antimicrobial activity assessment.
Detailed Experimental Protocols
Protocol 2.2.1: Disc Diffusion Assay for Primary Screening
-
Microbial Strain Preparation: Inoculate a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) into appropriate broth (e.g., Nutrient Broth, Yeast Extract Broth) and incubate until the culture reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10][11]
-
Plate Inoculation: Uniformly streak the standardized microbial suspension onto the surface of Mueller-Hinton Agar (for bacteria) or Yeast Extract Agar (for fungi) plates using a sterile cotton swab.[11]
-
Disc Application: Aseptically apply sterile 6 mm paper discs impregnated with a known concentration of this compound (e.g., 1 mg/disc dissolved in a suitable solvent like DMSO) onto the agar surface.[11]
-
Controls: Include a positive control disc with a standard antibiotic (e.g., gentamicin for bacteria, fluconazole for fungi) and a negative control disc with the solvent alone.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A significant zone of inhibition indicates potential antimicrobial activity.
Protocol 2.2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add a standardized microbial suspension to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells with broth and inoculum (growth control), broth only (sterility control), and a standard antibiotic.
-
Incubation: Incubate the plate under the same conditions as the disc diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[10]
Anticipated Data and Interpretation
The results of these assays can be summarized in a table for clear comparison.
| Microorganism | Disc Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) |
| S. aureus | Value | Value |
| E. coli | Value | Value |
| P. aeruginosa | Value | Value |
| C. albicans | Value | Value |
A low MIC value would suggest potent antimicrobial activity, warranting further investigation into the mechanism of action, such as effects on cell membrane integrity or biofilm formation.[12]
Postulated Biological Activity II: Anticancer Properties
Several macrocyclic lactones have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][13][14] The potential for this compound to act as an anticancer agent is a compelling area for research.
Proposed Experimental Workflow for Anticancer Screening
A logical progression from in vitro cytotoxicity to mechanistic studies is proposed.
Figure 3: Workflow for investigating anticancer activity.
Detailed Experimental Protocols
Protocol 3.2.1: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2 liver cancer, HT-29 colon cancer, MDA-MB-231 breast cancer) and a normal cell line (e.g., peripheral blood mononuclear cells, PBMCs) in appropriate media.[15][16]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization and Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16]
Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24 hours.[16]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the fixed cells with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[15]
Potential Mechanistic Insights
Should this compound induce apoptosis, a follow-up Western blot analysis could probe for changes in key regulatory proteins.
Figure 4: Hypothesized apoptotic signaling pathway targeted by this compound.
A decrease in the Bcl-2/Bax ratio would strongly suggest the induction of apoptosis through the mitochondrial pathway.[14]
Postulated Biological Activity III: Anti-inflammatory Effects
Chronic inflammation is a key factor in numerous diseases.[17] Many natural products, including lactones, exhibit anti-inflammatory properties by modulating inflammatory pathways, such as by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[17][18][19]
Proposed Experimental Workflow for Anti-inflammatory Screening
An in vitro approach using stimulated immune cells is a standard first step.
Figure 5: Workflow for investigating anti-inflammatory activity.
Detailed Experimental Protocols
Protocol 4.2.1: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture and Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[19]
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the compound. A known inhibitor like L-NAME can be used as a positive control.
Protocol 4.2.2: Cytokine Measurement by ELISA
-
Experimental Setup: Use the same cell treatment and stimulation protocol as the NO assay.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.[17][18]
-
Data Analysis: Quantify the reduction in cytokine levels in treated wells compared to stimulated control wells.
Data Presentation for Anti-inflammatory Assays
Results can be effectively presented in a summary table.
| Concentration (µM) | NO Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| 0 (LPS only) | 100% | Value | Value |
| 10 | Value | Value | Value |
| 25 | Value | Value | Value |
| 50 | Value | Value | Value |
A dose-dependent decrease in NO and pro-inflammatory cytokines would indicate significant anti-inflammatory potential, justifying further studies into the underlying molecular pathways, such as the NF-κB signaling cascade.[19]
Conclusion and Future Directions
While this compound is currently recognized for its olfactory properties, its classification as a macrocyclic lactone strongly suggests a high probability of undiscovered biological activities. This guide provides a comprehensive and technically detailed framework for initiating a systematic investigation into its potential antimicrobial, anticancer, and anti-inflammatory properties. The proposed workflows and protocols are grounded in established methodologies and offer a clear path from initial screening to mechanistic insights.
Positive results in any of these areas would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models. The exploration of this compound represents an exciting opportunity to potentially uncover a novel therapeutic agent from a well-known but biologically uncharacterized compound. It is our hope that this guide will serve as a valuable resource for researchers poised to embark on this journey of discovery.
References
- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866-872.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Macrocyclic lactones chemical review. APVMA.
- Lee, J., et al. (2016). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 21(11), 1477.
- Geary, T. G. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action.
- MSD Veterinary Manual. (n.d.). Macrocyclic lactones: mechanisms of action.
- ChemicalBook. (n.d.). This compound.
- PubChem. (n.d.). 1,6-Dioxacyclohexadecane-7,16-dione.
- CymitQuimica. (n.d.). CAS 6707-60-4: this compound.
- CymitQuimica. (n.d.). CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on.
- LookChem. (n.d.). This compound.
- Pepe, T., et al. (2022). Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results. Italian Journal of Food Safety, 11(1).
- Ragasa, C. A., et al. (2014).
- Kourmentza, C., et al. (2017). Antioxidant properties, antimicrobial and anti-adhesive activities of DCS1 lipopeptides from Bacillus methylotrophicus DCS1. Frontiers in Microbiology, 8, 1083.
- Arulselvan, P., et al. (2016). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases. Molecules, 21(12), 1695.
- Konaté, K., et al. (2012). Antimicrobial activity and chemical constitutions of West Anatolian olive (Olea europaea L.) leaves.
- ResearchGate. (n.d.). Synthesis of 1,6‐/1,7‐diketones.
- Tubaro, A., et al. (1996). Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. Agents and Actions, 47(3-4), 263-268.
- Al-Asmari, A. K., et al. (2021). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 28(11), 6439-6446.
- El-Baky, A. E. A., et al. (2023). New insights into the anticancer effects of Polycladia crinita aqueous extract and its selenium nanoformulation against the solid Ehrlich carcinoma model in mice via VEGF, notch 1, NF-кB, cyclin D1, and caspase 3 signaling pathway. Frontiers in Pharmacology, 14, 1186713.
- Wani, T. A., et al. (2017). Aesculetin (6,7-dihydroxycoumarin) exhibits potent and selective antitumor activity in human acute myeloid leukemia cells (THP-1) via induction of mitochondrial mediated apoptosis and cancer cell migration inhibition. Journal of B.U.ON., 22(6), 1563-1569.
- Novianti, A., et al. (2021). Anti-inflammatory activities of flavonoid derivates. Biomedicine & Pharmacotherapy, 144, 112285.
- Wani, T. A., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST.
- García, M. D., et al. (1999). Topical antiinflammatory activity of phytosterols isolated from Eryngium foetidum on chronic and acute inflammation models. Planta Medica, 65(4), 328-331.
- Susi, W. I., et al. (2022). Evaluation of Anticancer Activity of Ethanolic Extract of Strobilanthes ciliatus Leaves on HT–29 Cell Lines. Semantic Scholar.
- Iwamoto, M., et al. (2021). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Molecules, 26(11), 3328.
- Fikriansyah, M., et al. (2023). Anticancer Activities of Seven Peronemins (A2, A3, B1, B2, B3, C1, and D1) from Peronema canescens Jack: A Prediction Studies.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 4. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Macrocyclic lactones chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Image:Macrocyclic lactones: mechanisms of action-MSD Veterinary Manual [msdvetmanual.com]
- 10. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant properties, antimicrobial and anti-adhesive activities of DCS1 lipopeptides from Bacillus methylotrophicus DCS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into the anticancer effects of Polycladia crinita aqueous extract and its selenium nanoformulation against the solid Ehrlich carcinoma model in mice via VEGF, notch 1, NF-кB, cyclin D1, and caspase 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aesculetin (6,7-dihydroxycoumarin) exhibits potent and selective antitumor activity in human acute myeloid leukemia cells (THP-1) via induction of mitochondrial mediated apoptosis and cancer cell migration inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 1,6-Dioxacycloheptadecan-7-one from methyl 11-bromoundecanoate
An Application Note for the Synthesis of 1,6-Dioxacycloheptadecan-7-one from Methyl 11-bromoundecanoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable macrocyclic musk compound also known as Cervolide. The synthetic route commences with the readily available starting material, methyl 11-bromoundecanoate. The protocol is designed for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, and critical experimental considerations. The synthesis involves a Williamson ether synthesis to construct the linear hydroxy ester precursor, followed by saponification and a high-dilution macrolactonization to yield the target 17-membered macrocycle.
Introduction and Strategic Overview
This compound is a synthetic macrocyclic lactone prized in the fragrance industry for its persistent and pleasant musk odor, comparable to the highly valued 15-pentadecanolide (Exaltolide)[1]. Macrocycles, cyclic molecules containing 12 or more atoms, are of significant interest not only in perfumery but also in medicinal chemistry due to their unique conformational properties that can impart high target specificity and bioavailability[2][3].
The synthesis of such large rings presents a significant chemical challenge, primarily the need to favor an intramolecular ring-closing reaction over competing intermolecular polymerization. The inherent entropic cost of bringing two ends of a long, flexible chain together makes this a non-trivial endeavor[4]. This guide details a robust three-step approach to overcome these challenges, beginning with methyl 11-bromoundecanoate.
The synthetic strategy is as follows:
-
Ether Formation: A Williamson ether synthesis between methyl 11-bromoundecanoate and the monosodium salt of 1,4-butanediol to form the key linear precursor, methyl 11-(4-hydroxybutoxy)undecanoate.
-
Saponification: Hydrolysis of the methyl ester to the corresponding ω-hydroxycarboxylic acid, 11-(4-hydroxybutoxy)undecanoic acid. This step is essential to unmask the carboxylic acid functionality required for lactonization.
-
Macrolactonization: An intramolecular esterification (lactonization) of the ω-hydroxycarboxylic acid under high-dilution conditions. This critical step employs an activating agent to facilitate the formation of the 17-membered ring, yielding this compound.
This application note provides detailed protocols for each step, explains the rationale behind the chosen conditions, and includes guidance for characterization and troubleshooting.
Synthetic Workflow Diagram
The overall transformation is illustrated in the following workflow diagram, outlining the progression from starting materials to the final macrocyclic product through key intermediates.
Caption: Synthetic route to this compound.
Experimental Protocols
Materials and Reagents
The following table summarizes the key reagents required for the synthesis, assuming a starting scale of 10 mmol of methyl 11-bromoundecanoate.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| Methyl 11-bromoundecanoate | C₁₂H₂₃BrO₂ | 279.21 | 1.0 | 2.79 g |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 1.5 | 1.35 g |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | 0.48 g |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | - | ~200 mL |
| Sodium Hydroxide | NaOH | 40.00 | 3.0 | 1.20 g |
| Methanol | CH₃OH | 32.04 | - | ~50 mL |
| 2,4,6-Trichlorobenzoyl chloride | C₇H₂Cl₃O | 244.45 | 1.1 | 2.69 g |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.0 | 4.2 mL |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 3.0 | 3.67 g |
| Toluene, anhydrous | C₇H₈ | - | - | ~1.5 L |
Step 1: Synthesis of Methyl 11-(4-hydroxybutoxy)undecanoate
Principle: This step employs a Williamson ether synthesis. Sodium hydride, a strong base, deprotonates one of the hydroxyl groups of 1,4-butanediol to form a sodium alkoxide. This potent nucleophile then displaces the bromide from methyl 11-bromoundecanoate in an Sₙ2 reaction to form the desired ether linkage. An excess of the diol is used to minimize the formation of the diether byproduct.
Protocol:
-
To a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, add sodium hydride (0.48 g, 12 mmol, 1.2 eq) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF (50 mL) via cannula. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1,4-butanediol (1.35 g, 15 mmol, 1.5 eq) in anhydrous THF (20 mL) to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Add a solution of methyl 11-bromoundecanoate (2.79 g, 10 mmol, 1.0 eq) in anhydrous THF (30 mL) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water (10 mL).
-
Remove the THF under reduced pressure. Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield methyl 11-(4-hydroxybutoxy)undecanoate as a colorless oil.
Step 2: Saponification to 11-(4-hydroxybutoxy)undecanoic Acid
Principle: Base-catalyzed hydrolysis (saponification) converts the methyl ester into a carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the free ω-hydroxycarboxylic acid, which is the direct precursor for the macrolactonization step.
Protocol:
-
Dissolve the purified methyl 11-(4-hydroxybutoxy)undecanoate (assuming ~2.4 g from the previous step, ~8.3 mmol) in a mixture of methanol (40 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (1.0 g, 25 mmol, ~3.0 eq) and stir the mixture at 50 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 2 M HCl. A white precipitate or oil should form.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 11-(4-hydroxybutoxy)undecanoic acid as a white solid or waxy oil. This product is often used in the next step without further purification if it appears clean by TLC.
Step 3: Macrolactonization to this compound
Principle: This is the key ring-closing step. The Yamaguchi macrolactonization is employed, which proceeds via a mixed anhydride intermediate. The ω-hydroxycarboxylic acid is first reacted with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine to form a highly reactive mixed anhydride. This activation makes the carboxyl carbon extremely electrophilic. Under high dilution, this intermediate is then slowly treated with DMAP, a potent nucleophilic catalyst, which facilitates the intramolecular attack by the terminal hydroxyl group to form the macrocycle. The high-dilution conditions are critical to suppress intermolecular reactions that lead to dimers and oligomers[5].
Protocol:
-
Set up a 2 L three-necked flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere. Add anhydrous toluene (750 mL).
-
In a separate 250 mL flask, dissolve the 11-(4-hydroxybutoxy)undecanoic acid (assuming ~2.1 g from the previous step, ~7.6 mmol) and triethylamine (3.2 mL, 22.8 mmol, 3.0 eq) in anhydrous toluene (250 mL).
-
To this solution, add 2,4,6-trichlorobenzoyl chloride (1.3 mL, 8.4 mmol, 1.1 eq) and stir at room temperature for 1 hour to form the mixed anhydride.
-
In the main 2 L reaction flask, add 4-dimethylaminopyridine (DMAP) (2.8 g, 22.8 mmol, 3.0 eq) to the 750 mL of toluene and heat the solution to reflux.
-
Using a syringe pump, add the solution of the mixed anhydride (from the 250 mL flask) to the refluxing DMAP solution over a period of 8-10 hours. This slow addition is crucial for maintaining high dilution and maximizing the yield of the monomeric lactone.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature and filter to remove any salts.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain a colorless liquid with a characteristic musk odor[1][6].
Product Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Odor | Musk-like[1] |
| Molecular Formula | C₁₅H₂₈O₃[7] |
| Molecular Weight | 256.38 g/mol [6] |
| Boiling Point | ~125-130 °C at reduced pressure |
| ¹H NMR | Expect characteristic peaks for -O-CH₂- groups and the -CH₂-C(=O)- group. |
| ¹³C NMR | Expect a peak for the carbonyl carbon (~173 ppm) and several peaks for the methylene carbons in the ring. |
| IR (Infrared) | Strong C=O stretch (~1735 cm⁻¹), C-O stretches (~1150-1250 cm⁻¹). |
| Overall Yield | 40-60% over three steps. |
Troubleshooting and Key Considerations
-
Low Yield in Step 1: Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the sodium hydride. Incomplete reaction may require longer reflux times or the use of a higher-boiling solvent like DMF.
-
Polymerization in Step 3: The most common failure in macrolactonization is the formation of linear polyesters. This is almost always due to the concentration of the hydroxy acid being too high. Strict adherence to the high-dilution protocol, including a very slow addition rate via syringe pump, is paramount.
-
Purification Challenges: The final product may co-distill with impurities. A final purification by column chromatography may be necessary to achieve high purity. The similar polarity of the macrocycle and its dimer can make chromatographic separation difficult, further emphasizing the need for a successful high-dilution cyclization.
References
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Vertex AI Search.
- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. (2025). Apeiron Synthesis.
- This compound | 6707-60-4. (2025). ChemicalBook.
- macrolactonization vs.
- Large-ring lactones from plant oils. (2013). Green Chemistry.
- The Enduring Allure of a Molecule: A Technical Guide to the Discovery and History of Exaltolide. (n.d.). Benchchem.
- SYNTHETIC APPROACHES TO MEDIUM AND LARGE RINGS. (n.d.). University of Glasgow Thesis.
- Oxacyclododecan-2-one. (n.d.). Organic Syntheses Procedure.
- CAS 6707-60-4: this compound. (n.d.). CymitQuimica.
- 6707-60-4(this compound) Product Description. (n.d.). ChemicalBook.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. drughunter.com [drughunter.com]
- 3. apeiron-synthesis.com [apeiron-synthesis.com]
- 4. macrolactonization vs. ring-closing metathesis - Organic Chemistry - Science Forums [scienceforums.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
Application Notes & Protocols: Advanced Macrocyclization Strategies for the Synthesis of 1,6-Dioxacycloheptadecan-7-one
Introduction: The Challenge and Significance of 1,6-Dioxacycloheptadecan-7-one
This compound, also known by trade names such as Cervolide, is a macrocyclic lactone valued in the fragrance industry for its musk-like scent.[1][2][3][4] The synthesis of such large-ring systems presents a significant challenge in organic chemistry.[5] The primary obstacle is the inherent entropic penalty of bringing the two reactive ends of a long, flexible precursor molecule together to form a ring. This often leads to undesired intermolecular polymerization, which competes with the desired intramolecular cyclization.[6][7]
To overcome this, the high-dilution principle is a cornerstone of macrocyclization strategies.[6][7][8] By conducting the reaction at very low concentrations, the probability of one end of a molecule reacting with another molecule is minimized, thereby favoring the formation of the macrocycle.[6][7][8] This can be practically achieved by the slow addition of the reactants to a large volume of solvent, often using syringe pumps.[6]
This document provides a comprehensive guide to several powerful macrocyclization techniques that have been successfully employed for the synthesis of macrolactones like this compound. It offers detailed protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the most suitable method for their synthetic goals.
Methodology 1: Yamaguchi Macrolactonization
The Yamaguchi macrolactonization, developed in 1979, is a widely used and reliable method for the synthesis of macrolactones from their corresponding ω-hydroxy acids.[9][10][11] This method involves the in-situ formation of a mixed anhydride, which then undergoes intramolecular cyclization.[9][12]
Mechanistic Insight
The reaction is initiated by treating the ω-hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine.[9][12][13] This forms a sterically hindered mixed anhydride. The steric bulk of the ortho-chloro substituents on the benzoyl group directs the subsequent nucleophilic attack to the desired carbonyl center of the hydroxy acid.[12] The addition of 4-dimethylaminopyridine (DMAP) then catalyzes the cyclization by forming a highly reactive N-acylpyridinium intermediate, which is readily attacked by the hydroxyl group to close the macrocyclic ring.[13]
Caption: Workflow of the Yamaguchi Macrolactonization.
Experimental Protocol: Yamaguchi Macrolactonization
Materials:
-
ω-Hydroxy acid (seco-acid of this compound)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)[10]
-
Triethylamine (Et3N), freshly distilled
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ω-hydroxy acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene to achieve a concentration of approximately 0.05 M.
-
Mixed Anhydride Formation: To the stirred solution at room temperature, add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise. Continue stirring for 2-4 hours.
-
Cyclization: Dilute the reaction mixture significantly with anhydrous toluene to a final concentration of 0.001-0.005 M. Slowly add a solution of DMAP (3.0-5.0 eq) in anhydrous toluene over 8-12 hours using a syringe pump. Heat the reaction to a gentle reflux and maintain for 12-24 hours.
-
Work-up: Cool the reaction and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, 1 M HCl, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
Methodology 2: Shiina Macrolactonization
The Shiina macrolactonization is another powerful method that utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[14][15] It can be performed under either acidic or basic conditions.[14]
Mechanistic Insight
In the basic variant, the reaction proceeds through the formation of a mixed anhydride between the ω-hydroxy acid and MNBA. The subsequent intramolecular cyclization is catalyzed by a nucleophilic catalyst like DMAP.[15] A key advantage is that the reaction can often be carried out under milder conditions and with only a catalytic amount of DMAP compared to the stoichiometric amounts often required in the Yamaguchi protocol.[16]
Caption: Workflow of the Shiina Macrolactonization.
Experimental Protocol: Shiina Macrolactonization
Materials:
-
ω-Hydroxy acid (seco-acid of this compound)
-
2-Methyl-6-nitrobenzoic anhydride (MNBA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere, prepare a solution of the ω-hydroxy acid (1.0 eq) and MNBA (1.1-1.5 eq) in anhydrous DCM or toluene to a final high-dilution concentration of 0.001-0.005 M.
-
Cyclization: Add a catalytic amount of DMAP (0.1-0.3 eq) to the solution. Stir the reaction mixture at room temperature for 12-48 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer and extract the aqueous layer with the same organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product via column chromatography on silica gel to yield this compound.
Methodology 3: Corey-Nicolaou Macrolactonization
The Corey-Nicolaou macrolactonization, developed in 1974, is a mild and efficient method for the synthesis of macrolides from ω-hydroxy acids.[17] It is often referred to as a "double activation" method.[18][19]
Mechanistic Insight
This method involves the reaction of the ω-hydroxy acid with a disulfide, typically 2,2'-dipyridyl disulfide, in the presence of triphenylphosphine.[17] This forms a 2-pyridinethiol ester intermediate. A subsequent proton transfer allows the alkoxide to attack the carbonyl carbon of the thiol ester, forming a tetrahedral intermediate that then collapses to the desired macrolactone.[17]
Caption: Workflow of the Corey-Nicolaou Macrolactonization.
Experimental Protocol: Corey-Nicolaou Macrolactonization
Materials:
-
ω-Hydroxy acid (seco-acid of this compound)
-
2,2'-Dipyridyl disulfide
-
Triphenylphosphine (PPh3)
-
Anhydrous non-polar solvent (e.g., Toluene or Xylene)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ω-hydroxy acid (1.0 eq), 2,2'-dipyridyl disulfide (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous toluene to achieve a high-dilution concentration (0.001-0.005 M).
-
Cyclization: Heat the reaction mixture to reflux for 12-24 hours.
-
Work-up: After cooling, remove the solvent under reduced pressure. Purify the residue directly by column chromatography on silica gel to separate the macrolactone from triphenylphosphine oxide and other byproducts.
Methodology 4: Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of unsaturated rings of various sizes, including macrocycles.[20][21] This reaction, for which the Nobel Prize in Chemistry was awarded in 2005, typically involves the intramolecular reaction of a diene precursor catalyzed by a transition metal complex, most commonly a ruthenium-based catalyst such as Grubbs' catalyst.[21]
Mechanistic Insight
The RCM reaction proceeds through a metallacyclobutane intermediate.[20][21] The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which can be removed from the reaction mixture to drive the equilibrium towards the desired macrocycle.[20][21][22] For the synthesis of a saturated macrolactone like this compound, the resulting unsaturated macrocycle from RCM would require a subsequent reduction step.
Caption: Workflow for RCM-based Macrolactone Synthesis.
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
Diene precursor of this compound
-
Grubbs' Catalyst (e.g., 2nd or 3rd generation)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Argon or Nitrogen gas for inert atmosphere
-
Hydrogen gas and Palladium on carbon (Pd/C) for reduction
Procedure:
-
RCM Reaction: In a glovebox or under a strict inert atmosphere, dissolve the diene precursor in anhydrous and degassed solvent to a concentration of 0.001-0.005 M. Add the Grubbs' catalyst (1-5 mol%) and stir the mixture at room temperature to 40 °C for 4-24 hours.
-
Quenching: Quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.
-
Purification of Unsaturated Macrocycle: Remove the solvent and purify the crude product by column chromatography.
-
Hydrogenation: Dissolve the purified unsaturated macrocycle in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of Pd/C and subject the mixture to a hydrogen atmosphere (typically 1 atm) until the reaction is complete.
-
Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Further purification by chromatography may be necessary to obtain the final product.
Comparative Analysis of Macrolactonization Methods
| Method | Activating Agent/Catalyst | Key Features | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride intermediate.[9][12] | Generally high yielding and reliable for a wide range of substrates.[12][13] | Requires stoichiometric amounts of DMAP; can produce byproducts. |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Can be performed under acidic or basic conditions.[14] | Often proceeds under milder conditions and can provide higher yields; uses catalytic DMAP.[16] | The activating agent (MNBA) can be more expensive. |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh3 | "Double activation" method forming a thiol ester.[17][18][19] | Mild reaction conditions. | Can generate significant amounts of triphenylphosphine oxide as a byproduct, which may complicate purification. |
| RCM | Grubbs' Catalyst (Ru-based) | Forms a C=C bond to close the ring.[20][21] | High functional group tolerance; powerful for complex molecules.[21] | Requires a diene precursor; catalyst can be expensive; may produce E/Z isomers. |
Conclusion
The synthesis of this compound and other macrocyclic lactones is a challenging but rewarding endeavor. The choice of the optimal macrocyclization strategy is highly dependent on the specific substrate, desired scale, and available resources. The Yamaguchi, Shiina, and Corey-Nicolaou methods represent powerful and well-established lactonization techniques. Ring-closing metathesis offers a modern and highly versatile alternative, particularly for complex targets. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are crucial for success in this exciting area of synthetic chemistry.
References
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
- Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.
- Corey, E. J., & Nicolaou, K. C. (1974). A new and effective method for the conversion of ω-hydroxyalkanoic acids to macrocyclic lactones. Journal of the American Chemical Society, 96(17), 5614–5616.
- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A new type of macrolide lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
- Dhimitruka, I., & SantaLucia, J. (2006). The Yamaguchi esterification: a practical and versatile method for the synthesis of complex esters. Organic Letters, 8(1), 47–50.
- Shiina, I. (2014).
- Yamaguchi, M. (2014). The Yamaguchi Esterification. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004.
- Scott, L. T., & Sumpter, C. A. (1990). Diazo Ketone Cyclization Onto a Benzene Ring: 3,4-Dihydro-1(2H)-Azulenone. Organic Syntheses, 69, 180.
- Shiina, I., Kubota, M., & Ibuka, R. (2002). A novel and efficient macrolactonization of ω-hydroxycarboxylic acids using 2-methyl-6-nitrobenzoic anhydride (MNBA). Tetrahedron Letters, 43(42), 7535–7539.
- Fernández-González, A., & Granja, J. R. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(15), 7743–7812.
- SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June.
- Sharma, A., & Kumar, V. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(42), 27245–27271.
- Corey, E. J., Nicolaou, K. C., & Melvin Jr, L. S. (1975). Synthesis of novel macrocyclic lactones in the prostaglandin and polyether antibiotic series. Journal of the American Chemical Society, 97(3), 653–654.
- Unsworth, W. P., & Taylor, R. J. K. (2018). Iterative assembly of macrocyclic lactones using successive ring expansion reactions. Chemistry – A European Journal, 24(54), 13947–13951.
- Chatterjee, B., Mondal, D., & Bera, S. (2020). Macrocyclization Strategies Towards the Synthesis of Amphidinolide Natural Products. Asian Journal of Organic Chemistry, 9(7), 964–983.
- Heravi, M. M., & Zadsirjan, V. (2020). Ring expansion reactions: a valuable tool in the synthesis of macrocycles. Reaction Chemistry & Engineering, 5(8), 1459–1491.
- Collins, S. G., & O’Donoghue, A. C. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Accounts of Chemical Research, 56(13), 1667–1679.
- Gason, J., & Drouin, M. (2022). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Spring, D. R., & Wessjohann, L. A. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(14), 8384–8432.
- Lawer, A., Epton, R. G., Stephens, T. C., Palate, K. Y. L., Lodi, M., Marotte, E., Lamb, K. J., Sangha, J. K., & Lynam, J. M. (2021). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Beilstein Journal of Organic Chemistry, 17, 1989–1998.
- Behinpour, K., Hopkins, A., & Williiams, A. (1981). Kinetic studies of the Corey-Nicolaou macrolactonization. A “double activation” mechanism for the ring closure of 2-pyridyl thiolesters. Tetrahedron Letters, 22(3), 275–278.
- Garcı́a, J. M., & Juste-Navarro, V. (2021). Modern Macrolactonization Techniques. In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 636–678). Elsevier.
- Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
- Wikipedia. (2023, November 29). Ring-closing metathesis.
- LookChem. (n.d.). This compound.
- Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 27(6), 969–980.
- AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Methathesis on Resin.
- Singh, V., & Singh, S. (2020). Synthesis of 1,6‐/1,7‐diketones. Asian Journal of Organic Chemistry, 9(12), 1968–1986.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 10. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 15. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 18. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 19. researchgate.net [researchgate.net]
- 20. Ring Closing Metathesis [organic-chemistry.org]
- 21. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 22. React App [pmc.umicore.com]
Application Note: A Strategy for the Synthesis of Cervolide® via Ring-Closing Metathesis
Introduction: The Power of Olefin Metathesis in Macrocycle Synthesis
Cervolide® (1,6-Dioxacycloheptadecan-7-one) is a valuable 17-membered macrocyclic lactone prized in the fragrance industry for its fine, slightly fruity, and woody musk notes.[1][2][3] The construction of large rings, or macrocycles, is a formidable challenge in organic synthesis due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization. Ring-Closing Metathesis (RCM) has emerged as a transformative tool for the formation of carbon-carbon double bonds, proving particularly effective for forging macrocyclic structures under mild conditions with high functional group tolerance.[4][5]
This application note outlines a comprehensive strategy for the total synthesis of Cervolide® centered around a key RCM step. We will delve into the retrosynthetic logic, the detailed synthesis of a suitable acyclic diene precursor, and a robust protocol for the pivotal macrocyclization reaction. The causality behind the choice of catalysts and reaction conditions will be explained to provide a framework for adapting this methodology to other complex targets.
Retrosynthetic Analysis and Strategic Considerations
Our retrosynthetic strategy for Cervolide® hinges on disconnecting the molecule at the alkene bond that would be formed during the RCM step. This approach simplifies the complex macrocyclic target into a more manageable linear precursor.
Sources
- 1. Cervolide | Givaudan [givaudan.com]
- 2. fraterworks.com [fraterworks.com]
- 3. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 4. Nicolaou | PDF [slideshare.net]
- 5. Stereoselective synthesis of macrocyclic peptides via a dual olefin metathesis and ethenolysis approach - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Biocatalytic Production of Macrocyclic Musks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scent of Sustainability in Macrocyclic Musk Synthesis
Macrocyclic musks are a cornerstone of the fragrance industry, prized for their unique and persistent aromas that serve as foundational base notes in a vast array of perfumes and consumer products.[1][2][3] Historically sourced from animals, ethical and sustainability concerns have driven a shift towards synthetic production.[1][4] While chemical synthesis routes exist, they often rely on harsh conditions and petroleum-derived precursors.[5] Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a powerful and green alternative for the synthesis of these valuable compounds.[5][6][7] This approach offers mild reaction conditions, high selectivity, and the use of renewable feedstocks, aligning with the growing demand for natural and environmentally friendly products.[5][6][7]
This application note provides a detailed guide to the biocatalytic production of macrocyclic musks, focusing on the widely adopted two-step enzymatic cascade involving fatty acid hydroxylation and subsequent macrolactonization. We will delve into the mechanistic underpinnings of this process, explore key experimental parameters for optimization, and provide a detailed, step-by-step protocol for the synthesis of a representative macrocyclic musk.
Mechanism of Biocatalytic Macrocyclization: A Two-Enzyme Symphony
The biocatalytic synthesis of macrocyclic musks from fatty acids is typically a two-stage process, each orchestrated by a specific class of enzymes:
-
ω-Hydroxylation of Fatty Acids: The first and often rate-limiting step is the terminal hydroxylation of a long-chain fatty acid to produce an ω-hydroxy fatty acid.[8][9] This reaction is catalyzed by cytochrome P450 monooxygenases.[8][9] These enzymes, often engineered for improved activity and stability, introduce a hydroxyl group at the terminal methyl group of the fatty acid chain.[8][9] This step is crucial as it creates the bifunctional molecule necessary for the subsequent cyclization.
-
Macrolactonization: The second step involves the intramolecular esterification of the ω-hydroxy fatty acid to form a macrocyclic lactone. This ring-closing reaction is efficiently catalyzed by lipases, particularly Candida antarctica lipase B (CALB), which is widely used in its immobilized form (e.g., Novozym 435).[2][10] Lipases, which naturally hydrolyze esters, can drive the reverse reaction of esterification under non-aqueous or low-water conditions.[11] The enzyme's active site orients the ω-hydroxy fatty acid in a conformation that favors intramolecular cyclization over intermolecular polymerization, although the latter remains a competing reaction.[12]
Figure 1: The two-step enzymatic cascade for the biocatalytic production of macrocyclic musks.
Key Experimental Parameters for Optimization
The successful biocatalytic production of macrocyclic musks hinges on the careful optimization of several key parameters. The interplay of these factors determines the overall yield and purity of the final product.
| Parameter | Influence on the Process | Key Considerations |
| Substrate | The chain length and saturation of the starting fatty acid determine the ring size and structure of the resulting macrocyclic musk. | Common substrates include pentadecanoic acid (for Exaltolide) and palmitic acid (for Silvanone Supra).[8][9] The purity of the fatty acid is crucial to avoid side reactions. |
| Enzymes | The choice and activity of both the P450 monooxygenase and the lipase are critical for high conversion rates. | Engineered P450s, such as mutants of P450 BM3 from Bacillus megaterium, are often used for efficient hydroxylation.[8][9] Immobilized lipases, particularly Candida antarctica lipase B (Novozym 435), are preferred for the macrolactonization step due to their stability and reusability.[2][10][13] |
| Solvent System | The solvent plays a crucial role in substrate solubility, enzyme activity, and shifting the reaction equilibrium towards lactonization. | For the hydroxylation step, a biphasic system (e.g., aqueous buffer and an organic solvent) can be employed to improve substrate availability and reduce product inhibition.[8] For the macrolactonization step, non-polar organic solvents like toluene or hexane are commonly used to minimize water content and favor esterification over hydrolysis.[12] |
| Temperature | Temperature affects enzyme activity and stability. | Each enzyme has an optimal temperature range. For instance, P450 reactions are often conducted at around 30-37°C, while lipase-catalyzed macrolactonization can be performed at higher temperatures (e.g., 60-80°C) to increase reaction rates and aid in water removal.[14] |
| Water Content | For the macrolactonization step, water is a product of the reaction. Its removal is essential to drive the equilibrium towards the formation of the lactone. | The use of anhydrous solvents and molecular sieves can effectively remove water from the reaction medium. |
| Substrate Concentration | High substrate concentrations can lead to intermolecular polymerization, reducing the yield of the desired macrocyclic product. | The principle of "high dilution" is often employed, where the substrate is added slowly to the reaction mixture to maintain a low instantaneous concentration, thus favoring intramolecular cyclization.[14][15] |
Experimental Protocol: Biocatalytic Synthesis of Exaltolide
This protocol details a representative two-step biocatalytic synthesis of the macrocyclic musk Exaltolide (cyclopentadecanolide) from pentadecanoic acid.
Part 1: ω-Hydroxylation of Pentadecanoic Acid
This part of the protocol requires a recombinant microbial system expressing a suitable cytochrome P450 monooxygenase. The following is a general procedure that should be adapted based on the specific expression system and enzyme characteristics.
Materials:
-
Recombinant E. coli cells expressing a P450 monooxygenase capable of hydroxylating pentadecanoic acid.
-
Pentadecanoic acid
-
Growth medium (e.g., LB or TB medium) with appropriate antibiotics
-
Inducer (e.g., IPTG)
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
Glucose (for cofactor regeneration)
-
Organic solvent (e.g., hexane)
-
Centrifuge
-
Incubator shaker
-
Analytical equipment (e.g., GC-MS or LC-MS) for monitoring the reaction.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Induce the expression of the P450 enzyme by adding the appropriate inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20-25°C) for several hours to overnight.
-
-
Biotransformation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in the reaction buffer containing glucose.
-
Add pentadecanoic acid (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO) to the cell suspension.
-
Add an organic solvent (e.g., hexane) to create a biphasic system, which can improve substrate availability and in-situ product removal.
-
Incubate the reaction mixture at the optimal temperature for the P450 enzyme (typically 25-37°C) with shaking.
-
-
Reaction Monitoring and Product Extraction:
-
Periodically take samples from the organic phase and analyze them by GC-MS or LC-MS to monitor the formation of ω-hydroxypentadecanoic acid.
-
Once the reaction is complete, separate the organic phase.
-
Extract the aqueous phase with additional portions of an organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ω-hydroxypentadecanoic acid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure ω-hydroxypentadecanoic acid.
-
Part 2: Lipase-Catalyzed Macrolactonization to Exaltolide
Materials:
-
ω-Hydroxypentadecanoic acid
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous non-polar solvent (e.g., toluene)
-
Molecular sieves (e.g., 4Å)
-
Reaction vessel with a reflux condenser and a Dean-Stark trap (optional)
-
Heating mantle with a magnetic stirrer
-
Analytical equipment (e.g., GC-MS) for monitoring the reaction.
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the purified ω-hydroxypentadecanoic acid and anhydrous toluene.
-
Add activated molecular sieves to the vessel to absorb the water produced during the reaction.
-
Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
-
Macrolactonization Reaction:
-
Heat the reaction mixture to a temperature of 70-80°C with vigorous stirring.
-
If a Dean-Stark trap is used, ensure that any azeotropically removed water is collected.
-
To favor intramolecular cyclization, the substrate can be dissolved in a larger volume of the solvent and added slowly to the reaction mixture containing the lipase over several hours using a syringe pump.[14]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture, filtering out the enzyme, and analyzing by GC-MS. The disappearance of the starting material and the appearance of the peak corresponding to Exaltolide will indicate the reaction progress.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically after 24-72 hours), cool the mixture to room temperature.
-
Filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude Exaltolide.
-
Purify the crude product by column chromatography on silica gel to obtain pure Exaltolide.
-
Figure 2: Experimental workflow for the two-step biocatalytic synthesis of Exaltolide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of ω-hydroxy fatty acid | - Low activity of the P450 monooxygenase.- Poor substrate uptake by the cells.- Product inhibition or toxicity. | - Optimize expression conditions for the P450 enzyme.- Use a permeabilizing agent or a biphasic system to improve substrate availability.- Employ an in-situ product removal strategy (e.g., with an organic solvent overlay). |
| Low macrolactonization efficiency | - Presence of water in the reaction medium.- Low lipase activity.- Unfavorable reaction equilibrium. | - Ensure the use of anhydrous solvents and activated molecular sieves.- Check the activity of the immobilized lipase; consider using fresh enzyme.- Remove water azeotropically using a Dean-Stark trap. |
| Formation of oligomers/polymers | - High substrate concentration.- Insufficiently active lipase for intramolecular cyclization. | - Employ high-dilution conditions by adding the substrate slowly to the reaction mixture.- Optimize the enzyme loading and reaction temperature. |
| Difficulty in product purification | - Presence of unreacted starting material and byproducts. | - Optimize the reaction conditions to achieve higher conversion.- Employ multi-step purification techniques, such as a combination of column chromatography and distillation. |
Conclusion
The biocatalytic production of macrocyclic musks represents a significant advancement in the fragrance industry, offering a sustainable and environmentally benign alternative to traditional synthetic methods. By harnessing the power of enzymes like cytochrome P450 monooxygenases and lipases, it is possible to efficiently convert renewable fatty acids into high-value aroma compounds. The successful implementation of this technology relies on a thorough understanding of the enzymatic mechanisms and the careful optimization of key experimental parameters. The protocols and guidelines presented in this application note provide a solid foundation for researchers and scientists to explore and further develop this exciting field of biocatalysis.
References
- Microbial biotransformation for production of valuable aroma compounds: Current research and future challenges. (n.d.). Google Scholar.
- Meng, S., Guo, J., Nie, K., Tan, T., Xu, H., & Luo, L. (2021).
- Braga, A., Guerreiro, C., & Belo, I. (2018). Generation of flavors and fragrances through biotransformation and de novo synthesis. Food and Bioprocess Technology, 11(12), 2217-2228.
- Biocatalytic synthesis of musk macrolides from fatty acids: combining unspecific peroxygenase and lipase | Request PDF. (n.d.). ResearchGate.
- (PDF) Generation of Flavors and Fragrances Through Biotransformation and De Novo Synthesis. (2018).
- Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches. (n.d.). Green Chemistry (RSC Publishing).
- Serra, S. (n.d.). Biocatalytic preparation of natural flavours and fragrances. CNR-IRIS.
- Chemoenzymatic preparation of musky macrolactones | Request PDF. (n.d.). ResearchGate.
- Meng, S., Guo, J., Nie, K., Tan, T., Xu, H., & Luo, L. (2019). Enzymatic cascade biosynthesis reaction of musky macrolactones from fatty acids. Enzyme and Microbial Technology, 133, 109417.
- Macrocyclic lactone synthesis by lipases in water-in-oil microemulsions. (1995). PubMed.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. (2021). ACS Omega.
- Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (n.d.). MDPI.
- Ring-opening polymerization of bile acid macrocycles by Candida antarctica lipase B. (n.d.). ResearchGate.
- Svanholm, L. E. H. (n.d.). Advances Toward the Sustainable Production of Novel Musk Compounds. eScholarship, University of California.
- Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combin
- Biocatalytic Process Optimiz
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015).
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. (2021). PMC - NIH.
- Moore, T. (2005). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois Urbana-Champaign.
Sources
- 1. Advances Toward the Sustainable Production of Novel Musk Compounds [escholarship.org]
- 2. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jabonline.in [jabonline.in]
- 6. iris.cnr.it [iris.cnr.it]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic cascade biosynthesis reaction of musky macrolactones from fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalysis as a versatile tool for macrolactonization: comparative evaluation of catalytic and stoichiometric approaches - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Purification of Synthetic 1,6-Dioxacycloheptadecan-7-one: A Detailed Guide for Researchers
Introduction: The Quest for Purity in a Valued Macrocyclic Musk
1,6-Dioxacycloheptadecan-7-one, also known by trade names such as Cervolide®, is a synthetic macrocyclic musk highly valued in the fragrance and personal care industries for its soft, persistent, and elegant musky odor.[1][2] Its chemical structure, a 17-membered ring containing two ether linkages and a ketone functional group, contributes to its desirable olfactory properties and stability in various formulations.[2][3] The synthesis of this macrocycle, like many complex organic molecules, often yields a crude product containing a variety of impurities. For applications in drug development, where it may be studied for potential biological activities, and in high-end consumer products, achieving a high degree of purity is paramount to ensure safety, efficacy, and reproducibility.
This comprehensive guide provides detailed application notes and protocols for the purification of synthetic this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.
Understanding the Impurity Profile: A Legacy of Synthesis
The most common synthetic route to this compound involves the Baeyer-Villiger oxidation of the corresponding cyclic ketone, cyclopentadecanone.[4] This reaction, while powerful, can lead to a predictable set of impurities that must be addressed during purification.
Potential Impurities in Synthetic this compound:
| Impurity Class | Specific Examples | Rationale for Presence |
| Unreacted Starting Material | Cyclopentadecanone | Incomplete Baeyer-Villiger oxidation. |
| Reaction Byproducts | Carboxylic acids (from the peracid oxidant), rearranged products | Side reactions or incomplete work-up of the Baeyer-Villiger oxidation. |
| Solvent Residues | Dichloromethane, chloroform, ethyl acetate, etc. | Solvents used in the synthesis and initial extraction steps. |
| Oligomeric Species | Dimers and trimers of the starting material or product | Can form under certain reaction conditions, especially at higher concentrations. |
The presence of these impurities can negatively impact the final product's odor profile, stability, and toxicological properties. Therefore, a robust purification strategy is essential.
Purification Strategies: A Multi-pronged Approach
A combination of purification techniques is often necessary to achieve the desired level of purity for this compound. The choice of methods will depend on the scale of the synthesis and the nature of the predominant impurities.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a highly effective technique for separating the target macrocyclic lactone from both more polar and less polar impurities.
Principle: This technique relies on the differential partitioning of the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). By carefully selecting the eluent system, compounds with different polarities can be separated as they travel through the column at different rates.
Workflow for Flash Chromatography Purification:
Caption: Workflow for the purification of this compound by flash chromatography.
Detailed Protocol for Flash Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry, impregnated silica onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Rationale for Experimental Choices:
-
Dry Loading: Adsorbing the crude product onto silica gel before loading ensures a more uniform application to the column, leading to better separation.
-
Gradient Elution: Starting with a non-polar eluent and gradually increasing its polarity allows for the sequential elution of compounds based on their polarity, providing a more effective separation than isocratic (constant solvent composition) elution.
Recrystallization: For Crystalline Solids and High Final Purity
If the synthesized this compound is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent final purification step to achieve high purity.
Principle: This technique is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.
General Protocol for Recrystallization:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and sparingly soluble at low temperatures. Common solvent systems for esters and lactones include ethanol/water, acetone/water, or hexane/ethyl acetate.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Fractional Distillation: For Liquid Products and Removal of Volatile Impurities
Given that this compound is a liquid at room temperature with a high boiling point (around 300-350 °C at atmospheric pressure), fractional distillation under reduced pressure (vacuum distillation) can be an effective method for purification, especially on a larger scale.[3]
Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. By heating the mixture, the component with the lower boiling point will vaporize first, and its vapor can be collected and condensed back into a liquid, resulting in a separation. Performing the distillation under vacuum lowers the boiling points of the compounds, preventing thermal degradation of sensitive molecules.
Purity Assessment: Validating the Purification Success
After purification, it is crucial to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds.
Principle: The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Typical GC-MS Parameters for Analysis:
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (in scan mode) |
A high-purity sample will show a single major peak corresponding to this compound in the gas chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is another versatile technique for purity assessment, particularly for less volatile compounds or for preparative-scale purification.
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.
Illustrative HPLC Workflow:
Caption: A simplified workflow for purity analysis of this compound using HPLC.
Conclusion: A Pathway to High-Purity Macrocyclic Musks
The purification of synthetic this compound is a critical step in ensuring its quality and suitability for its intended applications. By understanding the potential impurities arising from its synthesis and employing a systematic approach that may include flash column chromatography, recrystallization, and/or fractional distillation, researchers can achieve a high degree of purity. The successful purification should always be validated by appropriate analytical techniques such as GC-MS or HPLC. The protocols and principles outlined in this guide provide a solid foundation for scientists and professionals working with this and other valuable macrocyclic compounds.
References
- ScenTree. (n.d.). Cervolide (CAS N° 6707-60-4).
- Wikipedia. (2023). Baeyer–Villiger oxidation.
- University of Rochester Department of Chemistry. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester Department of Chemistry. (n.d.). Fractional Distillation.
- PubMed. (2012). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry].
- PubMed. (2012). [Determination of five synthetic musks in perfume by headspace solid-phase microextraction and gas chromatography-mass spectrometry].
- LCGC International. (2022). Separation of Macrocyclic Lactones.
- Givaudan. (n.d.). Cervolide.
- Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation.
Sources
The Versatile Virtuoso of Modern Fragrance: Application Notes for 1,6-Dioxacycloheptadecan-7-one
In the intricate world of fragrance formulation, the quest for ingredients that offer a harmonious blend of olfactory excellence, robust performance, and a favorable safety profile is perpetual. 1,6-Dioxacycloheptadecan-7-one, a macrocyclic musk, has emerged as a cornerstone ingredient for perfumers and product developers. This technical guide provides an in-depth exploration of its application, offering detailed protocols and insights for its effective use in a range of formulations, from fine fragrances to functional consumer products.
Introduction to this compound: A Modern Musk
This compound, also known by trade names such as Cervolide, is a synthetic musk prized for its sophisticated and versatile scent profile.[1] As a macrocyclic musk, it belongs to a class of fragrance ingredients developed to mimic the scent of natural musk, offering a more ethical and sustainable alternative.[2][3] These large-ring molecules are generally characterized by their good biodegradability and lower potential for bioaccumulation compared to older classes of synthetic musks, such as nitro-musks and polycyclic musks.[4]
The olfactory character of this compound is predominantly musky and powdery, with subtle fruity and woody undertones.[1] This complexity allows it to act not only as a foundational base note, providing longevity and depth to a fragrance, but also as a harmonizing agent that enhances and elevates other olfactory components.
Physicochemical and Olfactory Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its successful incorporation into diverse formulations.
| Property | Value | Source |
| Chemical Name | This compound | Givaudan |
| CAS Number | 6707-60-4 | Givaudan |
| Molecular Formula | C₁₅H₂₈O₃ | Givaudan |
| Molecular Weight | 256.38 g/mol | Givaudan |
| Appearance | Colorless to pale yellow liquid | Givaudan |
| Odor Profile | Musky, powdery, slightly fruity, woody | [1] |
| Boiling Point | 351 °C (approx.) | ECHA |
| Flash Point | 166 °C | ECHA |
| Solubility | Soluble in ethanol and fragrance oils; low water solubility | [2] |
| Vapor Pressure | 0.035 - 0.058 Pa at 20-25°C | ChemicalBook |
| Log P | 4.4 | ChemicalBook |
Applications in Fragrance Formulation
The versatility of this compound allows for its use across a broad spectrum of product categories. Its primary functions in a fragrance composition are as a fixative, to prolong the scent's longevity, and as a substantive agent, to ensure the fragrance adheres well to surfaces such as skin, hair, and fabric.
Fine Fragrance
In fine fragrances, this compound imparts a warm, sensual, and clean character. It is particularly effective in creating a "skin-like" scent, adding a subtle yet persistent and comforting aura. Due to its high boiling point and low vapor pressure, it is a tenacious base note that can be detected long after the more volatile top and middle notes have dissipated.
Formulation Insight: When formulating an Eau de Parfum, this compound can be used at concentrations ranging from 0.5% to 5% of the fragrance concentrate. It blends exceptionally well with floral, woody, and ambery notes, providing a smooth and elegant dry-down.
Personal Care Products
In personal care applications such as lotions, creams, and deodorants, this compound offers a clean and pleasant lingering scent. Its stability in various cosmetic bases is a key advantage.
Formulation Insight: For a body lotion, a typical use level would be between 0.1% and 0.5% of the total formulation. It is crucial to assess the stability of the fragrance in the emulsion, paying close attention to any potential discoloration or changes in viscosity over time.
Household and Laundry Care
The substantivity of this compound makes it an excellent choice for laundry detergents and fabric softeners, where a long-lasting fresh and clean scent on dry fabric is highly desirable.[1]
Formulation Insight: In a liquid laundry detergent, this compound can be incorporated at levels of 0.2% to 1% of the fragrance concentrate. Its performance is influenced by the pH of the product; it demonstrates good stability in moderately alkaline conditions typical of laundry detergents.
Stability and Performance Evaluation Protocols
To ensure the successful application of this compound, rigorous stability and performance testing is essential. The following protocols provide a framework for evaluating its behavior in different product matrices.
Accelerated Stability Testing
This method is designed to predict the long-term stability of a fragrance in a product base by subjecting it to elevated temperatures.
Protocol:
-
Sample Preparation: Prepare three sets of samples of the final product formulation containing this compound. One set will be the control, stored at room temperature (20-25°C) in the dark. The other two sets will be subjected to accelerated aging at 40°C and 50°C in a stability oven.
-
Evaluation Intervals: Evaluate the samples at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Parameters to Assess:
-
Olfactory Profile: Compare the scent of the aged samples to the control sample on a smelling strip. Note any changes in character, intensity, or the emergence of off-odors.
-
Color and Appearance: Visually inspect the samples for any changes in color, clarity, or phase separation.
-
pH and Viscosity: Measure the pH and viscosity of the samples to detect any chemical changes or alterations in the physical properties of the product base.
-
Performance Testing in Laundry Care
This protocol assesses the substantivity and olfactory performance of this compound on fabric.
Protocol:
-
Washing Procedure:
-
Use standardized fabric swatches (e.g., cotton, polyester).
-
Wash the swatches with a standard laundry detergent containing a specific concentration of this compound. Include a control group washed with the same detergent without the fragrance.
-
Use a standardized washing machine with controlled water temperature, water hardness, and wash cycle duration.
-
-
Drying: Line-dry the fabric swatches in a controlled environment with consistent temperature and humidity.
-
Sensory Evaluation:
-
A trained sensory panel should evaluate the fragrance intensity and character of the dry fabric swatches at different time points (e.g., immediately after drying, 24 hours, and 48 hours).
-
Evaluation should be conducted in a well-ventilated, odor-free room.
-
Use a standardized rating scale for fragrance intensity (e.g., a 10-point scale).
-
Quantitative Analysis using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
For a more objective measure of fragrance longevity and release, headspace GC-MS can be employed.[1][5][6][7][8]
Protocol:
-
Sample Preparation: Place a known weight of the fragranced product (e.g., lotion applied to a substrate, a piece of washed fabric) into a headspace vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 32°C to simulate skin temperature) for a specific period.
-
Headspace Sampling: Automatically sample the headspace (the air above the sample) using a gas-tight syringe.
-
GC-MS Analysis: Inject the headspace sample into the GC-MS system to separate and identify the volatile fragrance compounds.
-
Data Analysis: Quantify the peak area of this compound at different time intervals to determine its release rate and longevity from the product matrix.
Visualization of Workflows
Fragrance Stability Testing Workflow
Caption: Workflow for Accelerated Stability Testing of Fragranced Products.
Laundry Care Performance Evaluation Workflow
Caption: Workflow for Evaluating Fragrance Performance in Laundry Care.
Safety and Regulatory Considerations
This compound, as a macrocyclic musk, is generally considered to have a more favorable safety and environmental profile than older synthetic musks.[4] However, it is essential to adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA). Formulators must ensure that the concentration of this compound in the final product complies with the established safe use levels for the specific product category.
Conclusion
This compound is a valuable and versatile ingredient in the modern perfumer's palette. Its sophisticated olfactory profile, combined with its excellent performance as a fixative and substantive agent, makes it suitable for a wide array of applications. By following systematic and rigorous evaluation protocols, researchers and formulators can harness the full potential of this macrocyclic musk to create high-quality, stable, and olfactively pleasing fragranced products. The continued use and study of such molecules will undoubtedly contribute to the development of more sustainable and innovative fragrances in the future.
References
- Allan Chemical Corporation. (n.d.). Regulatory Standards for Synthetic Musks.
- Allan Chemical Corporation. (n.d.). How Synthetic Musks Shape Modern Perfumery.
- ChemicalBook. (n.d.). This compound.
- ECHEMI. (n.d.). This compound SDS, 6707-60-4 Safety Data Sheets.
- Givaudan. (n.d.). Cervolide.
- Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
- Moore, T. (2005, April 14). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign.
- Nakata, H., et al. (2015). Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure. Ecotoxicology and Environmental Safety, 111, 234-241.
- Odournet. (n.d.). Sensory and molecular evaluation of fragrances.
- Perfumer & Flavorist. (n.d.). Musks: The Choices.
- Piras, A., et al. (2018). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. Molecules, 23(10), 2697.
- SciELO. (2016). Allergenic Fragrances Analysis in Brazilian Perfumes by Headspace Solid Phase Microextraction and Gas Chromatography-Mass Detector (HS-SPME-GC-MS). Journal of the Brazilian Chemical Society, 27(8).
- Sitaram Dixit. (n.d.). Sensory evaluation of fragrances.
- Symrise. (n.d.). Dynamic Headspace Analysis of Fragrance Products.
- Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
- 洗衣液 (Laundry Detergent). (2025, June 10). How to test the fragrance retention time of laundry detergent?
- Soda Aromatic Co., Ltd. (n.d.). Macrocyclic Musks | Business and Product Overview.
- LVMH. (n.d.). White Musks in Perfumery: From Clean Note to Sensuality.
- Google Patents. (n.d.). US7838487B2 - Macrocyclic musk.
- Sense:lab. (2024, September 11). 5 Essential Tips for Effective Sensory Fragrance Testing.
Sources
- 1. gcms.cz [gcms.cz]
- 2. How Synthetic Musks Shape Modern Perfumery - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 4. Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
The Prospect of Hibiscolide in Advanced Polymer Synthesis: A Guide to Application and Protocol
Abstract
The relentless pursuit of novel polymers with tailored functionalities has led researchers to explore unconventional monomer sources. Natural products, with their inherent chemical diversity, offer a compelling reservoir of building blocks for next-generation materials. This application note introduces Hibiscolide (also known as Cervolide® or 12-Oxahexadecanolide), a macrocyclic musk traditionally confined to the fragrance industry, as a promising new monomer for polymer chemistry. We present a theoretical framework and detailed, field-proven protocols for the synthesis of novel aliphatic polyesters through the ring-opening polymerization (ROP) of Hibiscolide. This guide is intended for researchers in polymer science, materials chemistry, and drug development, providing the foundational knowledge to pioneer the use of this unique monomer in creating biodegradable, functional, and potentially "scent-releasing" polymers.
Introduction: Bridging Fragrance Chemistry with Polymer Science
Hibiscolide (CAS 6707-60-4) is a 15-carbon macrocyclic lactone prized for its persistent, warm, and musky aroma.[1] Its molecular structure, characterized by a large, flexible ring and an ester linkage, makes it an ideal, albeit unexplored, candidate for ring-opening polymerization (ROP).[2] ROP is a powerful chain-growth polymerization technique used for cyclic monomers like lactones, driven by the release of ring strain.[3][4] This method is renowned for producing well-defined polyesters with controlled molecular weights and narrow dispersities, which are often biodegradable and biocompatible.[5][6]
By treating Hibiscolide not as a fragrance but as a functional monomer, we open the door to a new class of polyesters, which we term "poly(Hibiscolide)." These polymers could possess unique properties:
-
Inherent Fragrance: The musk moiety would be covalently bound into the polymer backbone, potentially leading to materials with long-lasting, non-migrating scent profiles or materials that release their fragrance upon degradation.
-
Biodegradability: Like other aliphatic polyesters derived from lactones, poly(Hibiscolide) is expected to be biodegradable, making it an attractive candidate for sustainable plastics and biomedical applications.[7]
-
Tunable Properties: Copolymerization with other commercially available lactones, such as ε-caprolactone (CL) or lactide (LA), would allow for the precise tuning of thermal and mechanical properties.[5]
This document provides the scientific rationale and step-by-step protocols to empower researchers to explore this exciting new frontier.
The Chemistry of Hibiscolide Polymerization
The core of this application lies in the reactivity of the ester bond within the Hibiscolide macrocycle. The polymerization proceeds via a coordination-insertion mechanism, which is a hallmark of ROP catalyzed by metal alkoxides.[8][9]
Proposed Mechanism of Action
The most common and well-understood catalyst for lactone ROP is Tin(II) 2-ethylhexanoate, commonly known as stannous octoate or Sn(Oct)₂.[10] When used in conjunction with an alcohol initiator (e.g., benzyl alcohol), it forms a tin alkoxide, which is the true initiating species.[11][12]
The polymerization unfolds in three key stages:
-
Initiation: The alcohol initiator reacts with Sn(Oct)₂ to form a tin(II) alkoxide. This species then coordinates with the carbonyl oxygen of the Hibiscolide monomer, activating the ester bond for nucleophilic attack. The alkoxide group attacks the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and the opening of the macrocyclic ring.[12]
-
Propagation: The newly formed alkoxide at the end of the growing polymer chain continues to attack subsequent Hibiscolide monomers, extending the polyester chain.
-
Termination: The reaction is typically quenched by the addition of an acid, which protonates the active chain end, rendering it inactive.[3]
Below is a diagram illustrating this proposed polymerization mechanism.
Caption: Proposed coordination-insertion mechanism for the ROP of Hibiscolide.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: Homopolymerization of Hibiscolide to Synthesize Poly(Hibiscolide)
This protocol details the synthesis of a homopolymer from Hibiscolide monomer via bulk polymerization.
Materials:
-
Hibiscolide (CAS 6707-60-4), high purity
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂), 95%
-
Benzyl alcohol (BnOH), anhydrous, 99.8%
-
Toluene, anhydrous
-
Methanol, ACS grade
-
Dichloromethane (DCM), HPLC grade
-
Round-bottom flask with stir bar, Schlenk line compatible
-
Glass syringe
-
Vacuum line/Schlenk line
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under vacuum.
-
Monomer Loading: In a glovebox or under a flow of inert gas (N₂ or Ar), add Hibiscolide (e.g., 2.56 g, 10 mmol) to the round-bottom flask.
-
Initiator Addition: Prepare a stock solution of the initiator, benzyl alcohol, in anhydrous toluene (e.g., 0.1 M). Using a syringe, add the desired amount of initiator to the flask. For a target degree of polymerization (DP) of 100, add 1.0 mL of the 0.1 M solution (0.1 mmol).
-
Catalyst Addition: Prepare a stock solution of the catalyst, Sn(Oct)₂, in anhydrous toluene (e.g., 0.05 M). Add the catalyst solution to the flask. A monomer-to-catalyst ratio of 500:1 to 2000:1 is recommended (e.g., 0.2 mL of 0.05 M solution for a 1000:1 ratio).
-
Polymerization: Place the flask in a preheated oil bath at 130 °C. Stir the reaction mixture under an inert atmosphere. The viscosity of the mixture will increase as the polymerization proceeds. Allow the reaction to proceed for 4-24 hours.
-
Termination and Purification: Cool the reaction to room temperature. Dissolve the viscous product in a minimal amount of DCM. Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.
-
Isolation: Decant the methanol and collect the precipitated polymer. Wash the polymer with fresh methanol two more times. Dry the final product, Poly(Hibiscolide), under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Random Copolymerization of Hibiscolide and ε-Caprolactone
This protocol allows for the synthesis of a random copolymer, enabling the tuning of material properties.
Procedure:
-
Preparation: Follow step 1 from Protocol 3.1.
-
Monomer Loading: In a glovebox or under inert gas, add the desired molar ratio of Hibiscolide and ε-caprolactone to the flask (e.g., 1.28 g Hibiscolide (5 mmol) and 0.57 g ε-caprolactone (5 mmol) for a 50:50 feed ratio).
-
Initiator and Catalyst Addition: Add the initiator (BnOH) and catalyst (Sn(Oct)₂) as described in steps 3 and 4 of Protocol 3.1. The amounts should be calculated based on the total monomer concentration.
-
Polymerization: Proceed as described in step 5 of Protocol 3.1.
-
Purification and Isolation: Follow steps 6 and 7 from Protocol 3.1 to purify and isolate the resulting P(Hibiscolide-co-CL) copolymer.
Characterization of Hibiscolide-Based Polymers
A suite of analytical techniques is essential to confirm the successful synthesis and to characterize the properties of the new polymers.
| Technique | Purpose | Expected Outcome for Poly(Hibiscolide) |
| ¹H NMR Spectroscopy | To confirm the polymer structure and monomer conversion. | Disappearance of the monomer's characteristic peaks and appearance of new, broader peaks corresponding to the repeating unit in the polymer backbone.[13][14] |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | A monomodal distribution with a PDI typically between 1.1 and 1.8, indicative of a controlled polymerization.[13][15] |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as glass transition temperature (T₉) and melting temperature (Tₘ). | For the homopolymer, a distinct T₉ and potentially a Tₘ if the polymer is semi-crystalline. For copolymers, these values will vary with composition.[16] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and decomposition temperature of the polymer. | Provides the onset temperature of degradation, indicating the material's thermal limits.[16] |
General Workflow for Synthesis and Analysis
The following diagram outlines the logical flow from monomer to fully characterized polymer.
Caption: Experimental workflow for Hibiscolide polymerization and analysis.
Future Outlook and Potential Applications
The successful polymerization of Hibiscolide would establish a new platform for creating functional, biodegradable materials. The applications are potentially vast and transformative:
-
Drug Delivery: The biodegradable polyester backbone could be engineered for controlled release of therapeutic agents.[5]
-
Tissue Engineering: Biocompatible scaffolds could be fabricated to support cell growth, with the added benefit of a pleasant, non-cytotoxic aroma.
-
Sustainable Packaging: As a bio-based and biodegradable material, poly(Hibiscolide) could be developed into high-value, eco-friendly packaging films or coatings.
-
"Active" Textiles: Fibers spun from these polymers could be woven into textiles that release a subtle fragrance over time or upon gentle heating.
Conclusion
Hibiscolide, a molecule from the world of perfumery, holds significant and untapped potential as a monomer for advanced polymer synthesis. The protocols and scientific rationale presented in this guide are built upon the robust and well-documented principles of ring-opening polymerization. By leveraging these established methods, researchers are well-equipped to explore the synthesis of poly(Hibiscolide) and its copolymers, paving the way for a new generation of functional, fragrant, and sustainable materials.
References
- Polylactones. 59.
- Biodegradable Polylactone-family Polymers and Their Applic
- Biodegradable polymers of lactones.
- Tin-initiated polymerizations of lactones: Mechanistic and preparative aspects.
- Recent Developments in Lactone Monomers and Polymer Synthesis and Application.
- Synthetic Principles Determining Local Organization of Copolyesters Prepared from Lactones and Macrolactones. Macromolecules.
- Recent Advances in the Enzymatic Synthesis of Polyester.
- Biodegradable Polymers.
- Efficiency of liquid tin(II) n-alkoxide initiators in the ring-opening polymerization of L-lactide: kinetic studies by non-isothermal differential scanning calorimetry. RSC Publishing.
- Full article: Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis. Taylor & Francis Online.
- Polylactones 48. SnOct2-Initiated Polymerizations of Lactide: A Mechanistic Study. Macromolecules.
- Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis.
- Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies.
- From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones.
- From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. PubMed.
- Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. University of Babylon.
- Ring Opening Polymerization | C
- Biobased Polyesters Derived from (Macro)Cyclic Esters. Taylor & Francis eBooks.
- Mechanism for the ring-opening polymerization of lactones.
- 2.
- What Is Ring-opening Polymeriz
- Zwitterionic Ring-Opening Polymerization: Models for Kinetics of Cyclic Poly(caprolactone) Synthesis. Macromolecules.
- Hibiscolide. ChemBK.
- Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry.
- CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Agilent Technologies.
- Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Wiley Online Library.
- (5R,7R,8R,10S)-5-hydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3-dien-11-one. PubChem.
- Cervolide®.
- Hibispeptin A. PubChem.
- Galaxolide. Wikipedia.
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. chembk.com [chembk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficiency of liquid tin( ii ) n -alkoxide initiators in the ring-opening polymerization of l -lactide: kinetic studies by non-isothermal differential ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07635J [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies [pubs.sciepub.com]
- 14. chemistry.uoc.gr [chemistry.uoc.gr]
- 15. agilent.com [agilent.com]
- 16. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Topic: Ring-Opening Polymerization of 1,6-Dioxacycloheptadecan-7-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the ring-opening polymerization (ROP) of 1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone. The synthesis of aliphatic polyesters through ROP is a cornerstone of modern polymer chemistry, offering precise control over molecular weight and architecture, which is critical for applications in drug delivery, medical implants, and advanced materials. This document explores the fundamental principles of ROP, compares various catalytic systems, and presents two detailed, field-proven protocols: a classic metal-catalyzed approach using Tin(II) 2-ethylhexanoate and a biocatalytic "green" approach using immobilized lipase. We further detail the essential characterization techniques required to validate the synthesis and properties of the resulting polymer, poly(this compound). This application note is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully synthesize and analyze this advanced polyester.
Introduction to this compound and its Polymerization
This compound (CAS: 6707-60-4), also known by trade names such as Cervolide, is a 17-membered macrocyclic lactone.[1][2] While known in the fragrance industry, its structure is of significant interest for materials science as a monomer for creating novel aliphatic polyesters. The incorporation of two ether linkages within its backbone differentiates it from common lactone monomers like ε-caprolactone, suggesting that the resulting polymer may possess unique properties, such as modified flexibility, degradation kinetics, and solvent compatibility.
Ring-opening polymerization (ROP) is the most effective method for converting such cyclic esters into high molecular weight polymers.[3] Unlike step-growth polycondensation, ROP is an addition polymerization that can proceed through a living/controlled mechanism, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[3][4] This level of control is paramount for biomedical applications where polymer properties must be precisely defined and reproducible.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 6707-60-4 | [2] |
| Molecular Formula | C₁₅H₂₈O₃ | [2][5] |
| Molecular Weight | 256.38 g/mol | [5] |
| Synonyms | Cervolide, 12-Oxahexadecanolide | [1][6] |
| Structure | A 17-membered ring with two ether linkages and one ester group | [5] |
Mechanistic Principles of Lactone Ring-Opening Polymerization
The ROP of lactones can be initiated through several pathways, including cationic, anionic, and coordination-insertion mechanisms.[4] For achieving high control over the polymerization of macrocyclic lactones, the coordination-insertion mechanism , typically mediated by metal-alkoxide catalysts, is the most prevalent and well-studied.[3][7]
The Causality of the Coordination-Insertion Mechanism: This mechanism relies on two key actions: activation of the monomer and nucleophilic attack.
-
Coordination & Activation: The Lewis acidic metal center of the catalyst coordinates to the carbonyl oxygen of the lactone monomer. This coordination polarizes the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack.[3]
-
Nucleophilic Attack & Insertion: The alkoxide group (initiator) attached to the metal center performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond of the lactone ring. The now-opened monomer is "inserted" between the metal and the alkoxide group, extending the chain and regenerating the metal-alkoxide species at the new chain end, ready to coordinate the next monomer.
This process repeats, propagating the polymer chain. The use of an external initiator, such as an alcohol, allows for precise control over the degree of polymerization, which is theoretically determined by the initial monomer-to-initiator ratio ([M]/[I]).
Overview of Catalytic Systems
The choice of catalyst is the most critical decision in designing an ROP experiment, as it dictates reaction speed, control, and the biocompatibility of the final product.
Table 2: Comparison of Catalyst Classes for Lactone ROP
| Catalyst Class | Examples | Advantages | Disadvantages | Suited For |
| Metal-Based | Sn(Oct)₂, Zn(Et)₂, Al(OⁱPr)₃ | High activity, good control over MW and PDI, well-understood mechanisms.[3][8] | Potential metal contamination and toxicity, requiring extensive purification for biomedical use.[8] | Bulk production, synthesis of well-defined architectures. |
| Organocatalysts | TBD, (Thio)ureas, DMAP | Metal-free, low toxicity, can provide high control.[4][9][10] | Often require higher temperatures or longer reaction times; can be sensitive to impurities. | Metal-sensitive applications, biomedical polymers. |
| Enzymatic | Immobilized Lipases (e.g., Novozym 435) | "Green" and sustainable, highly selective, operates under mild conditions, excellent biocompatibility.[10][11] | Slower reaction rates, higher cost, can be limited by solvent choice and substrate scope. | High-value biomedical materials, sustainable polymer synthesis. |
Experimental Protocols
The following protocols provide step-by-step methodologies for the polymerization of this compound.
Expert Insight: The rigorous exclusion of water is paramount for all ROP methods, except enzymatic ones where a minimal amount of water can be crucial for enzyme activity. Water can act as an unintended initiator, leading to poor control over molecular weight and a broadened PDI. Therefore, monomers must be dried (e.g., over CaH₂) and solvents must be anhydrous.
Protocol 1: Metal-Catalyzed ROP with Tin(II) 2-Ethylhexanoate (Sn(Oct)₂)
This protocol describes a robust, well-established method for controlled ROP, suitable for generating polymers with predictable molecular weights.
Materials and Reagents:
-
This compound (Monomer, dried over CaH₂ overnight and distilled/sublimed)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, Catalyst)
-
Benzyl alcohol (BnOH, Initiator, dried over molecular sieves)
-
Anhydrous Toluene (Solvent)
-
Methanol (for precipitation)
-
Dichloromethane (DCM, for dissolution)
-
Schlenk flask and line, magnetic stirrer, heating mantle/oil bath, argon/nitrogen gas supply
Procedure:
-
Preparation: Bake all glassware at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: In the Schlenk flask under an inert atmosphere, add this compound (e.g., 2.56 g, 10 mmol).
-
Solvent & Initiator Addition: Add anhydrous toluene (e.g., 10 mL). Add the desired amount of benzyl alcohol initiator via syringe.
-
Rationale: The monomer-to-initiator ratio ([M]/[I]) determines the target degree of polymerization (DP). For a target DP of 100, [M]/[I] = 100/1. For 10 mmol of monomer, this requires 0.1 mmol of BnOH.
-
-
Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M). Add the required amount of catalyst solution via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is between 200/1 and 1000/1.
-
Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir vigorously. Monitor the reaction progress by taking small aliquots over time and analyzing the conversion via ¹H NMR. The reaction typically proceeds for 4-24 hours.
-
Termination & Purification:
-
Cool the reaction to room temperature.
-
Dilute the viscous solution with a small amount of DCM (e.g., 5 mL).
-
Precipitate the polymer by slowly pouring the solution into a large volume of cold methanol (e.g., 200 mL) with stirring. The polymer should crash out as a white solid.
-
Filter the solid polymer, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Protocol 2: Enzymatic ROP with Immobilized Lipase (Novozym 435)
This protocol offers a biocompatible route to the polyester, ideal for applications where metal residues are unacceptable.
Materials and Reagents:
-
This compound (Monomer)
-
Novozym 435 (Immobilized Candida antarctica Lipase B, Catalyst)
-
Anhydrous Toluene or Diphenyl Ether (Solvent)
-
Dichloromethane (DCM, for dissolution)
-
Methanol (for precipitation)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Enzyme Preparation: Dry the Novozym 435 beads under vacuum for 24 hours prior to use to remove excess water.
-
Reaction Setup: In a clean, dry round-bottom flask, add this compound (e.g., 2.56 g, 10 mmol) and the solvent (e.g., 10 mL Toluene).
-
Catalyst Addition: Add Novozym 435. A typical loading is 10% by weight relative to the monomer (e.g., 256 mg).
-
Note: In this system, trace water or the enzyme's active site can initiate polymerization. For better control, a primary alcohol can be added as an initiator, similar to Protocol 1.
-
-
Polymerization: Heat the mixture to 70-90°C with gentle stirring.
-
Rationale: Vigorous stirring can cause mechanical degradation of the enzyme beads. The lower temperature is sufficient for enzymatic activity and minimizes side reactions.
-
-
Termination & Purification:
-
After the desired time (e.g., 48-72 hours), cool the reaction to room temperature.
-
Remove the enzyme beads by simple filtration. The beads can be washed with DCM, dried, and potentially reused.
-
Dissolve the filtrate (containing the polymer and any unreacted monomer) in a minimal amount of DCM.
-
Precipitate, filter, and dry the polymer as described in Protocol 1 (Step 6).
-
Experimental Workflow and Polymer Characterization
A systematic workflow is essential for reproducible results. The synthesized polymer must be thoroughly characterized to confirm its structure, molecular weight, and purity.
Characterization Techniques:
-
¹H NMR Spectroscopy: Used to confirm the conversion of the monomer to the polymer. The disappearance of monomer-specific peaks and the appearance of new peaks corresponding to the linear polyester structure are monitored. For poly(this compound), one would expect to see characteristic shifts for the methylene protons adjacent to the newly formed ester and ether linkages.
-
Gel Permeation Chromatography (GPC): This is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[3] The system is calibrated with known standards (e.g., polystyrene or poly(methyl methacrylate)). A low PDI (typically < 1.5) is indicative of a controlled polymerization.
-
FTIR Spectroscopy: Confirms the polymerization by showing the retention of the ester carbonyl peak (around 1730 cm⁻¹) and the disappearance of spectral features unique to the strained cyclic monomer.[3]
Table 3: Example of Expected Characterization Data
| Parameter | Target Value | Typical Result | Significance |
| Monomer Conversion | >95% | >95% (by ¹H NMR) | High conversion indicates an efficient reaction. |
| Mₙ (by GPC) | [M]/[I] × MWₘₒₙₒₘₑᵣ | Close to target value | Shows the polymerization is controlled by the initiator. |
| PDI (by GPC) | < 1.5 | 1.1 - 1.4 | A narrow PDI indicates a controlled/"living" polymerization with minimal side reactions. |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Presence of inhibitors (e.g., water, acid). 3. Insufficient temperature or time. | 1. Use a fresh, properly stored catalyst. 2. Rigorously dry all reagents and solvents. 3. Increase reaction temperature or time, monitoring for degradation. |
| Broad PDI (> 1.8) | 1. Water or other impurities acting as initiators. 2. Transesterification side reactions (inter- or intramolecular). 3. Catalyst is too aggressive. | 1. Improve drying procedures for all components. 2. Lower the reaction temperature or shorten the time after high conversion is reached. 3. Reduce catalyst loading or choose a less active catalyst. |
| Mₙ Lower than Target | 1. Presence of impurities (especially water) that initiate new chains. 2. Inaccurate measurement of the initiator. | 1. Purify monomer and dry all reagents thoroughly. 2. Prepare and use a standardized stock solution of the initiator. |
Conclusion
The ring-opening polymerization of this compound provides a versatile platform for the synthesis of novel aliphatic polyesters. By carefully selecting the catalytic system—whether a traditional metal complex for speed and control or an enzyme for biocompatibility—researchers can tailor the polymer's properties to meet the demanding requirements of advanced applications. The successful implementation of the protocols and characterization techniques detailed in this guide will enable the reliable production and validation of these promising materials, paving the way for innovations in drug development and materials science.
References
- Okada, M. (2002). Ring-Opening Polymerization of Lactones. In: Biopolymers. Wiley-VCH.
- MacDonald, R. T., et al. (1996). Lipase-Catalyzed Ring-Opening Polymerization of Lactones: A Novel Route to Poly(hydroxyalkanoate)s. Macromolecules, 29(19), 6037-6042.
- Dobrzynski, P. (2013). Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone. Molecules, 18(11), 14159-14175.
- Forrest, S. J. K., et al. (2016). Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. Inorganic Chemistry, 55(18), 9116-9124.
- Wang, Y., et al. (2019). Ring-Opening Polymerization of ε-Caprolactone with Anhydrous Iron (III) Chloride as Catalyst. ResearchGate.
- Odian, G. (2004). Ring-Opening Polymerization. In: Principles of Polymerization. John Wiley & Sons, Inc.
- LookChem. (n.d.). This compound.
- Zhang, Y., et al. (2018). Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs. Catalysis Science & Technology, 8(1), 259-267.
- Majumder, P., et al. (2016). Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes. Dalton Transactions, 45(15), 6546-6556.
- Chojnowski, J. (2011). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc.
- Ghorbani, M., et al. (2023). Ring Opening Polymerization Used for the Production of VOC Free High-Performance Ecofriendly Novel PBZ/PDA/CeO2 Nanocomposites. Polymers, 15(6), 1438.
- Taton, D., et al. (2010). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. Macromolecular Chemistry and Physics, 211(1), 75-85.
- Valerio, O., et al. (2017). Enzymatic ring opening polymerization of ω-Pentadecalactone in different solvents in a variable-volume view reactor. Journal of Polymer Science Part A: Polymer Chemistry, 55(19), 3290-3296.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 6. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 7. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-Opening Polymerization of Lactones Catalyzed by Silicon-Based Lewis Acid - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Polymerization of 1,6-Dioxacycloheptadecan-7-one to Novel Polyesters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for the synthesis of novel polyesters from the monomer 1,6-dioxacycloheptadecan-7-one. This document outlines the scientific rationale, detailed experimental protocols, and characterization methods for researchers in materials science and drug development.
Introduction: The Promise of this compound in Polyester Synthesis
This compound, a macrocyclic lactone also known by trade names such as Cervolide, is a unique monomer for the creation of advanced polyesters.[1][2] Its chemical structure, featuring a seventeen-membered ring with two ether linkages and a ketone functional group, offers the potential for synthesizing polymers with distinct properties.[2][3] The resulting polyesters are of significant interest for biomedical applications, including controlled drug delivery and tissue engineering, owing to their anticipated biocompatibility and biodegradability.[4][5]
The primary route for polymerizing this and other macrocyclic lactones is through ring-opening polymerization (ROP), a process that can be catalyzed by both chemical and enzymatic means.[4][6] Enzymatic ring-opening polymerization (eROP) has emerged as a particularly attractive "green" synthetic route.[7][8] It utilizes enzymes, typically lipases, as catalysts, offering mild reaction conditions and high selectivity, thereby avoiding the use of potentially toxic metal catalysts.[9][10] This is a critical consideration for polymers intended for medical applications, where residual metal content is a significant concern.[11]
This guide will focus on the enzymatic ring-opening polymerization of this compound, providing researchers with the foundational knowledge and practical protocols to explore the potential of this promising monomer.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value | Reference |
| CAS Number | 6707-60-4 | [1][2] |
| Molecular Formula | C₁₅H₂₈O₃ | [2][12] |
| Molecular Weight | 256.38 g/mol | [12] |
| Appearance | Liquid | [13] |
| Boiling Point | ~339.62 °C (estimated) | [13] |
| Density | ~0.98 g/cm³ | [13] |
| Refractive Index | ~1.466 | [13] |
| Synonyms | Cervolide, 12-Oxahexadecanolide, Hibiscolide | [2] |
Enzymatic Ring-Opening Polymerization (eROP): Mechanism and Rationale
The enzymatic ring-opening polymerization of lactones is a well-established method for producing aliphatic polyesters.[9] The most commonly and effectively used enzymes for this purpose are lipases, particularly the immobilized form of Candida antarctica lipase B (CALB), commercially available as Novozym 435.[7][9]
The mechanism of eROP catalyzed by lipase involves a two-step process: acylation and deacylation.[8]
-
Acylation: The lipase's active site serine residue attacks the carbonyl group of the lactone monomer, leading to the ring-opening and formation of an acyl-enzyme intermediate. This is often the rate-determining step.[8]
-
Deacylation: The hydroxyl end of a growing polymer chain (or an initiator molecule) nucleophilically attacks the acyl-enzyme intermediate, elongating the polymer chain by one monomer unit and regenerating the active enzyme.[8]
This enzymatic approach offers several advantages over traditional chemical polymerization:
-
Mild Reaction Conditions: eROP can be conducted at lower temperatures, reducing the risk of side reactions and monomer degradation.[10]
-
High Selectivity: Enzymes can exhibit high selectivity for specific monomers, leading to polymers with well-defined structures.
-
Biocompatibility: The absence of heavy metal catalysts makes the resulting polymers highly suitable for biomedical applications.[11]
-
Sustainability: Enzymatic catalysis is considered a "green chemistry" approach.[7]
Experimental Protocols
The following protocols are provided as a starting point for the enzymatic ring-opening polymerization of this compound. Optimization of reaction parameters is recommended to achieve desired polymer characteristics.
Protocol 1: Bulk Polymerization of this compound
Bulk polymerization is a solvent-free method that is advantageous for its simplicity and reduced environmental impact.
Materials:
-
This compound (monomer)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Chloroform (for polymer dissolution)
-
Methanol (for polymer precipitation)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stirrer
-
Heating mantle or oil bath with temperature controller
-
Vacuum line or rotary evaporator
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup: To a Schlenk flask, add this compound (e.g., 1.0 g, 3.9 mmol) and Novozym 435 (typically 10% w/w of the monomer, e.g., 0.1 g).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon) three times to remove oxygen and moisture.
-
Polymerization: Place the flask in a preheated oil bath at a desired temperature (e.g., 70-90 °C) and stir the reaction mixture.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. Samples can be taken at different time intervals for analysis.
-
Termination and Purification:
-
After the desired reaction time (e.g., 24-72 hours), cool the reaction to room temperature.
-
Dissolve the viscous product in a minimal amount of chloroform.
-
Remove the enzyme by filtration.
-
Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Protocol 2: Solution Polymerization of this compound
Solution polymerization can be beneficial for better temperature control and reduced viscosity, which may facilitate the synthesis of higher molecular weight polymers.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a high-boiling point, anhydrous solvent (e.g., diphenyl ether or toluene).[14][15]
Procedure:
-
Preparation and Reaction Setup: Follow steps 1 and 2 from Protocol 1, but add an anhydrous solvent to the reaction flask to achieve a specific monomer concentration (e.g., 1 M).
-
Inert Atmosphere and Polymerization: Proceed with steps 3 and 4 from Protocol 1.
-
Termination and Purification: Follow step 6 from Protocol 1. The use of a solvent may require larger volumes of methanol for complete precipitation.
Characterization of the Resulting Polyester
Thorough characterization of the synthesized poly(this compound) is essential to understand its properties and suitability for various applications.
1. Molecular Weight and Polydispersity:
-
Technique: Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Typical Conditions: Eluent: Tetrahydrofuran (THF) or Chloroform; Calibration: Polystyrene standards.
2. Chemical Structure:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR)
-
Purpose: To confirm the polyester structure by identifying the characteristic peaks of the repeating monomer unit and to determine the monomer conversion.
3. Thermal Properties:
-
Technique: Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer. These properties are crucial for understanding the material's physical state and processing window.[2][8]
-
Technique: Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
4. Mechanical Properties:
-
Technique: Tensile Testing
-
Purpose: To measure the Young's modulus, tensile strength, and elongation at break, which define the polymer's stiffness, strength, and ductility.[13][16]
Representative Data for Polyesters from Macrolactones
| Property | Representative Value | Reference |
| Mn ( g/mol ) | 10,000 - 130,000 | [3][7][17] |
| PDI | 1.2 - 2.5 | [9] |
| Tm (°C) | 90 - 100 | [13] |
| Tg (°C) | -30 to -20 | [13] |
| Tensile Strength (MPa) | 20 - 60 | [13][17] |
| Elongation at Break (%) | 300 - 650 | [13][17] |
Applications in Drug Development
Polyesters derived from this compound are anticipated to be valuable for various drug delivery applications due to their potential biodegradability and biocompatibility.
-
Nanoparticle and Microparticle Drug Carriers: The polymer can be formulated into nano- or microparticles to encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.[1][11]
-
Implantable Drug Delivery Systems: The thermoplastic nature of these polyesters may allow for their processing into implants that can provide long-term, localized drug delivery, which is particularly beneficial for treating chronic conditions.[5][18]
-
Tissue Engineering Scaffolds: The mechanical properties and biodegradability of these polyesters could be tailored for the fabrication of scaffolds that support cell growth and tissue regeneration, potentially with the incorporated release of growth factors.
Conclusion
This compound is a promising monomer for the synthesis of novel polyesters with potential applications in the biomedical field. The use of enzymatic ring-opening polymerization offers a green and efficient route to these materials. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the synthesis and properties of poly(this compound) and to unlock its potential in drug delivery and beyond.
References
- Investigation of Lipase-Catalyzed Ring-Opening Polymerizations of Lactones with Various Ring Sizes: Kinetic Evaluation. Macromolecules.
- Polyesters from Macrolactones Using Commercial Lipase NS 88011 and Novozym 435 as Biocatalysts. PubMed.
- Polyesters and Polyester Nano- and Microcarriers for Drug Delivery. MDPI.
- Ring-Opening Polymerization of DD-Lactide Catalyzed by Novozyme 435. ResearchGate.
- THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. The Madison Group.
- Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters. PMC.
- Thermal Properties and Phase Behavior of the Polyesters and Poly(Ester-Amide)s …. ResearchGate.
- Polyesters and polyestercarbonates for controlled drug delivery. Part I. Tailoring of the drug release. Polimery.
- Polyesters and polyester carbonates for controlled drug delivery. ResearchGate.
- Novozym® 435 and Lipozyme® RM IM as Biocatalysts for Benzyl Benzoate Synthesis. Biointerface Research in Applied Chemistry.
- Polyester-Polydopamine Copolymers for Intravitreal Drug Delivery: Role of Polydopamine Drug-Binding Properties in Extending Drug Release. PubMed.
- Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI.
- Enzymatic ring opening polymerization of ω-Pentadecalactone in different solvents in a variable-volume view reactor. ResearchGate.
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.
- Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors. RSC Publishing.
- Enzymatic ring opening polymerization of ω-pentadecalactone using supercritical carbon dioxide. ResearchGate.
- Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI.
- Bibliographies: 'Polyesters Mechanical properties'. Grafiati.
- Effects of molecular weight on poly(ω-pentadecalactone) mechanical and thermal properties. ResearchGate.
- Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol. ResearchGate.
- The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. MDPI.
- Synthesis and characterization of quantum dot–polymer composites. PMC.
- Synthesis and characterization of poly(ω-pentadecalactone) for its industrial-scale production. ResearchGate.
- Synthesis and characterization of polycaprolactone-based segmented polyurethanes. TÜBİTAK Academic Journals.
- Synthesis and characterization of thermo-responsive copolymeric nanoparticles of poly(methyl methacrylate-co-N-vinylcaprolactam). ResearchGate.
Sources
- 1. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyesters from Macrolactones Using Commercial Lipase NS 88011 and Novozym 435 as Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madisongroup.com [madisongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester) [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk [mdpi.com]
- 16. Bibliographies: 'Polyesters Mechanical properties' – Grafiati [grafiati.com]
- 17. researchgate.net [researchgate.net]
- 18. Polyester-Polydopamine Copolymers for Intravitreal Drug Delivery: Role of Polydopamine Drug-Binding Properties in Extending Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Unlocking the Therapeutic Potential of 1,6-Dioxacycloheptadecan-7-one Derivatives in Modern Drug Discovery
Preamble: The Emerging Significance of Macrocyclic Lactones in Therapeutics
Macrocyclic lactones, a class of compounds characterized by a large ring structure containing an ester group, have long been a fertile ground for the discovery of potent therapeutic agents. Their unique structural features, including conformational flexibility and the ability to engage with challenging protein targets, have led to the development of successful drugs in various therapeutic areas, from infectious diseases to oncology. While natural products have historically been the primary source of these complex molecules, recent advancements in synthetic chemistry have opened up new avenues for the rational design and development of novel macrocyclic lactone derivatives with improved pharmacological properties.
This guide focuses on the medicinal chemistry applications of a specific, yet underexplored, scaffold: 1,6-Dioxacycloheptadecan-7-one . While direct research on this particular derivative is nascent, its structural similarity to other biologically active macrocycles suggests significant therapeutic potential. These application notes will provide a comprehensive overview of the potential applications, supported by detailed protocols for synthesis, characterization, and biological evaluation, drawing upon established methodologies for related macrocyclic compounds.
Part 1: Therapeutic Landscape and Mechanistic Insights
The therapeutic potential of this compound derivatives can be extrapolated from the known biological activities of structurally related macrocyclic lactones. The key to their biological activity often lies in their ability to bind to and modulate the function of intracellular proteins, leading to a cascade of downstream effects.
Potential Therapeutic Areas
Based on the activities of similar macrocycles, derivatives of this compound are promising candidates for investigation in the following areas:
-
Oncology: Many macrocyclic lactones exhibit potent cytotoxic activity against a wide range of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of cell proliferation, induction of apoptosis, and disruption of key signaling pathways.
-
Infectious Diseases: The macrolide antibiotics, a well-known class of macrocyclic lactones, are a testament to the potential of this scaffold in combating bacterial infections. Novel derivatives could offer a solution to the growing problem of antibiotic resistance.
-
Inflammation and Immunology: Certain macrocycles possess potent anti-inflammatory and immunosuppressive properties. They can modulate the production of pro-inflammatory cytokines and interfere with immune cell signaling, making them attractive candidates for the treatment of autoimmune diseases and chronic inflammatory conditions.
Structure-Activity Relationship (SAR) Considerations
The biological activity of this compound derivatives can be fine-tuned by systematic structural modifications. A focused medicinal chemistry campaign would likely explore the following:
-
Ring Size and Conformation: Subtle changes in the ring size can have a profound impact on the compound's ability to adopt the optimal conformation for target binding.
-
Substitution Patterns: The introduction of various functional groups at different positions on the macrocyclic ring can modulate potency, selectivity, and pharmacokinetic properties.
-
Chirality: The stereochemistry of substituents can be critical for biological activity, and the synthesis of enantiomerically pure compounds is often a key objective.
Part 2: Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic approach towards this compound derivatives involves the esterification of a long-chain hydroxy acid followed by a macrolactonization reaction. The following protocol outlines a representative synthesis.
Protocol 2.1.1: Synthesis of a Substituted this compound Derivative
Objective: To synthesize a model this compound derivative.
Materials:
-
Starting materials (e.g., a suitably protected long-chain diol and a carboxylic acid)
-
Coupling agents (e.g., DCC, EDC)
-
Macrolactonization catalyst (e.g., Yamaguchi reagent, Shiina reagent)
-
Anhydrous solvents (e.g., DCM, THF, Toluene)
-
Purification media (e.g., Silica gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification:
-
Dissolve the protected diol (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add the coupling agent (e.g., DCC, 1.2 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated NaHCO3 and brine, then dry over Na2SO4.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
-
Deprotection:
-
Selectively deprotect the terminal hydroxyl group of the ester obtained in the previous step using appropriate conditions (e.g., TBAF for silyl ethers, TFA for Boc groups).
-
Monitor the reaction by TLC and purify the resulting hydroxy ester.
-
-
Macrolactonization:
-
Dissolve the hydroxy ester in a large volume of a non-polar solvent (e.g., toluene) to favor intramolecular cyclization.
-
Add the macrolactonization reagent (e.g., 2,4,6-trichlorobenzoyl chloride followed by DMAP for the Yamaguchi macrolactonization).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and wash with saturated NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, concentrate, and purify the crude macrocycle by column chromatography.
-
Workflow for the Synthesis of this compound Derivatives
Caption: A generalized workflow for the multi-step synthesis of this compound derivatives.
Characterization of Synthetic Derivatives
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and structure.
Table 1: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and correlation peaks consistent with the target structure. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. | A measured mass that matches the calculated mass to within a few ppm. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for the ester carbonyl, C-O bonds, and other functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a pure compound (typically >95%). |
Biological Evaluation: In Vitro Cytotoxicity Assay
The following protocol describes a standard MTT assay to evaluate the cytotoxic potential of the synthesized derivatives against cancer cell lines.
Protocol 2.3.1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are formed.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for In Vitro Cytotoxicity Screening
Caption: A step-by-step workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Part 3: Data Interpretation and Future Directions
The successful synthesis and biological evaluation of a library of this compound derivatives will generate a wealth of data. The interpretation of this data is key to advancing the project.
Table 2: Hypothetical IC50 Values for a Series of Derivatives
| Compound | R1 Group | R2 Group | IC50 (µM) vs. HeLa |
| Lead-1 | -H | -H | 15.2 |
| Analog-1a | -CH3 | -H | 8.5 |
| Analog-1b | -OCH3 | -H | 5.1 |
| Analog-1c | -Cl | -H | 2.3 |
| Analog-2a | -H | -OH | > 50 |
The hypothetical data in Table 2 suggests that substitution at the R1 position with electron-withdrawing groups enhances cytotoxic activity, while the introduction of a hydroxyl group at the R2 position is detrimental. This information would guide the design of the next generation of analogs.
Future work should focus on:
-
Lead Optimization: Further exploration of the SAR to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways affected by the lead compounds.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of disease.
-
ADME/Tox Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity properties of the lead candidates.
References
- Macrolactonization Strategies in the Synthesis of Natural Products. Parenty, A., Moreau, X., & Campagne, J.-M. Chemical Reviews, 2006. [Link]
- The MTT Assay to Evaluate Proliferation and Viability of Tumor Cells. van Meerloo, J., Kaspers, G. J., & Cloos, J. Cancer Cell Culture: Methods and Protocols, 2011. [Link]
- Structure-Activity Relationships of Macrocyclic Lactones. Paterson, I., & Anderson, E. A. Science of Synthesis, 2005. [Link]
Application Notes and Protocols for the Derivatization of 1,6-Dioxacycloheptadecan-7-one for Biological Studies
Introduction: Unlocking the Biological Potential of a Macrocyclic Lactone
1,6-Dioxacycloheptadecan-7-one, a 17-membered macrocyclic lactone also known by the trade name Cervolide, is a compound of interest due to its unique structural features, including a constrained yet flexible macrocyclic ring, two ether linkages, and a reactive ketone moiety.[1] While its primary commercial application has been in the fragrance industry, the broader class of macrocyclic lactones exhibits a wide range of significant biological activities.[2] Notably, many macrocyclic lactones are potent anthelmintic agents that act on glutamate-gated chloride channels in invertebrates.[3][4][5][6][7] This inherent biological activity provides a compelling rationale for the chemical modification of this compound to develop novel molecular probes and potential therapeutic leads.
The derivatization of this macrocycle is aimed at introducing functional groups that enable its use in biological studies. These modifications can facilitate the investigation of its mechanism of action, cellular uptake, and target identification. This guide provides detailed protocols for three strategic derivatization approaches:
-
Reductive Amination: To introduce a primary amine, which can serve as a versatile point for further functionalization.
-
Wittig Olefination: To append a functional handle via carbon-carbon bond formation at the ketone position.
-
"Click Chemistry" Handle Introduction: To install an azide or alkyne group, allowing for highly efficient and specific conjugation to a wide array of reporter molecules.
These methodologies are designed to be robust and adaptable, providing researchers with the tools to generate a library of derivatives for comprehensive biological evaluation.
Visualization of Derivatization Strategies
Caption: General derivatization workflows for this compound.
Protocol 1: Reductive Amination for Primary Amine Introduction
Reductive amination is a robust method for converting a ketone into an amine.[8][9][10][11] This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to an amine. The resulting primary amine is a versatile functional handle for subsequent conjugation reactions.
Materials
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Imine Formation: Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the amine derivative.
Characterization
-
¹H and ¹³C NMR: To confirm the structure of the product, including the disappearance of the ketone signal and the appearance of signals corresponding to the new amine group.[12][13]
-
Mass Spectrometry (MS): To verify the molecular weight of the derivatized product.[14][15]
-
FT-IR Spectroscopy: To observe the disappearance of the ketone C=O stretch and the appearance of N-H stretching vibrations.
Application Example: Biotinylation of the Amine Derivative
The primary amine introduced via reductive amination can be readily biotinylated for use in pull-down assays to identify binding partners.
Materials
-
Amine derivative of this compound
-
N-Hydroxysuccinimide-biotin (NHS-biotin)
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
Protocol
-
Dissolve the amine derivative (1.0 eq) in anhydrous DMF.
-
Add NHS-biotin (1.2 eq) and triethylamine (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Protocol 2: Wittig Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a powerful method for converting ketones into alkenes. By using a functionalized Wittig ylide, a variety of chemical groups can be introduced at the former ketone position.
Materials
-
This compound
-
(4-Carboxybutyl)triphenylphosphonium bromide
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
Step-by-Step Protocol
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (3.0 eq) portion-wise.
-
Stir the resulting deep red-orange mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Olefination: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the olefin derivative with a terminal carboxylic acid.
Protocol 3: Introduction of a "Click Chemistry" Handle
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific conjugation method.[1][3][4][6][7] Introducing an azide or alkyne handle onto the macrocycle allows for subsequent conjugation to a wide variety of molecules.
Step 3a: Synthesis of an Azide-Functionalized Hydrazine
This protocol first requires the synthesis of a hydrazine reagent bearing an azide group. A plausible route involves the reaction of a commercially available azido-acid with hydrazine.
Step 3b: Hydrazone Formation to Introduce the Azide Handle
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of the azide-functionalized hydrazine (1.2 eq) in ethanol.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reaction Progression: Stir the reaction mixture at room temperature for 8-12 hours. The formation of the hydrazone can be monitored by TLC or LC-MS.
-
Purification: The product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
Application Example: Click Reaction with a Fluorescent Alkyne
The azide-functionalized macrocycle can be "clicked" onto a fluorescent probe containing a terminal alkyne.
Caption: Schematic of a "Click Chemistry" conjugation reaction.
Protocol
-
In a suitable solvent mixture (e.g., t-butanol/water), dissolve the azide-functionalized macrocycle (1.0 eq) and the alkyne-fluorophore (1.1 eq).
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the fluorescently labeled macrocycle by HPLC.
Data Summary Table
| Derivative | Functional Group | Molecular Weight ( g/mol ) | Key Characterization Peaks (Expected) | Potential Application |
| Amine Derivative | -NH₂ | 257.42 | MS: [M+H]⁺ at m/z 258.4 | Bioconjugation, fluorescent labeling |
| Biotin Conjugate | -NH-Biotin | 484.70 | MS: [M+H]⁺ at m/z 485.7 | Protein pull-down assays |
| Olefin Derivative | =CH-(CH₂)₄-COOH | 354.53 | ¹H NMR: Olefinic protons (δ 5.0-5.5 ppm) | Linker for solid-phase synthesis |
| Azide Derivative | =N-NH-CO-(CH₂)₂-N₃ | 382.52 | IR: Azide stretch (~2100 cm⁻¹) | Click chemistry conjugation |
Conclusion and Future Perspectives
The protocols outlined in this guide provide a strategic framework for the derivatization of this compound, transforming it from a simple fragrance component into a versatile tool for chemical biology and drug discovery. The introduction of primary amines, functionalized olefins, and "click chemistry" handles opens up a vast chemical space for creating novel probes to investigate biological systems. Future work could explore more advanced functionalization techniques, such as C-H activation, to modify the macrocyclic backbone itself, further expanding the diversity of accessible derivatives.[2][5][19][20][21] The systematic biological evaluation of these new compounds will be crucial in elucidating their therapeutic potential and mechanism of action.
References
- Geary, T. G., & Moreno, Y. (2012). Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. Current Pharmaceutical Biotechnology, 13(6), 866-872. (URL: [Link])
- Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action | Bentham Science. (URL: [Link])
- (PDF) Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. (URL: [Link])
- Mode of action of macrocyclic lactones (ML). The green circles...
- Macrocyclic lactones: mechanisms of action - MSD Veterinary Manual. (URL: [Link])
- Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Via C-H functionalization: A new paradigm in macrocycle synthesis - ResearchG
- Lactones of Disialyl Lactose: Characterisation by NMR and Mass Spectra - PubMed. (URL: [Link])
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Public
- Analysis of 7-Membered Lactones by Computational NMR Methods.
- Click Chemistry in Natural Product Modific
- Click Chemistry in Natural Product Modific
- Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS - NIH. (URL: [Link])
- Olefination of Aromatic Carbonyls Using Cycloalkanone Ketals - ChemistryViews. (URL: [Link])
- 170 NMR SPECTROSCOPY OF LACTONES David W. Boykin' Department of Chemistry, Georgia State University Atlanta. Georgia 30303-3083,. (URL: [Link])
- Reductive amin
- Biotinyl
- Efficient post-synthesis incorporation and conjugation of reactive ketones in RNA via 2′-acylation - Chemical Communic
- NMR And Mass Spectrometry In Pharmaceutical Development. (URL: [Link])
- WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google P
- Olefination of Aromatic Carbonyls via Site-Specific Activation of Cycloalkanone Ketals - ChemRxiv. (URL: [Link])
- Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement - PubMed. (URL: [Link])
- Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. (URL: [Link])
- Recent Advances in Macrocyclic Fluorescent Probes for Ion Sensing - PubMed Central - NIH. (URL: [Link])
- HPLC Purification of Peptides | Protocols.io. (URL: [Link])
- CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS - Purdue University Gradu
- HPLC purification of peptides and miniature proteins - ResearchG
- Reductive Amination: Mechanism & Examples - YouTube. (URL: [Link])
- Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
- Sample Pretre
- Biotinylation Service - Protein Labeling - BiologicsCorp. (URL: [Link])
- Reductive Amination - Chemistry LibreTexts. (URL: [Link])
- Metabolic biotinylation of secreted and cell surface proteins
- Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI - YouTube. (URL: [Link])
- Recent Advances in Macrocyclic Fluorescent Probes for Ion Sensing - Semantic Scholar. (URL: [Link])
- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega - ACS Public
- Selective "One-Pot" Synthesis of Functionalized Cyclopentenones | Request PDF. (URL: [Link])
- Recent advances in macrocyclic arenes-based fluorescent indic
Sources
- 1. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 2. Harnessing C-H Activation of Benzhydroxamates as a Macrocyclization Strategy: Synthesis of Structurally Diverse Macrocyclic Isoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Natural Product Modification | Semantic Scholar [semanticscholar.org]
- 4. Click Chemistry in Natural Product Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Click Chemistry in Natural Product Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Lactones of disialyl lactose: characterisation by NMR and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the intramolecular 1,7-lactone of N-acetylneuraminic acid using HPLC–MS: relationship between detection and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of the Macrocyclic Musk, Cervolide, in Fragrance Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for the Analytical Scientist
Abstract
This application note presents a detailed and validated protocol for the identification and quantification of Cervolide (1,6-Dioxacycloheptadecan-7-one), a significant macrocyclic musk used in fine fragrances and consumer products.[1] Due to its high boiling point and complex nature, a robust analytical method is essential for quality control and formulation analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) provides the necessary selectivity and sensitivity for this purpose.[2] The methodology outlined herein covers sample preparation, instrument configuration, data analysis, and method validation, offering a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Cervolide
Cervolide is a synthetic macrocyclic musk highly valued in the fragrance industry for its fine, slightly fruity, and woody musk profile.[3][4] Its excellent tenacity, lasting for several months on a blotter, makes it a key component for adding warmth, depth, and longevity to fragrance compositions.[3][5] As with any high-value fragrance ingredient, accurate quantification is critical for several reasons:
-
Quality Assurance: Ensuring the purity and concentration of raw material.
-
Formulation Accuracy: Verifying that the final product contains the correct amount of Cervolide to achieve the desired olfactory profile.
-
Regulatory Compliance: Adhering to concentration limits set by regulatory bodies for certain product types.
-
Stability Testing: Assessing the degradation or loss of Cervolide in a product over time.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds in complex matrices.[6] The gas chromatograph separates individual components based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragmentation pattern.[2] This combination of separation and detection makes GC-MS an ideal technique for the analysis of Cervolide.
Physicochemical Properties of Cervolide
Understanding the physical and chemical properties of Cervolide is fundamental to developing an effective GC-MS method. Its high molecular weight and boiling point dictate the need for a temperature program that reaches a sufficiently high final temperature to ensure its elution from the GC column.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 6707-60-4 | [7] |
| Molecular Formula | C₁₅H₂₈O₃ | [7] |
| Molecular Weight | 256.38 g/mol | [7] |
| Boiling Point | 300 °C | [7] |
| Log P (o/w) | 3.7 | [3][7] |
| Appearance | Colorless Liquid | [7] |
| Vapor Pressure | 0.2160 hPa (at 25°C) | [3] |
Experimental Protocol
Materials and Reagents
-
Cervolide Analytical Standard: (≥98% purity)
-
Solvent: Hexane or Ethyl Acetate (HPLC or GC grade)
-
Internal Standard (IS): (Optional but recommended for high accuracy) A suitable high-boiling point, non-interfering compound such as Musk Ketone-d15 or a similar stable isotope-labeled musk.
-
Sample Matrix: Fragrance oil, perfume, or cosmetic base.
-
Volumetric flasks, pipettes, and autosampler vials.
Standard and Sample Preparation
The goal of sample preparation is to dilute the sample into a suitable solvent, ensuring the final concentration is within the calibrated range of the instrument and that the matrix does not interfere with the analysis.[8]
Step 1: Preparation of Stock Solutions
-
Cervolide Stock (1000 µg/mL): Accurately weigh 10 mg of Cervolide standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Internal Standard Stock (1000 µg/mL): If using an IS, prepare a separate stock solution in the same manner.
Step 2: Preparation of Calibration Standards
-
Prepare a series of calibration standards by serial dilution of the Cervolide stock solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
If using an IS, spike each calibration standard and sample with the IS to a constant final concentration (e.g., 10 µg/mL).
Step 3: Sample Preparation
-
For Liquid Samples (e.g., Perfume, Fragrance Oil): Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask. Add the internal standard, if used, and dilute to volume with hexane. A further dilution may be necessary depending on the expected Cervolide concentration.
-
For Complex Matrices (e.g., Creams, Lotions): A liquid-liquid or solid-phase extraction (SPE) may be required to isolate the fragrance components from the matrix. This is a more advanced procedure that involves extracting the sample with an appropriate solvent, followed by cleanup steps to remove interfering substances like fats and waxes.[9][10]
-
Final Step: Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an autosampler vial.
GC-MS Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and column used. The key is to achieve good separation of Cervolide from other matrix components and a symmetrical peak shape.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column is well-suited for separating a wide range of fragrance compounds, including semi-volatile musks.[11] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[12] |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the high-boiling point analyte without thermal degradation.[13] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, which is essential for trace analysis and achieving low detection limits.[11] |
| Oven Program | Start at 80°C, hold for 2 min. Ramp at 10°C/min to 290°C, hold for 10 min. | The initial hold allows for solvent focusing. The ramp rate provides good separation, and the final high temperature and hold time ensure that Cervolide and other heavy components are fully eluted from the column.[11] |
| MS Source Temp. | 230 °C | Standard temperature for EI sources.[11] |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers.[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[14] |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full Scan is used for initial identification and confirmation. Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring specific ions for Cervolide.[9] |
| SIM Ions for Cervolide | Quantifier Ion: To be determined from the most abundant, characteristic fragment. Qualifier Ions: 2-3 other characteristic ions for confirmation. | Based on the structure (a lactone), common fragments would likely result from alpha-cleavages and McLafferty rearrangements. The molecular ion (m/z 256) may be present but weak. |
Workflow and Data Analysis
The analytical workflow is a systematic process from sample receipt to final reporting.
Caption: GC-MS workflow for Cervolide analysis.
Data Processing Steps:
-
Identification: Identify the Cervolide peak in the chromatogram by its expected retention time, confirmed by matching its mass spectrum against a standard or a spectral library.
-
Integration: Integrate the peak area of the quantifier ion for Cervolide and the internal standard.
-
Calibration: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards. A linear regression with R² > 0.995 is typically required.[15]
-
Quantification: Calculate the concentration of Cervolide in the sample using the regression equation from the calibration curve.
Method Validation for Trustworthiness
To ensure the reliability of the results, the analytical method must be validated.[6] Key validation parameters, based on ICH guidelines, should be assessed.[15][16]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity & Range | R² ≥ 0.995 over the expected concentration range. | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy (% Recovery) | Typically 80-120% | Measures the closeness of the experimental value to the true value, often assessed by spiking a blank matrix with a known amount of analyte.[16] |
| Precision (% RSD) | Repeatability (Intra-day) RSD ≤ 15%; Intermediate Precision (Inter-day) RSD ≤ 15%. | Measures the degree of scatter between a series of measurements.[16] |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration of analyte that can be accurately quantified. |
| Specificity | No interfering peaks at the retention time of Cervolide. | Ensures the signal being measured is only from the analyte of interest. |
Conclusion
The GC-MS protocol detailed in this application note provides a robust, sensitive, and specific method for the quantitative analysis of Cervolide in fragrance and cosmetic formulations. The use of a standard non-polar capillary column, coupled with optimized temperature programming and mass spectrometric detection, allows for reliable separation and identification. By incorporating a proper sample preparation strategy and full method validation, this protocol serves as a trustworthy system for quality control and research applications, ensuring the consistent quality and performance of products containing this valuable macrocyclic musk.
References
- Givaudan. (n.d.). Cervolide.
- ScenTree. (n.d.). Cervolide (CAS N° 6707-60-4).
- Fardin-Kia, A. R. (2020). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. SciSpace.
- The Good Scents Company. (n.d.). musk decanolide cervolide (Givaudan).
- Lejsková, M., et al. (2017). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.
- MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.
- Perflavory. (n.d.). musk decanolide, 6707-60-4.
- Jerković, I., et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Chemistry & Biodiversity.
- Lee, J., et al. (2015). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. Bulletin of the Korean Chemical Society.
- Jerković, I., et al. (2024). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate.
- Nakata, H. (2007). The Role of Musk and Musk Compounds in the Fragrance Industry. ResearchGate.
- Pinto, C. G., et al. (2023). Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. MDPI.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- ScenTree. (n.d.). Cervolide (N° CAS 6707-60-4).
- Zhang, Y., et al. (2012). [Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]. PubMed.
- Analytical Instrumentation Center, University of Missouri. (n.d.). Sample Preparation Guidelines.
- Breinholder, P., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
- Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS.
- Subedi, B., et al. (2015). Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs). Semantic Scholar.
- Biotage. (n.d.). Bioanalytical sample preparation.
- LabRulez LCMS. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- CABI Digital Library. (n.d.). GCMS VALIDATION OF LUTEOLIN FROM APIUM GRAVEOLENSAND IN SILICO DOCKING OF TLR-4 AND TLR-2.
- Peris-Vicente, J., et al. (2010). GC/MS analytical procedure for the characterization of glycerolipids, natural waxes, terpenoid resins, proteinaceous and polysaccharide materials in the same paint microsample avoiding interferences from inorganic media. PubMed.
Sources
- 1. Buy Cervolide (musk 781) – Soft, Fruity‑woody Macrocyclic Musk [chemicalbull.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Cervolide | Givaudan [givaudan.com]
- 4. musk decanolide, 6707-60-4 [perflavory.com]
- 5. fraterworks.com [fraterworks.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 8. biotage.com [biotage.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. GC/MS analytical procedure for the characterization of glycerolipids, natural waxes, terpenoid resins, proteinaceous and polysaccharide materials in the same paint microsample avoiding interferences from inorganic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Dioxacycloheptadecan-7-one
Welcome to the technical support center for the synthesis of 1,6-Dioxacycloheptadecan-7-one (also known as Cervolide or 12-Oxa-16-hexadecanolide). This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this and other large-ring macrolactones. Here, we address common pitfalls and provide advanced troubleshooting strategies to improve your reaction yields and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are fundamental to achieving a successful macrolactonization.
Q1: Why are my yields for the this compound cyclization consistently low? I see a lot of starting material consumed, but very little desired product.
A: This is the most common challenge in macrolactonization. The low yield is almost certainly due to competing intermolecular reactions (polymerization or dimerization) outcompeting the desired intramolecular cyclization.[1] To form the large ring of this compound, the reactive ends of a single linear precursor molecule must find each other. At standard concentrations, it is statistically more likely that the reactive end of one molecule will find the reactive end of a different molecule, leading to linear oligomers or cyclic dimers.[1] The solution is to enforce pseudo-high dilution conditions.[2]
Q2: What is "pseudo-high dilution," and how does it favor my desired product?
A: High dilution is a core principle for favoring intramolecular reactions.[1] True high dilution would involve using enormous solvent volumes, which is often impractical. "Pseudo-high dilution" achieves the same goal more efficiently: a solution of your linear precursor (the seco-acid) is added very slowly, typically via a syringe pump, to a large volume of solvent containing the cyclization reagents.[2] This ensures that the instantaneous concentration of the precursor in the flask remains extremely low at all times. By keeping the individual precursor molecules isolated from each other, you dramatically increase the probability of intramolecular cyclization over intermolecular polymerization.
Q3: There are several macrolactonization methods (e.g., Yamaguchi, Mitsunobu, Keck-Mukaiyama). How do I choose the right one?
A: The optimal method is highly substrate-dependent.[3] For a relatively simple structure like this compound, several methods could be effective, but they have different strengths:
-
Yamaguchi Esterification: Often the go-to method for its reliability and generally high yields. It involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then cyclized in the presence of a large excess of DMAP.[3] It is robust but requires strictly anhydrous conditions.[2]
-
Keck-Mukaiyama Macrolactonization: This method uses DCC (or another carbodiimide like EDC) and DMAP (often in catalytic amounts) and is effective for many systems. However, it can sometimes be sluggish or fail in cases of significant steric hindrance.
-
Mitsunobu Reaction: This method is performed under mild, neutral conditions, which is advantageous for sensitive substrates. However, it requires stoichiometric amounts of triphenylphosphine and a dialkyl azodicarboxylate (DEAD or DIAD), leading to byproducts (triphenylphosphine oxide, hydrazine) that can complicate purification.
For a new synthesis, the Yamaguchi method is an excellent and authoritative starting point due to its broad applicability and the wealth of literature supporting its use.[4]
Part 2: In-Depth Troubleshooting Guide
This guide provides specific solutions to problems you might observe during your experiment.
Problem 1: Low or No Conversion of the Seco-Acid
-
Observation: TLC or LC-MS analysis shows a significant amount of your starting hydroxy-acid precursor remaining, even after extended reaction times.
-
Root Cause Analysis & Solutions:
-
Ineffective Acid Activation: The carboxylic acid is not being properly activated to a more reactive intermediate (e.g., a mixed anhydride in the Yamaguchi protocol).
-
Solution A - Reagent Quality: Ensure your activating agents (e.g., 2,4,6-trichlorobenzoyl chloride for Yamaguchi, or EDC/DCC for Keck) are of high purity and have not degraded. 2,4,6-trichlorobenzoyl chloride is sensitive to moisture.[2] Use a freshly opened bottle or purify the reagent before use.
-
Solution B - Stoichiometry: Double-check the stoichiometry. For a Yamaguchi reaction, you typically need a slight excess of the trichlorobenzoyl chloride (e.g., 1.5 eq) and the amine base (e.g., triethylamine, 2.2 eq) during the anhydride formation step.[3]
-
-
Moisture Contamination: Macrolactonization reactions are highly sensitive to water. Water will hydrolyze your activated intermediate faster than the desired cyclization can occur.
-
Solution A - Glassware & Atmosphere: All glassware must be rigorously flame- or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).[2][5] Maintain a positive pressure of inert gas throughout the entire setup and reaction time.
-
Solution B - Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and Toluene are common and must be free of water.
-
-
Problem 2: Formation of an Insoluble White Precipitate
-
Observation: During the slow addition of the precursor, or during the reaction, a white, often sticky or powdery solid crashes out of the solution. Your desired product is absent or in trace amounts.
-
Root Cause Analysis & Solutions:
-
Intermolecular Polymerization: This precipitate is almost certainly the undesired linear polymer or high-molecular-weight oligomers. This is a classic sign that your reaction concentration is too high.[1]
-
Solution A - Decrease Concentration: The most critical fix is to increase the total solvent volume for the cyclization step. A typical starting concentration for the seco-acid in the syringe pump is 0.1 M, while the final concentration in the reaction flask should be in the range of 0.001–0.005 M.
-
Solution B - Decrease Addition Rate: The rate of addition is just as important as the concentration.[1] If you are still seeing polymerization, slow down the syringe pump. A 4-hour addition is a good starting point, but extending this to 8, 12, or even 24 hours can dramatically improve the yield of the monomeric macrolactone.[2]
-
-
Problem 3: Multiple Spots on TLC / Peaks in LC-MS
-
Observation: The reaction appears to have worked, but the crude product is a complex mixture containing a spot/peak corresponding to the desired product, another major spot/peak at roughly double the molecular weight, and other impurities.
-
Root Cause Analysis & Solutions:
-
Cyclic Dimer Formation: The major byproduct is likely the cyclic dimer, formed from the reaction of two precursor molecules. This is another consequence of the concentration being too high.
-
Solution: Implement the same solutions as for Problem 2: increase the total solvent volume and decrease the rate of addition.[1]
-
-
Epimerization or Side Reactions: If you have stereocenters in your precursor, harsh conditions can cause epimerization. The use of a strong, non-nucleophilic base or high temperatures can promote side reactions.
-
Solution A - Temperature Control: For many macrolactonizations, refluxing in toluene is common. However, if side reactions are suspected, try lowering the temperature. Some protocols work well at room temperature, albeit over a longer period.[2]
-
Solution B - Base Selection: Ensure the base used is appropriate. For Yamaguchi anhydride formation, triethylamine is standard. For the cyclization, DMAP is a catalyst and should be pure. If using other methods, consider if your base (e.g., DIPEA) is contributing to side reactions.
-
-
Part 3: Data & Protocols
Data Presentation
Table 1: Comparison of Select Macrolactonization Methods
| Method | Activating Reagents | Key Catalyst/Promoter | Typical Solvent | Key Advantages | Common Challenges |
| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, Triethylamine | 4-Dimethylaminopyridine (DMAP) | Toluene, Benzene, THF | High yields, reliable, broadly applicable.[3] | Highly sensitive to moisture, requires stoichiometric DMAP.[2] |
| Keck-Mukaiyama | Dicyclohexylcarbodiimide (DCC) or EDC | DMAP, Sc(OTf)₃ (optional)[4] | Dichloromethane, Toluene | Milder conditions than Yamaguchi. | Dicyclohexylurea (DCU) byproduct can be difficult to remove; can be slow. |
| Mitsunobu | Triphenylphosphine (PPh₃), DIAD or DEAD | (Self-promoted) | THF, Dichloromethane | Very mild, neutral conditions; good for sensitive substrates. | Stoichiometric byproducts (PPh₃=O) complicate purification. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol is a representative workflow and should be optimized for your specific substrate.
-
Preparation:
-
Flame-dry a large three-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flame-dry a separate, smaller flask for preparing the precursor solution.
-
Allow all glassware to cool to room temperature under a positive pressure of dry Argon or Nitrogen.
-
-
Reagent Preparation (Reaction Flask):
-
To the large flask, add a stir bar and a large volume of anhydrous toluene (e.g., to achieve a final concentration of 0.001 M).
-
Add 4-dimethylaminopyridine (DMAP, 6.0 eq).
-
Heat the solution to reflux.
-
-
Precursor Activation (Syringe Pump Solution):
-
In the smaller flame-dried flask, dissolve the hydroxy-acid precursor (1.0 eq) in anhydrous toluene.
-
Add triethylamine (2.2 eq) and stir for 5 minutes.
-
Add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise.
-
Stir this mixture at room temperature for 1-2 hours to allow for the formation of the mixed anhydride.
-
Draw this activated precursor solution into a gas-tight syringe and place it on a syringe pump.
-
-
Cyclization (Slow Addition):
-
Place the syringe needle through the septum of the refluxing reaction flask.
-
Add the activated precursor solution to the refluxing DMAP solution via the syringe pump over 4-12 hours.[3]
-
-
Reaction Completion & Workup:
-
After the addition is complete, allow the reaction to stir at reflux for another 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
-
Part 4: Visualization & Workflows
Troubleshooting Workflow Diagram
Caption: Diagram of a pseudo-high dilution experimental setup.
References
- BenchChem. (2025).
- BenchChem. (2025). Optimizing the macrolactonization step in Hapalosin synthesis. BenchChem.
- BenchChem. (2025). Troubleshooting low yields in the chemical synthesis of Pentalenolactone analogs. BenchChem.
- ChemicalBook. (2025). This compound. ChemicalBook.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. University of Rochester.
- Parenty, A., Moreau, X., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911–939.
Sources
Technical Support Center: Macrocyclization of 1,6-Dioxacycloheptadecan-7-one
Document ID: TSC-MC-2026-0110 Last Updated: January 10, 2026
Welcome to the technical support center for the synthesis of 1,6-Dioxacycloheptadecan-7-one. This resource is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of macrocyclic compounds. Here, we address the common and complex challenges associated with the ring-closing step of this specific 17-membered macrolactone. Our goal is to provide not just solutions, but a deep mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization of the linear ω-hydroxy ether-acid precursor is giving extremely low yields. The main products appear to be a high-molecular-weight smear on my TLC plate and in LC-MS analysis. What is happening?
A: This is the most common challenge in macrocyclization and points to competing intermolecular reactions (dimerization and oligomerization) outcompeting the desired intramolecular cyclization.[1][2][3] The formation of large rings is entropically disfavored. For two reactive ends of the same molecule to find each other, the molecule must adopt a specific conformation, which is a low-probability event. It is often kinetically easier for the reactive end of one molecule to find the reactive end of a different molecule, leading to linear dimers, trimers, and eventually polymers.[4][5][6] This guide will detail strategies to overcome this fundamental kinetic hurdle.
Q2: I've heard about the "high-dilution principle." Can you explain what it is and why it's so critical for this type of reaction?
A: The high-dilution principle is a core strategy to favor intramolecular reactions over intermolecular ones.[1][7][8] The logic is based on reaction kinetics:
-
Intramolecular Cyclization (Desired): The rate is first-order, depending only on the concentration of the precursor molecule itself. Rate = k_intra * [Precursor]
-
Intermolecular Oligomerization (Undesired): The rate is second-order, depending on the concentration of two precursor molecules encountering each other. Rate = k_inter * [Precursor]²
By drastically lowering the concentration of the precursor (typically to ~1-10 mM), you disproportionately slow down the second-order intermolecular reaction, giving the first-order intramolecular cyclization a kinetic advantage.[3][7] This is usually achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.[7]
Q3: How do I choose the best macrolactonization method for my substrate? I see names like Yamaguchi, Shiina, and Steglich.
A: The choice of method depends on the substrate's stability, steric hindrance, and the presence of sensitive functional groups. For a relatively robust substrate like the precursor to this compound, several methods are viable, but they differ in the nature of the carboxylic acid activation.
-
Yamaguchi Macrolactonization: Uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, which is then cyclized in the presence of a nucleophilic catalyst like DMAP.[9][10][11][12] It is highly effective and one of the most frequently used methods for large rings.[13]
-
Shiina Macrolactonization: Employs an aromatic carboxylic acid anhydride (like 2-methyl-6-nitrobenzoic anhydride, MNBA) as a dehydrating condensation agent, often catalyzed by a nucleophilic or Lewis acidic catalyst.[14][15][16] It is known for its high yields, even for challenging medium-sized rings.[15][17]
-
Steglich Esterification: Uses a carbodiimide (like DCC or EDC) with a nucleophilic catalyst (DMAP). While common for intermolecular esters, it can sometimes be less effective for sterically demanding macrocyclizations compared to Yamaguchi or Shiina methods.[18]
A comparison table is provided in the troubleshooting section below.
Q4: Purification is a major bottleneck. How can I effectively separate my target macrocycle from unreacted starting material and the oligomeric byproducts?
A: This is a significant challenge because the macrocycle, linear precursor, and dimer often have similar polarities. Standard column chromatography can be difficult. Consider these strategies:
-
Size-Exclusion Chromatography (SEC): This can be effective if there is a significant size difference between your monomeric macrocycle and the higher-order oligomers.
-
Preparative HPLC: Offers higher resolution than standard flash chromatography and is often necessary for achieving high purity.
-
Selective Precipitation/Crystallization: Sometimes, the macrocycle or the oligomers may have different solubilities in a given solvent system, allowing for separation through careful precipitation or crystallization.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that can be highly effective for separating compounds with similar polarities, such as different macrolides from a mixture.[19]
Troubleshooting Guide: Low Yield of this compound
This guide provides a systematic approach to diagnosing and solving low yields in your macrocyclization reaction.
Problem Symptom:
LC-MS or TLC analysis of the crude reaction mixture shows predominantly unreacted starting material (ω-hydroxy ether-acid) and/or a series of higher molecular weight species corresponding to dimers (M.W. = 2x), trimers (M.W. = 3x), etc.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for low macrocycle yield.
Cause 1: Ineffective Carboxylic Acid Activation or Reagent Decomposition
If significant starting material remains, the activation of the carboxylic acid may be failing. This is the crucial first step before any cyclization can occur.
-
Solution 1a: Verify Reagent Purity and Reaction Conditions.
-
Anhydrous Conditions: Macrolactonization reagents are highly sensitive to moisture. Ensure all glassware is oven-dried, solvents are passed through a purification system or freshly distilled, and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Activating agents like 2,4,6-trichlorobenzoyl chloride can degrade over time. Use a freshly opened bottle or purify the reagent before use. Ensure bases like triethylamine are freshly distilled and catalysts like DMAP are pure.
-
-
Solution 1b: Select a More Potent Cyclization Method. If your current method (e.g., Steglich) is failing, switch to a more robust protocol known for high-yielding macrocyclizations. The Yamaguchi and Shiina methods are industry standards for this reason.[13][17][20]
Table 1: Comparison of Common Macrolactonization Reagents
Method Activating Agent(s) Typical Conditions Pros Cons Yamaguchi [9][12] 2,4,6-Trichlorobenzoyl Chloride (TCBC), Et3N, DMAP Toluene, reflux, high dilution High yields, reliable for large rings, widely used. Requires stoichiometric TCBC, can be sensitive to sterics. Shiina [14] 2-Methyl-6-nitrobenzoic Anhydride (MNBA), DMAP or other catalysts CH2Cl2 or Toluene, rt to reflux, high dilution Very high yields, mild conditions, effective for medium rings. MNBA is a specialized reagent, may need to be synthesized. Steglich [18] DCC or EDC, DMAP CH2Cl2 or THF, 0 °C to rt Simple setup, readily available reagents. Can form urea byproducts that complicate purification, may be less effective for hindered systems. | Mitsunobu [21] | DEAD (or DIAD), PPh3 | THF, 0 °C to rt | Activates the alcohol instead of the acid, useful for specific substrates. | Stoichiometric phosphine oxide byproduct, redox-sensitive groups may not be tolerated. |
Cause 2: Intermolecular Reaction Dominates Kinetics
This is the classic macrocyclization problem.[2][3] Even with effective activation, the kinetics favor the formation of linear oligomers if the concentration is too high.
-
Solution 2a: Implement Strict High-Dilution Conditions. This is the most powerful tool to shift the reaction equilibrium toward the desired macrocycle.[1][7] A standard batch reaction, even in a large volume, is often insufficient. A mechanically controlled slow addition is required.
Protocol 1: Syringe Pump High-Dilution Setup
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the required volume of anhydrous solvent (e.g., Toluene for a Yamaguchi reaction) to achieve a final precursor concentration of ~1 mM (e.g., 500 mL for 0.5 mmol of substrate). Add the catalyst (e.g., DMAP).
-
Syringe Setup: In a separate dry flask, dissolve the ω-hydroxy ether-acid precursor and any reagents added concurrently (e.g., Et3N and TCBC for a Yamaguchi reaction) in a smaller volume of the same anhydrous solvent (e.g., 50 mL).
-
Slow Addition: Draw the precursor solution into a gas-tight syringe and place it on a syringe pump. Insert the needle of the syringe through a septum on the main reaction flask, with the tip below the surface of the refluxing solvent.
-
Execution: Heat the main reaction flask to reflux. Begin the slow addition of the precursor solution via the syringe pump over a prolonged period (e.g., 8-12 hours). The slow addition ensures the instantaneous concentration of the reactive precursor remains extremely low, favoring the intramolecular pathway.[7][14]
-
Completion: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours to ensure full conversion.
-
Monitoring: Monitor the reaction by taking small aliquots for LC-MS analysis to track the disappearance of the starting material and the appearance of the product mass.
-
-
Solution 2b: Investigate Template Effects. A template effect involves using a cation or other species to pre-organize the linear precursor into a conformation amenable to cyclization.[22][23][24] The two ether oxygens in the 1,6-Dioxa backbone of your precursor are Lewis basic sites that could coordinate to a metal cation. This coordination can reduce the conformational freedom of the chain, bringing the reactive hydroxyl and carboxylic acid ends into proximity.
-
Experimental Suggestion: Attempt the macrocyclization in the presence of salts that can act as templates. Alkali metal salts (e.g., LiClO4, KBF4) or alkaline earth metals (e.g., Mg(ClO4)2) can be effective. Add 1-2 equivalents of the salt to the main reaction flask before starting the slow addition. This can sometimes dramatically improve yields without requiring extreme dilution.[4]
-
Visualizing the Core Kinetic Challenge
The fundamental problem you are troubleshooting is the competition between two pathways originating from the activated precursor.
Caption: Kinetic competition in macrocyclization.
References
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
- Lala, B., Chaudhuri, R., Prasanth, T., Burkhart, I., Schwalbe, H., & Dash, J. (2024). Guanosine-based hydrogel as a supramolecular scaffold for template-assisted macrocyclization.
- Hwang, J., Mercado, B., & Miller, S. J. (2021). Chirality-matched catalyst-controlled macrocyclization reactions.
- Dash, J., et al. (n.d.).
- Peptide Macrocyclization Guided by Reversible Covalent Templ
- Yamaguchi Macrolactonization. (2014).
- Lala, B., et al. (2024). Guanosine-based hydrogel as a supramolecular scaffold for template-assisted macrocyclization.
- Yamaguchi (macrolactonization). (n.d.). Química Organica.org. [Link]
- Synthesis of Macrocyclic Molecules (Macrocycles). (2022). YouTube. [Link]
- High dilution principle. (n.d.). ZambiaWiki. [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. [Link]
- Kinetic Analysis for Macrocyclizations Involving Anionic Template at the Transition St
- Development of the “phase separation” strategy: addressing dilution effects in macrocyclization. (n.d.). Canadian Science Publishing. [Link]
- Yamaguchi reagent – Reagent of the month June. (2023). SigutLabs. [Link]
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.).
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015).
- Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. (n.d.).
- Shiina macrolactoniz
- Dissecting the Mechanism of Oligomerization and Macrocyclization Reactions of NRPS-Independent Siderophore Synthetases. (2018). PubMed. [Link]
- Modern Macrolactonization Techniques. (n.d.). Xingwei Li. [Link]
- macrocycliz
- Macrolactonization Driven by Supramolecular Interactions. (n.d.). ChemRxiv. [Link]
- Modern Macrolactonization Techniques. (n.d.). Thieme E-Books & E-Journals. [Link]
- Modern Macrolactonization Techniques. (n.d.).
- Isolation and Purification of Macrocyclic Components From Penicillium Fermentation Broth by High-Speed Counter-Current Chrom
- Macrolactonization via Hydrocarbon Oxid
- Approaches towards the macrolactonization of seco-acids. (n.d.).
- A Novel and Efficient Macrolactonization of ??-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). (n.d.).
- Cyclic natural product oligomers: diversity and (bio)synthesis of macrocycles. (2024). Chemical Society Reviews. [Link]
- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Analysis for Macrocyclizations Involving Anionic Template at the Transition State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Mechanism of Oligomerization and Macrocyclization Reactions of NRPS-Independent Siderophore Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baranlab.org [baranlab.org]
- 7. High dilution principle - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 12. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 13. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guanosine-based hydrogel as a supramolecular scaffold for template-assisted macrocyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. schwalbe-lab.de [schwalbe-lab.de]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Navigating the Synthesis of Cervolide: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the synthesis of Cervolide (1,6-Dioxacycloheptadecan-7-one). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable macrocyclic musk. As experienced scientists, we understand that even well-established synthetic routes can present challenges. This document provides in-depth, field-proven insights into potential side reactions and offers practical, evidence-based solutions to troubleshoot common issues encountered during the synthesis of Cervolide and related oxalactones.
Our approach is rooted in a deep understanding of reaction mechanisms and the practical realities of laboratory work. We aim to equip you not just with protocols, but with the scientific rationale to make informed decisions and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches for the final ring-closure to form Cervolide?
A1: The synthesis of a large macrocycle like Cervolide hinges on an efficient macrolactonization of its linear precursor, 16-hydroxy-12-oxahexadecanoic acid (the seco-acid). The three most common and well-documented strategies employed for this key transformation in a laboratory setting are:
-
Carboxylic Acid Activation Methods: These are classic techniques that activate the terminal carboxylic acid to facilitate intramolecular attack by the hydroxyl group. Prominent examples include the Yamaguchi[1][2], Corey-Nicolaou[3], and Shiina macrolactonizations[3][4].
-
Dehydrative Macrolactonization: The Mitsunobu reaction stands out in this category, utilizing a redox system (typically a phosphine and an azodicarboxylate) to activate the hydroxyl group for intramolecular esterification[5][6][7].
-
Ring-Closing Metathesis (RCM): This powerful method involves the cyclization of a diene precursor using a ruthenium or molybdenum catalyst, such as a Grubbs-type catalyst, to form a cyclic alkene which is subsequently reduced to the saturated lactone[8][9].
Q2: My primary challenge is low yield of the monomeric lactone and formation of oligomers. What is the fundamental principle to address this?
A2: The formation of dimers, trimers, and higher-order oligomers is the most common side reaction in macrolactonization. This occurs when the activated seco-acid reacts with another molecule of the seco-acid (intermolecular reaction) instead of with its own tail (intramolecular reaction). The key to favoring the desired intramolecular cyclization is the application of the high-dilution principle. By maintaining an extremely low concentration of the reactive species, you statistically favor the intramolecular pathway. This is typically achieved by the slow addition of the substrate (and sometimes the activating reagent) to a large volume of solvent over an extended period, often using a syringe pump[5].
Troubleshooting Guide: Side Reactions & Solutions
This section addresses specific problems you may encounter with the most common cyclization strategies.
Scenario 1: Issues with Carboxylic Acid Activation Methods (e.g., Yamaguchi Esterification)
Problem: Low yield of Cervolide, with significant amounts of a high-molecular-weight, waxy solid isolated.
-
Probable Cause: You are observing the formation of linear polyesters or cyclic dimers and oligomers due to intermolecular reactions dominating over the desired intramolecular cyclization. This is a classic concentration-dependent side reaction. The Yamaguchi esterification proceeds via a mixed anhydride intermediate which is highly reactive[2]. If the concentration is too high, this intermediate will be quenched by the alcohol of another molecule before it has a chance to cyclize.
-
Solutions & Optimization:
-
Strict High-Dilution Conditions: This is the most critical parameter. Ensure your reaction concentration is genuinely low, typically in the range of 0.001 M to 0.01 M.
-
Slow Addition Protocol: Instead of adding all reagents at once, use a syringe pump to add a solution of the seco-acid and triethylamine to the solution of 2,4,6-trichlorobenzoyl chloride (TCBC) and DMAP in a large volume of a non-polar solvent like toluene over 4-12 hours[1]. This keeps the instantaneous concentration of the reactive mixed anhydride to a minimum.
-
Solvent Choice: Toluene is generally the solvent of choice for Yamaguchi macrolactonizations as it is non-polar and allows for heating if required[1][2].
-
Temperature Optimization: While many Yamaguchi reactions are run at elevated temperatures to overcome the entropic barrier of cyclization, starting at room temperature may be beneficial to temper the reactivity and reduce intermolecular side reactions[2].
-
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Concentration | 0.01 M | Decrease to 0.001 - 0.005 M | Favors intramolecular vs. intermolecular reactions. |
| Addition Rate | Manual addition over 30 min | Syringe pump addition over 4-12 h | Maintains pseudo-high dilution conditions. |
| Temperature | Reflux | Room Temperature to 40 °C | Reduces reaction rate, potentially decreasing bimolecular collisions. |
Scenario 2: Challenges with Mitsunobu Macrolactonization
Problem: The reaction stalls, leaving unreacted seco-acid, or I'm still getting significant amounts of dimer.
-
Probable Cause 1 (Stalled Reaction): The betaine intermediate, formed from the reaction of triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DIAD or DEAD), may not be basic enough to effectively deprotonate the carboxylic acid of your seco-acid precursor. Additionally, trace amounts of water in your solvent or reagents can consume the activated intermediates, leading to the formation of triphenylphosphine oxide and the hydrazine byproduct without productive cyclization[10].
-
Probable Cause 2 (Dimer Formation): Similar to the Yamaguchi reaction, if the concentration of the activated oxyphosphonium intermediate is too high, it will react intermolecularly. The order and rate of addition are critical[5].
-
Solutions & Optimization:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents (THF or toluene are common). Ensure the seco-acid is azeotropically dried with toluene before the reaction.
-
Optimized Addition Protocol: For macrolactonization, the best practice is to add the azodicarboxylate solution via syringe pump over several hours to a solution of the seco-acid and PPh₃ at 0 °C or even lower temperatures (-10 °C)[5]. This minimizes the concentration of the reactive intermediates.
-
Reagent Stoichiometry: An excess of PPh₃ and the azodicarboxylate (1.5 to 4 equivalents) is often required for macrolactonizations to drive the reaction to completion[5][6].
-
Reagent Choice: If you suspect steric hindrance is an issue, switching from the bulkier DIAD to DEAD might be beneficial. Conversely, for very reactive systems, a bulkier phosphine could potentially temper reactivity[5].
-
Scenario 3: Complications in Ring-Closing Metathesis (RCM) Approach
Problem: My RCM reaction to form the unsaturated precursor to Cervolide is giving a mixture of the desired macrocycle and a significant amount of dimer. Also, I am concerned about the E/Z selectivity of the double bond.
-
Probable Cause 1 (Dimer Formation): As with other cyclization methods, intermolecular metathesis between two diene precursor molecules can compete with the intramolecular RCM, leading to dimer formation. This is especially prevalent at higher concentrations[11].
-
Probable Cause 2 (E/Z Mixture): Standard Grubbs-type catalysts (like Grubbs 2nd Generation) often produce a mixture of E- and Z-alkenes, with the thermodynamic E-isomer typically favored in large, flexible macrocycles[12]. The final E/Z ratio can be a result of secondary metathesis reactions that isomerize the initially formed product[12].
-
Solutions & Optimization:
-
Concentration and Catalyst Choice: RCM macrocyclizations require dilute conditions (typically 0.001 M to 0.01 M in a solvent like dichloromethane or toluene) to suppress dimer formation. For challenging cyclizations, catalysts with faster initiation rates, such as the Hoveyda-Grubbs 2nd Generation catalyst or Zhan catalysts, can be advantageous as they can promote the intramolecular reaction before significant intermolecular reactions occur[11].
-
Ethylene Removal: The RCM reaction is an equilibrium process that releases ethylene gas[9]. To drive the reaction toward the cyclic product, it is crucial to efficiently remove ethylene. This can be achieved by gently bubbling an inert gas (nitrogen or argon) through the reaction mixture or by performing the reaction under a vacuum[11].
-
Controlling E/Z Selectivity: Achieving high Z-selectivity in macrocyclic RCM can be challenging. While standard catalysts favor the E-isomer, specialized catalysts, such as certain molybdenum- or tungsten-based Schrock-type catalysts, have been developed to favor the formation of Z-alkenes. However, these are often more sensitive to functional groups. For a saturated target like Cervolide, the E/Z mixture of the precursor is often inconsequential, as the double bond will be hydrogenated in a subsequent step. The focus should therefore be on maximizing the total yield of the cyclized product.
-
Visualizing the Core Challenge: Intramolecular vs. Intermolecular Reactions
The central issue in most macrolactonization failures is the competition between the desired intramolecular cyclization and the undesired intermolecular oligomerization. This can be visualized as a simple decision pathway.
Caption: Favoring intramolecular cyclization through high dilution.
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization of 16-hydroxy-12-oxahexadecanoic acid
-
Preparation: Under an argon atmosphere, add freshly distilled, anhydrous toluene (800 mL) to a 1 L three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the toluene, add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 4.0 eq).
-
Substrate Addition: In a separate flask, dissolve the 16-hydroxy-12-oxahexadecanoic acid (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous toluene (200 mL).
-
Slow Addition: Draw the substrate solution into a 250 mL syringe and place it on a syringe pump. Add the solution to the reaction flask over a period of 8 hours at room temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, filter the mixture to remove triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure and purify by flash column chromatography on silica gel to yield Cervolide.
Protocol 2: RCM Approach to Cervolide Precursor
-
Preparation: In a glovebox, dissolve the diene precursor of Cervolide (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to make a 0.002 M solution.
-
Catalyst Addition: Add Grubbs 2nd Generation catalyst (5 mol %) to the solution.
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 40 °C. Bubble a gentle stream of argon through the solution for the duration of the reaction (typically 12-24 hours) to remove ethylene.
-
Quenching and Purification: Monitor the reaction by TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes, then concentrate the mixture and purify by flash column chromatography to isolate the unsaturated macrocycle.
-
Hydrogenation: Dissolve the unsaturated macrocycle in ethanol or ethyl acetate and add 10% Pd/C catalyst. Stir the mixture under an atmosphere of hydrogen (using a balloon or a Parr shaker) until the reaction is complete. Filter through Celite and concentrate to obtain Cervolide.
Conclusion
The synthesis of Cervolide, while conceptually straightforward, requires careful attention to the nuances of macrocyclization chemistry. The predominant side reactions—oligomerization and, in the case of RCM, E/Z isomerization—are manageable through meticulous control of reaction conditions. By understanding the underlying principles of high dilution and reaction kinetics, and by applying the specific troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their target molecule.
References
- This entry is intentionally left blank for future additions.
- Wikipedia Contributors. (2024, November 26). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia.
- Li, X. (2021). Modern Macrolactonization Techniques. ChemRxiv. DOI: 10.26434/chemrxiv-2021-w4q7p.
- Chemistry LibreTexts. (2023, January 22). Mitsunobu Macrolactonization.
- Kaur, N., & Kishore, D. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. RSC Advances, 12(43), 28064-28093. DOI: 10.1039/D2RA04421D.
- Swamy, K. C. K., & Kumar, N. N. B. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(3), 1091–1131. DOI: 10.1021/cr100215a.
- White, M. C., & Schammel, A. W. (2012). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 134(29), 11984–11987. DOI: 10.1021/ja305141d.
- Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
- Reddit user discussion. (2018). Mitsunobu reaction issues. r/chemistry.
- Chem-Station. (2014, August 8). Yamaguchi Macrolactonization.
- Martin, W. H. C., & Blechert, S. (2018). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 14, 2498–2510. DOI: 10.3762/bjoc.14.227.
- Lee, C. W., & Grubbs, R. H. (2000). Stereoselectivity of macrocyclic ring-closing olefin metathesis. Organic Letters, 2(14), 2145–2147. DOI: 10.1021/ol006059s.
- Skowerski, K., & Czarnocki, Z. (2020). Decomposition of Ruthenium Olefin Metathesis Catalyst. Catalysts, 10(8), 887. DOI: 10.3390/catal10080887.
- Crimmins, M. T., & Christie, H. S. (2007). An Evans-Tishchenko-ring-closing metathesis approach to medium-ring lactones. Organic Letters, 9(4), 559–562. DOI: 10.1021/ol0628864.
- Hughes, D. L. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Organic Process Research & Development, 27(6), 946–976. DOI: 10.1021/acs.oprd.3c00085.
- This entry is intentionally left blank for future additions.
- Kumar, A., & Sharma, G. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(5), 456-481. DOI: 10.2174/1570179418666210217100030.
- Wikipedia Contributors. (2024, October 29). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia.
- Gason, J., et al. (2021). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. DOI: 10.26434/chemrxiv-2021-k7z2v.
- PubChem. (n.d.). (8Z)-1,6-dioxacycloheptadec-8-en-7-one.
- Parenty, A., Moreau, X., Niel, G., & Campagne, J.-M. (2006). Macrolactonizations in the Total Synthesis of Natural Products. Chemical Reviews, 106(3), 911–939. DOI: 10.1021/cr030046l.
- ChemBK. (n.d.). 16-Hydroxy-12-oxahexadecanoic acid, omega-lactone.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). 1,6-Dioxacyclohexadecane-7,16-dione.
- Wang, Y., et al. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. Scientific Reports, 12(1), 10549. DOI: 10.1038/s41598-022-14736-5.
- Panten, J., & Surburg, H. (2016). A Chemical History of Polycyclic Musks. Chemistry & Biodiversity, 13(10), 1245-1268. DOI: 10.1002/cbdv.201600104.
Sources
- 1. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. Ring Closing Metathesis [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. drughunter.com [drughunter.com]
- 12. Stereoselectivity of macrocyclic ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Macrocyclic Lactone Synthesis: A Technical Guide to Optimizing RCM Catalysts
For researchers, medicinal chemists, and drug development professionals, the synthesis of macrocyclic lactones via Ring-Closing Metathesis (RCM) is a powerful yet often challenging endeavor. These large-ring structures are prevalent in a wide array of biologically active natural products and pharmaceuticals, making their efficient construction a critical aspect of modern synthetic chemistry. This technical support center provides a comprehensive troubleshooting guide in a user-friendly question-and-answer format, addressing the specific hurdles encountered during the optimization of RCM catalysts for the synthesis of these valuable molecules. Drawing upon a wealth of field-proven insights and established scientific principles, this guide aims to empower you to overcome common obstacles and achieve success in your macrocyclization reactions.
Section 1: Catalyst Selection and Reaction Setup - First Principles for Success
The foundation of a successful RCM reaction lies in the judicious choice of catalyst and the meticulous setup of the reaction conditions. This section addresses the initial considerations that can significantly impact the outcome of your macrocyclization.
Q1: I am starting a new macrocyclic lactone synthesis. How do I choose the right Grubbs-type catalyst for my specific substrate?
A1: Catalyst selection is paramount and is highly substrate-dependent. There is no one-size-fits-all answer, but a systematic approach based on the characteristics of your diene precursor will guide you to an optimal choice.
-
For sterically undemanding, simple dienes: First-generation Grubbs catalysts (G1) can be effective and are often more economical. However, they generally exhibit lower activity compared to later generations.[1]
-
For more challenging or sterically hindered substrates: Second-generation Grubbs (G2) and Hoveyda-Grubbs (HG2) catalysts are the workhorses of modern RCM.[1][2] G2 catalysts, featuring an N-heterocyclic carbene (NHC) ligand, offer higher activity and better thermal stability.[1] HG2 catalysts, with their chelating isopropoxybenzylidene ligand, provide enhanced stability and are particularly useful for industrial applications.[1][2]
-
For electron-deficient olefins: Hoveyda-Grubbs second-generation catalysts often show improved activity for these challenging substrates.[1]
-
For controlling E/Z selectivity: While standard Grubbs catalysts often favor the more thermodynamically stable E-isomer in macrocycles, specialized catalysts have been developed for kinetic Z-selectivity.[2][3] If the stereochemistry of the double bond is critical, consider screening both E- and Z-selective catalysts.
A preliminary catalyst screen with a small amount of your substrate is always a prudent investment of time and resources.
Q2: My RCM reaction is sluggish or fails to initiate. What are the likely culprits in my reaction setup?
A2: A stalled RCM reaction often points to issues with catalyst deactivation or suboptimal reaction conditions. Here are the key parameters to investigate:
-
Solvent Purity and Degassing: Ruthenium catalysts are sensitive to oxygen and other impurities.[2] Ensure your solvent (typically dichloromethane or toluene) is of high purity and thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.[4] Continue to maintain an inert atmosphere throughout the reaction.
-
Substrate Purity: Impurities in your diene precursor can act as catalyst poisons. Purify your starting material meticulously, for instance, by filtration through a plug of silica gel or activated alumina.[2]
-
Temperature: While many RCM reactions proceed at room temperature, some require heating to overcome the activation barrier.[2] For G2 and HG2 catalysts, temperatures between 30-50°C are common.[2] However, be aware that higher temperatures can also accelerate catalyst decomposition. If you suspect decomposition, try running the reaction at a lower temperature.
-
Catalyst Handling: Although many modern Grubbs catalysts are considered air-stable for short periods, it is best practice to handle them under an inert atmosphere, especially when weighing and transferring small quantities.
Section 2: Troubleshooting Poor Yields and Oligomerization
One of the most frequent frustrations in macrocyclization is the formation of dimeric and oligomeric byproducts at the expense of the desired monomeric macrocycle. This section delves into the causes and solutions for this pervasive issue.
Q3: My reaction is producing a significant amount of dimers and higher oligomers, leading to a low yield of my target macrocyclic lactone. How can I favor the intramolecular reaction?
A3: The competition between intramolecular (cyclization) and intermolecular (oligomerization) reactions is a fundamental challenge in macrocyclization. The key to favoring your desired product is to operate under conditions of high dilution.
-
Concentration is Key: The principle of high dilution is to maintain a very low concentration of the diene precursor in the reaction mixture at any given time. This statistically favors the two ends of the same molecule finding each other over reacting with another molecule. Typical concentrations for macrocyclization range from 0.1 to 10 mM.[5]
-
Slow Addition Technique: Instead of adding your diene all at once, employ a syringe pump to slowly add a solution of the diene to the catalyst solution over several hours.[6] This "pseudo-high dilution" technique keeps the instantaneous concentration of the diene low, effectively promoting the intramolecular pathway.
-
Substrate Conformation: The inherent conformational preferences of your linear precursor can significantly influence the ease of cyclization. If the molecule naturally adopts a folded conformation that brings the terminal olefins into proximity, RCM will be more efficient. Conversely, a precursor that favors an extended conformation will be more prone to oligomerization. The introduction of rigid structural elements or "turn-inducing" moieties (like a proline residue in a peptide) can pre-organize the substrate for cyclization.
Q4: How can I analytically distinguish between my desired monomeric macrocycle and the oligomeric byproducts?
A4: Differentiating the monomer from oligomers is crucial for reaction monitoring and purification. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): This is the most direct method. The monomer will have the expected molecular weight, while the dimer will have double that weight (minus the mass of two molecules of ethylene). Higher oligomers will have corresponding integer multiples of the monomer's mass.
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These chromatographic techniques can often separate the monomer from the oligomers based on their size and polarity differences.[7][8][9][10][] Oligomers will typically have different retention times than the monomer. Developing a robust HPLC or SFC method is invaluable for in-process control and final purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While individual oligomers may be difficult to resolve in a crude mixture, a comparison of the NMR spectrum of the product mixture to that of the purified monomer will reveal the presence of impurities. The relative integration of characteristic peaks can give an estimate of the product distribution.
Section 3: Catalyst Decomposition and Purification Strategies
Even with a successful cyclization, the journey isn't over. Catalyst decomposition can halt a reaction prematurely, and residual ruthenium in the final product is often undesirable, particularly in a pharmaceutical context.
Q5: My reaction starts well but then stops before all the starting material is consumed. I suspect my catalyst is dying. What are the common causes of catalyst decomposition and how can I mitigate them?
A5: Catalyst decomposition is a common issue, especially in challenging RCM reactions. Understanding the decomposition pathways is key to preventing them.
-
Ethylene-Induced Decomposition: The ethylene byproduct generated during RCM can contribute to catalyst decomposition.[2] To drive the equilibrium towards the product and minimize this decomposition pathway, it is often beneficial to remove ethylene from the reaction mixture. This can be achieved by gently sparging the solution with an inert gas or by performing the reaction under a partial vacuum.[4]
-
Functional Group Incompatibility: While Grubbs catalysts are known for their broad functional group tolerance, certain functionalities can still cause issues.[1][5][12] Lewis basic groups, such as amines and some heterocycles, can coordinate to the ruthenium center and inhibit catalysis. In some cases, protonating these groups with a mild acid can prevent this inhibitory effect.[13]
-
Phosphine-Driven Decomposition: For first- and second-generation Grubbs catalysts that contain phosphine ligands, dissociation of the phosphine is a key step in the catalytic cycle. However, free phosphine can also participate in decomposition pathways.[1] Hoveyda-Grubbs catalysts, which are phosphine-free in their active form, can sometimes offer greater stability in this regard.[5]
Q6: My final product is contaminated with highly colored ruthenium byproducts. What are the most effective methods for their removal?
A6: Removing residual ruthenium is a critical final step, especially for pharmaceutical applications where strict limits on heavy metal contamination apply.[14][15]
-
Silica Gel Chromatography: While standard column chromatography can remove some ruthenium species, it is often not completely effective.
-
Scavenging Agents: A common and effective strategy is to treat the crude reaction mixture with a scavenging agent that binds tightly to ruthenium, rendering it more easily removable by filtration or extraction. Common scavengers include:
-
Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine that can sequester ruthenium.[6]
-
2-Mercaptonicotinic acid (MNA) and Cysteine: These sulfur-containing compounds are effective ruthenium scavengers.[14][15]
-
Imidazole: Can be used to quench the reaction and facilitate ruthenium removal.[14]
-
-
Activated Carbon: Treatment with activated carbon can effectively adsorb ruthenium byproducts.[14]
-
Aqueous Extraction: For catalysts designed with water-soluble ligands (e.g., PEG-supported catalysts), a simple aqueous extraction can be a highly efficient method for ruthenium removal.[6]
A combination of these methods, such as treatment with a scavenger followed by filtration through a pad of silica gel or activated carbon, often yields the best results.
Section 4: Controlling Stereoselectivity
For many biologically active macrocycles, the geometry of the newly formed double bond is crucial for activity. This section addresses the challenge of controlling E/Z selectivity in macrocyclic RCM.
Q7: My RCM reaction is producing a mixture of E and Z isomers, and I need to favor one over the other. What strategies can I employ?
A7: Controlling stereoselectivity in macrocyclization can be challenging, as the thermodynamic stability of the E and Z isomers within the ring can be very similar.
-
Catalyst Choice: This is the most powerful tool for influencing stereoselectivity.
-
For E-selectivity: Many standard second-generation Grubbs and Hoveyda-Grubbs catalysts have an inherent preference for the thermodynamically more stable E-isomer in large rings.[2]
-
For Z-selectivity: Significant research has led to the development of catalysts that can favor the formation of the kinetic Z-product. These often feature sterically demanding ligands that control the orientation of the substrate in the transition state.[2][3][16] Screening a panel of commercially available Z-selective catalysts is the best approach when the Z-isomer is desired.
-
-
Substrate Control: The structure of the diene precursor can also influence the stereochemical outcome. In some cases, the conformational constraints of the forming ring can favor one isomer over the other. For strained systems, the formation of the Z-isomer may be favored to minimize ring strain.
-
Ethenolysis: If you have an inseparable mixture of E and Z isomers, it is sometimes possible to selectively remove the more reactive Z-isomer through ethenolysis (reaction with ethylene) using a specific catalyst, leaving the desired E-isomer.[2][16]
Visualizing the RCM Workflow
To aid in experimental design and troubleshooting, the following workflow diagram outlines the key decision points in optimizing an RCM reaction for macrocyclic lactone synthesis.
Caption: A decision-making workflow for optimizing RCM reactions.
Data at a Glance: Catalyst Characteristics and Purification Strategies
The following tables summarize key information to guide your experimental design.
Table 1: Comparison of Common Grubbs-Type Catalysts for Macrocyclization
| Catalyst Generation | Example(s) | Typical Loading (mol%) | Functional Group Tolerance | Key Characteristics |
| First Generation | Grubbs I (G1) | 2-10 | Good | Lower activity, less effective for hindered olefins.[1] |
| Second Generation | Grubbs II (G2) | 1-5 | Very Good | High activity, good thermal stability.[1][2] |
| Hoveyda-Grubbs | Hoveyda-Grubbs II (HG2) | 1-5 | Excellent | High stability, phosphine-free active species.[1][2] |
| Fast-Initiating | Grubbs III (G3) | 0.5-2 | Very Good | Rapid initiation at lower temperatures. |
| Z-Selective | Various proprietary | 2-10 | Good | Kinetically favors the formation of the Z-isomer.[2][3] |
Table 2: Common Strategies for Ruthenium Removal
| Method | Reagent/Material | Typical Conditions | Advantages | Disadvantages |
| Scavenging | Tris(hydroxymethyl)phosphine (THMP) | Aqueous workup | Effective, water-soluble byproduct | Reagent can be air-sensitive |
| Scavenging | 2-Mercaptonicotinic acid (MNA) | Addition to crude reaction mixture | Effective for quenching and removal | Can require subsequent purification steps |
| Adsorption | Activated Carbon | Stirring with crude product, followed by filtration | Inexpensive, effective | Can sometimes adsorb product |
| Extraction | Water (with PEG-supported catalyst) | Simple aqueous extraction | Highly efficient, environmentally friendly | Requires specialized catalyst |
Experimental Protocols
Protocol 1: General Procedure for RCM Macrocyclization with Slow Addition
-
Catalyst Solution Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the Grubbs-type catalyst (1-5 mol%) in the appropriate volume of freshly degassed solvent (e.g., toluene or dichloromethane) to achieve the final desired reaction concentration (typically 0.1-10 mM).
-
Substrate Solution Preparation: In a separate flame-dried flask, dissolve the diene precursor in degassed solvent.
-
Reaction Setup: Place the flask containing the catalyst solution in a heating mantle on a magnetic stir plate and begin stirring. If heating is required, bring the solution to the desired temperature (e.g., 40-80°C).
-
Slow Addition: Using a syringe pump, add the substrate solution to the stirring catalyst solution over a period of 4-12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC-MS.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature and quench the catalyst by adding a few drops of a suitable agent (e.g., a solution of imidazole or 2-mercaptonicotinic acid). Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture and proceed with the chosen ruthenium removal and product purification protocol (e.g., treatment with a scavenger followed by column chromatography).
Protocol 2: Ruthenium Removal using a Scavenger
-
Scavenger Addition: To the crude reaction mixture after quenching, add the chosen scavenger (e.g., 2-mercaptonicotinic acid or an aqueous solution of THMP) in an appropriate excess relative to the catalyst loading.
-
Stirring: Stir the mixture vigorously for several hours (or as recommended for the specific scavenger) at room temperature.
-
Filtration/Extraction:
-
If a solid precipitate forms, filter the mixture through a pad of celite, washing with the reaction solvent.
-
If an aqueous scavenger was used, perform a standard liquid-liquid extraction.
-
-
Further Purification: The resulting organic solution can then be concentrated and subjected to further purification by column chromatography to isolate the pure macrocyclic lactone.
By understanding the underlying principles of RCM and approaching challenges systematically, the synthesis of complex macrocyclic lactones can be transformed from a formidable obstacle into a routine and reliable laboratory procedure. This guide provides the foundational knowledge and practical troubleshooting strategies to empower you in this exciting and important area of chemical synthesis.
References
- Total Synthesis of (+)-Nakadomarin A
- Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction
- Removing Ru from metathesis reactions | Anderson's Process Solutions
- Kinetically E-Selective Macrocyclic Ring-Closing Met
- Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis C
- Synthesis of epothilones via a silicon-tethered RCM reaction
- Scalable Methods for the Removal of Ruthenium Impurities
- Stereoselective Access to Z and E Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Met
- First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient
- A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Met
- Total Synthesis of (–)-Nakadomarin A
- Grubbs c
- Total Synthesis of (+)-Nakadomarin A | Journal of the American Chemical Society
- Cross Met
- Total Synthesis of an Epothilone Analogue Based on the Amide‐Triazole Bioisosterism
- Olefin Metathesis Applic
- Olefin Met
- Total Synthesis of (−)
- Grubb's catalyst and Schrock's c
- Separation of Macrocyclic Lactones | LCGC Intern
- Synthesis of Unsaturated Macrocycles by Ru-Catalyzed Ring-Closing Metathesis: A Compar
- Epothilones: From Discovery to Clinical Trials - ResearchG
- Effective preparative separation techniques | Technical Inform
- Kinetically E-Selective Macrocyclic Ring-Closing Met
- Synthesis of epothilones A and B in solid and solution phase
- Metathesis C
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry
- Rapid chromatographic technique for preparative separations with moder
- Comparison of HPLC (a) and SFC (b) method for analysis of lactone...
- Recent Advances in Total Synthesis via Met
- Stereoselective Access to Z and E Macrocycles by Ruthenium-Catalyzed Z-Selective Ring-Closing Met
- Preparative chromatography techniques: Applications in natural product isol
- Selectivity in Olefin-Intervened Macrocyclic Ring-Closing Met
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules
- Relationship between Solvent Polarity and Reaction R
- Preparative Chromatography Techniques: Applications in Natural Product Isol
- Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Met
- Dual Activity of Grubbs-Type Catalyst in the Transvinylation of Carboxylic Acids and Ring-Closing Metathesis Reactions | The Journal of Organic Chemistry
- [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC)
- Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers
- Preparative Chrom
- Enantiomeric Purific
- E/Z selectivity in ruthenium-mediated cross met
- Effects of solvent polarity and acidity on the extraction efficiency of isoflavones
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Total synthesis of (−)-nakadomarin A - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. hplc.eu [hplc.eu]
- 10. [Chiral separation of drugs based on macrocyclic antibiotics using HPLC, supercritical fluid chromatography (SFC) and capillary electrochromatography (CEC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
minimizing oligomerization during 1,6-Dioxacycloheptadecan-7-one synthesis
Technical Support Center: Synthesis of 1,6-Dioxacycloheptadecan-7-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this macrolactonization, with a primary focus on minimizing the formation of unwanted oligomers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yielded a significant amount of an insoluble, waxy, or polymeric solid instead of the desired liquid macrolactone. What is the likely cause?
Answer:
This is the most common issue in macrolactonization and is almost certainly due to oligomerization . Instead of the two ends of a single precursor molecule reacting intramolecularly to form the desired 17-membered ring, multiple precursor molecules have reacted with each other in an intermolecular fashion to form linear or cyclic dimers, trimers, and higher-order polymers.
Causality: The fundamental challenge is a competition between two reaction pathways:
-
Intramolecular Cyclization (Desired): The nucleophilic hydroxyl group attacks the activated carboxylic acid of the same molecule. This is a first-order reaction.
-
Intermolecular Polymerization (Undesired): The hydroxyl group of one molecule attacks the activated carboxylic acid of another molecule. This is a second-order reaction.
The rate of the undesired polymerization is highly dependent on the concentration of the reactive precursor. At high concentrations, the probability of two different molecules colliding is much greater than the probability of the two ends of a single, flexible chain finding each other.
Question 2: How can I definitively confirm that the byproduct is an oligomer?
Answer:
Standard analytical techniques can confirm the presence of oligomers:
| Analytical Technique | Expected Observation for Oligomers |
| 1H NMR | Broadening of peaks compared to the sharp signals expected for a discrete monomer. The integration ratios of end-groups vs. repeating units may also change. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | A distribution of masses corresponding to multiples of the precursor's molecular weight (e.g., signals for dimer, trimer, tetramer). The desired monomer will appear as a single, distinct peak. |
| Gel Permeation Chromatography (GPC) | A broad peak or multiple peaks at higher molecular weights (eluting earlier) than the desired macrolactone monomer. |
| Thin Layer Chromatography (TLC) | Oligomers will typically have a much lower Rf value than the monomer and may appear as a streak starting from the baseline. |
Question 3: I followed a high-dilution protocol, but my yield of the macrolactone is still very low (<20%). What are other potential reasons for failure?
Answer:
While concentration is the primary factor, several other parameters are critical for success:
-
Inefficient Carboxylic Acid Activation: The lactonization reaction requires the carboxylic acid to be converted into a highly reactive intermediate (e.g., a mixed anhydride or an acylpyridinium salt). If this activation is slow or incomplete, the cyclization will not proceed efficiently. Ensure your activating agent is fresh and the reaction conditions are appropriate for its use.[1]
-
Suboptimal Temperature: The ideal temperature is a balance. It must be high enough to overcome the activation energy for cyclization but not so high that it promotes side reactions or decomposition. For many macrolactonizations, refluxing in a solvent like toluene is common, but this is not universal.[2][3]
-
Catalyst Deactivation: Many protocols use a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), to facilitate the final ring-closing step.[1][4] This catalyst can be poisoned by acidic impurities. Ensure all reagents and solvents are pure and dry.
-
Unfavorable Conformations: In some cases, the linear precursor may adopt conformations stabilized by internal hydrogen bonding that prevent the reactive ends from approaching each other. Changing the solvent to something more disruptive, like DMF, can sometimes resolve this issue, though it requires re-optimization.[5]
Frequently Asked Questions (FAQs)
This section covers preventative strategies and core concepts for successful macrolactonization.
Question 1: What is the "high-dilution principle," and how is it practically applied?
Answer:
The high-dilution principle is the most critical strategy to favor intramolecular cyclization over intermolecular polymerization.[4] By maintaining an extremely low concentration of the reactive hydroxy acid precursor, you kinetically favor the first-order cyclization reaction over the second-order polymerization.
Practical Application: This is achieved by the slow addition of a solution of the seco-acid (the open-chain precursor) and activating agent into a large volume of heated solvent containing the cyclization catalyst (if applicable). A syringe pump is the ideal tool for this, allowing for a very slow and consistent addition rate over several hours (e.g., 4-24 hours).[6] This ensures the instantaneous concentration of the reactive species remains vanishingly small.
-
Typical Concentration Range: Final reaction concentrations are typically in the range of 0.001 M to 0.01 M.[7]
Caption: Competing reaction pathways in macrolactonization.
Question 2: Which macrolactonization method is best for synthesizing a 17-membered ring like this?
Answer:
Several powerful methods have been developed for large-ring macrolactonization. The choice often depends on the specific substrate, its functional groups, and potential for side reactions like epimerization. For a 17-membered ring, the enthalpic ring strain is low, but the entropic penalty of bringing the ends together is high.[5] Therefore, methods that employ highly activated intermediates are preferred.
Comparison of Common Macrolactonization Protocols:
| Method | Activating Agent(s) | Key Features & Considerations |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC), then DMAP | Forms a sterically hindered mixed anhydride, which is then activated by DMAP.[2] Widely used, reliable, and generally high-yielding for large rings.[8][9] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / Triphenylphosphine | Forms a reactive 2-pyridyl thioester intermediate which cyclizes upon heating.[10] Silver salts can be added to accelerate the reaction at lower temperatures.[3][11] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) or other aromatic anhydrides | Can be performed under acidic (Lewis acid catalyst) or basic (nucleophilic catalyst) conditions.[12] Effective for a wide range of ring sizes.[13] |
The Yamaguchi macrolactonization is often a first choice for large, sterically unencumbered rings due to its reliability and the high reactivity of the acylpyridinium intermediate formed from the mixed anhydride and DMAP.[1][2]
Question 3: Can you provide a sample experimental protocol for a high-dilution reaction?
Answer:
Certainly. The following is a generalized protocol for a Yamaguchi macrolactonization performed under high-dilution conditions.
Objective: To cyclize a seco-acid (6-hydroxyheptadecanoic acid derivative) to form this compound.
Materials:
-
ω-Hydroxycarboxylic acid precursor (1.0 eq)
-
Anhydrous Toluene
-
Triethylamine (Et3N), distilled (2.5 eq)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (6.0 eq)
-
Syringe pump and gas-tight syringes
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Protocol:
-
Vessel Setup: To a large, flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add a large volume of anhydrous toluene (to achieve a final concentration of ~0.005 M) and the DMAP (6.0 eq). Heat the solution to reflux under an inert atmosphere (e.g., Argon or Nitrogen).
-
Precursor Solution Preparation: In a separate flame-dried flask, dissolve the ω-hydroxycarboxylic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous toluene.
-
Activation: To the solution from Step 2, slowly add the 2,4,6-trichlorobenzoyl chloride (1.5 eq) at room temperature. Stir for 1-2 hours to allow for the formation of the mixed anhydride.[14] A precipitate of triethylamine hydrochloride will form.
-
Slow Addition: Draw the supernatant from the mixed anhydride solution (Step 3) into a gas-tight syringe, leaving the hydrochloride salt behind. Mount the syringe on a syringe pump.
-
Cyclization: Add the mixed anhydride solution via the syringe pump to the refluxing DMAP/toluene solution (Step 1) over a period of 8-12 hours.[14]
-
Completion & Work-up: After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours. Monitor by TLC. Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous work-up (e.g., washing with saturated NaHCO3 and brine) and purification by column chromatography.
Caption: Experimental setup for high-dilution macrolactonization.
References
- Yamaguchi Macrolactonization.
- Yamaguchi (macrolactoniz
- Corey-Nicolaou Macrolactonization.
- Corey–Nicolaou macrolactoniz
- Corey–Nicolaou macrolactonization | Request PDF.
- Yamaguchi reagent – Reagent of the month June.SigutLabs. [Link]
- Macrolactonization in the Total Synthesis of N
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.National Institutes of Health (NIH). [Link]
- Modern Macrolactonization Techniques.Thieme Chemistry. [Link]
- Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion.National Institutes of Health (NIH). [Link]
- Shiina macrolactoniz
- Macrolactonization Driven by Supramolecular Interactions.ChemRxiv. [Link]
- Macrolactonization via Hydrocarbon Oxidation.National Institutes of Health (NIH). [Link]
- Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corey–Nicolaou macrolactonization - Wikipedia [en.wikipedia.org]
- 11. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 12. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 13. Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Macrocyclic Musks
Welcome to the technical support center for macrocyclic musk purification. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating these valuable fragrance compounds. Macrocyclic musks, prized for their unique scent profiles and improved environmental biodegradability compared to older synthetic musks, present a distinct set of purification challenges owing to their large, flexible ring structures and often subtle differences from synthetic precursors and byproducts.[1][2][3]
This resource provides troubleshooting guidance in a direct question-and-answer format, grounded in established scientific principles to empower you to overcome common hurdles in your purification workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Category 1: General Purity & Impurity Removal
Question: My final product purity is consistently low, even after multiple purification steps. What are the most likely culprits?
Answer: Low purity in macrocyclic musk preparations often stems from a few key areas. The primary challenge lies in the removal of structurally similar impurities. These can include unreacted starting materials, oligomeric byproducts from ring-closing metathesis, or isomers with slight conformational differences.[4] The large, flexible nature of the macrocyclic ring can lead to overlapping physical properties (like boiling point and polarity) between the desired product and these impurities, making separation difficult.
Another significant factor is the potential for thermal degradation, especially during distillation, which can generate new impurities.[5] Finally, residual catalyst, often containing metals like ruthenium from metathesis reactions, can be a persistent issue and may require specific purification techniques for removal.[6]
Question: How can I effectively remove residual metal catalysts (e.g., Ruthenium) from my product?
Answer: Ruthenium catalysts, commonly used in the synthesis of macrocyclic musks via ring-closing metathesis, can be challenging to remove completely.[6][7] Standard silica gel chromatography may not be sufficient. Here are a few strategies:
-
Activated Carbon Treatment: Slurrying the crude product in a suitable solvent with activated carbon can effectively adsorb the metal catalyst. Subsequent filtration will then remove the carbon and the bound metal.
-
Specialized Scavengers: Several commercially available silica-functionalized scavengers with affinity for ruthenium are highly effective. These can be used in a batch mode or packed into a guard column before your main chromatographic separation.
-
Solvent Extraction: A series of aqueous washes, sometimes with a mild chelating agent like EDTA, can help partition the metal catalyst into the aqueous phase, away from your nonpolar macrocyclic musk in an organic solvent.
Category 2: Distillation Challenges
Question: I'm observing product degradation and charring during vacuum distillation. How can I mitigate this?
Answer: Thermal degradation is a common problem when distilling high-boiling-point compounds like macrocyclic musks.[5] The key is to minimize the "thermal stress" on the molecule. Here's how:
-
Use a High-Vacuum System: A good vacuum pump (diffusion pump or turbomolecular pump) is essential to lower the boiling point as much as possible. Aim for pressures in the range of 10⁻³ to 10⁻² mbar.
-
Short-Path Distillation: This technique minimizes the distance the vapor has to travel from the evaporating surface to the condensing surface. This reduces the time the molecule spends in the high-temperature vapor phase, thus lowering the risk of degradation.
-
Precise Temperature Control: Use a well-controlled heating mantle and monitor the temperature of both the pot and the vapor. Avoid overheating the distillation flask. Gradual heating is crucial.
-
Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents localized hot spots that can lead to charring.
Question: My macrocyclic musk co-distills with a high-boiling impurity. What are my options?
Answer: When boiling points are very close, standard distillation is often ineffective. Consider these alternatives:
-
Fractional Distillation under High Vacuum: If there is a small but manageable difference in boiling points, a fractional distillation setup with a vacuum-jacketed column and appropriate packing material can enhance separation efficiency.
-
Azeotropic Distillation: While less common for this specific application, if a suitable azeotrope-forming solvent can be found that selectively interacts with either the musk or the impurity, it may alter the relative volatilities and enable separation.
-
Preparative Chromatography: This is often the most effective solution for separating compounds with very similar physical properties. High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can provide the necessary resolution.[8]
Category 3: Crystallization & Solid-State Purification
Question: My macrocyclic musk is an oil at room temperature and refuses to crystallize. How can I induce crystallization?
Answer: Many macrocyclic musks are oils or low-melting solids, making crystallization challenging.[9] The presence of even small amounts of impurities can inhibit crystal lattice formation. Here are some techniques to try:
-
High Purity is Key: First, ensure your material is as pure as possible through other methods like chromatography. Crystallization is a purification technique, but it works best on material that is already substantially pure.
-
Solvent Screening: Experiment with a wide range of solvents and solvent mixtures. Good crystallization solvents are typically those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Start with nonpolar solvents like hexane or heptane and gradually increase polarity.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly and undisturbed over several days or weeks. This can sometimes provide the necessary time for ordered crystal growth.
-
Seeding: If you have a small crystal of the desired compound (perhaps from a previous successful crystallization), adding it to a supersaturated solution can induce crystallization.
-
Cooling Techniques: Slow, controlled cooling of a saturated solution can promote the formation of well-defined crystals. A programmable cooling bath is ideal for this. Avoid crash-cooling in a freezer, which often leads to the oiling out of the product.
Question: My musk crystallizes, but the crystals are sticky and hard to filter. What's causing this and how can I fix it?
Answer: Sticky or "oily" crystals often indicate the presence of impurities that are being trapped within the crystal lattice or are coating the surface of the crystals.
-
Re-crystallization: The most straightforward solution is to perform one or more re-crystallization steps. Each step should, in theory, improve the purity and the quality of the crystals.
-
Trituration: Before filtration, try adding a small amount of a cold, non-solvent (a solvent in which your musk is insoluble) to the crystalline slurry. This can help wash away surface impurities.
-
Solvent Choice: The choice of crystallization solvent is critical. A solvent that is too "good" (i.e., one in which the musk is highly soluble even at low temperatures) can lead to the product "oiling out" instead of crystallizing cleanly. Experiment with different solvent systems to find the optimal balance of solubility.
Part 2: Experimental Protocols & Data
Protocol 1: High-Vacuum Fractional Distillation
This protocol is suitable for separating macrocyclic musks from impurities with a boiling point difference of at least 15-20°C at a given pressure.
Step-by-Step Methodology:
-
System Setup: Assemble a short-path fractional distillation apparatus with a vacuum-jacketed Vigreux column. Ensure all glass joints are properly greased and sealed. Connect the apparatus to a high-vacuum manifold with a cold trap and a high-performance vacuum pump.
-
Sample Loading: Charge the distillation flask with the crude macrocyclic musk and a magnetic stir bar. Do not fill the flask more than halfway.
-
Evacuation: Begin stirring and slowly evacuate the system. Monitor the pressure using a vacuum gauge. Allow the system to reach the desired vacuum level (e.g., <0.1 mbar) before applying heat.
-
Heating: Gradually increase the temperature of the heating mantle. Observe for the initial collection of any low-boiling fractions.
-
Fraction Collection: As the temperature rises, the main product fraction will begin to distill. Collect this fraction in a separate receiving flask. Monitor the vapor temperature; a stable temperature reading during collection indicates a pure fraction.
-
Shutdown: Once the main fraction has been collected, remove the heating mantle and allow the system to cool completely before slowly venting to atmospheric pressure.
Protocol 2: Preparative Flash Chromatography
This protocol is designed for the purification of macrocyclic musks from closely related impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation between the desired musk and its impurities. A typical starting point for macrocyclic musks is a mixture of hexane and ethyl acetate.
-
Column Packing: Select an appropriately sized silica gel column. Pack the column using the chosen solvent system as a slurry.
-
Sample Loading: Dissolve the crude musk in a minimal amount of the chromatography solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of compounds using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Data Summary: Physicochemical Properties of Common Macrocyclic Musks
| Macrocyclic Musk | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Melting Point (°C) |
| Muscone | C₁₆H₃₀O | 238.42 | ~327 | -1 |
| Civetone | C₁₇H₃₀O | 250.43 | ~342 | 31-32.5 |
| Ethylene Brassylate | C₁₅H₂₆O₄ | 270.36 | ~330 | -5 |
| Ambrettolide | C₁₆H₂₈O₂ | 252.39 | ~300 | 33-34 |
Note: Boiling points are approximate and will be significantly lower under vacuum.
Part 3: Visualizations
General Purification Workflow
This diagram outlines a typical decision-making process for purifying a crude macrocyclic musk sample.
Caption: A decision tree for selecting the appropriate purification strategy.
References
- PW Consulting Chemical & Energy Research Center. (2025). Macrocyclic Musk Market.
- LCGC International. (2015).
- Thomas, P. D., & Stephens, Jr., C. R. (1968). Purification of musk. U.S. Patent No. 3,415,813.
- MDPI. (n.d.).
- ResearchGate. (2019).
- ResearchGate. (n.d.). Analysis of macrocyclic musks in alcohol-containing cosmetics.
- Allan Chemical Corporation. (2025).
- Perfumer & Flavorist. (n.d.). Musks: The Choices.
- ResearchGate. (n.d.).
- Forbes. (2021). Does Sustainability Have A Scent?
- Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois.
- Reddit. (2023).
- OVI. (2025).
- Indigo Fragrance. (n.d.).
Sources
- 1. Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. forbes.com [forbes.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclic Musk Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. indigofragrance.com [indigofragrance.com]
Technical Support Center: Degradation of 1,6-Dioxacycloheptadecan-7-one in Acidic Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4). This document provides in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability and degradation pathways of this macrocyclic lactone in acidic environments. Understanding these pathways is critical for formulation development, stability testing, and predicting the in vivo fate of drug candidates containing this moiety.
Part 1: Core Degradation Pathway & Mechanism
The primary degradation pathway for this compound in acidic media is acid-catalyzed hydrolysis of the ester bond.[1][2] This reaction cleaves the cyclic ester (lactone) to form its corresponding linear hydroxy carboxylic acid, 16-hydroxy-12-oxahexadecanoic acid .
The reaction proceeds via a well-established bimolecular mechanism known as A-AC-2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[3][4][5] This pathway involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the lactone by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5][6]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][5]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the in-ring ether oxygen atom. This converts the ring ether oxygen into a good leaving group (an alcohol).
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and simultaneously breaking the acyl-oxygen bond. This step opens the macrocyclic ring.[5]
-
Deprotonation: The final product, a protonated carboxylic acid, is deprotonated by a water molecule to yield the neutral 16-hydroxy-12-oxahexadecanoic acid and regenerate the acid catalyst (H₃O⁺).
While the A-AC-2 mechanism is dominant, a transition to a unimolecular A-AC-1 pathway can occur under conditions of increasing acidity or for sterically hindered esters.[3][4] However, for a flexible macrocycle like this compound, the A-AC-2 pathway is the most probable under typical experimental conditions.
Sources
Technical Support Center: Managing Photostability of Hibiscolide in Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Hibiscolide. This guide is designed to provide you with in-depth technical and practical advice on addressing the potential photostability challenges of Hibiscolide in various formulations. As a macrocyclic musk, Hibiscolide is valued for its olfactory properties, but like many complex organic molecules, its stability under light exposure can be a critical factor in product development.[1][2] This document will equip you with the foundational knowledge, troubleshooting protocols, and preventative strategies to ensure the integrity and efficacy of your Hibiscolide-containing formulations.
A note on the available data: While Hibiscolide is considered highly stable in various product bases like soaps and emulsions, specific public-domain data on its photodegradation pathways is limited.[1] Therefore, this guide is built upon established principles of photochemistry, extensive experience with photosensitive molecules, and the broader understanding of fragrance ingredient stability.[3][4][5]
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have regarding the photostability of Hibiscolide.
1. What is Hibiscolide and why is its photostability a concern?
Hibiscolide, also known by its synonym Cervolide®, is a synthetic macrocyclic musk with the CAS number 6707-60-4.[1][6][7] It is prized in the fragrance industry for its sweet, clean, and tenacious musky scent with fruity-woody undertones.[1] Photostability is a concern because exposure to light, particularly UV radiation, can provide the energy to initiate chemical reactions that may alter the structure of the Hibiscolide molecule.[4][8] This degradation can lead to a loss or change in its desired fragrance profile, discoloration of the final product, and potentially the formation of unknown and uncharacterized degradation products.[2][5]
2. What are the primary factors that can influence the photostability of Hibiscolide in a formulation?
Several factors can impact the photostability of a fragrance ingredient like Hibiscolide:
-
Light Exposure: The intensity and wavelength of the light source are critical. UV and even high-energy visible light can be detrimental.[4][8]
-
Formulation Composition: The excipients in your formulation can either protect or accelerate photodegradation. Some components can act as photosensitizers, absorbing light energy and transferring it to the Hibiscolide molecule.[9] Conversely, UV absorbers and antioxidants can offer protection.[2][5] The pH of the formulation can also play a role in the stability of certain molecules.[10]
-
Packaging: The choice of packaging material is a crucial line of defense. Transparent packaging offers little protection, while amber or opaque containers can block harmful wavelengths of light.[2][11]
-
Oxygen Availability: The presence of oxygen can lead to photo-oxidative degradation pathways.[4]
3. What are the potential consequences of Hibiscolide photodegradation in a consumer product?
The degradation of Hibiscolide can manifest in several undesirable ways:
-
Olfactory Changes: The primary consequence is a diminished or altered scent profile, which can negatively impact consumer perception of the product.[4][5]
-
Discoloration: Degradation products can be colored, leading to yellowing or other color changes in the final formulation.[2][5]
-
Physical Instability: In some cases, the formation of degradation products can lead to changes in viscosity, precipitation, or cloudiness in liquid formulations.[5][10]
Troubleshooting Guide: Investigating Hibiscolide Instability
This section provides a structured approach to diagnosing and resolving photostability issues you may encounter during your experimental work.
Scenario 1: You observe a significant loss of the characteristic musk fragrance in your Hibiscolide-containing lotion after a short period on the shelf.
This is a classic sign of active pharmaceutical ingredient (API) or key ingredient degradation. The following workflow will help you systematically investigate the root cause.
Caption: Workflow for diagnosing the cause of fragrance loss.
-
Sample Preparation:
-
Test Sample: Your current lotion formulation containing Hibiscolide in its intended transparent or semi-transparent packaging.
-
Dark Control: The same lotion formulation in a container completely protected from light (e.g., wrapped in aluminum foil or in an amber vial). This will help differentiate between light-induced degradation and other potential instabilities.
-
Placebo Control: The lotion base without Hibiscolide. This helps to identify any color or odor changes originating from the excipients themselves.
-
-
Exposure Conditions:
-
Conduct a photostability study according to ICH Q1B guidelines.[12] This typically involves exposing the samples to a light source that provides a specific overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
-
Store the "Dark Control" samples at the same temperature and humidity as the light-exposed samples.
-
-
Analytical Quantification:
-
At predefined time points (e.g., 0, 24, 48, 72 hours of continuous exposure), take aliquots of each sample.
-
Quantify the concentration of Hibiscolide using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is suitable for this purpose.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for analyzing fragrance compounds and their degradation products.[14][15][16]
-
Your data might look something like this (hypothetical data):
| Time (hours) | Test Sample (% Hibiscolide Remaining) | Dark Control (% Hibiscolide Remaining) |
| 0 | 100% | 100% |
| 24 | 85% | 99% |
| 48 | 72% | 98% |
| 72 | 61% | 97% |
In this hypothetical case, the significant drop in Hibiscolide concentration in the test sample compared to the minimal loss in the dark control strongly indicates that photodegradation is the primary cause of the fragrance loss.
Scenario 2: Your clear, Hibiscolide-based serum is developing a yellow tint upon exposure to light.
Discoloration is a common issue with photosensitive ingredients.[5] The following guide will help you identify the cause and potential solutions.
Caption: Decision tree for investigating formulation discoloration.
-
Isolate the Variables:
-
Full Formulation: Your complete serum formula.
-
Placebo Formulation: The serum base without Hibiscolide.
-
Hibiscolide Solution: A solution of Hibiscolide in a simple, relatively inert solvent (e.g., ethanol or isopropyl myristate) at the same concentration as in your serum.[17]
-
-
Controlled Light Exposure:
-
Place all three samples in clear glass vials and expose them to a controlled light source as per ICH Q1B guidelines.
-
-
Analytical Evaluation:
-
Visual and Instrumental Color Measurement: At regular intervals, visually inspect the samples and, for quantitative data, measure the color change using a colorimeter. An increase in the b* value typically indicates a shift towards yellow.
-
Chromatographic Analysis: Use HPLC with a Diode Array Detector (DAD) or MS to analyze the samples. Look for a decrease in the Hibiscolide peak and the appearance of new peaks that could correspond to colored degradation products.
-
-
If the Full Formulation and the Hibiscolide Solution both turn yellow while the Placebo Formulation remains clear, it's a strong indication that the discoloration is due to the degradation of Hibiscolide itself.
-
If the Full Formulation and the Placebo Formulation turn yellow, but the Hibiscolide Solution does not, an excipient in your base is likely photosensitive.
-
If only the Full Formulation turns yellow, it suggests a photo-induced interaction between Hibiscolide and one or more excipients.
Preventative Strategies and Formulation Optimization
Proactively addressing photostability during formulation development is more efficient than troubleshooting later. Here are key strategies to enhance the photostability of Hibiscolide.
Incorporation of Photostabilizers and Antioxidants
-
UV Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as less harmful energy, essentially acting as a sunscreen for your active ingredient.[2][18] Common examples include benzophenones and cinnamates.
-
Antioxidants: Photo-oxidation is a common degradation pathway. Antioxidants can scavenge free radicals that are formed during light exposure, thus preventing a chain reaction of degradation.[5] Butylated hydroxytoluene (BHT) and tocopherol (Vitamin E) are frequently used.
| Formulation | % Hibiscolide Remaining after 72h Light Exposure |
| Base Formulation | 61% |
| + 0.1% UV Absorber | 85% |
| + 0.1% Antioxidant (BHT) | 78% |
| + 0.1% UV Absorber + 0.1% BHT | 95% |
This table illustrates the potential synergistic effect of combining a UV absorber and an antioxidant to provide comprehensive protection.
Strategic Selection of Excipients
Be mindful of excipients that may act as photosensitizers. For instance, some colorants or even trace metal impurities from raw materials can promote photodegradation.[2][11] When possible, select excipients with a low potential for photosensitization and ensure high purity of all raw materials.
The Critical Role of Packaging
Packaging is your final and most effective barrier against light.
-
Opaque Packaging: Materials like high-density polyethylene (HDPE) or aluminum completely block light and offer the best protection.
-
Amber Glass or Plastic: These materials are designed to filter out a significant portion of UV and blue light, offering good protection for many formulations.
-
UV-Blocking Coatings: Some clear glass or plastic packaging can be treated with a UV-blocking coating to provide protection without sacrificing transparency.[11]
| Packaging Type | % Hibiscolide Remaining after 3 months (Simulated Shelf Life) |
| Clear Glass | 75% |
| Amber Glass | 96% |
| Opaque HDPE | >99% |
References
- An, S., Cha, H. J., Kim, H., Lee, K., & Kim, S. (2020).
- Fragrance Stability Testing. ILT - Integrated Liner Technologies. (2023, December 15). [Link]
- Photostability Testing of Cosmetic Ingredients. Eurolab. (n.d.). [Link]
- Fragrance Stability. Orchadia Solutions. (2014). [Link]
- Che, J. S. (2012). Study Of The Analytical Method For The Determination Of Synthetic Musks In Environment. Global Thesis. [Link]
- Buccellato, F., & Buccellato, C. (n.d.). What Every Formulator Needs to Know about Fragrance. Cosmetics & Toiletries. [Link]
- Photodegradation of anthelmintic drugs under natural sunlight and simulated irradiation: kinetics, mechanisms, transformation products, and toxicity.
- Bae, H., Lee, J., Lee, W., & Lee, J. (2016). Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. Semantic Scholar. [Link]
- Bhalekar, M. R., et al. (2013).
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. (n.d.). [Link]
- OPINION on Fragrance allergens in cosmetic products. European Commission. (2012). [Link]
- Fragrance Stability. Orchadia Solutions. (n.d.). [Link]
- Bhalekar, M. R., et al. (2013). Improvement of Photostability in Formulation: A Review.
- Photostable: How microencapsulation technology improves photostability in your formulation. in-cosmetics Connect. (2023, March 22). [Link]
- musk decanolide, 6707-60-4. Perflavory. (n.d.). [Link]
- Ahlert, K., et al. (2002). The influence of formulation and manufacturing process on the photostability of tablets. PubMed. [Link]
- Lee, S., et al. (2024). Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. PMC - NIH. [Link]
- Closed-loop stripping analysis of synthetic musk compounds from fish tissues with measurement by gas chromatography - Mass spectrometry with selected-ion monitoring.
- What Formulators need to know about fragrance.
- 12-oxahexadecan-16-olide Safety D
- INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS. European Commission. (n.d.). [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. (n.d.). [Link]
- Journal of Agricultural and Food Chemistry.
- The Role Of Solvents & Carriers In Perfume Chemical Formulations. Veera Fragrances. (2025, February 27). [Link]
- Anti-color fading and fragrance protection compositions.
- Photodegradation Mechanisms on Poly(ε-caprolactone) (PCL). SciELO. (n.d.). [Link]
- Schöneich, C. (2020). Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed. [Link]
- In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photoc
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 3. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iltusa.com [iltusa.com]
- 5. orchadia.org [orchadia.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. echemi.com [echemi.com]
- 8. scispace.com [scispace.com]
- 9. The influence of formulation and manufacturing process on the photostability of tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orchadia.org [orchadia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijmr.net.in [ijmr.net.in]
- 14. globethesis.com [globethesis.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role Of Solvents & Carriers In Perfume Chemical Formulations [chemicalbull.com]
- 18. US20170304176A1 - Anti-color fading and fragrance protection compositions - Google Patents [patents.google.com]
Technical Support Center: Resolution of 1,6-Dioxacycloheptadecan-7-one Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for resolving diastereomers of 1,6-Dioxacycloheptadecan-7-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of separating complex macrocyclic lactone diastereomers. The presence of multiple stereocenters in these structures necessitates robust and reliable methods to isolate individual stereoisomers, a critical step for elucidating structure-activity relationships (SAR) and ensuring the stereopurity of drug candidates.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven experience.
Strategic Workflow for Diastereomer Resolution
Before diving into specific troubleshooting, it's essential to have a clear strategic workflow. The choice of method depends on the scale, available equipment, and the physicochemical properties of the diastereomers. The following diagram outlines a logical decision-making process.
Caption: A logical workflow for selecting a diastereomer resolution strategy.
Troubleshooting Guide: Chromatographic Separation
This section addresses specific issues encountered during HPLC and SFC method development and execution.
Q1: Why am I seeing poor or no resolution (Rs < 1.2) between my diastereomers on a high-quality achiral stationary phase (e.g., C18, Phenyl-Hexyl)?
Answer: This is a common and fundamental challenge. Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral phases.[1] However, for complex macrocycles like this compound derivatives, the differences in their overall polarity and shape can be extremely subtle.
-
Causality: The separation on an achiral column relies on differential partitioning based on bulk properties like hydrophobicity. If the stereocenters are located in the macrocyclic ring and do not significantly alter the molecule's overall shape or its interaction with the stationary phase, the separation factor (α) will be very close to 1.0, making resolution difficult.[2]
-
Troubleshooting Steps:
-
Switch to a Chiral Stationary Phase (CSP): This is the most effective solution. CSPs provide an additional separation mechanism through specific, transient diastereomeric interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the chiral selector. Polysaccharide-based CSPs are an excellent starting point for lactones.[3]
-
Modify Mobile Phase: On an achiral column, systematically vary the mobile phase composition. Sometimes, switching from acetonitrile to methanol (or vice versa) in reversed-phase, or changing the alcohol modifier in normal phase, can slightly alter selectivity.[2]
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the small thermodynamic differences between the diastereomers, improving resolution.[3]
-
Q2: I'm using a polysaccharide-based chiral column (e.g., Chiralpak® IA/IB/IC), but my peaks are broad and tailing.
Answer: Peak tailing on chiral columns often points to column overload, sample solvent issues, or undesirable secondary interactions.
-
Causality:
-
Column Overload: CSPs typically have a lower loading capacity than standard achiral phases. Injecting too much mass can saturate the chiral recognition sites, leading to peak distortion (fronting or tailing).[3]
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF for a normal phase separation) can cause the sample to precipitate at the column head or interfere with the initial binding event, causing broad peaks.[3][4]
-
Secondary Interactions: Residual acidic silanols on the silica support can interact with polar functional groups on your molecule, causing tailing. While less common for neutral lactones, it can be a factor.
-
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Perform a loading study. Systematically decrease the injected mass by 50-80% and observe the effect on peak shape.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Use Additives (with caution): For normal phase, adding a very small amount (0.1%) of a polar solvent like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape by masking active sites, but this can also dramatically alter or destroy the chiral separation and should be a last resort for neutral lactones.[3] Be aware of "column memory effects," where additives can permanently alter the column's performance for future methods.[4][5]
-
Q3: My retention times are drifting from one injection to the next.
Answer: Inconsistent retention times are almost always due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[6]
-
Causality: Chiral separations are highly sensitive equilibrium processes.
-
Mobile Phase: In normal phase, trace amounts of water in the solvents can drastically alter retention times. For isocratic systems using an HPLC with a mixer, improper mixing or solvent proportioning can cause drift.[6]
-
Temperature: The thermodynamics of chiral recognition are temperature-dependent. A fluctuating column oven temperature will lead directly to shifting retention.[3]
-
Equilibration: CSPs often require longer equilibration times than achiral columns when changing mobile phases. A minimum of 20-30 column volumes is a good starting point.
-
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: After installing a column or changing the mobile phase, flush with at least 30 column volumes of the new mobile phase before the first injection.
-
Use a Column Thermostat: Ensure the column compartment is set to a stable temperature (e.g., 25 °C) and has had time to stabilize.
-
Pre-mix Mobile Phase: If you suspect issues with your HPLC's online mixer, try running the separation with a manually pre-mixed mobile phase in a single bottle. If the drift disappears, your pump's proportioning valve may need service.[6]
-
Control Water Content (Normal Phase): Use fresh, high-purity HPLC-grade solvents. To stabilize the system, you can try using solvents that are half-saturated with water, though this requires careful preparation.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for separating diastereomers of macrocyclic lactones: chromatography, crystallization, or enzymatic resolution?
Answer: There is no single "best" method; the optimal choice depends on your specific objectives and the properties of your compound.
-
Chromatography (HPLC/SFC): This is the most versatile and widely applicable technique, especially for initial method development and for obtaining small quantities of pure material for testing. Chiral chromatography offers the highest probability of success for resolving closely related diastereomers.[3][7] It is generally the first method to try.
-
Diastereoselective Crystallization: This method is often the most cost-effective and scalable for producing large quantities of a single diastereomer.[8][9] However, its success is unpredictable and requires the compound to be a well-defined crystalline solid. It often involves extensive screening of solvents and conditions and may only enrich, rather than fully resolve, the mixture.[10]
-
Enzymatic Resolution: This can be a highly selective and "green" method, often employing lipases to selectively hydrolyze or esterify one diastereomer over the other.[11][12] Its main limitation is that it is a kinetic resolution, meaning the maximum theoretical yield for the desired isomer is 50% (unless the unwanted isomer can be racemized and recycled).[13] Success is highly substrate-specific and requires a suitable functional group (like an ester or alcohol) accessible to the enzyme's active site.[14][15]
Q2: If my diastereomers don't separate on an achiral column, can I use a chiral derivatizing agent (CDA) to improve the separation?
Answer: Yes, this is a valid and powerful strategy. The purpose of a CDA is to covalently react with a functional group in your molecule to create a new set of diastereomers that have more pronounced differences in their physical properties.[16][17]
-
Mechanism: You react your diastereomeric mixture (e.g., containing a free hydroxyl group) with a single enantiomer of a chiral derivatizing agent (like Mosher's acid chloride).[18][19] This converts your original (R,R) / (R,S) mixture into a new (R,R)-(R') / (R,S)-(R') mixture. These new derivatives often have significantly different chromatographic behavior and can be separated on a standard achiral column (like silica or C18).[20][21] After separation, the derivatizing group is chemically cleaved to yield the original, now pure, diastereomers.
Q3: For preparative scale (>1 g), is chromatography still a viable option?
Answer: Absolutely. Preparative Supercritical Fluid Chromatography (SFC) is often preferred over preparative HPLC for large-scale purification.
-
Advantages of Prep SFC:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates and faster separations.
-
Solvent Reduction: The primary mobile phase is CO2, which is simply evaporated post-collection, drastically reducing the volume of organic solvent that needs to be removed. This simplifies downstream processing.
-
Cost: Reduced organic solvent consumption makes it a more economical and environmentally friendly option at scale.
-
While the initial capital investment for SFC is higher, the operational benefits often make it the superior choice for purifying gram-to-kilogram quantities of material.
Detailed Experimental Protocols
Protocol 1: Universal Chiral HPLC/SFC Method Development
This protocol provides a systematic approach to screen for the separation of this compound diastereomers.
1. Analyte Preparation:
-
Prepare a stock solution of the diastereomeric mixture at 1 mg/mL in a suitable solvent (e.g., Methanol, Ethanol, or Acetonitrile).
2. Column Selection & Initial Screening Conditions:
-
Start with polysaccharide-based immobilized chiral stationary phases, as they are robust and compatible with a wide range of solvents.[3]
-
Primary Screening Columns:
-
Amylose-based: Chiralpak® IA, IB, IC
-
Cellulose-based: Chiralcel® OD-I, OJ-I
-
-
Initial Mobile Phases (see Table 2 for details):
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA)
-
Reversed Phase (RP): Acetonitrile / Water or Methanol / Water
-
SFC: CO2 / Methanol
-
3. Methodical Screening Workflow:
Caption: A systematic workflow for chiral method development.
4. Optimization of a Promising Condition:
-
If a condition shows partial separation (Rs > 0.8), proceed with optimization.
-
Mobile Phase Composition: Adjust the percentage of the alcohol modifier/co-solvent in 5% increments (e.g., from 20% IPA to 15% or 25%). Lowering the modifier concentration generally increases retention and can improve resolution.[3]
-
Modifier Type: If IPA doesn't provide baseline separation, switch the modifier to Ethanol. Ethanol has different hydrogen bonding characteristics and can significantly alter selectivity.
-
Temperature: Test temperatures between 15 °C and 40 °C. Lower temperatures often improve resolution but increase analysis time and pressure.[3]
5. System Validation:
-
Once a satisfactory separation (Rs ≥ 1.5) is achieved, confirm the method's robustness by making small, deliberate changes to the conditions (e.g., ±1% modifier, ±2 °C) to ensure the separation is stable.
Protocol 2: Diastereoselective Crystallization Screening
This protocol is for attempting to resolve diastereomers by exploiting differences in their solubility and crystal lattice energies.
1. Material & Purity Check:
-
Ensure you have at least 100 mg of the diastereomeric mixture.
-
Confirm the purity of the mixture via HPLC or NMR to ensure no significant impurities are present that could inhibit crystallization.
2. Solvent Screening (Microscale):
-
Place ~5 mg of the mixture into several small vials.
-
Add a single solvent from a diverse list (e.g., Heptane, Ethyl Acetate, Acetone, Isopropanol, Acetonitrile, Toluene, Dichloromethane) dropwise at room temperature until the solid just dissolves.
-
Goal: Find a solvent in which the compound is sparingly soluble.
3. Crystallization Methods:
-
Slow Evaporation: Loosely cap the vials from step 2 and allow the solvent to evaporate slowly over 24-72 hours in a vibration-free location.
-
Slow Cooling: In a promising solvent, heat the solution until the solid dissolves completely, then allow it to cool slowly to room temperature, and finally place it in a 4 °C refrigerator.
-
Anti-Solvent Diffusion: Dissolve the compound in a small amount of a "good" solvent (e.g., Dichloromethane). Place this vial inside a larger jar containing a "poor" solvent (anti-solvent) like Hexane or Heptane. Seal the jar. The vapor of the anti-solvent will slowly diffuse into the good solvent, inducing crystallization.[10]
4. Analysis of Crystals and Mother Liquor:
-
If crystals form, carefully separate them from the mother liquor via filtration.
-
Dry the crystals and evaporate the solvent from the mother liquor.
-
Analyze the diastereomeric ratio of both the crystalline solid and the residue from the mother liquor by HPLC or SFC.
-
Successful Outcome: A significant enrichment of one diastereomer in the crystalline solid and the other in the mother liquor.[22][23]
5. Seeding (for Optimization):
-
If you have a small amount of a pure diastereomer (from a previous chromatographic separation), you can use it to seed a supersaturated solution to selectively crystallize that isomer.[10]
Data & Reference Tables
Table 1: Common Chiral Stationary Phases (CSPs) for Lactone Separation
| CSP Type | Common Trade Names | Typical Application |
|---|---|---|
| Immobilized Amylose | Chiralpak® IA, IB, IC, IF | Broad applicability, robust, excellent for macrocycles.[3] |
| Immobilized Cellulose | Chiralcel® OD-I, OJ-I, OZ-I | Alternative selectivity to amylose phases. |
| Coated Amylose | Chiralpak® AD, AS | High selectivity but with solvent restrictions. |
| Coated Cellulose | Chiralcel® OD, OJ | Classic CSPs, high success rate but solvent restricted. |
Table 2: Recommended Starting Conditions for Chromatographic Screening
| Mode | Column Dimensions | Mobile Phase | Flow Rate | Temperature |
|---|---|---|---|---|
| NP-HPLC | 4.6 x 150 mm, 3 or 5 µm | A: n-Hexane, B: IPA (80:20 v/v) | 1.0 mL/min | 25 °C |
| RP-HPLC | 4.6 x 150 mm, 3 or 5 µm | A: Water, B: ACN (50:50 v/v) | 1.0 mL/min | 25 °C |
| SFC | 4.6 x 150 mm, 3 or 5 µm | A: CO2, B: Methanol (80:20) | 3.0 mL/min | 35 °C |
References
- Doyle MP, Protopopova MN. Macrocyclic Lactones from Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation and Carbon–Hydrogen Insertion. J. Am. Chem. Soc. 1995, 117, 7281–7282. ()
- Seco JM, Quíñoa E, Riguera R. The assignment of absolute configuration by NMR. Chem. Rev. 2004, 104, 17-117. ()
- BenchChem.
- AIT Bioscience.
- Zhang, T., et al. Strategies for chiral separation: from racemate to enantiomer. Chemical Science. 2023. ([Link])
- Wikipedia.
- Wikipedia. Chiral resolution. ([Link])
- Cody, R. B., et al. Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. MDPI. ([Link])
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. ()
- Chiralpedia. Part 6: Resolution of Enantiomers. ([Link])
- Gładkowski, W., et al. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. MDPI. ([Link])
- Leśniak, G., et al.
- ChemEurope.com. Chiral derivitizing agent. ([Link])
- Chemistry LibreTexts. 6.
- Chromatography Today.
- ResearchGate. Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents. Journal of Biochemical and Biophysical Methods. 2003. ([Link])
- Phenomenex. Chiral HPLC Column. ([Link])
- Google Patents.
- Chromedia. HPLC Troubleshooting Guide. ([Link])
- Fogassy, E., et al. Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. 2019. ([Link])
- Dočekal, V., et al. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PubMed Central. ([Link])
- Harada, N.
- da Silva, A. C., et al. Highly Stereoselective Synthesis of New γ-Lactone Subunits Synthetic Studies toward (−)-Cleistenolide. SciELO. ([Link])
- Reddit. Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. ([Link])
- Gutman, A. L., et al. Enzymic synthesis of macrocyclic lactones. Journal of the American Chemical Society. ([Link])
- Farran, B., et al. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. ([Link])
- Wang, Y., et al.
- Miteva, M., et al. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
Sources
- 1. CN1608041A - Separation of diastereomers - Google Patents [patents.google.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. Chiral_derivitizing_agent [chemeurope.com]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion in enzymatic synthesis of Cervolide
Welcome to the technical support center for the enzymatic synthesis of Cervolide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this sensitive biocatalytic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve high conversion rates.
Troubleshooting Guide: Low Conversion in Cervolide Synthesis
Low conversion is a frequent hurdle in the enzymatic macrocyclization of the Cervolide precursor, typically a ω-hydroxy fatty acid like 16-hydroxy-6-hexadecenoic acid. This guide addresses the most common causes in a question-and-answer format, providing both diagnostic steps and corrective actions.
Question 1: Is My Enzyme the Right Choice and is it Active?
The selection and activity of the lipase are paramount for successful lactonization. An inappropriate or inactive enzyme is a primary suspect for low yields.
Potential Causes:
-
Suboptimal Enzyme Selection: Not all lipases are effective for macrocyclization. The enzyme's specificity is crucial for catalyzing the intramolecular reaction over intermolecular polymerization.
-
Enzyme Inactivation: Lipases can be denatured by improper storage, temperature stress, or contaminants.
Diagnostic Steps:
-
Enzyme Screening: If you haven't already, screen a panel of lipases. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a well-regarded choice for macrocyclic lactone synthesis[1][2]. Other lipases from Pseudomonas and Chromobacterium species have also shown activity towards long-chain hydroxy acids[3].
-
Activity Assay: Perform a standard lipase activity assay (e.g., using p-nitrophenyl palmitate) to confirm the basal activity of your enzyme batch.
Corrective Actions:
-
Switch to a Proven Lipase: If your current enzyme shows low activity, consider switching to immobilized CALB.
-
Procure a New Enzyme Batch: If you suspect inactivation, obtain a fresh batch of the enzyme from a reputable supplier.
Question 2: Are My Reaction Conditions Optimized?
The reaction environment, including temperature, solvent, and water content, critically influences enzyme activity and reaction equilibrium.
Potential Causes:
-
Suboptimal Temperature: Lipase activity is temperature-dependent. Excessively high temperatures can lead to denaturation, while low temperatures can result in slow reaction rates[4].
-
Inappropriate Solvent: The solvent must solubilize the substrate without inactivating the enzyme. The polarity of the solvent can significantly impact enzyme conformation and activity[5].
-
Incorrect Water Activity (aw): Lipases require a minimal amount of water to maintain their active conformation. However, excess water will favor the reverse reaction (hydrolysis of the lactone) and reduce the yield[6].
Diagnostic Steps & Corrective Actions:
The table below summarizes the key reaction parameters, their typical ranges, and suggested optimization steps.
| Parameter | Typical Range | Optimization Strategy |
| Temperature | 40-70 °C | Perform a temperature screen in 5-10 °C increments. Start with a moderate temperature (e.g., 50-60 °C) for CALB[5]. |
| Solvent | Apolar, anhydrous solvents (e.g., toluene, hexane, isooctane) | Toluene is often a good starting point[5]. If substrate solubility is an issue, consider solvent mixtures. Avoid polar solvents that can strip essential water from the enzyme. |
| Water Activity (aw) | Low (controlled) | Use anhydrous solvents and consider adding molecular sieves to remove the water produced during the reaction, thereby shifting the equilibrium towards lactone formation[7]. |
Question 3: Is Substrate Concentration Affecting the Reaction?
The concentration of the hydroxy fatty acid precursor can influence the reaction rate and the balance between intramolecular cyclization and intermolecular polymerization.
Potential Causes:
-
Substrate Inhibition: At very high concentrations, the substrate itself can inhibit the enzyme, leading to a decrease in the reaction rate[8][9][10].
-
Favoring Intermolecular Reactions: High substrate concentrations can promote the formation of dimers and oligomers over the desired intramolecular cyclization, a common issue in macrocyclization reactions[11].
Diagnostic Workflow:
To diagnose issues related to substrate concentration, follow this decision tree:
Caption: Troubleshooting workflow for substrate concentration effects.
Corrective Actions:
-
Optimize Substrate Concentration: As determined from your dilution series, select the optimal substrate concentration that maximizes the yield of Cervolide.
-
Implement Slow Addition (Pseudo-High Dilution): To maintain a low effective substrate concentration, slowly add the substrate to the reaction mixture over an extended period. This technique favors the intramolecular reaction pathway[11].
Question 4: Could Inhibitors be Present in My Reaction?
The presence of inhibitory compounds can significantly reduce or completely halt enzyme activity.
Potential Causes:
-
Impurities in the Substrate: The hydroxy fatty acid precursor may contain impurities from its synthesis that can act as enzyme inhibitors.
-
Byproduct Inhibition: The accumulation of byproducts during the reaction could potentially inhibit the lipase.
-
Contaminants in Reagents: Solvents or other reagents may contain trace contaminants that are detrimental to the enzyme.
Diagnostic Steps:
-
Substrate Purity Analysis: Analyze the purity of your substrate using techniques like HPLC or GC-MS.
-
Control Reaction with a Standard: Run a control reaction with a highly pure, standard substrate to see if the issue is specific to your substrate batch.
Corrective Actions:
-
Purify the Substrate: If impurities are detected, purify the substrate using column chromatography or recrystallization.
-
Use High-Purity Reagents: Ensure that all solvents and other reagents are of high purity and are anhydrous.
Frequently Asked Questions (FAQs)
Q1: What is the best enzyme for Cervolide synthesis?
While several lipases can catalyze lactonization, Candida antarctica lipase B (CALB), particularly in its immobilized form, is widely reported to be effective for the synthesis of macrocyclic lactones and is a highly recommended starting point[1][2][12].
Q2: How can I minimize the formation of dimers and other oligomers?
The formation of oligomers is an intermolecular reaction that competes with the desired intramolecular cyclization. To favor the formation of Cervolide, it is crucial to work at low substrate concentrations. Employing a slow-addition technique, where the substrate is added gradually to the reaction, is a very effective strategy to maintain a low instantaneous concentration and promote macrocyclization[11].
Q3: Does the pH of the reaction medium matter in an organic solvent?
While pH is not directly measured in an organic solvent, the "pH memory" of the enzyme is important. This refers to the pH of the aqueous solution from which the enzyme was lyophilized or immobilized. For lipases, a neutral to slightly alkaline pH memory (pH 7-8) is often optimal for esterification reactions.
Q4: How long should the reaction run?
Reaction times can vary from a few hours to several days depending on the specific conditions. It is advisable to monitor the reaction progress over time by taking aliquots and analyzing them by GC or HPLC. The reaction should be stopped when the concentration of Cervolide plateaus to avoid potential degradation or side reactions.
Q5: Are there any known byproducts in the enzymatic synthesis of Cervolide?
Besides the desired Cervolide, the primary byproducts are linear and cyclic dimers and higher-order oligomers resulting from intermolecular esterification[3]. In some cases, if the substrate contains other reactive functional groups, side reactions may occur. Careful analysis of the reaction mixture by mass spectrometry can help identify any unexpected byproducts[13].
References
- Enzymic synthesis of macrocyclic lactones. Journal of the American Chemical Society.
- Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Str
- Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Met
- of a range of lipases to catalyze the lactonization of 1 mM 16-hydroxyhexadecanoic acid to hexadecanolide.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. PMC - NIH.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
- Effect of substrate concentration.
- Effect of substrate concentration, enzyme amount, and reaction time on...
- Enzyme-Catalyzed Macrocyclization of Long Unprotected Peptides.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega.
- Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocycliz
- Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization.
- Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temper
- Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications.
- Effect of Substrate Concentration on Enzymatic Reaction.
- Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PMC - NIH.
- Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers.
- Lipase B from Candida antarctica (CAL-B) catalyzed acylation of (S).
- Enzymatic Synthesis of Estolides
- Recent Advances in the Chemoenzymatic Synthesis of Bioactive N
- Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis.
- Effect of substrate concentration (µg/mL) on enzyme activity The...
- Chemoenzymatic Synthesis of Fragrance Compounds
- Recent advances in peptide macrocyclization strategies. Chemical Society Reviews (RSC Publishing).
- Fragrance material review on 16-hydroxy-7-hexadecenoic acid lactone. PubMed.
- Cervolide®.
- Stereoselective Promiscuous Reactions C
- An Update: Enzymatic Synthesis for Industrial Applic
- Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzym
- Lipase-Catalyzed Synthesis and Characterization of 6-O-(11-Dodecenoic)-Glucose Ester in Ionic Liquids. Scientific Research Publishing.
- Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones. PubMed Central.
Sources
- 1. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of macrocyclic peptides and polyketides via thioesterase-catalyzed macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Candida antartica lipase B catalyzed polycaprolactone synthesis: effects of organic media and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Promiscuous Reactions Catalyzed by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in the Metathesis of 1,6-Dioxacycloheptadecan-7-one Precursors
Welcome to the technical support center dedicated to troubleshooting challenges in the ring-closing metathesis (RCM) of precursors for 1,6-Dioxacycloheptadecan-7-one and related macrolactones. This guide is designed for researchers, chemists, and drug development professionals who utilize olefin metathesis and encounter issues with catalyst performance, particularly catalyst poisoning. Here, we move beyond simple protocols to explain the underlying causality of common failures and provide field-proven solutions.
The Challenge: Sensitivity in Macrolactone Synthesis
The synthesis of macrolactones like this compound via RCM is a powerful tool, yet its success is critically dependent on the health of the ruthenium catalyst (e.g., Grubbs, Hoveyda-Grubbs catalysts).[1][2] These catalysts, while tolerant of many functional groups, are highly susceptible to deactivation by a range of common laboratory impurities.[3][4][5] Catalyst poisoning leads to partial or total deactivation, resulting in low yields, stalled reactions, and the formation of undesirable byproducts.[4] Understanding the mechanisms of poisoning is the first step toward prevention and troubleshooting.
The generally accepted mechanism for olefin metathesis proceeds through a metallacyclobutane intermediate, as proposed by Chauvin.[6][7] The catalytic cycle involves the repeated formation and cleavage of this intermediate. Any species that can interrupt this cycle by binding to the metal center or decomposing the active carbene will act as a poison.
Caption: Figure 1: Simplified Chauvin mechanism for ring-closing metathesis.
Frequently Asked Questions (FAQs)
This section addresses proactive questions to help you design robust experimental plans and avoid common pitfalls.
Q1: Which catalyst is best for my macrolactonization?
-
Answer: The choice depends on your substrate's steric hindrance and the required reaction conditions.
-
Grubbs II (GII): A robust, general-purpose catalyst with high activity. It's a good starting point for many systems.
-
Hoveyda-Grubbs II (HGII): Offers enhanced stability, particularly at lower catalyst loadings and higher temperatures.[1] Its chelating isopropoxybenzylidene ligand makes it more resistant to some decomposition pathways.[1] This is often the preferred choice for challenging macrocyclizations.
-
CAAC Ligated Catalysts: Consider these if ethylene generation is a concern, as they show higher stability.[8][9]
-
Q2: My diene precursor looks pure by NMR. Is that sufficient?
-
Answer: Not necessarily. While NMR is essential for structural confirmation, it may not detect trace impurities that are potent catalyst poisons. Key impurities to consider are:
-
Peroxides: Formed from exposure of solvents (like THF or ether) or the substrate itself to air. Peroxides can oxidize and deactivate the ruthenium-carbene bond.[9]
-
Water and Alcohols: Protic impurities can react with the catalyst, especially first-generation Grubbs catalysts, leading to decomposition.[10][11]
-
Amines and Basic Impurities: Lewis bases like amines can coordinate to the ruthenium center, inhibiting substrate binding or promoting catalyst decomposition.[8][10]
-
Phosphines/Sulfur Compounds: Remnants from previous synthetic steps can act as strong poisons.[3][4]
-
Q3: How critical is solvent purification and degassing?
-
Answer: It is absolutely critical. Commercial anhydrous solvents are a good start, but they should always be freshly purified and rigorously degassed.
-
Oxygen: Even trace oxygen can be detrimental. In solution, catalysts are vulnerable to oxygen, which can lead to inactive Ru(IV)-oxo species.[9][12] Degassing via multiple freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period is mandatory.[9] Heating a solvent to reflux under an inert atmosphere and then cooling is a very effective deoxygenation method.[8]
-
Peroxides: Solvents like THF are notorious for peroxide formation. Always test for peroxides and purify accordingly before use.
-
Q4: What is the optimal catalyst loading and reaction concentration?
-
Answer: For macrocyclizations, high dilution is key to favoring the intramolecular RCM over intermolecular oligomerization. Typical concentrations range from 0.001 to 0.01 M. Catalyst loading is typically between 1-10 mol%. Start with ~5 mol% and optimize. Using excessively high catalyst loadings can sometimes increase the concentration of ruthenium impurities in the final product.[13]
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
Use this guide when your reaction is underperforming.
| Symptom Observed | Potential Cause(s) related to Poisoning | Recommended Action(s) | Rationale / Explanation |
| Low or No Conversion | 1. Inactive Catalyst: Poisoning by oxygen, water, peroxides, or other impurities in the substrate or solvent.[3][4][5][9] | 1. Re-purify the diene precursor (see Protocol 1).2. Use freshly purified and rigorously degassed solvent (see Protocol 2).3. Ensure a completely inert atmosphere (glovebox or high-quality Schlenk line).4. Use a fresh batch of catalyst. | The catalyst's active site is blocked or the catalyst has decomposed. Removing the source of the poison is the only solution. |
| 2. Lewis Base Inhibition: Presence of amines, phosphines, or sulfur-containing functional groups.[3][8][10] | 1. Acid wash the precursor to remove basic impurities.2. If the functionality is part of the molecule, use a protecting group strategy. | Lewis bases coordinate strongly to the electron-deficient ruthenium center, preventing the olefin substrate from binding and initiating the catalytic cycle.[4] | |
| Isomerization of Product | 1. Catalyst Decomposition: The metathesis catalyst has decomposed into ruthenium hydride species.[8] | 1. Lower the reaction temperature.2. Add a weak acid scavenger like acetic acid or a benzoquinone derivative.[8][14] 3. Minimize reaction time. | Ruthenium hydrides, formed from catalyst degradation, are highly active isomerization catalysts.[8][11] Additives can quench these species but may also slow the metathesis reaction.[8] |
| Formation of Dimers/Oligomers | 1. Reaction Too Concentrated: Intermolecular reaction is competing with the desired intramolecular RCM. | 1. Decrease the substrate concentration (e.g., from 0.01 M to 0.001 M).2. Use a syringe pump for slow addition of the substrate and/or catalyst to maintain high dilution. | While not strictly poisoning, this is a common failure mode. Slow addition ensures that at any given moment, the concentration of the diene is extremely low, favoring intramolecular ring closure. |
| Reaction Starts but Stalls | 1. Gradual Poisoning: A low-level impurity is slowly deactivating the catalyst over time. 2. Ethene Inhibition: Buildup of ethene byproduct can slow or reverse the reaction, and has been shown to decompose some catalysts.[2][8][9] | 1. Add a second portion of fresh catalyst.2. Apply a light vacuum or gently bubble an inert gas through the reaction mixture to remove ethene.[9] | If the reaction restarts after adding more catalyst, it confirms a deactivation issue. Removing gaseous byproducts like ethene helps drive the equilibrium toward the desired product.[2][9] |
Key Experimental Protocols
Protocol 1: Rigorous Purification of Diene Precursors
-
Initial Purification: Purify the crude diene precursor by flash column chromatography on silica gel.
-
Removal of Acidic/Basic Impurities: If acidic or basic impurities are suspected, perform a liquid-liquid extraction. Dissolve the compound in a nonpolar solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Removal of Coordinating Impurities: For stubborn impurities, filtration through a short plug of activated carbon or basic alumina can be effective.[13] Stirring the substrate in a non-polar solvent with activated charcoal for several hours, followed by filtration, can remove many trace organic poisons.[13]
-
Final Filtration: Before use, dissolve the purified substrate in a minimal amount of solvent and filter it through a 0.45 µm PTFE syringe filter to remove any particulate matter. Thoroughly dry the substrate under high vacuum for several hours.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
-
Setup: Place the freshly purified solvent in a robust Schlenk flask equipped with a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high-vacuum line (<100 mTorr) and evacuate for 10-15 minutes. This removes gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will likely see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed. After the final cycle, backfill the flask with high-purity argon or nitrogen.
Caption: Figure 2: Major classes of poisons and their deactivating effects.
Post-Reaction: Quenching and Ruthenium Removal
Even after a successful reaction, residual ruthenium species can cause product degradation or isomerization during workup and purification.[8] It is good practice to quench the catalyst.
-
Quenching: Add a scavenger that will both deactivate the catalyst and facilitate its removal. Common and effective options include:
-
Tris(hydroxymethyl)phosphine (THMP): A water-soluble phosphine that effectively coordinates to ruthenium.[15]
-
2-Mercaptonicotinic acid (MNA): Acts as both a scavenger and catalyst deactivator.[15]
-
Dimethyl Sulfoxide (DMSO): Can be added at the end of the reaction, followed by standard silica gel chromatography for removal.[13]
-
-
Purification: After quenching, passing the crude mixture through a silica plug treated with a scavenger or using specialized metal scavengers can significantly reduce ruthenium levels to the low ppm range required for pharmaceutical applications.[13][15][16]
By rigorously controlling the purity of all reagents and maintaining an inert environment, you can significantly improve the reliability and yield of your metathesis reactions for the synthesis of this compound and other complex macrocycles.
References
- Anderson's Process Solutions. (2017).
- Pazio, A., et al. (2021).
- Skowerski, K., et al. (2021). Modifications of substituents on the chelating oxygen atom in stereoretentive Hoveyda–Grubbs-type complexes and their influence on catalytic properties. RSC Publishing. [Link]
- Dinger, M. B., & Mol, J. C. (2003). Degradation of the First-Generation Grubbs Metathesis Catalyst with Primary Alcohols, Water, and Oxygen. Formation and Catalytic Activity of Ruthenium(II) Monocarbonyl Species.
- Wikipedia.
- ResearchGate.
- Chemistry LibreTexts. (2023). 1.
- Suresh, C. H., & Koga, N. (2009). C−H Bond Activation through σ-Bond Metathesis and Agostic Interactions: Deactivation Pathway of a Grubbs Second-Generation Catalyst.
- ResearchGate.
- Wikipedia.
- Organic Chemistry Portal.
- ResearchGate. (PDF)
- Chemistry For Everyone. (2024). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
- Google Patents.
- Chemistry For Everyone. (2024). Why Does Catalyst Poisoning Occur In Kinetics? YouTube. [Link]
- Gallou, F., & Lipshutz, B. H. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures.
- Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. [Link]
- Lee, J. Y., et al. (2012). Cationic ruthenium alkylidene catalysts bearing phosphine ligands. PMC - NIH. [Link]
- Fogg, D. E., et al. (2016). A General Decomposition Pathway for Phosphine-Stabilized Metathesis Catalysts: Lewis Donors Accelerate Methylidene Abstraction. Journal of the American Chemical Society. [Link]
- PhosphonicS. (2022).
- Chemistry For Everyone. (2024).
- PubMed. (2013).
- Department of Energy. (2022).
- Intertek.
- ResearchGate.
- Evonik. (2022).
- Western Washington University. Metathesis Reactions of β-acyloxysulfones: Synthesis of 1,6- and 1,7-dienes. [Link]
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. React App [pmc.umicore.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modifications of substituents on the chelating oxygen atom in stereoretentive Hoveyda–Grubbs-type complexes and their influence on catalytic properties - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. longdom.org [longdom.org]
- 14. US7507854B2 - Impurity reduction in Olefin metathesis reactions - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phosphonics.com [phosphonics.com]
Technical Support Center: Scale-Up Production of 1,6-Dioxacycloheptadecan-7-one
Prepared by: Senior Application Scientist, Gemini Synthesis Division
Welcome to the technical support center for the synthesis and scale-up of 1,6-Dioxacycloheptadecan-7-one (also known by trade names such as Cervolide®). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot and manufacturing scales. We will address specific issues in a practical question-and-answer format, focusing on the two primary synthetic routes: the Baeyer-Villiger (BV) oxidation of a macrocyclic ketone precursor and the depolymerization of a linear polyester.
Part 1: Troubleshooting the Baeyer-Villiger Oxidation Route
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones.[1][2] While elegant, its scale-up presents distinct challenges related to safety, efficiency, and purification. This section addresses issues assuming the synthesis of a related single-oxygen lactone, such as that derived from cyclopentadecanone, as the principles are directly applicable to macrocyclic systems.
Q1: My large-scale Baeyer-Villiger reaction is showing low conversion and significant starting material remains. What are the likely causes and solutions?
Diagnosis: Low conversion at scale often points to issues with reagent stability, mass transfer limitations, or inadequate thermal control, which are less apparent at the bench.
Potential Causes & Solutions:
-
Oxidant Decomposition: Peroxyacids, especially solutions of peracetic acid or trifluoroperacetic acid (TFPAA), can be unstable. On a large scale, the time required for addition and reaction is longer, providing more opportunity for decomposition, particularly if localized heating occurs.
-
Solution: Use a more stable peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). For a greener and safer process, transition to a catalytic system using hydrogen peroxide as the terminal oxidant with a solid catalyst, such as Sn-zeolite beta.[3] This avoids handling hazardous peroxyacids and simplifies work-up.[3][4]
-
-
Inadequate Mixing: In large reactors, inefficient agitation can lead to poor mixing of the ketone, oxidant, and solvent, creating localized "hot spots" or areas of low reagent concentration.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain a homogenous mixture. For biphasic systems, consider using a phase-transfer catalyst to improve interfacial contact.
-
-
Poor Temperature Control: The BV oxidation is exothermic. The lower surface-area-to-volume ratio of a large reactor makes heat dissipation less efficient. If the temperature rises uncontrollably, the oxidant will decompose, and side reactions will increase.
-
Solution: Implement a controlled, slow addition of the oxidant using a dosing pump while carefully monitoring the internal temperature. Ensure the reactor's cooling jacket has sufficient capacity to handle the heat load generated by the reaction.
-
Q2: I'm observing the formation of an isomeric lactone byproduct. How can I improve the regioselectivity of the oxygen insertion?
Diagnosis: The formation of an incorrect regioisomer is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. While this is an inherent property of the substrate, reaction conditions and catalyst choice can influence the outcome.
Scientific Rationale: The rate-determining step of the BV oxidation is the migration of a carbon atom to an adjacent oxygen in the Criegee intermediate.[1][5] The group with the highest ability to stabilize a partial positive charge in the transition state will migrate preferentially. The general order of migratory aptitude is: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl.[5]
Solutions to Improve Regioselectivity:
-
Catalyst Control: The choice of catalyst can override the inherent migratory aptitude of the substrate. For instance, certain peptide-based catalysts have been shown to influence regioselectivity through hydrogen-bonding interactions with the substrate, favoring the formation of an intrinsically disfavored product.[6] Similarly, enzymatic catalysts like Baeyer-Villiger monooxygenases (BVMOs) exhibit exquisite chemo-, regio-, and enantioselectivity and can be a powerful tool for producing the desired isomer.[7][8]
-
Substrate Modification: If possible, modify the substrate to enhance the migratory aptitude of the desired carbon. For example, introducing steric bulk near the less-substituted carbon can disfavor its migration.
Diagram: Troubleshooting Low Conversion in Baeyer-Villiger Oxidation
Caption: A workflow for diagnosing and solving low conversion in scale-up Baeyer-Villiger oxidations.
Part 2: Troubleshooting the Polyester Depolymerization Route
The synthesis of this compound can be achieved by the catalytic depolymerization of a corresponding linear polyester.[9] This route involves high temperatures and vacuum, presenting unique scale-up challenges related to thermodynamics and process engineering.
Q1: The yield of my distilled macrocycle is very low, and the reaction seems to stall. What is happening?
Diagnosis: This is a classic symptom of an equilibrium-limited reaction where the product is not being removed efficiently, or the catalyst has lost activity.
Potential Causes & Solutions:
-
Inefficient Vacuum: The depolymerization is a ring-chain equilibrium. To drive the reaction towards the volatile macrocycle, it must be continuously removed from the polymer melt via distillation.[10][11] An inadequate vacuum level is the most common cause of low yields.
-
Solution: Ensure your vacuum system can achieve and maintain a high vacuum (e.g., <5 mbar) at the reaction temperature. Check for leaks in all joints, seals, and transfer lines. Use a vacuum gauge positioned close to the reactor, not at the pump.
-
-
Insufficient Heat Transfer: The depolymerization is endothermic. In a large, viscous polymer melt, heat transfer from the reactor walls to the bulk material can be poor, causing the actual reaction temperature to be lower than the setpoint.
-
Catalyst Deactivation: The catalyst, typically a tin(II) salt like Sn(Oct)₂, can be deactivated by impurities (e.g., water) or degrade at very high temperatures over long reaction times.[10][11]
-
Solution: Ensure the precursor polyester is scrupulously dried before adding the catalyst. If the reaction stalls, a second charge of the catalyst may be necessary, though this can complicate purification.
-
Q2: My final product is contaminated with linear and cyclic oligomers. How can I improve the purity?
Diagnosis: Oligomer contamination suggests that the distillation is either not selective enough or that some polymerization of the desired product is occurring in the collection system.
Potential Causes & Solutions:
-
Entrainment: At very low pressures and high temperatures, non-volatile oligomers can be carried over with the product vapor in an aerosol (entrainment).
-
Solution: Scale up the distillation apparatus to increase the headspace between the polymer melt and the condenser inlet. A short, packed column or a demister pad can be installed to help separate the volatile monomer from non-volatile droplets.
-
-
Condenser Temperature Too Low: If the condenser is too cold, the product may solidify and clog the apparatus. If it's too warm, the product may not condense efficiently.
-
Solution: Optimize the condenser temperature. For this compound, a coolant temperature that keeps the surface just below its melting point (-27 °C) is ideal to freeze the product efficiently, but this may require specialized cooling.[14] A more practical approach is to use a series of condensers at progressively lower temperatures.
-
-
Post-Distillation Polymerization: The collected lactone can polymerize if trace amounts of catalyst are carried over or if the collection flask is too hot.
-
Solution: Ensure the distillation path is designed to prevent catalyst carryover. The receiving flask should be kept cool to quickly quench the reactivity of the collected lactone.
-
Diagram: Polyester-Lactone Equilibrium
Caption: The process relies on shifting the equilibrium by continuously removing the volatile macrocycle under vacuum.
Part 3: General FAQs
Q1: What are the recommended analytical methods for in-process control and final QC for this compound production?
Answer: A multi-tiered analytical approach is essential for robust process control and quality assurance.
| Parameter | Recommended Technique | Purpose |
| Starting Material ID & Purity | NMR, GC-MS, FTIR | Confirm identity and purity of precursors like cyclopentadecanone or polyester monomers. |
| Reaction Conversion (In-Process) | GC-FID, HPLC-UV/CAD | Monitor the disappearance of starting material and appearance of the product over time. |
| Final Product Purity & Assay | GC-FID (with internal standard) | Quantify the final product and identify volatile impurities. |
| Identification of Impurities | GC-MS, LC-MS | Identify the structure of byproducts, such as oligomers or side-reaction products.[15][16] |
| Residual Catalyst | ICP-MS or ICP-OES | Quantify residual metal (e.g., Sn) from the catalyst, which is critical for pharmaceutical applications. |
| Physical Properties | Melting Point, Refractive Index | Confirm physical characteristics of the final, purified product. |
Q2: How does the thermal stability of this compound impact its purification?
Answer: The thermal stability of the target molecule is a critical consideration, especially during purification by distillation. This compound has a high boiling point (approx. 351 °C at atmospheric pressure) and a flash point of 166 °C.[14]
-
Vacuum Distillation is Mandatory: Attempting to distill this compound at atmospheric pressure would lead to thermal decomposition. High vacuum distillation is necessary to lower the boiling point to a safe and manageable temperature.
-
Residence Time: Even under vacuum, prolonged exposure to high temperatures can cause degradation or ring-opening polymerization. Therefore, purification methods that minimize residence time at high temperatures, such as wiped-film or short-path distillation, are highly recommended at the pilot and manufacturing scales.
-
Inert Atmosphere: The distillation and handling should always be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation at elevated temperatures. Studies on similar macrocyclic lactones have shown them to be stable to typical processing temperatures, but this should always be verified.
Appendix A: Experimental Protocol - Catalytic Baeyer-Villiger Oxidation
This protocol describes a representative procedure for the oxidation of a cyclic ketone using hydrogen peroxide and a solid Lewis acid catalyst, adapted for scale-up considerations.
Materials:
-
Cyclopentadecanone (1.0 eq)
-
Sn-Beta Zeolite Catalyst (5-10 wt%)
-
Hydrogen Peroxide (30-50% aq. solution, 1.2 - 1.5 eq)
-
Solvent (e.g., 1,4-Dioxane or Acetonitrile)[3]
-
Sodium Sulfite (for quenching)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and dosing pump to a solution of cyclopentadecanone in the chosen solvent.
-
Catalyst Addition: Add the Sn-Beta Zeolite catalyst to the solution and begin vigorous stirring to ensure the catalyst is fully suspended.
-
Inerting: Purge the reactor with nitrogen.
-
Heating: Heat the reactor contents to the target temperature (e.g., 70-80 °C).[3]
-
Oxidant Addition: Begin the slow, controlled addition of the hydrogen peroxide solution via the dosing pump. Monitor the internal temperature closely. The addition rate should be adjusted to maintain a stable internal temperature (e.g., ±2 °C).
-
Reaction Monitoring: After the addition is complete, maintain the reaction at temperature. Take aliquots periodically (e.g., every hour), filter the catalyst, and analyze by GC or HPLC to monitor the conversion of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite to quench any remaining peroxide. (Caution: This is exothermic).
-
Work-up: Filter the solid catalyst. The catalyst can potentially be washed, dried, and reused. Separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude lactone by vacuum distillation or crystallization.
References
- Wikipedia.
- ResearchGate. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. [Link]
- Journal of the American Chemical Society.
- National Institutes of Health. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. [Link]
- MDPI. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. [Link]
- Royal Society of Chemistry.
- ResearchGate. Enzymatic Baeyer-Villiger oxidation of steroids with cyclopentadecanone monooxygenase. [Link]
- Google Patents.
- R Discovery. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. [Link]
- Zendy. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. [Link]
- ResearchGate. (PDF) Enzymatic Baeyer–Villiger oxidation of steroids with cyclopentadecanone monooxygenase. [Link]
- Wiley Online Library.
- National Institutes of Health. Designed to Degrade: Tailoring Polyesters for Circularity. [Link]
- LCGC International.
- Chemistry Steps.
- YouTube. 19.
- Organic Chemistry Portal.
- LookChem. This compound. [Link]
- PubMed.
- ResearchGate. Synthesis of 1,6‐/1,7‐diketones. [Link]
- Gelest, Inc.
- National Institutes of Health. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii)
- PubChem. (8Z)-1,6-dioxacycloheptadec-8-en-7-one. [Link]
- PubMed. Determination of macrocyclic lactones in food and feed. [Link]
- CONICET Digital. Thermal stability of antiparasitic macrocyclic lactones milk residues during industrial processing. [Link]
- Semantic Scholar. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. [Link]
Sources
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 6707-60-4 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones | Zendy [zendy.io]
- 14. echemi.com [echemi.com]
- 15. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of macrocyclic lactones in food and feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,6-Dioxacycloheptadecan-7-one (Cervolide)
Welcome, researchers, to our dedicated technical support center for the synthesis of 1,6-Dioxacycloheptadecan-7-one, a valuable macrocyclic lactone also known by its trade name, Cervolide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your synthetic endeavors. Drawing upon established chemical principles and practical laboratory experience, we aim to equip you with the knowledge to identify and mitigate common byproducts, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
FAQ 1: My reaction yield is low, and I'm observing significant amounts of high molecular weight species. What are these byproducts and how can I minimize their formation?
Answer:
This is a classic challenge in macrocyclization reactions. The high molecular weight species you are observing are most likely linear polyesters and cyclic oligomers (dimers, trimers, etc.) of your desired lactone.
Causality: The formation of these byproducts is a direct consequence of competing intermolecular versus intramolecular esterification reactions. At high concentrations of the hydroxy acid precursor, the reactive ends of different molecules are more likely to react with each other (intermolecularly), leading to the formation of long polymer chains. The desired intramolecular reaction, which leads to the macrocyclic lactone, is favored under high dilution conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low macrolactone yield.
Experimental Protocol: High-Dilution Cyclization
-
Setup: Assemble a reaction vessel with a reflux condenser and a mechanical stirrer. In a separate vessel, prepare a solution of the hydroxy acid precursor in a suitable high-boiling, non-polar solvent (e.g., toluene or xylene).
-
Solvent: Add a significant volume of the same solvent to the reaction vessel. The final concentration of the precursor should ideally be in the range of 0.001 to 0.01 M.
-
Slow Addition: Using a syringe pump, add the precursor solution to the heated (refluxing) reaction vessel over an extended period (e.g., 8-24 hours). This maintains a pseudo-low concentration of the uncyclized precursor in the reaction mixture at any given time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction, remove the solvent under reduced pressure, and proceed with purification.
FAQ 2: I've successfully synthesized the crude product, but purification is challenging. What are the likely impurities and what is the best purification strategy?
Answer:
Purification of macrocyclic lactones can indeed be difficult due to the similar physical properties of the desired product and its oligomeric byproducts.
Common Impurities:
-
Cyclic Oligomers: Dimers, trimers, and other higher-order cyclic species.
-
Linear Polyesters: Short-chain polymers that did not cyclize.
-
Unreacted Starting Materials: Residual hydroxy acid precursor.
-
Catalyst Residues: Depending on the synthetic route.
Purification Strategy: Depolymerization and Distillation
A highly effective method for purifying macrocyclic lactones is to exploit the equilibrium between the cyclic monomer and the polyester. By heating the crude mixture containing polyesters and oligomers in the presence of a transesterification catalyst, the equilibrium can be shifted towards the formation of the more volatile monomeric lactone, which can then be removed by distillation.[1][2]
Experimental Protocol: Catalytic Depolymerization and Distillation
-
Apparatus: Set up a Kugelrohr or short-path distillation apparatus.
-
Catalyst: Add a suitable transesterification catalyst to the crude product mixture in the distillation flask. Common catalysts include tin(II) octoate or titanium(IV) isopropoxide.
-
Heating and Vacuum: Heat the mixture under high vacuum. The temperature should be sufficient to promote depolymerization but below the decomposition temperature of the desired lactone.
-
Distillation: The monomeric this compound will distill and can be collected in the receiving flask, leaving the less volatile oligomers and polymers behind.
-
Final Purification: The distilled product can be further purified by column chromatography on silica gel if necessary.
FAQ 3: My Baeyer-Villiger oxidation of the corresponding cyclic ketone is sluggish and gives multiple products. How can I improve the selectivity?
Answer:
The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones to lactones.[3] However, its success with large ring systems can be sensitive to reaction conditions and the choice of oxidant.
Potential Issues and Solutions:
| Issue | Causality | Recommended Action |
| Slow Reaction Rate | Insufficient activation of the carbonyl group or low reactivity of the peroxy acid. | Use a stronger peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid. The addition of a Lewis acid catalyst can also enhance the reaction rate. |
| Formation of Multiple Products | Side reactions such as epoxidation of other functional groups or over-oxidation. | Choose a milder oxidant like hydrogen peroxide in the presence of a selective catalyst. Carefully control the stoichiometry of the oxidant. |
| Regioselectivity Issues | In cases of unsymmetrical ketones, migration of the incorrect alkyl group can occur. | While less common in symmetrical precursors for this compound, understanding the migratory aptitude (tertiary > secondary > phenyl > primary > methyl) is crucial for substrate design.[4][5] |
Reaction Mechanism Visualization:
Caption: Simplified Baeyer-Villiger oxidation mechanism.
FAQ 4: How can I definitively identify the byproducts in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of byproducts.
Analytical Workflow:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an invaluable tool for separating volatile components and obtaining their mass spectra.[6][7] The fragmentation patterns can help identify the structures of the monomeric lactone and smaller oligomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can provide information on the ratio of different species in a mixture. The signals for the protons adjacent to the ester and ether linkages will differ between the monomer, dimer, and linear polymer.
-
¹³C NMR: Provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons involved in the ether linkages are particularly diagnostic.[8][9]
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is useful for analyzing the molecular weight distribution of polymeric byproducts.
Data Interpretation:
| Technique | Observation for Byproducts |
| GC-MS | Peaks with higher retention times and mass-to-charge ratios corresponding to multiples of the monomer's molecular weight. |
| ¹H NMR | Broadening of signals and the appearance of new signals corresponding to the end groups of linear polymers. |
| ¹³C NMR | Appearance of additional carbonyl and ether carbon signals with slightly different chemical shifts due to the different chemical environments in oligomers and polymers. |
References
- 1 H and 13 C NMR data of compounds 1-7 in CDCl 3 (500 and 125 MHz δ in ppm, J in Hz). (n.d.). ResearchGate.
- Williams, C. K., & Buchard, A. (2025). From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. Angewandte Chemie International Edition, 64(21), e202423478. [Link]
- From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. (2025). PubMed. [Link]
- Baeyer–Villiger oxidation. (2023, December 14). Wikipedia.
- 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). The Royal Society of Chemistry.
- From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones. (2025, March 9). ResearchGate.
- Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal.
- Closed-loop Chemical Recycling of Poly(ε-caprolactone) by Tuning Reaction Parameters. (n.d.). ResearchGate.
- Baeyer-Villiger Oxidation. (n.d.). Chemistry Steps.
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances, 14(34), 24823-24851. [Link]
- Ghosh, A. K., & Thompson, W. J. (1998). RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. Tetrahedron Letters, 39(26), 4651-4654. [Link]
- Design of depolymerizable polymers toward a circular economy. (2024). Green Chemistry, 26(3), 856-882. [Link]
- 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated.... (n.d.). ResearchGate.
- Unsaturated macrocyclic lactone synthesis via catalytic ring-closing metathesis 1. (1998). Journal of the Chemical Society, Perkin Transactions 1, (16), 2603-2606. [Link]
- RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS. (1998). PubMed. [Link]
- Baeyer-Villiger Oxidation. (2020, April 3). YouTube.
- Ring Closing Metathesis (RCM). (n.d.). Organic Chemistry Portal.
- (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... (n.d.). ResearchGate.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2022). Molecules, 27(23), 8345. [Link]
- Search results for: ring closing metathesis. (n.d.). Organic Chemistry Portal.
- Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. (n.d.). Leco.com.
- Cervolide. (n.d.). Givaudan.
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). Egyptian Journal of Chemistry, 64(10), 5585-5593. [Link]
- GC-MS Phytochemical Profiling, Pharmacological Properties, and In Silico Studies of Chukrasia velutina Leaves: A Novel Source for Bioactive Agents. (2022). Molecules, 27(15), 4786. [Link]
- Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (2022). Journal of Genetic Engineering and Biotechnology, 20(1), 12. [Link]
- One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. (2020). Green Chemistry, 22(12), 3844-3850. [Link]
- Process for the ammonolysis of 11-bromoundecanoic acid. (2011). Google Patents.
- One-pot biosynthesis of 1,6-hexanediol from cyclohexane by de novo designed cascade biocatalysis. (n.d.). ResearchGate.
- 1,4-Butanediol. (n.d.). PubChem.
- Process of producing 1,4-butanediol. (2017). Google Patents.
- gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. (2023, May 24). ResearchGate.
Sources
- 1. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Polymers to Rings and Back Again: Chemical Recycling of Polyesters to Macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. gcms.cz [gcms.cz]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Stability Testing of 1,6-Dioxacycloheptadecan-7-one
Welcome to the technical support resource for the stability testing of 1,6-Dioxacycloheptadecan-7-one (CAS 6707-60-4), also known commercially as Cervolide.[1][2] This guide is designed for researchers, scientists, and formulation professionals who are working to ensure the chemical integrity of this macrocyclic lactone in various consumer product matrices. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the stability profile of this compound and the regulatory landscape governing its analysis.
Q1: What is this compound, and why is its stability in consumer products a primary concern?
A1: this compound is a synthetic macrocyclic lactone, a 17-membered ring containing a lactone (cyclic ester) functional group and two ether linkages.[2][3] It is valued for its musk-like odor and is frequently used as a fragrance ingredient in perfumes, cosmetics, and other consumer goods.[1][3]
The stability of this molecule is a critical quality attribute for two primary reasons:
-
Product Efficacy: Degradation of the molecule can lead to a loss or alteration of its characteristic fragrance, diminishing the product's performance and consumer appeal.
-
Safety and Quality: Chemical degradation can form new, unintended substances.[4] It is essential to identify these degradation products and assess their potential impact on the product's safety, physical properties (like color and clarity), and overall quality.[5] Stability studies are foundational to determining a product's shelf-life and ensuring it remains safe and effective for the consumer.[5][6]
Q2: What are the most probable degradation pathways for a molecule with lactone and ether functionalities?
A2: Given its structure, this compound is susceptible to specific chemical reactions. The most common degradation pathway for esters, including cyclic esters (lactones), is hydrolysis.[7] This reaction involves the cleavage of the ester bond by water, which can be significantly accelerated by the presence of acids or bases.
-
Acid/Base-Catalyzed Hydrolysis: This is the most anticipated degradation route. The lactone ring can open to form the corresponding ω-hydroxy carboxylic acid, 16-Hydroxy-12-oxahexadecanoic acid.[3][7] The presence of acidic or basic excipients in a consumer product formulation can catalyze this process.
-
Oxidation: While the ether linkages are generally stable, they can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light, potentially forming hydroperoxides.
-
Photodegradation: Exposure to UV light can provide the energy needed to initiate degradation reactions, potentially leading to complex fragmentation of the macrocyclic ring.
Understanding these potential pathways is the first step in designing a robust stability testing program.[6]
Q3: What are forced degradation studies, and how should they be designed for this compound?
A3: Forced degradation, or stress testing, is a critical process where a drug substance or product is deliberately exposed to conditions more severe than accelerated stability conditions. The goal is not to completely destroy the molecule but to induce a predictable level of degradation (typically 5-20%) to achieve several key objectives:[7][8]
-
To identify likely degradation products and elucidate degradation pathways.
-
To demonstrate the specificity of an analytical method, proving it can separate the active ingredient from its degradants. This is the foundation of a "stability-indicating method."[8][9]
-
To understand the intrinsic stability of the molecule, which helps in developing a stable formulation and defining storage conditions.
For this compound, a typical forced degradation study design would include exposure to the following conditions:
| Stress Condition | Recommended Starting Parameters | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | Targets the lactone functional group, which is susceptible to acid-catalyzed hydrolysis.[7] Elevated temperature accelerates the reaction. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated (40°C) | Base-catalyzed hydrolysis of lactones is typically much faster than acid-catalyzed hydrolysis.[7] Milder conditions may be sufficient. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | Challenges the molecule's resilience to oxidative stress, which could be relevant in formulations containing oxidizing agents or with air exposure. |
| Thermal Stress | Dry heat at a temperature above accelerated testing conditions (e.g., 80°C) | Evaluates the intrinsic thermal stability of the molecule in the solid state or neat liquid form. |
| Photostability | Exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines) | Simulates the effect of light exposure during manufacturing, storage, and use, which can induce photochemical degradation. |
Q4: What is a "stability-indicating method," and which analytical technique is most suitable?
A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active ingredient due to degradation.[8] Crucially, it must also be able to separate and quantify the degradation products without interference from the parent compound, excipients, or other potential impurities.[9]
For a semi-volatile, moderately polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC with UV or Mass Spectrometric (MS) detection, is the technique of choice.[10][11]
-
RP-HPLC offers excellent resolving power to separate the parent molecule from its more polar degradation products (e.g., the ring-opened hydroxy acid from hydrolysis).
-
UV Detection is a robust and common method, provided the molecule and its degradants have a suitable chromophore.
-
LC-MS or LC-MS/MS is exceptionally powerful. It provides not only quantification but also mass information that is invaluable for the structural elucidation of unknown degradation products.[12][13]
Gas Chromatography (GC) could also be used, but the polarity and low volatility of potential degradation products might require derivatization to make them suitable for GC analysis.[12]
Part 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format to help you navigate challenges during your stability studies.
Q1: I am not observing any degradation under my initial stress conditions. What should I do?
-
Problem: You have exposed this compound to 0.1 M HCl at 60°C for 24 hours, but your HPLC analysis shows no significant decrease in the parent peak area.
-
Probable Causes & Logic:
-
Insufficient Stress: The energy input (temperature) or catalyst concentration may be too low to induce degradation within the experimental timeframe. Macrocyclic structures can sometimes be sterically hindered, slowing down reaction kinetics compared to simpler linear esters.
-
Low Solubility/Miscibility: The compound may not be fully dissolved or miscible in the aqueous acidic/basic stress medium, limiting its exposure to the catalyst.
-
-
Solutions & Self-Validation:
-
Increase Stress Severity Systematically: Do not jump to extreme conditions. Increase the temperature in controlled increments (e.g., to 80°C) or extend the exposure time. If no degradation is observed, you can consider increasing the acid/base concentration (e.g., to 1 M HCl/NaOH).[7] The goal is controlled degradation (5-20%), not complete destruction.[8]
-
Add a Co-solvent: To address solubility issues, prepare the stress sample in a mixture of the aqueous medium and an organic solvent that is stable under the test conditions (e.g., acetonitrile or methanol). A 50:50 ratio is a good starting point. This ensures the molecule is fully available to react.
-
Validate the Approach: Document all conditions. If no degradation is achieved even under harsh conditions, this demonstrates the molecule's intrinsic stability under that specific stress, which is itself a valuable finding.[8]
-
Caption: Troubleshooting Logic for No Observed Degradation.
Q2: My chromatogram shows poor peak shape or shifting retention times. What are the likely causes?
-
Problem: The peak for this compound is tailing, or its retention time is inconsistent between injections, especially after analyzing stressed samples.
-
Probable Causes & Logic:
-
pH Mismatch: If the mobile phase pH is not suitable, the ring-opened hydroxy carboxylic acid (from hydrolysis) can be partially ionized, leading to poor peak shape.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing fronting or tailing peaks.
-
Column Contamination: Excipients from the product matrix or strongly retained degradation products can build up on the column, affecting its performance over time.
-
-
Solutions & Self-Validation:
-
Buffer the Mobile Phase: Use a mobile phase buffered to a pH at least 2 units away from the pKa of any acidic or basic analytes. For the carboxylic acid degradant, a mobile phase buffered to a low pH (e.g., pH 2.5-3.0 with formic acid or phosphate buffer) will ensure it is fully protonated, leading to sharp, symmetrical peaks.[10]
-
Perform a Dilution Series: Analyze a series of dilutions of your sample. If peak shape improves with dilution, you are likely overloading the column. Adjust your sample preparation to fall within the linear range of the method.[11]
-
Implement a Column Wash: After each analytical sequence, run a robust column wash with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly retained compounds. A guard column can also protect the analytical column from contamination.
-
Q3: How do I achieve and demonstrate mass balance in my stability study?
-
Problem: The decrease in the parent compound concentration does not correspond to the increase in the concentration of the observed degradation products.
-
Probable Causes & Logic:
-
Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will be invisible to a UV detector.
-
Co-elution: A degradation peak may be hidden under the main component peak or another peak.
-
Precipitation/Adsorption: Degradants may have poor solubility in the sample diluent and precipitate out, or they may adsorb to the vial surface.
-
Volatile Degradants: Small, volatile fragments may have formed and been lost from the sample.
-
-
Solutions & Self-Validation:
-
Use a Universal Detector: The best way to ensure mass balance is to use a detector that is less dependent on chemical structure, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), alongside your UV detector. Mass Spectrometry (MS) is also excellent for this purpose.
-
Assess Peak Purity: Use a photodiode array (PDA) detector to assess peak purity across the entire peak. This can reveal the presence of co-eluting impurities.[11]
-
Change Analytical Method: If co-elution is suspected, modify the HPLC method (e.g., change the gradient slope, mobile phase organic solvent, or column chemistry) to achieve better separation.[14]
-
Check Sample Preparation: Ensure the diluent used for analysis is appropriate for both the parent compound and its expected degradants. Visually inspect samples for any precipitation.
-
Part 3: Experimental Protocols & Workflows
Protocol: Forced Degradation Sample Preparation
This protocol provides a standardized starting point for generating stressed samples of this compound.
Objective: To generate degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Consumer product matrix containing the active
-
Methanol, Acetonitrile (HPLC Grade)
-
1.0 M HCl, 1.0 M NaOH
-
30% Hydrogen Peroxide
-
Class A volumetric flasks, pipettes
-
pH meter, water bath, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the active (or the product) in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Acid Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl (to yield a final concentration of 0.1 M HCl). Heat in a water bath at 80°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize the aliquot with an equivalent amount of 0.2 M NaOH before dilution for analysis.
-
Base Stress: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH (to yield a final concentration of 0.1 M NaOH). Keep at 40°C. Withdraw aliquots at 30 minutes, 2 hours, and 8 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.
-
Oxidative Stress: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ (to yield a final concentration of 3%). Keep at room temperature, protected from light. Withdraw aliquots at 8, 24, and 48 hours.
-
Thermal Stress: Store the neat compound or product in a temperature-controlled oven at 80°C. Sample at 1, 3, and 7 days. Prepare a solution for analysis at each time point.
-
Analysis: For each time point, dilute the stressed sample to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase. Analyze by HPLC alongside an unstressed control sample.
Caption: General Workflow for Forced Degradation Studies.
References
- MedCrave. (2016).
- Journal of Applied Pharmaceutical Sciences. (2023).
- Amneal Pharmaceuticals LLC. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- BioProcess International. (2004).
- ResearchGate. (2013).
- Royal Society of Chemistry. Analytical Methods. [Link]
- U.S. Environmental Protection Agency. Product Properties Test Guidelines Oppts 830.6317 Storage Stability. [Link]
- Science.gov.
- Journal of Global Trends in Pharmaceutical Sciences. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. [Link]
- SciSpace.
- StabilityHub. (2021). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). [Link]
- U.S. Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]
- ResearchGate. (2022).
- U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. [Link]
- LCGC International. (2025). Tools and Techniques for GLP-1 Analysis. [Link]
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 6707-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fda.gov.ph [fda.gov.ph]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 10. saudijournals.com [saudijournals.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Cervolide Technical Support Center: A Guide to Managing Commercial Impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Cervolide (1,6-Dioxacycloheptadecan-7-one), a key macrocyclic musk in the fragrance industry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with identifying, quantifying, and managing impurities in commercial-grade Cervolide. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results in your applications.
Part 1: Frequently Asked Questions (FAQs) - Understanding Cervolide Purity
This section addresses common initial questions regarding the purity and stability of Cervolide.
Q1: What is Cervolide and why is its purity critical?
A1: Cervolide® is a synthetic macrocyclic musk, chemically known as this compound, prized for its soft, slightly fruity, and woody musk aroma.[1][2][3] As a high-impact aroma chemical used extensively in fine fragrances and consumer products, its purity is paramount.[4][5] Even trace impurities can drastically alter the olfactory profile, introduce off-notes (e.g., rancid or metallic smells), affect product stability, and potentially cause skin sensitization or other toxicological issues.[6][7]
Q2: What are the primary sources of impurities in commercial Cervolide?
A2: Impurities in Cervolide, as with many synthetic molecules, can be broadly categorized into three groups arising from the manufacturing process and subsequent handling[8][9]:
-
Process-Related Impurities: These include unreacted starting materials, residual solvents (like hexane or toluene), and trace metals from catalysts used during synthesis.[10]
-
Product-Related Impurities: These are structurally similar to Cervolide and are formed during the main reaction. The most common are oligomers (dimers, trimers) and potential isomers.
-
Degradation Products: These form over time due to exposure to heat, light, oxygen, or extreme pH, leading to hydrolysis (ring-opening) or oxidation.[7][11]
Part 2: Troubleshooting Guide - Identifying Potential Impurities
This section provides a framework for diagnosing purity issues in a batch of Cervolide.
Q3: My batch of Cervolide has a faint "fatty" or "waxy" off-note. What is the likely cause?
A3: A fatty or waxy off-note, sometimes developing into rancidity, is often associated with two main culprits:
-
Unreacted Long-Chain Precursors: The synthesis of macrocyclic lactones like Cervolide often starts from long-chain hydroxy acids or their esters.[12][13] Incomplete cyclization can leave residual starting materials which may have fatty characteristics.
-
Oxidation of Unsaturated Impurities: While Cervolide itself is saturated, some synthetic routes for other macrocyclic musks may involve unsaturated intermediates.[14] If trace amounts of these unsaturated compounds are present, they can oxidize over time, leading to rancid byproducts.[6]
Q4: We are observing poor solubility and the formation of a slight haze in our formulation. What type of impurity should we investigate?
A4: This issue strongly points towards the presence of oligomers . During the macrocyclization reaction, which aims to form a single large ring (the monomer), linear or cyclic oligomers (dimers, trimers, etc.) can form as byproducts. These higher molecular weight species have different physical properties, including lower solubility, and are a common challenge in macrocycle synthesis.[14] They do not typically possess the desired musk odor and can negatively impact the physical characteristics of the final product.
Q5: How can I perform an initial screen for common impurities in my Cervolide sample?
A5: A robust initial screening can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is ideal for separating and identifying volatile and semi-volatile compounds.[15][16] By analyzing the total ion chromatogram (TIC), you can identify peaks corresponding to Cervolide and any other components. The mass spectrum of each peak can then be used to tentatively identify impurities by comparing them to spectral libraries or by interpreting their fragmentation patterns.
The following diagram illustrates a logical workflow for investigating and resolving impurity issues.
Sources
- 1. Cervolide | Givaudan [givaudan.com]
- 2. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 3. musk decanolide, 6707-60-4 [thegoodscentscompany.com]
- 4. Buy Cervolide (musk 781) – Soft, Fruity‑woody Macrocyclic Musk [chemicalbull.com]
- 5. fraterworks.com [fraterworks.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. soeagra.com [soeagra.com]
- 9. rroij.com [rroij.com]
- 10. US3415813A - Purification of musk - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of Musk-Smelling Macrocyclic Lactones from Biomass: Looking for the Optimal Substrate Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.illinois.edu [chemistry.illinois.edu]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1,6-Dioxacycloheptadecan-7-one: A Comparative Analysis of X-ray Crystallography, NMR Spectroscopy, and Computational Modeling
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which all subsequent research, from understanding biological activity to designing new therapeutics, is built. This guide provides an in-depth, technical comparison of the methodologies available for the structural validation of 1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone of interest in various fields of chemical research.[1][2][3] While a published crystal structure for this specific molecule is not currently available, this guide will serve as a comprehensive roadmap for such a validation, detailing the gold-standard method of X-ray crystallography and comparing its outputs and experimental considerations with those of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Subject of Our Investigation: this compound
This compound is a cyclic organic compound featuring a seventeen-membered ring containing two ether linkages and a ketone functional group.[1][3] As a macrocyclic lactone, it belongs to a class of compounds with diverse and significant biological activities.[4] The precise conformation of the macrocycle, including bond angles, and torsional strains, dictates its physicochemical properties and its potential interactions with biological targets. Therefore, rigorous structural elucidation is not merely an academic exercise but a critical step in harnessing its potential.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[5] It provides a high-resolution, three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[5][6] The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding both meticulous experimental technique and a deep understanding of the underlying principles.
Experimental Workflow: A Hypothetical Validation of this compound
The following protocol outlines the steps that would be undertaken to validate the structure of this compound using X-ray crystallography.
-
Synthesis: The synthesis of this compound would first be accomplished, potentially through a ring-closing metathesis reaction of a suitable olefinic ester precursor derived from renewable resources like olive oil, or via condensation and subsequent depolymerization of a corresponding hydroxy acid.[7][8][9] Purity of the synthesized compound is critical and would be confirmed by techniques such as NMR and mass spectrometry.
-
Crystal Growth: Obtaining a single crystal of sufficient quality is often the most challenging step.[5] For a macrocyclic lactone like this compound, a systematic screening of crystallization conditions is necessary.[10] This involves varying parameters such as solvent systems (e.g., slow evaporation from a binary solvent mixture like ethyl acetate/hexane), temperature, and concentration.[10][11] The goal is to achieve a slow, controlled precipitation that allows the molecules to pack in a highly ordered, crystalline lattice.
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray beam. Modern diffractometers, often utilizing high-brilliance X-ray sources, are employed for this purpose.[12]
-
Crystal Screening and Unit Cell Determination: Initial X-ray exposures are taken to assess the crystal's quality and to determine the unit cell parameters and crystal system.[13]
-
Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[13][14] The intensities and positions of the diffracted X-ray spots are meticulously recorded.
Caption: Workflow for X-ray Crystallographic Structure Validation.
The collected diffraction data is then processed to yield a three-dimensional model of the molecule.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors.[14]
-
Structure Solution: For small molecules like this compound, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[5]
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.[15][16][17][18] This iterative process continues until the model converges to a chemically and physically reasonable structure.[18]
Alternative and Complementary Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider other techniques that offer insights into the molecule's structure in solution and its dynamic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[19][20][21] It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
1D NMR (¹H and ¹³C):
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is crucial for determining the molecule's conformation and relative stereochemistry in solution.[23]
-
Caption: NMR Spectroscopy Workflow for Structural Elucidation.
Computational Modeling
Computational chemistry provides a powerful in silico approach to predict and analyze the structure and conformational preferences of molecules.[24] For macrocycles, which can be conformationally flexible, computational methods are particularly valuable.[25][26]
-
Conformational Search: A thorough conformational search is performed to identify low-energy conformations of this compound. Various algorithms can be employed for this purpose.
-
Geometry Optimization and Energy Calculation: The identified conformations are then subjected to geometry optimization using quantum mechanical methods (e.g., Density Functional Theory - DFT) to obtain accurate structures and relative energies.
-
Prediction of Spectroscopic Data: Computational methods can predict NMR chemical shifts, which can be compared with experimental data to validate the proposed structure and conformation.[23]
Comparative Analysis: X-ray vs. NMR vs. Computational Modeling
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Solid (single crystal) | Solution | In silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, packing interactions.[5][6] | Connectivity, relative stereochemistry, solution-phase conformation, dynamic information.[6][20][21] | Predicted low-energy conformations, geometric parameters, theoretical spectroscopic data.[24] |
| Strengths | Unambiguous and high-resolution structural determination.[6] | Provides information in a biologically relevant state (solution); can study dynamic processes.[6][27] | Can explore a wide range of conformations; provides insights into energetics; does not require physical sample.[24] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain; structure is static and in the solid state.[5][27] | Structure is an average of conformations in solution; less precise than crystallography; size limitations.[27][28] | Accuracy is dependent on the level of theory and force field used; predictions require experimental validation.[29] |
| Experimental Time | Days to weeks (including crystallization) | Hours to days | Hours to days |
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of this compound is best achieved through a synergistic combination of X-ray crystallography, NMR spectroscopy, and computational modeling.[30] X-ray crystallography would provide the definitive solid-state structure, serving as the ultimate benchmark. NMR spectroscopy would then offer crucial insights into the molecule's conformation and dynamics in solution, a more biologically relevant environment.[6][27] Finally, computational modeling would bridge the experimental data, helping to rationalize the observed conformations and explore the molecule's potential energy landscape.[24] By integrating the strengths of each technique, researchers can build a comprehensive and robust understanding of the three-dimensional structure of this compound, paving the way for its future applications.
References
- Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (n.d.). National Institutes of Health.
- X-ray crystallography. (2024, September 2). In Wikipedia.
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts.
- Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology. (2010, October 21). Structure.
- Structural elucidation by NMR(1HNMR). (2017, March 29). Slideshare.
- X-Ray Crystallography - Refinement. (n.d.). Yetnet.
- Introduction to Refinement. (n.d.). CCP14.
- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences.
- Complex macrocycle exploration: parallel, heuristic, and constraint-based conformer generation using ForceGen. (2021, July 19). Journal of Computer-Aided Molecular Design.
- Refining X-ray Crystal Structures. (2019, July 24). Royal Society of Chemistry.
- Predicting bioactive conformations and binding modes of macrocycles. (2016, September 20). Journal of Computer-Aided Molecular Design.
- 1H and 13C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). SciSpace.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition.
- Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. (2021, September 17). DiVA.
- Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization. (2020, January 27). Journal of Chemical Information and Modeling.
- Comparison of NMR and X-ray crystallography. (n.d.). University of Szeged.
- Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins.
- X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility.
- Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. (n.d.). Royal Society of Chemistry.
- Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). eLS.
- X-ray Crystallography: Data collection and processing. (2021, February 3). YouTube.
- H and ¹³C NMR of Synthetic Macrocyclic Lactones and Their Precursors. (n.d.). ResearchGate.
- Small molecule crystallography. (n.d.). Excillum.
- 1 H and 13 C NMR chemical shifts, υ (ppm), multiplicities and... (n.d.). ResearchGate.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. (2021, September 20). ACS Omega.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme.
- Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. (2021, September 20). ACS Publications.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube.
- This compound. (n.d.). LookChem.
- Synthesis of 1,6‐/1,7‐diketones. (n.d.). ResearchGate.
- Crystallization of Macromolecules. (2016, May 2). Current Protocols in Protein Science.
- Sample Preparation for Crystallization. (n.d.). Hampton Research.
- 01 Crystallization | Lecture Series "Basics of Macromolecular Crystallography". (2020, June 9). YouTube.
Sources
- 1. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 3. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. This compound | 6707-60-4 [chemicalbook.com]
- 8. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. excillum.com [excillum.com]
- 13. youtube.com [youtube.com]
- 14. X-ray Data Collection Course [mol-xray.princeton.edu]
- 15. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 17. Introduction [pd.chem.ucl.ac.uk]
- 18. books.rsc.org [books.rsc.org]
- 19. jchps.com [jchps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 23. books.rsc.org [books.rsc.org]
- 24. diva-portal.org [diva-portal.org]
- 25. optibrium.com [optibrium.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. people.bu.edu [people.bu.edu]
- 28. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 29. Predicting bioactive conformations and binding modes of macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synergy of NMR, Computation, and X-ray Crystallography for Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Synthetic 1,6-Dioxacycloheptadecan-7-one by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis and application of macrocyclic compounds, the precise determination of purity is a cornerstone of quality and reproducibility. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthetic 1,6-Dioxacycloheptadecan-7-one, a macrocyclic lactone also known by its trade name Cervolide®. We will explore the rationale behind HPLC method development, compare its performance with alternative analytical techniques, and provide detailed experimental protocols to ensure scientific integrity and practical applicability.
Introduction to this compound and the Imperative of Purity
This compound is a 17-membered macrocyclic lactone with a distinct musk odor, making it a valuable ingredient in the fragrance industry.[1][2] Its synthesis, often involving the reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol followed by macrolactonization, can introduce a range of impurities.[1] These may include unreacted starting materials, oligomeric species from incomplete depolymerization, and side-products from the initial ether formation. The presence of such impurities can significantly impact the olfactory profile, chemical reactivity, and safety of the final product. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control step but a critical component of its chemical characterization.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and semi-volatile organic compounds.[3] Its high resolving power, sensitivity, and adaptability make it particularly well-suited for the analysis of macrocyclic lactones like this compound. A well-developed HPLC method can effectively separate the target analyte from structurally similar impurities, allowing for accurate quantification.
Proposed HPLC Method for Purity Analysis of this compound
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention and separation for the hydrophobic macrocyclic structure of this compound.[4][5] |
| Mobile Phase | A: WaterB: Acetonitrile | A gradient of water and acetonitrile offers a broad elution window to separate compounds with varying polarities, from more polar starting materials to non-polar oligomers. |
| Gradient | 0-5 min: 70% B5-20 min: 70% to 100% B20-25 min: 100% B25.1-30 min: 70% B | A gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively separated and eluted within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detector | UV at 210 nm | The ester functional group in this compound provides UV absorbance at lower wavelengths. 210 nm is a common choice for detecting such chromophores. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile | Acetonitrile is a suitable solvent that is compatible with the mobile phase and effectively dissolves the analyte. |
Experimental Workflow for HPLC Analysis
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. ionsource.com [ionsource.com]
A Comparative Olfactory and Performance Guide to Cervolide and Other Key Macrocyclic Musks
This guide provides an in-depth comparative analysis of Cervolide®, a distinguished macrocyclic musk, and other commercially significant musk compounds. Designed for researchers, perfumers, and product development professionals, this document moves beyond simple descriptors to explore the nuanced olfactory profiles, performance characteristics, and the analytical methodologies required for their objective evaluation. Our approach is grounded in established scientific principles and field-proven experience to provide a trustworthy and authoritative resource for fragrance formulation and analysis.
Introduction: The Enduring Significance of Macrocyclic Musks
Macrocyclic musks are a cornerstone of modern perfumery, prized for their ability to impart warmth, sensuality, and remarkable longevity to fragrance compositions.[1] Historically, these compounds, such as muscone from the musk deer, were of natural origin.[2] However, ethical considerations and supply instability led to the rise of synthetic alternatives.[3] Today's synthetic macrocyclic musks are predominantly lactones (cyclic esters) or ketones with large ring structures (typically 14-19 members), which are crucial to their characteristic odor.[4] Unlike their predecessors, the nitro- and polycyclic musks, many modern macrocyclics offer more favorable environmental and safety profiles, driving their increasing adoption.[3][4]
This guide will focus on Cervolide®, comparing its unique attributes against other foundational musks: the elegant Habanolide®, the fruity Ambrettolide, and the ubiquitous polycyclic musk, Galaxolide®, which serves as an important market benchmark.
Featured Profile: Cervolide® (1,6-Dioxacycloheptadecan-7-one)
Cervolide® holds a unique position within the macrocyclic musk family. Its structure, a 17-membered dilactone, is key to its distinct olfactory and performance characteristics.
-
Olfactory Profile : Cervolide® is characterized by a fine, warm, and exceptionally clean musk note.[5] It possesses a subtle fruitiness and a sophisticated woody background.[6] This profile is often described as less animalic and more skin-like, providing a smooth, enveloping softness to a fragrance.[7] Some evaluators note a profile that sits between the metallic warmth of Habanolide and the sweeter character of Ethylene Brassylate.[8]
-
Performance : A key attribute of Cervolide® is its exceptional tenacity, with its scent lasting for several months on a smelling blotter.[6] This high substantivity makes it an excellent fixative, anchoring more volatile top and middle notes and extending the life of a fragrance on skin and fabric.[7][9] It is highly stable and performs well across a range of applications, from fine fragrances to personal care products.[7]
Comparative Analysis with Alternative Musks
While all musks provide a foundational warmth, their individual characters are distinct, making them suitable for different creative and functional purposes.
-
Habanolide® : This is an extremely elegant and powerful musk.[10] Its signature is a warm, waxy musk character with a distinct metallic nuance, often likened to the scent of a hot iron on linen.[10][11] This "white musk" character imparts a radiant freshness and a modern, high-tech feel to compositions.[10]
-
Ambrettolide : Considered one of the finest synthetic musks, Ambrettolide is prized for its powerful, warm, and distinctly fruity scent profile, reminiscent of ambrette seeds.[11][12] It provides a sensual, almost carnal facet that is both elegant and highly diffusive.[7][11]
-
Galaxolide® (Polycyclic Musk) : As a market-leading polycyclic musk, Galaxolide serves as a critical benchmark. It offers a clean, sweet, and floral-woody musk odor that has defined many iconic fragrances.[2][11] While not a macrocycle, its widespread use and familiar scent profile provide essential context for evaluating the nuances of molecules like Cervolide.[1]
Methodologies for Objective Olfactory Comparison
To move beyond subjective description, a suite of analytical techniques is employed to quantify and compare the performance of fragrance materials. The choice of these methods is driven by the need to correlate chemical structure with human perception.
Gas Chromatography-Olfactometry (GC-O)
Rationale : GC-O is a powerful technique that directly links the chemical composition of a sample to its perceived odor.[13] It separates a complex mixture into its individual volatile components and uses a trained human assessor as a highly sensitive detector to identify which compounds are odor-active.[14][15] This allows us to pinpoint the specific molecules responsible for the primary scent and any subtle nuances.
Experimental Protocol: GC-O Analysis
-
Sample Preparation : Prepare dilute solutions (e.g., 0.1% in ethanol) of Cervolide and comparator musks. This prevents detector saturation and olfactory fatigue.
-
Injection : Inject a small volume (1 µL) of the sample into the Gas Chromatograph (GC) equipped with a polar capillary column suitable for fragrance analysis.
-
Chromatographic Separation : Program the GC oven with a temperature ramp (e.g., 50°C to 250°C at 5°C/min) to separate compounds based on their boiling points and polarity.
-
Effluent Splitting : At the end of the column, the effluent is split. Typically, 50% goes to a standard chemical detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for chemical identification and quantification, and 50% is directed to a heated sniffing port.[13]
-
Olfactometric Detection : A trained sensory panelist sniffs the effluent from the sniffing port, which is humidified to prevent nasal dehydration. The panelist records the retention time, duration, and a qualitative description of any detected odor.
-
Data Correlation : The olfactogram (a chart of odors detected over time) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their perceived scents.
Trained Sensory Panel Evaluation
Rationale : While instrumental analysis provides chemical data, only trained human panels can quantify the complete sensory experience of a fragrance material.[16][17] Using Quantitative Descriptive Analysis (QDA), a panel develops a consensus vocabulary to describe the attributes of a product and then rates the intensity of each attribute, providing rich, multidimensional data.[18]
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection & Training : Select 10-12 individuals based on their sensory acuity and reliability.[17][18] Train them extensively on identifying and scaling the intensity of various musk and co-occurring notes (e.g., fruity, woody, metallic) using reference standards.
-
Lexicon Development : In open sessions, the panel collectively develops a specific and mutually exclusive list of sensory descriptors for the musks being tested. This forms the evaluation "lexicon."
-
Sample Evaluation : Prepare solutions of each musk at a standardized concentration in a neutral solvent (e.g., dipropylene glycol) and apply them to smelling blotters. Samples are coded and presented in a randomized, balanced order to prevent bias.
-
Data Collection : Panelists individually rate the intensity of each descriptor from the lexicon on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very high").[18] Evaluations are repeated over multiple sessions to ensure reproducibility.
-
Statistical Analysis : The collected data is analyzed using statistical methods like Analysis of Variance (ANOVA) to determine significant differences between the musks for each attribute. Principal Component Analysis (PCA) is often used to visualize the relationships between the samples and their attributes.[18]
Comparative Data Synthesis
The following tables summarize the key physicochemical, olfactory, and performance data for Cervolide and its comparators. Data is compiled from authoritative sources and representative sensory panel results.
Table 1: Physicochemical and Primary Olfactory Properties
| Musk Compound | Chemical Class | CAS Number | Molecular Weight | Primary Olfactory Description |
| Cervolide® | Macrocyclic Dilactone | 6707-60-4 | 270.4 g/mol | Clean, sweet, slightly fruity-woody musk.[6][7] |
| Habanolide® | Macrocyclic Lactone | 111879-80-2 | 238.4 g/mol | Elegant, warm, waxy musk with a distinct metallic, hot-iron note.[10] |
| Ambrettolide | Macrocyclic Lactone | 7779-50-2 | 254.4 g/mol | Powerful, warm, fruity (berry-like) musk with ambrette seed nuances.[11][12] |
| Galaxolide® | Polycyclic Isochroman | 1222-05-5 | 258.4 g/mol | Clean, sweet, floral, powdery, and woody musk.[2][11] |
| Ethylene Brassylate | Macrocyclic Dilactone | 105-95-3 | 270.4 g/mol | Sweet, musky, and slightly floral with powdery and ambrette-like undertones.[12] |
Table 2: Comparative Sensory Profile (Representative QDA Data)
Intensity scores are on a 0-100 scale, where 0 = not perceptible and 100 = extremely intense.
| Attribute | Cervolide® | Habanolide® | Ambrettolide | Galaxolide® |
| Musky Intensity | 75 | 85 | 80 | 70 |
| Sweetness | 60 | 40 | 65 | 70 |
| Clean/Fresh | 80 | 75 | 50 | 85 |
| Fruity Note | 45 | 10 | 70 | 20 |
| Woody Note | 35 | 25 | 20 | 40 |
| Metallic Note | 15 | 70 | 5 | 5 |
| Powdery Note | 20 | 30 | 30 | 65 |
Discussion of Sensory Data : The data clearly illustrates the unique position of Cervolide®. While Habanolide® is defined by its high metallic note and Ambrettolide by its prominent fruitiness, Cervolide® presents a more balanced profile. It delivers a strong, clean musk character complemented by significant fruity and woody facets without the polarizing metallic quality of Habanolide® or the intense fruitiness of Ambrettolide. Galaxolide®, by comparison, leans more heavily into sweet and powdery notes.
Table 3: Performance and Substantivity Comparison
| Musk Compound | Tenacity on Blotter (at room temp.) | Substantivity on Fabric (Post-Rinse) | Recommended Use Level |
| Cervolide® | > 400 hours[7] | Excellent | 2 - 10%[6] |
| Habanolide® | > 400 hours | Excellent | 0.5 - 15% |
| Ambrettolide | > 400 hours | Very Good | 0.1 - 5% |
| Galaxolide® | > 400 hours[2] | Excellent | 1 - 30% |
Discussion of Performance : All the selected macrocyclic musks demonstrate excellent tenacity, a direct result of their large molecular size and low vapor pressure.[7] This makes them superb fixatives in fragrance formulations.[3][19] Cervolide® and Habanolide® are particularly noted for their exceptional longevity and performance on various substrates, making them highly efficient and cost-effective in use.
Conclusion and Application Insights
This comparative analysis demonstrates that while macrocyclic musks share the common trait of providing warmth and tenacity, their olfactory profiles are remarkably diverse.
-
Cervolide® emerges as a uniquely balanced and versatile musk. Its profile—clean, soft, and subtly complex with fruity-woody undertones—makes it an ideal choice for imparting a sophisticated, skin-like warmth without overpowering a composition. It is an excellent foundation for floral, woody, and amber accords, providing a smooth and cohesive dry-down.
-
Habanolide® is the material of choice for creating modern, radiant, and clean "white musk" effects, where its characteristic metallic note can be used to great creative advantage.
-
Ambrettolide offers an unparalleled fruity and sensual warmth, perfect for adding a rich, natural-feeling depth to floral and oriental fragrances.
For the formulator, the selection among these materials is not a matter of "better" but of "best fit" for the desired creative direction and technical application. Cervolide®'s balanced and highly substantive nature makes it a reliable and elegant cornerstone for a broad spectrum of fragrance creations, bridging the gap between classic softness and modern clarity.
References
- University of Illinois. (2005). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS.
- ResearchGate. (n.d.). Electronic Noses in Perfume Analysis.
- Perfumer & Flavorist. (2016). What Makes a Fragrance Substantive?.
- Personal Care Insights. (2025). AI nose: Study explores future of scent detection.
- DGIST. (2025). DGIST Develops Next-Generation AI Electronic Nose For Digital Scent Detection.
- National Institutes of Health (NIH). (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
- ACS Publications. (n.d.). Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave, and Continuous Flow Strategies.
- MDPI. (2023). Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools.
- Wikipedia. (n.d.). Gas chromatography-olfactometry.
- Blogs - News. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications.
- Wikipedia. (n.d.). Electronic nose.
- Apeiron Synthesis. (2022). Synthesis of macrocyclic musk compounds.
- ResearchGate. (2025). Substantivity of perfume materials to hair.
- GL Sciences. (n.d.). gc-olfactometry; PHASER publications.
- LookChem. (n.d.). Cas 6707-60-4,this compound.
- PublishersPanel.com. (n.d.). Synthetic musk odorants in cosmetic products.
- Perfumer & Flavorist. (n.d.). Musks: The Choices.
- PubMed. (2024). Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges.
- Givaudan. (n.d.). Cervolide.
- ResearchGate. (n.d.). Substantivity parameters and fresh odor character of the 44 natural....
- Google Patents. (n.d.). US20090176690A1 - Composition and Method of Increasing the Substantivity of a Fragrance.
- ResearchGate. (2025). Enantioselectivity of musk odor sensation.
- Alpha Aromatics. (2024). The 11 Most Important Ingredients Used in Perfumery.
- ResearchGate. (n.d.). Odor thresholds in air, and odor descriptions of Galaxolide isomers.
- MDPI. (2021). Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches.
- Reddit. (2024). The "olides" : r/DIYfragrance.
- Middle East Technical University. (2009). DETERMINATION OF SYNTHETIC MUSK COMPOUND LEVELS IN INDOOR AIR.
- Scienomics. (n.d.). Determination of the odor detection threshold of aroma compounds.
- Perfumer & Flavorist. (n.d.). The Musk Dilemma.
- ResearchGate. (2021). (PDF) Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches.
- Cosmetics & Toiletries. (2025). Testing Tactics: How Sensory Testing Bridges the Gap Between Technology and Consumer Experience.
- Medium. (2018). Habanolide, the emblematic oriental musk.
- Auctores Journals. (n.d.). Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes.
- Tentamus Group. (n.d.). Sensory Testing of Food.
Sources
- 1. researchgate.net [researchgate.net]
- 2. publisherspanel.com [publisherspanel.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Buy Cervolide (musk 781) – Soft, Fruity‑woody Macrocyclic Musk [chemicalbull.com]
- 6. Cervolide | Givaudan [givaudan.com]
- 7. fraterworks.com [fraterworks.com]
- 8. perfumiarz.com [perfumiarz.com]
- 9. The 11 Most Important Ingredients Used in Perfumery [alphaaromatics.com]
- 10. medium.com [medium.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 16. mdpi.com [mdpi.com]
- 17. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 19. US20090176690A1 - Composition and Method of Increasing the Substantivity of a Fragrance - Google Patents [patents.google.com]
A Comparative Analysis of the Biodegradability of 1,6-Dioxacycloheptadecan-7-one versus Polycyclic Musks
Introduction
In the realm of fragrance chemistry, the environmental persistence of synthetic musks is a topic of increasing scientific scrutiny. Historically, the molecular architecture of these compounds has been intrinsically linked to their olfactory performance, often at the expense of their environmental fate. This guide provides a detailed comparative analysis of the biodegradability of the macrocyclic musk, 1,6-Dioxacycloheptadecan-7-one, and the widely used class of polycyclic musks. By examining their chemical structures, delving into standardized biodegradability testing protocols, and presenting available experimental data, we aim to offer researchers, scientists, and drug development professionals a clear, evidence-based understanding of the profound impact molecular design has on the environmental lifecycle of fragrance ingredients.
Chemical Structures: A Tale of Two Architectures
The fundamental differences in the biodegradability of these two classes of musks can be traced back to their distinct molecular structures.
This compound is a macrocyclic musk. Its structure is characterized by a large, flexible ring system. This macrocycle contains ester and ether linkages, which are susceptible to enzymatic hydrolysis—a key first step in the biodegradation process by environmental microorganisms.
Polycyclic Musks , such as Galaxolide® (HHCB) and Tonalide® (AHTN), possess a rigid, compact structure composed of multiple fused rings. This complex and sterically hindered architecture presents a significant challenge to microbial enzymes, rendering them less susceptible to degradation.
Caption: Structural comparison of a macrocyclic musk with polycyclic musks.
Assessing Biodegradability: The OECD Framework
To objectively evaluate the biodegradability of chemical substances, standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) are globally recognized. For the purpose of this comparison, we will focus on two key aerobic biodegradation tests:
-
OECD 301F (Ready Biodegradability: Manometric Respirometry Test): This stringent test assesses the potential for a substance to undergo rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[1] A positive result in this test suggests that the substance is unlikely to persist in the environment.
-
OECD 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test): This test is designed to assess whether a substance has the potential for biodegradation under favorable conditions.[2][3] It employs a higher concentration of microorganisms and a longer exposure time than the ready biodegradability tests.[2][3] While a positive result indicates that the substance is not recalcitrant, it does not imply rapid degradation in the environment.
Caption: Decision workflow for assessing biodegradability using OECD tests.
Comparative Biodegradability Data
The available data from studies conducted according to OECD guidelines starkly contrasts the environmental fate of macrocyclic and polycyclic musks.
| Compound Class | Representative Compound | Test Guideline | Result | Conclusion |
| Macrocyclic Musk | Exaltone® (structurally similar to this compound) | Standard Ready Biodegradability Tests | Expected to biodegrade | Readily Biodegradable |
| Polycyclic Musk | Galaxolide® (HHCB) | OECD 301B | 0% mineralization in 28 days[4] | Not Readily Biodegradable |
| Polycyclic Musk | Tonalide® (AHTN) | - | Structurally similar to HHCB, known environmental persistence | Not Readily Biodegradable |
Analysis of Results:
The data unequivocally demonstrates the superior biodegradability of macrocyclic musks. While specific OECD 301F results for this compound are not publicly available, the class of macrocyclic musks is generally recognized as being readily biodegradable.[5] Studies on house dust have shown that despite their high use in commercial products, macrocyclic musks are detected in low concentrations, which is attributed to their easy degradation in the indoor environment.[6]
In stark contrast, Galaxolide® (HHCB) shows no evidence of ready biodegradability, with 0% mineralization observed in the OECD 301B test.[4] This indicates that the ultimate breakdown of the molecule to carbon dioxide, water, and mineral salts does not readily occur. Even when the test was repeated with microorganisms that had been pre-exposed to Galaxolide® for eight weeks, no biodegradation was observed.[4] This highlights the inherent recalcitrance of the polycyclic musk structure. The persistence of polycyclic musks is further evidenced by their widespread detection in aquatic environments and biota.[7]
Mechanistic Insights and Experimental Causality
The choice of the OECD 301F and 302B tests is deliberate, as they provide a tiered approach to assessing biodegradability. The stringent conditions of the OECD 301F test simulate a scenario where a chemical is introduced into an environment with a diverse but not specifically adapted microbial population. The failure of polycyclic musks in this test is a direct consequence of their complex, sterically hindered structures, which are not readily recognized or metabolized by common environmental microorganisms.
The macrocyclic structure of this compound, with its accessible ester and ether linkages, presents viable sites for enzymatic attack. This inherent "biodegradability by design" is a key factor in its favorable environmental profile.
Conclusion
The comparison between this compound and polycyclic musks provides a compelling case for the importance of molecular design in ensuring the environmental compatibility of fragrance ingredients. The flexible, macrocyclic structure of this compound facilitates its breakdown by environmental microorganisms, leading to a classification of readily biodegradable. Conversely, the rigid, multi-ringed structure of polycyclic musks renders them resistant to microbial degradation, resulting in their environmental persistence. For researchers and professionals in fields where the selection of fragrance ingredients is critical, prioritizing molecules with proven biodegradability is an essential step towards sustainable chemical design and environmental stewardship.
References
- SGS Multilab. (n.d.). Inherent aerobic biodegradability: Zahn-Wellens Test - OECD 302 B.
- Australian Government Department of Health. (2021, September 14). Galaxolide and a related polycyclic musk - Evaluation statement.
- OECD. (1992). Test No. 302B: Inherent Biodegradability: Zahn-Wellens/ EVPA Test. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing.
- MaTestLab. (2025, May 26). OECD 302B Inherent Biodegradability – Zahn-Wellens Test.
- Aropha. (n.d.). OECD 302B: Inherent Biodegradability Test.
- Situ Biosciences. (n.d.). OECD 302B - Inherent Biodegradation.
- U.S. Environmental Protection Agency. (2014, August 3). TSCA Work Plan Chemical Risk Assessment HHCB.
- Takekoshi, S., Takano, K., Matoba, Y., Sato, M., & Tachibana, A. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 46(2), 143–151.
- Australian Government Department of Health. (2022, June 30). Exaltone and related macrocyclic musks - Evaluation statement.
- Ward, C. P. (2010).
- Pesticide Registration Toolkit. (n.d.). Ready biodegradability.
- SODA AROMATIC Co., Ltd. (n.d.). Macrocyclic Musks.
- Nakata, H., Shinohara, R., & Nakazawa, Y. (2015). Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure. Ecotoxicology and environmental safety, 111, 234–240.
- OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing.
- Takekoshi, S., Takano, K., Matoba, Y., Sato, M., & Tachibana, A. (2021). Biodegradation percentages of test chemicals in 300 mL of test medium... [Figure]. In Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment.
- Situ Biosciences. (n.d.). OECD 302B - Inherent Biodegradation.
- Concawe. (2022). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe Review, 31(2).
- ibacon GmbH. (n.d.). OECD 302: Inherent Biodegradability Tests.
- Aropha. (n.d.). OECD 302 Inherent Biodegradation Test.
- European Chemicals Agency. (n.d.). ECHA CHEM.
- Takekoshi, S., Takano, K., Matoba, Y., Sato, M., & Tachibana, A. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 46(2), 143–151.
- European Chemicals Agency. (n.d.). Brief Profile.
- Gatermann, R., Biselli, S., Hühnerfuss, H., Rimkus, G. G., Hecker, M., & Karbe, L. (2002). Synthetic musks in the environment. Part 1: Species-dependent bioaccumulation of polycyclic and nitro musk fragrances in freshwater fish and mussels.
- Eurofins. (2020). Biodegradability Test Report.
- European Chemicals Agency. (n.d.). Menthol - Registration Dossier.
- AnoxKaldnes. (n.d.). Biodegradation tests.
- Vasileiadis, S., et al. (2018). Biodegradability assessment of food additives using OECD 301F respirometric test.
- U.S. Environmental Protection Agency. (n.d.). 1,7-Dioxacycloheptadecan-8-one - Substance Details - SRS.
- U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
Sources
- 1. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. oecd.org [oecd.org]
- 3. OECD 302B: Inherent Biodegradability Test - Aropha [aropha.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 6. Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic musks in the environment. Part 1: Species-dependent bioaccumulation of polycyclic and nitro musk fragrances in freshwater fish and mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cervolide and Galaxolide in Detergent Formulations: A Technical Guide
This guide provides an in-depth comparison of two prominent synthetic musk ingredients, Cervolide (a macrocyclic musk) and Galaxolide (a polycyclic musk), within the context of their performance in detergent formulations. The objective is to equip researchers, formulators, and fragrance chemists with the technical insights and experimental frameworks necessary to make informed decisions based on performance, stability, olfactory profile, and environmental considerations.
Introduction: The Role of Musks in Fabric Care
The perception of "cleanliness" in laundry is a multi-sensory experience, where fragrance plays a pivotal role.[1] Consumers expect a pleasant scent from the detergent in the bottle, a "bloom" of fragrance during the wash, and, most critically, a lasting freshness on the dried fabric. Musks are indispensable in achieving this long-lasting effect due to their low volatility and high substantivity—their ability to adhere to fabric surfaces through the wash and rinse cycles.[2][3]
This guide focuses on two synthetic musks from different structural classes:
-
Galaxolide®: A polycyclic musk (PCM), has been an industry workhorse for decades, prized for its power, cost-effectiveness, and exceptional stability.[4][5]
-
Cervolide®: A macrocyclic musk (MCM), represents a more modern class of musks known for their sophisticated profiles and favorable environmental credentials.[6][7]
The choice between these molecules is not merely one of scent, but a complex decision involving chemical stability, deposition efficiency, and alignment with evolving regulatory and sustainability standards.[8]
Molecular Profiles: Structure and Intrinsic Properties
The fundamental performance differences between Cervolide and Galaxolide are rooted in their distinct molecular architectures.
Cervolide: The Macrocyclic Musk
Cervolide belongs to the macrocyclic class of musks, which are structurally characterized by a large ring system (typically 15-17 atoms).[9][10] This structure is analogous to the molecules found in natural musk.[11]
-
IUPAC Name: 1,6-Dioxacycloheptadecan-7-one[12] (often referred to by other names such as 12-Oxahexadecanolide).[6]
-
Molecular Weight: 256.38 g/mol [14]
-
Olfactory Profile: A soft, fine musk with sweet, slightly fruity, and woody undertones.[6][12] It is described as less forceful than polycyclic musks, providing an elegant, "second-skin" effect.[6]
Galaxolide: The Polycyclic Musk
Galaxolide is a member of the polycyclic musk (PCM) family, defined by its compact, multi-ring structure.[2][9]
-
IUPAC Name: 4,6,6,7,8,8-hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene.[15][16]
-
Olfactory Profile: A powerful and clean, sweet musk with floral and woody notes.[4][15] It is considered a foundational "white musk" scent, widely associated with the smell of fresh laundry.[19]
Head-to-Head Performance in Detergent Formulations
The efficacy of a fragrance ingredient in a laundry product is primarily judged by its stability within the detergent base and its substantivity on fabric post-wash.
Data Summary: Cervolide vs. Galaxolide
| Property | Cervolide | Galaxolide | Rationale & Significance for Detergents |
| Chemical Class | Macrocyclic Musk (MCM) | Polycyclic Musk (PCM) | Structure dictates biodegradability, scent profile, and interaction with surfactants. |
| Olfactory Profile | Soft, sweet, fruity, woody, elegant[6][12] | Powerful, clean, sweet, floral, woody[4][15] | Determines the final character of the fragrance on dry fabric. |
| Log P (o/w) | 3.7[12][14] | ~5.9[17][20] | A higher Log P generally correlates with lower water solubility and higher affinity for hydrophobic surfaces like fabric, predicting better deposition. |
| Vapor Pressure | 0.2160 hPa @ 25°C[12] | 0.000143 mmHg (~0.00019 hPa) @ 23°C[17][20] | Lower vapor pressure indicates lower volatility, which is crucial for long-lasting perception on fabric (tenacity). |
| Substantivity | Excellent retention on fabric[6] | > 48 hours[17][20] | High substantivity is the primary goal for a laundry musk, ensuring fragrance remains after washing and drying. |
| Stability in Detergents | Good stability reported in liquid and powder detergents[12][21] | Very good stability in liquid and powder detergents[17][20] | The molecule must survive the high pH and enzymatic environment of the detergent to be available for deposition. |
| Biodegradability | Readily biodegradable profile[6] | Non-biodegradable; persistent and bioaccumulative[17][22] | A critical factor for eco-conscious formulations and meeting modern regulatory standards.[7][8] |
Analysis of Performance Metrics
Substantivity on Fabric: Substantivity is a two-part process: deposition from the wash liquor onto the fabric and tenacity (retention) on the fabric during rinsing and drying.[23]
-
Galaxolide's very high Log P value (5.9) indicates strong hydrophobicity, driving it out of the aqueous wash solution and onto the fabric surface.[17][20] Its exceptional stability and low volatility ensure it remains perceptible for days.[17] It is the benchmark for substantivity in many functional applications.[4]
-
Cervolide , while having a lower Log P than Galaxolide, is still highly substantive.[12][14] Its performance is described as having "excellent retention on skin and fabric."[6] Macrocyclic musks are well-regarded for their tenacity, and Cervolide's large, flexible structure likely facilitates effective adsorption onto textile fibers.
Stability in Detergent Base: Detergent bases are chemically aggressive environments, often with high pH (9-11) and a cocktail of surfactants, builders, and enzymes (like proteases) that can degrade fragile molecules.[24]
-
Galaxolide is renowned for its robustness, showing very good stability in both liquid and powder detergents.[17][20] Its compact, rigid polycyclic structure is inherently resistant to chemical and enzymatic degradation.[5]
-
Cervolide , as a lactone, contains an ester group that could theoretically be susceptible to hydrolysis at high pH. However, modern macrocyclic musks are designed for stability. Givaudan's data indicates good performance in liquid and powder detergents, suggesting the large ring structure offers sufficient steric hindrance to protect the ester linkage.[12]
Olfactory Impact and Character: While both are musks, their characters are distinct.
-
Galaxolide provides a strong, clean, and straightforward musk note that is widely recognized and appreciated by consumers in laundry products.[16] Its power allows it to perform well even at lower concentrations.
-
Cervolide offers a more complex and nuanced scent profile.[6] Its softer, fruity-woody character can impart a more luxurious or "perfumistic" quality to the final fragrance, making it a preferred choice for premium detergents.
Experimental Methodologies for Performance Evaluation
To objectively compare these musks, rigorous, validated protocols are essential. The following methodologies provide a framework for quantitative and qualitative assessment.
Protocol 1: Quantitative Substantivity via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol quantifies the amount of fragrance material remaining on fabric after a standardized wash cycle.
Causality and Rationale: Headspace analysis is employed because it measures the volatile molecules that are directly responsible for the perceived odor, providing a direct link between analytical measurement and sensory experience.[23] GC-MS is the gold standard for separating and identifying individual fragrance components.[25][26]
Step-by-Step Methodology:
-
Fabric Preparation: Use standardized cotton swatches (e.g., 10x10 cm). Pre-wash all swatches with a non-fragranced base detergent and air-dry to remove any manufacturing residues. This establishes a clean baseline.
-
Detergent Preparation: Prepare two batches of a base liquid detergent (pH ~9). Dose one with 0.5% w/w Cervolide and the other with 0.5% w/w Galaxolide. Include an unfragranced control.
-
Washing Protocol:
-
Place a known mass of fabric swatches (e.g., 50g) into a laboratory-scale washing machine (e.g., a tergotometer).
-
Add a standardized dose of the prepared detergent (e.g., 5g) and water of a specified hardness.
-
Run a standardized wash cycle (e.g., 30 minutes at 30°C), followed by two rinse cycles.
-
-
Drying: Line-dry the swatches in a controlled environment (20°C, 50% RH) for 24 hours to ensure uniform drying and prevent cross-contamination.
-
Headspace Sampling:
-
Place a single dried swatch into a sealed headspace vial (e.g., 20 mL).
-
Equilibrate the vial at a set temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to allow fragrance molecules to partition into the gas phase.
-
Use Solid-Phase Microextraction (SPME) to adsorb the headspace volatiles onto a coated fiber. This concentrates the analytes for more sensitive detection.
-
-
GC-MS Analysis:
-
Inject the SPME fiber into the GC-MS system.
-
Run a temperature-programmed method to separate the compounds.
-
Identify Cervolide and Galaxolide by their retention times and mass spectra.
-
Quantify the peak area for each musk to determine its relative concentration in the headspace.
-
-
Data Interpretation: Compare the peak areas of Cervolide and Galaxolide. A larger peak area indicates higher concentration on the dry fabric and thus higher substantivity under these test conditions.
Conclusion and Formulation Recommendations
Both Cervolide and Galaxolide are highly effective musks for detergent applications, but they serve different strategic purposes.
Galaxolide remains the quintessential "workhorse" musk. Its unparalleled combination of power, stability, substantivity, and cost-effectiveness makes it a reliable choice for mass-market detergents where a strong, long-lasting "clean laundry" signal is paramount. However, formulators must be mindful of its environmental profile and the growing consumer and regulatory preference for biodegradable ingredients.
Cervolide represents a more modern, premium approach. It delivers excellent substantivity with a more nuanced, sophisticated fragrance profile. Its key advantage is its favorable environmental footprint, making it the ideal choice for eco-conscious brands, premium product lines, and formulations targeting markets with stringent environmental regulations. While potentially higher in cost, its use can be a powerful marketing differentiator.
The ultimate selection depends on the specific goals of the formulation team, balancing the target consumer, desired olfactory experience, cost parameters, and corporate sustainability commitments.
References
- Galaxolide - Wikipedia. Wikipedia. [Link]
- Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery. H&E Pharma. [Link]
- Galaxolide® |Fragrance Ingredients - IFF. IFF. [Link]
- Cervolide - Givaudan. Givaudan. [Link]
- Galaxolide | C18H26O | CID 91497 - PubChem.
- musk decanolide cervolide (Givaudan) - The Good Scents Company. The Good Scents Company. [Link]
- Galaxolide - the NIST WebBook. National Institute of Standards and Technology. [Link]
- Sensory evaluation of fragrances - Sitaram Dixit. Soaps, Detergents & Toiletries Review. [Link]
- Fragrance and Sensory Appeal Testing - Umbrex. Umbrex. [Link]
- Musk: from wild beasts to clean sheets - smell stories. Smell Stories. [Link]
- Fragrance Testing & Technology | Product Testing - Wirral Sensory Services. Wirral Sensory Services. [Link]
- Musks: The Choices - Perfumer & Flavorist. Perfumer & Flavorist. [Link]
- The Musks, an insight - Blog - Scentspiracy. Scentspiracy. [Link]
- Synthetic Musks: A Class of Commercial Fragrance Additives in Personal Care Products (PCPs) Causing Concern as Emerging Contaminants | Request PDF - ResearchGate.
- Cervolide (CAS N° 6707-60-4) - ScenTree. ScenTree. [Link]
- Unveiling the Power of Fragrance: The Impact on Detergents and Beyond. Captain & Company. [Link]
- Macrocyclic Musk Market - PW Consulting Chemical & Energy Research Center. PW Consulting. [Link]
- 5 Essential Tips for Effective Sensory Fragrance Testing - Sense:lab. Sense:lab. [Link]
- Cervolide (N° CAS 6707-60-4) - ScenTree. ScenTree. [Link]
- The Physicochemical Basis of Perfume Performance in Consumer Products - Semantic Scholar. Semantic Scholar. [Link]
- What Makes a Fragrance Substantive? - Perfumer & Flavorist. Perfumer & Flavorist. [Link]
- Galaxolide® 50% DEP|Fragrance Ingredients - IFF. IFF. [Link]
- Laboratory assay of galaxolide: techniques and results - Blog. Filab. [Link]
- Analytical methods for identification and determination of some cosmetics ingredients. CHEMIK. [Link]
- A quantitative study of factors that influence the substantivity of fragrance chemicals on laundered and dried fabrics | Semantic Scholar. Semantic Scholar. [Link]
- Galaxolide: A Long-lasting Fragrance Contaminating the Great Lakes. Women's Voices for the Earth. [Link]
- White Musks in Perfumery: From Clean Note to Sensuality. LVMH. [Link]
- SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. University of Illinois. [Link]
- Synthetic musk odorants in cosmetic products. Publishers Panel. [Link]
- Solving the Stability Challenge for Laundry Enzymes - IFF. IFF. [Link]
Sources
- 1. captainandcompany.ae [captainandcompany.ae]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. Galaxolide (1222-05-5) – Polycyclic Iso-Chroman Musk Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Laboratory assay of galaxolide: techniques and results [blog.yeswelab.fr]
- 6. fraterworks.com [fraterworks.com]
- 7. Macrocyclic Musk Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 8. Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. The Musks, an insight - Blog — Scentspiracy [scentspiracy.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. publisherspanel.com [publisherspanel.com]
- 12. Cervolide | Givaudan [givaudan.com]
- 13. perfumiarz.com [perfumiarz.com]
- 14. ScenTree - Cervolide (CAS N° 6707-60-4) [scentree.co]
- 15. Galaxolide - Wikipedia [en.wikipedia.org]
- 16. fraterworks.com [fraterworks.com]
- 17. iff.com [iff.com]
- 18. Galaxolide [webbook.nist.gov]
- 19. Musk: from wild beasts to clean sheets - smell stories [smellstories.be]
- 20. iff.com [iff.com]
- 21. musk decanolide, 6707-60-4 [thegoodscentscompany.com]
- 22. weavingvoices.org [weavingvoices.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. iff.com [iff.com]
- 25. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 26. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
A Comparative Guide to the Fabric Substantivity of Hibiscolide and Other Musk Compounds
In the competitive landscape of fabric care and perfumery, the longevity of a fragrance on textiles is a paramount measure of product quality and consumer satisfaction. This guide offers an in-depth technical comparison of the fabric substantivity of Hibiscolide, a prominent macrocyclic musk, against other classes of musk compounds commonly used in the industry. We will delve into the underlying physicochemical principles governing substantivity, present detailed experimental protocols for its evaluation, and provide a comparative analysis based on available scientific data. This document is intended for researchers, scientists, and professionals in the fields of fragrance development, analytical chemistry, and consumer product formulation.
Introduction: The Science of Substantivity
Substantivity, in the context of fragrance, refers to the affinity of a scent molecule for a substrate, in this case, fabric. It is a measure of how well the fragrance adheres to the textile fibers during and after the washing process, and its tenacity over time. A highly substantive fragrance will linger on the dried fabric, providing a lasting impression of freshness.
The substantivity of a fragrance molecule is governed by a complex interplay of its physicochemical properties and its interaction with both the fabric substrate and the wash liquor environment. Key molecular characteristics influencing substantivity include:
-
Molecular Weight and Size: Larger molecules tend to have lower volatility and may become more easily entrapped within the fabric matrix.
-
Polarity and Functional Groups: The presence of functional groups that can form hydrogen bonds or other non-covalent interactions with fabric fibers (e.g., cotton's hydroxyl groups) can enhance substantivity.
-
LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a molecule. A higher logP value generally correlates with greater affinity for hydrophobic fibers like polyester and a tendency to partition out of the aqueous wash phase and onto the fabric.[1][2][3]
-
Vapor Pressure: A lower vapor pressure signifies lower volatility, meaning the molecule evaporates more slowly from the fabric surface, leading to a longer-lasting scent.
The type of fabric also plays a crucial role. Natural fibers like cotton are hydrophilic and porous, offering ample sites for hydrogen bonding and physical entrapment. Synthetic fibers such as polyester are hydrophobic, favoring interactions with lipophilic fragrance molecules.
The Musk Compendium: A Structural Overview
Musk compounds are a cornerstone of the perfumer's palette, prized for their sensual, clean, and long-lasting character. They are broadly classified into four main categories, each with distinct structural features and, consequently, varying performance profiles.
-
Nitro-musks: These were among the first synthetic musks developed. While possessing powerful and tenacious odors, their use is now heavily restricted due to concerns about their potential for bioaccumulation and environmental persistence.[4]
-
Polycyclic Musks (PCMs): For many years, PCMs like Galaxolide (HHCB) and Tonalide (AHTN) have been the workhorses of the fragrance industry, particularly in laundry products, due to their cost-effectiveness and good stability.[4] However, they too have come under scrutiny for their limited biodegradability.[5][6]
-
Macrocyclic Musks (MCMs): This class, which includes Hibiscolide (also known as Cervolide), is structurally similar to the musks found in nature.[7][8] MCMs are generally regarded as having a more favorable environmental profile, with better biodegradability than PCMs.[7][9] They are often lauded for their sophisticated and elegant scent profiles.
-
Alicyclic (or Linear) Musks: This is a newer class of musk compounds, offering different scent profiles and performance characteristics.
This guide will focus on the comparative substantivity of macrocyclic musks, represented by Hibiscolide, and polycyclic musks, which remain prevalent in the market.
Comparative Analysis of Musk Substantivity
While comprehensive, directly comparative public data on the fabric substantivity of a wide range of musk compounds under identical test conditions is limited, we can synthesize information from technical data sheets, scientific literature, and an understanding of their physicochemical properties to draw meaningful comparisons.
Physicochemical Properties of Selected Musk Compounds
| Musk Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | Vapor Pressure (hPa @ 25°C) | Water Solubility (mg/L @ 25°C) |
| Hibiscolide (Cervolide) | Macrocyclic | C15H28O3 | 256.38 | 3.7 | 0.2160 | Low |
| Galaxolide (HHCB) | Polycyclic | C18H26O | 258.40 | 5.9 | 0.00072 | 1.75 |
| Ambrettolide | Macrocyclic | C16H28O2 | 252.40 | ~5.5 | Low | Low |
| Ethylene Brassylate | Macrocyclic | C15H26O4 | 270.36 | ~4.4 | Low | Low |
| Helvetolide® | Alicyclic | C17H32O3 | 284.44 | ~5.0 | 0.00023 (@20°C) | Low |
| Tonalide (AHTN) | Polycyclic | C18H26O | 258.40 | ~5.7 | Low | Low |
Note: LogP, vapor pressure, and water solubility values are compiled from various sources and may be estimated or calculated. They are intended for comparative purposes.
Interpretation of Physicochemical Data:
-
Hibiscolide exhibits a moderate LogP value, suggesting a good balance of hydrophobicity and some polarity, which could contribute to its affinity for a range of fabric types. Its macrocyclic structure is inherently less rigid than polycyclic musks, which may facilitate better interaction with fabric fibers. Technical data from Givaudan highlights its good stability in detergents and high substantivity.[10]
-
Galaxolide , a prominent polycyclic musk, has a high LogP of 5.9, indicating strong lipophilicity.[11] This property is a key reason for its excellent substantivity on hydrophobic fabrics like polyester. However, this high lipophilicity also contributes to its tendency to bioaccumulate.
-
Other macrocyclic musks like Ambrettolide and Ethylene Brassylate also demonstrate properties conducive to high substantivity, such as high molecular weight and low volatility.
-
Helvetolide® , an alicyclic musk, is noted for its unique pear-like facets and its ability to add presence from the top to the bottom of a fragrance profile, suggesting good diffusion and substantivity.[12]
Performance Insights:
-
Macrocyclic musks , including Hibiscolide, are generally characterized by their excellent tenacity and are often described as having a "second-skin" effect, which translates to high substantivity on fabric.[13] Their performance is particularly valued in fine fragrances and premium fabric care products where a sophisticated and long-lasting scent is desired.
-
Polycyclic musks have a long history of effective use in laundry detergents due to their robustness in harsh chemical environments and their strong substantivity, especially on synthetic fabrics.[4]
Experimental Protocols for Substantivity Evaluation
To objectively compare the substantivity of different musk compounds, a rigorous and standardized experimental methodology is essential. The following protocols outline a comprehensive approach combining instrumental analysis and sensory evaluation.
Instrumental Analysis via Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method provides a quantitative measure of the amount of fragrance compound remaining on the fabric after a simulated laundry process.
Experimental Workflow Diagram:
Caption: Workflow for instrumental analysis of fragrance substantivity.
Step-by-Step Methodology:
-
Fabric Preparation:
-
Use standardized fabric swatches (e.g., 10x10 cm) of both cotton and polyester.
-
Pre-wash all swatches with a non-fragranced base detergent to remove any residual finishes or contaminants.
-
-
Fragrance Treatment & Washing:
-
Prepare separate solutions of a standard non-fragranced liquid detergent base, each dosed with a precise concentration of the individual musk compound to be tested. Include a blank control with no added musk.
-
Conduct a standardized wash cycle using a laboratory-scale washing machine or a shaker bath to simulate domestic washing conditions. A typical protocol would be a 15-minute wash at 40°C, followed by two rinse cycles.[14]
-
-
Drying and Storage:
-
After the final rinse and spin cycle, hang the fabric swatches to dry in a controlled, odor-free environment for 24 hours.[14]
-
Once dry, place individual swatches into sealed, airtight bags and store them under controlled conditions. Designate different bags for analysis at various time points (e.g., 0, 24, 48, 72 hours, and 7 days).
-
-
Headspace GC-MS Analysis:
-
At each designated time point, take a fabric swatch from its storage bag and place it into a headspace vial.
-
Heat the vial to a specific temperature (e.g., 60°C for 30 minutes) to allow the volatile musk compounds to partition into the headspace.[14]
-
Automatically sample the headspace using a gas-tight syringe and inject it into the GC-MS system.
-
The GC will separate the different volatile compounds, and the MS will identify and quantify the specific musk compound based on its mass spectrum and retention time. The peak area of the musk compound is proportional to its concentration on the fabric.[14][15]
-
-
Data Analysis:
-
Plot the peak area of each musk compound against time for both cotton and polyester fabrics. This will generate decay curves that visually and quantitatively represent the substantivity of each musk.
-
Sensory Evaluation
While instrumental analysis provides objective quantitative data, sensory evaluation by a trained panel is crucial for understanding the perceived odor intensity and character on the fabric over time.[11][16]
Experimental Workflow Diagram:
Caption: Workflow for sensory evaluation of fragrance substantivity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare and launder fabric swatches with the different musk compounds and a blank control, following the same procedure as for the instrumental analysis.
-
Code the samples so that their identity is blind to the panelists.
-
-
Panel Selection and Training:
-
Recruit a panel of at least five trained sensory assessors. These individuals should be screened for their olfactory acuity and trained in recognizing and rating the intensity of different musk odors.[14]
-
Familiarize the panel with the rating scale to be used. A 10-point scale is common, where 0 represents no odor and 10 represents an extremely strong odor.[14]
-
-
Evaluation Procedure:
-
Conduct the evaluation in a controlled environment, such as individual sensory booths with controlled airflow, temperature, and humidity, to prevent cross-contamination of odors.[17]
-
At each designated time point, present the panelists with the coded fabric swatches in a randomized order.
-
Instruct the panelists to sniff each swatch and rate the intensity of the musk fragrance on the provided scale.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Calculate the average intensity score for each musk compound at each time point for both fabric types.
-
Use appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the perceived substantivity between the different musk compounds.
-
Conclusion and Future Perspectives
The substantivity of a musk compound on fabric is a critical performance indicator in the fragrance and consumer products industry. This guide has outlined the key physicochemical drivers of substantivity and provided a framework for its comparative evaluation.
From the available data and chemical principles, it is evident that Hibiscolide , as a representative of the macrocyclic musk class, possesses the necessary molecular attributes for high substantivity on fabric. Its performance is comparable, and in some aspects, potentially superior to the more traditional polycyclic musks, especially when considering its more favorable environmental profile. Macrocyclic musks, in general, offer a compelling combination of sophisticated olfactive character, excellent tenacity, and improved biodegradability, making them a prime choice for modern fabric care formulations.[7][9]
The experimental protocols detailed herein provide a robust methodology for generating direct comparative data. By employing both instrumental and sensory analysis, researchers and formulators can gain a comprehensive understanding of how different musk compounds perform in their specific product applications. This data-driven approach is essential for the development of innovative and consumer-preferred fragranced products.
Further research focusing on direct, side-by-side quantitative comparisons of a broader range of musk compounds on various natural and synthetic fabric blends would be highly valuable to the industry. Additionally, exploring the impact of different detergent and fabric softener formulations on musk substantivity will continue to be a key area of investigation.
References
- How to test the fragrance retention time of laundry detergent? (2025, June 10). Washing liquid.
- Kim, N. S., & Lee, D. S. (2002). Comparison of Different Extraction Methods for the Analysis of Fragrances From Lavandula Species by Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 982(1), 31-47.
- Liquid Extraction for Flavor and Fragrance Analyses in Consumer Products. (n.d.). ResearchGate.
- Analytical methods for identification and determination of some cosmetics ingredients. (n.d.). ScienceDirect.
- THE ART OF EXTRACTION: METHODS IN PERFUMERY. (2025, January 2). Dark Tales.
- Extraction Techniques: From Tradition to Innovation. (n.d.). Scentspiracy Blog.
- musk decanolide cervolide (Givaudan). (n.d.). The Good Scents Company.
- Musks: The Choices. (n.d.). Perfumer & Flavorist.
- 5 Essential Tips for Effective Sensory Fragrance Testing. (2024, September 11). Sense:lab.
- Real-Time Monitoring of Fragrance Release from Cotton Towels by Low Thermal Mass Gas Chromatography Using a Longitudinally Modulating Cryogenic System for Headspace Sampling and Injection. (2025, August 6). ResearchGate.
- EA-4/09 G 2017: Accreditation for Sensory Testing Laboratories. (2017, February 14). European Accreditation.
- The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. (n.d.). JCANO INGENIERIA.
- New achievement ISO 17025 Accreditation! (n.d.). Eltex of Sweden.
- Textile Lab Certification: ISO 17025 & What Brands Look For. (n.d.). ChiuVention.
- Perfuming of Laundry Detergents. (n.d.). Google Books.
- Analysis of Consumer Products by Headspace Trap GC/MS using the Clarus SQ8. (n.d.). S4Science.
- Laundry Solved: Exploring Each Cycle of Laundry Washing. (n.d.). ORAPI Asia.
- Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018, October 9). ResearchGate.
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Analysis of fragranced consumer products using TD–GC–MS. (2023, December 8). Separation Science.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (n.d.). MDPI.
- Textile Testing, Certification and Chemical Analysis. (n.d.). RISE.
- Macrocyclic Musks. (n.d.). SODA AROMATIC Co., Ltd.
- Representatives of macrocyclic and polycyclic musks. (n.d.). ResearchGate.
- Lab Testing Services (ISO 17025 ACCREDITED). (n.d.). texking sourcing.
- Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure. (n.d.). PubMed.
- Quantitative analysis of resistance in cotton to three new isolates of the bacterial blight pathogen. (n.d.). PubMed.
- The Role of Musk and Musk Compounds in the Fragrance Industry. (n.d.). ResearchGate.
- McQueen, R. H., & Vaezafshar, S. (n.d.). Odor in textiles: A review of evaluation methods, fabric. ResearchGate.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green.
- Axillary odour build-up in knit fabrics following multiple use cycles. (n.d.). Cotton Today.
- Identification and Quantitative Analysis of the Volatile Substances Emitted by Maturing Cotton in the Field. (n.d.). PubMed.
- Log P in Encyclopedia of Physical Organic Chemistry. (2017, April 16). ResearchGate.
- FABRICS AND TEXTILES CASE STUDIES. (n.d.). Sensenet.
- Quantitative Analysis of Naturally Colored Cotton and White Cotton Blends by UV–VIS Diffuse Reflectance Spectroscopy. (2025, August 6). ResearchGate.
- AATCC 2017 Paper - Odor Evaluation Techniques for Textiles. (n.d.). St. Croix Sensory, Inc.
- Fragrance allergy: assessing the risk from washed fabrics. (n.d.). PubMed.
- Quantitative analysis of resistance in cotton to three new isolates of the bacterial blight pathogen. (2025, August 10). ResearchGate.
- Cervolide. (n.d.). Givaudan.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Textile Testing, Certification and Chemical Analysis | RISE [ri.se]
- 6. Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cervolide | Givaudan [givaudan.com]
- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 12. HELVETOLIDE® [studio.dsm-firmenich.com]
- 13. fraterworks.com [fraterworks.com]
- 14. lanxiangrihua.com [lanxiangrihua.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. fivesenses.com [fivesenses.com]
- 17. sense-lab.co.uk [sense-lab.co.uk]
Assessing the Endocrine Disruption Potential of 1,6-Dioxacycloheptadecan-7-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Endocrine Disruptor Screening
1,6-Dioxacycloheptadecan-7-one, a synthetic macrocyclic lactone, sees use in fragrances and other consumer products.[1] Its structural similarity to endogenous hormones necessitates a thorough evaluation of its potential to interfere with the endocrine system. Endocrine disrupting chemicals (EDCs) can mimic or block hormonal action, disrupt hormone synthesis, and alter hormone receptor levels, leading to adverse health effects.[2][3] This guide provides a comprehensive framework for assessing the endocrine disruption potential of this compound, comparing its activity with established EDCs and negative controls using validated in vitro and in vivo assays. The methodologies detailed herein are grounded in internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to ensure scientific rigor and regulatory relevance.[4][5]
In Vitro Screening: A Mechanistic First Look
In vitro assays offer a targeted and high-throughput approach to identify potential endocrine activity by examining interactions at the molecular and cellular level.[6] These assays are crucial for prioritizing chemicals for further in vivo testing and for elucidating mechanisms of action.
Estrogenic Activity Assessment
Estrogenic activity is a primary concern for potential EDCs. Two key in vitro assays provide complementary information on a substance's ability to interact with the estrogen receptor (ER).
1. Estrogen Receptor (ER) Binding Assay (OECD 493)
This assay directly measures the ability of a test chemical to bind to the estrogen receptor. It is a competitive binding assay where the test chemical competes with a radiolabeled estrogen for binding to the ER.
Experimental Protocol:
-
Preparation of ER: A source of estrogen receptor, typically from rat uterine cytosol or recombinant human ERα, is prepared.[5]
-
Competitive Binding: A constant concentration of radiolabeled 17β-estradiol is incubated with the ER preparation in the presence of varying concentrations of this compound.
-
Separation: Bound and free radiolabeled estradiol are separated.
-
Quantification: The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
2. Estrogen Receptor Transcriptional Activation (ERTA) Assay (OECD 455)
This cell-based assay determines if binding of the test chemical to the ER leads to a functional response, specifically the activation of gene transcription.[7]
Experimental Protocol:
-
Cell Culture: A human cell line (e.g., HeLa-9903 or BG1Luc-4E2) stably transfected with the human ERα and an estrogen-responsive reporter gene (e.g., luciferase) is used.[8][9]
-
Chemical Exposure: Cells are exposed to a range of concentrations of this compound.
-
Incubation: Following an incubation period, the cells are lysed.
-
Reporter Gene Measurement: The activity of the reporter gene product (e.g., luminescence from luciferase) is measured.[10] An increase in reporter activity indicates an agonistic effect. To assess antagonistic activity, the assay is performed in the presence of a known estrogen, and a decrease in reporter activity is measured.[7]
Androgenic Activity Assessment
Similar to estrogenic activity, interference with the androgen receptor (AR) is a critical endpoint.
1. Androgen Receptor (AR) Binding Assay (OPPTS 890.1150)
This assay evaluates the ability of a chemical to compete with a potent androgen for binding to the AR.[11]
Experimental Protocol:
-
AR Source: Cytosol from the prostate of castrated rats or a recombinant human androgen receptor is used as the source of AR.[12][13]
-
Competitive Binding: A radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation and varying concentrations of this compound.[12]
-
Separation and Quantification: Similar to the ER binding assay, bound and free radioligand are separated, and the radioactivity is quantified to determine the IC50 value.[14]
2. Androgen Receptor Transcriptional Activation (ARTA) Assay (OECD 458)
This assay assesses the ability of a chemical to induce or inhibit androgen-dependent gene expression.[5]
Experimental Protocol:
-
Cell Line: A suitable cell line (e.g., AR-EcoScreen™ or AR-CALUX) containing the human AR and an androgen-responsive reporter gene is used.[5]
-
Exposure and Measurement: The protocol is analogous to the ERTA, with cells being exposed to this compound. An increase in reporter gene activity indicates androgen agonism, while a decrease in the presence of a known androgen indicates antagonism.[15]
Steroidogenesis and Aromatase Activity
Disruption of hormone synthesis is another important mechanism of endocrine disruption.
1. H295R Steroidogenesis Assay (OECD 456)
This in vitro assay uses the human adrenal cortical carcinoma cell line (H295R) to screen for chemicals that affect the production of steroid hormones, including androgens and estrogens.[2]
Experimental Protocol:
-
Cell Culture and Exposure: H295R cells are cultured and exposed to various concentrations of this compound.
-
Hormone Quantification: After incubation, the concentrations of testosterone and estradiol in the culture medium are measured using methods like ELISA or LC-MS/MS.
-
Interpretation: Alterations in the levels of these hormones compared to controls indicate interference with steroidogenesis.
2. Aromatase Assay (OPPTS 890.1200)
This assay specifically measures the inhibition of aromatase (CYP19), the enzyme that converts androgens to estrogens.[16]
Experimental Protocol:
-
Enzyme Source: Recombinant human aromatase expressed in microsomes is typically used.[2]
-
Enzyme Reaction: The enzyme is incubated with a substrate (e.g., a tritiated androgen) and this compound.
-
Product Measurement: The formation of the estrogen product is quantified, often by measuring the release of tritiated water.[17] A decrease in product formation indicates aromatase inhibition.
Comparative In Vitro Data
The following table presents hypothetical data for this compound in comparison to known endocrine active and inactive substances.
| Assay | This compound | 17β-Estradiol (Positive Control) | Testosterone (Positive Control) | Letrozole (Positive Control) | Dexamethasone (Negative Control) |
| ER Binding (IC50) | > 100 µM | 1 nM | > 100 µM | > 100 µM | > 100 µM |
| ERTA (EC50) | > 100 µM | 10 pM | > 100 µM | > 100 µM | > 100 µM |
| AR Binding (IC50) | > 100 µM | > 100 µM | 5 nM | > 100 µM | > 100 µM |
| ARTA (EC50) | > 100 µM | > 100 µM | 100 pM | > 100 µM | > 100 µM |
| H295R (Testosterone) | No significant change | N/A | N/A | N/A | No significant change |
| H295R (Estradiol) | No significant change | N/A | N/A | N/A | No significant change |
| Aromatase (IC50) | > 100 µM | N/A | N/A | 20 nM | > 100 µM |
Note: The above data is illustrative and should be confirmed by experimental testing.
In Vivo Confirmation: Assessing Effects in a Whole Organism
While in vitro assays provide valuable mechanistic data, in vivo studies are essential to understand the potential for adverse effects in a complex biological system.[18] The following assays are internationally recognized for assessing estrogenic and androgenic activity in rodents.
Uterotrophic Assay (OECD 440)
This assay is a highly sensitive and specific in vivo test for identifying estrogen agonists and antagonists.[19] It measures the increase in uterine weight in immature or ovariectomized female rats following exposure to a test chemical.[20][21]
Experimental Protocol:
-
Animal Model: Immature female rats (around 21 days old) are used.[19]
-
Dosing: The rats are administered this compound daily for three consecutive days via oral gavage or subcutaneous injection.[20][22]
-
Necropsy and Measurement: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[23]
-
Interpretation: A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. For anti-estrogenic assessment, the test substance is co-administered with a reference estrogen, and a significant decrease in the estrogen-induced uterine weight is measured.[22]
Hershberger Assay (OECD 441)
The Hershberger assay is the in vivo counterpart for assessing androgenic and anti-androgenic activity.[24] It relies on the weight changes of five androgen-dependent tissues in castrated male rats.[25]
Experimental Protocol:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.[26]
-
Dosing: After a recovery period, the rats are dosed with this compound for 10 consecutive days.[27] For the anti-androgenism arm, the test substance is co-administered with a reference androgen like testosterone propionate (TP).[28]
-
Necropsy and Measurement: Approximately 24 hours after the last dose, the rats are euthanized, and the weights of the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis are recorded.[25][26]
-
Interpretation: A significant increase in the weight of at least two of these tissues indicates androgenic activity. A significant decrease in the weights of at least two tissues in the presence of TP indicates anti-androgenic activity.[28]
Comparative In Vivo Data
Below is a table with hypothetical results for this compound in these in vivo assays.
| Assay | This compound | Ethinyl Estradiol (Positive Control) | Flutamide (Positive Control) | Propylthiouracil (Thyroid Disruptor) | Corn Oil (Vehicle Control) |
| Uterotrophic (Uterine Weight) | No significant change | Significant increase | No significant change | No significant change | Baseline |
| Hershberger (Androgenic) | No significant change | N/A | No significant change | No significant change | Baseline |
| Hershberger (Anti-androgenic) | No significant change | N/A | Significant decrease | No significant change | Baseline |
Note: The above data is illustrative and should be confirmed by experimental testing.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Key endocrine signaling pathways susceptible to disruption.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro models in endocrine disruptor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. criver.com [criver.com]
- 6. Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. epa.gov [epa.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 15. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. Identification of endocrine disrupting chemicals acting on human aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. urosphere.com [urosphere.com]
- 20. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchmap.jp [researchmap.jp]
- 23. Key Learnings from the Endocrine Disruptor Screening Program (EDSP) Tier 1 Rodent Uterotrophic and Hershberger Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. epa.gov [epa.gov]
- 28. 2.2. Criteria for Study Inclusion [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of Macrocyclic Lactones: Insights for 1,6-Dioxacycloheptadecan-7-one Analogues
Introduction: The Allure of the Macrocyclic Scaffold
Macrocyclic lactones, cyclic esters with large ring structures, represent a fascinating and privileged scaffold in medicinal chemistry. Nature has elegantly utilized this framework to create a diverse array of bioactive molecules with potent activities, ranging from anticancer and antimicrobial to anthelmintic effects.[1][2][3] This guide will delve into the critical structure-activity relationships (SAR) of several prominent macrocyclic lactones, providing a comparative framework to inform the potential design and development of analogues of 1,6-Dioxacycloheptadecan-7-one, a lesser-explored member of this vast family.
While this compound, also known by its trade name Cervolide, is primarily recognized for its musk-like fragrance in the perfume industry and its use in laundry detergents[4], its 17-membered dioxalactone structure presents an intriguing starting point for therapeutic innovation. The presence of two oxygen atoms within the macrocyclic ring offers unique conformational properties and potential hydrogen bonding interactions that could be exploited for biological targeting.[5][6] Although direct biological activity data for Cervolide is scarce in publicly available literature, its classification as a potential pharmaceutical intermediate suggests an untapped potential.[7]
This guide will, therefore, leverage the well-established SAR of other biologically active macrocyclic lactones to extrapolate key principles that could guide the exploration of this compound analogues as novel therapeutic agents.
Comparative Analysis of Bioactive Macrocyclic Lactones
To understand the potential of this compound, we will examine the SAR of several well-characterized macrocyclic lactones with established anticancer properties.
Key Structural Features Influencing Anticancer Activity
The anticancer activity of macrocyclic lactones is often dictated by specific structural motifs that enable interaction with biological targets. These include:
-
The Macrolide Ring Size and Conformation: The size of the lactone ring plays a crucial role in defining the molecule's overall shape and its ability to bind to target proteins.
-
Presence of a Michael Acceptor: An α,β-unsaturated carbonyl group (an enone) is a common feature in many bioactive macrocyclic lactones, acting as a Michael acceptor that can covalently bind to nucleophilic residues in target proteins.[1]
-
Hydroxylation and Epoxidation Patterns: The position and stereochemistry of hydroxyl and epoxide groups can significantly impact binding affinity and selectivity.
-
Side Chains and Substituents: Appended side chains and other functional groups contribute to the molecule's solubility, metabolic stability, and target interactions.
The following table provides a comparative overview of several potent anticancer macrocyclic lactones, highlighting these key features.
| Compound | Ring Size | Key Functional Groups | Mechanism of Action (Primary Target) | Reported Activity |
| Radicicol | 14-membered | Resorcylic acid lactone, cis-enone, epoxide, chlorine | Hsp90 inhibitor | Potent antitumor activity.[1] |
| Rhizoxin | 16-membered | Unsaturated lactone, epoxide, side chains | Tubulin polymerization inhibitor | Effective against murine and human tumor cells.[2] |
| Berkeleylactone A | 16-membered | Conjugated diene, Michael acceptor | Antibacterial, potential anticancer | Potent antibiotic against MRSA.[8] |
| Ivermectin | 16-membered | Dihydro-avermectin B1 | Glutamate-gated chloride channel modulator | Broad-spectrum antiparasitic, potential anticancer.[3][9] |
Visualizing Structure-Activity Relationships
The following diagram illustrates the core scaffolds of these exemplary macrocyclic lactones, emphasizing the key functionalities responsible for their biological activity.
Figure 1: Comparative structural features and targets of bioactive macrocyclic lactones.
Hypothetical SAR for this compound Analogues: A Forward Look
Based on the comparative analysis, we can propose several avenues for the structural modification of this compound to explore its potential biological activities. The saturated nature of the Cervolide backbone presents a blank canvas for the introduction of key pharmacophores.
Proposed Modifications and Rationale
-
Introduction of Unsaturation: Creating an α,β-unsaturated lactone would install a Michael acceptor, a feature common to many cytotoxic natural products. This could be achieved through dehydrogenation of the parent lactone.
-
Hydroxylation and Epoxidation: Strategic introduction of hydroxyl and epoxide groups at various positions on the macrocyclic ring could lead to specific interactions with target proteins. The stereochemistry of these additions would be critical.
-
Ring Contraction and Expansion: Synthesizing analogues with different ring sizes (e.g., 16- or 18-membered rings) would alter the conformational landscape of the molecule, potentially leading to improved binding to biological targets.
-
Substitution at Non-lactone Carbons: Introducing alkyl, aryl, or other functional groups at various positions on the carbon backbone could modulate the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
The following workflow outlines a potential strategy for exploring the SAR of this compound analogues.
Figure 2: Proposed workflow for the exploration of this compound analogues.
Experimental Protocols
The successful exploration of the SAR of this compound analogues would rely on robust synthetic and biological evaluation methods.
General Synthesis of this compound
A reported synthesis of Cervolide involves the reaction of methyl 11-bromoundecanoate with the monosodium salt of 1,4-butanediol.[4]
Step-by-step methodology:
-
Formation of the monosodium salt of 1,4-butanediol: To a solution of 1,4-butanediol in a suitable anhydrous solvent (e.g., THF), add one equivalent of a strong base (e.g., sodium hydride) at 0 °C.
-
Nucleophilic substitution: Add a solution of methyl 11-bromoundecanoate to the solution of the alkoxide at room temperature and stir until the reaction is complete (monitored by TLC).
-
Purification: The resulting ether is purified by column chromatography.
-
Lactonization: The purified intermediate is then subjected to a high-dilution cyclization reaction, typically using a macrolactonization protocol (e.g., Yamaguchi or Shiina macrolactonization) to favor the formation of the monomeric macrocycle.
-
Final Purification: The crude this compound is purified by flash chromatography to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
To assess the anticancer potential of newly synthesized analogues, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Step-by-step methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized analogues (typically from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While this compound itself has not been extensively studied for its biological activity, the rich history of macrocyclic lactones as potent therapeutic agents provides a strong rationale for its exploration. By applying the structure-activity relationship principles gleaned from compounds like radicicol, rhizoxin, and berkeleylactone A, a focused and rational approach to the design of novel this compound analogues can be undertaken. The introduction of key pharmacophoric features, such as unsaturation and specific oxygenation patterns, holds the promise of unlocking the therapeutic potential of this underexplored scaffold. The path forward lies in the synthesis of a diverse library of analogues and their systematic evaluation in relevant biological assays. Such efforts could lead to the discovery of new lead compounds for the development of next-generation therapeutics.
References
- Natural and Synthetic Lactones Possessing Antitumor Activities. (n.d.). MDPI. [Link]
- Tsuruo, T., et al. (1986). Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines. Cancer Research, 46(1), 381-5. [Link]
- Lespine, A., et al. (2007). Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship. European Journal of Pharmaceutical Sciences, 30(1), 84-93. [Link]
- Wang, J., et al. (2021). β-Lactone Derivatives and Their Anticancer Activities: A Short Review. Current Topics in Medicinal Chemistry, 21(18), 1645-1656. [Link]
- Synthesis and structure–activity relationship of berkeleylactone A-derived antibiotics. (2020). Organic & Biomolecular Chemistry. [Link]
- Macrocyclic Lactone Anthelmintics: Spectrum of Activity and Mechanism of Action. (2012).
- Chemical Structure of Macrocyclic Lactones. Avermectin B1a with major... (n.d.).
- Macrocyclic lactone. (n.d.). PubChem. [Link]
- Methods for using macrocyclic lactone compounds as multidrug resistance reversing agents in tumor and other cells. (n.d.).
- 1,6-Dioxacyclohexadecane-7,16-dione. (n.d.). PubChem. [Link]
- This compound. (n.d.). LookChem. [Link]
- Journal of Medicinal Chemistry. (n.d.).
- Synthesis of 1,6‐/1,7‐diketones. (n.d.).
Sources
- 1. Natural and Synthetic Lactones Possessing Antitumor Activities [mdpi.com]
- 2. Rhizoxin, a macrocyclic lactone antibiotic, as a new antitumor agent against human and murine tumor cells and their vincristine-resistant sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 6707-60-4 [chemicalbook.com]
- 5. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 6. CAS 6707-60-4: 1,6-Dioxacycloheptadecan-7-on | CymitQuimica [cymitquimica.com]
- 7. This compound, CasNo.6707-60-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 8. Synthesis and structure–activity relationship of berkeleylactone A-derived antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of 1,6-Dioxacycloheptadecan-7-one (Cervolide) in Skin Sensitization Assays
Introduction
1,6-Dioxacycloheptadecan-7-one (CAS: 6707-60-4), commonly known as Cervolide or Hibiscolide, is a synthetic macrocyclic musk widely utilized as a fragrance ingredient in consumer products such as laundry detergents.[1][2] As with any chemical intended for dermal exposure, a thorough evaluation of its potential to cause skin sensitization is a cornerstone of its safety assessment. Skin sensitization manifests as allergic contact dermatitis (ACD), a T-cell-mediated, delayed-type (Type IV) hypersensitivity reaction that occurs in two distinct phases: induction and elicitation.[3][4][5]
A critical and often complex aspect of sensitization risk assessment is the phenomenon of cross-reactivity. This occurs when the immune system, having been sensitized to a specific chemical (a hapten), subsequently elicits an allergic response upon exposure to a different, but structurally related, chemical.[6][7] T-cell receptors, primed to recognize a specific hapten-protein complex, can exhibit polyspecificity, allowing them to bind to structurally analogous complexes, thereby triggering an inflammatory response.[8]
This guide provides a framework for investigating the cross-reactivity potential of this compound. We will compare its profile with other relevant fragrance ingredients using validated in vivo and in chemico assays. The methodologies and rationale described herein are designed to provide researchers, toxicologists, and drug development professionals with a robust, evidence-based approach to assessing the sensitization risk profile of this and similar molecules.
Section 1: The Immunological Basis of Skin Sensitization and Cross-Reactivity
The induction of skin sensitization is a complex cascade of events, well-described by the Adverse Outcome Pathway (AOP).[9][10] This pathway provides a mechanistic framework for understanding how a chemical interaction on the skin can lead to an adverse immunological outcome.
The Key Events (KEs) of the Sensitization AOP are:
-
KE1: Molecular Initiating Event: Small, chemically reactive molecules (haptens) or those that become reactive through metabolism (prohaptens) or air oxidation (prehaptens) penetrate the stratum corneum.[10] They then covalently bind to nucleophilic residues on skin proteins, a process called haptenation.[11] This modified protein is now recognized as foreign by the immune system.
-
KE2: Keratinocyte Activation: Haptenated proteins and the chemical itself can induce stress signals in skin keratinocytes, leading to the upregulation of inflammatory cytokines and cytoprotective pathways like the Keap1-Nrf2-ARE pathway.[9][12]
-
KE3: Dendritic Cell Activation: Langerhans and dermal dendritic cells (DCs) take up the haptenated proteins. In response to the inflammatory signals from keratinocytes, these DCs mature, upregulating co-stimulatory molecules (e.g., CD86, CD54) and migrating from the epidermis to the draining lymph nodes.[9][13]
-
KE4: T-Cell Priming and Proliferation: In the lymph node, mature DCs present the hapten-peptide complex to naïve T-cells. This interaction, in the presence of co-stimulation, leads to the activation and clonal proliferation of antigen-specific CD8+ and CD4+ T-cells, establishing a state of immunological memory.[4][10]
Cross-reactivity is fundamentally a function of KE4. During a subsequent exposure (elicitation phase), if a structurally similar chemical forms a hapten-protein complex that is recognized by the memory T-cells generated during the induction phase, a full-blown inflammatory response is triggered, resulting in the clinical signs of ACD.[6]
Caption: The Adverse Outcome Pathway for skin sensitization and cross-reactivity.
Section 2: Characterization of Test and Comparator Articles
To effectively evaluate cross-reactivity, this compound must be compared against chemicals that are both structurally related and have well-characterized sensitization profiles. Additionally, a structurally distinct but potent sensitizer should be included as a positive control to ensure assay validity.
Table 1: Properties of Test and Comparator Fragrance Ingredients
| Property | This compound (Test Article) | Ambrettolide (Comparator 1) | Ethylene Brassylate (Comparator 2) | d-Limonene (Positive Control) |
| Common Name | Cervolide; Hibiscolide | Ambrettolide | Musk T | Limonene |
| CAS Number | 6707-60-4[1] | 28645-51-4 | 105-95-3 | 5989-27-5[14] |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Formula | C₁₅H₂₈O₃ | C₁₆H₂₈O₂ | C₁₅H₂₆O₄ | C₁₀H₁₆ |
| Molecular Wt. | 256.38 | 252.4 | 270.36 | 136.24 |
| Class | Macrocyclic Lactone[15] | Macrocyclic Lactone | Macrocyclic Diester | Monoterpene |
| Reported Sensitization | Skin irritant reported, but sensitization potential is not well-defined.[1] Generally low for the class.[15] | Known fragrance allergen, considered a moderate sensitizer. | Evidence of weak sensitization in some human studies.[15] | Non-sensitizer in pure form, but its air-oxidation products are potent sensitizers (prehapten).[14] |
Section 3: Experimental Design for Assessing Cross-Reactivity
A robust assessment of cross-reactivity requires an in vivo model that recapitulates the entire immunological pathway. The murine Local Lymph node Assay (LLNA) is the standard method for this purpose. The experimental design involves a distinct induction phase followed by a challenge phase.
Experimental Rationale: The core principle is to determine if animals sensitized to a known allergen (e.g., Ambrettolide) will mount an immune response when subsequently challenged with the test article (this compound). A significant proliferative response in the lymph nodes upon challenge indicates that the memory T-cells generated against Ambrettolide recognize the haptenated proteins formed by this compound.
Caption: Experimental workflow for assessing cross-reactivity using a modified LLNA design.
Section 4: Detailed Experimental Protocols
Adherence to standardized, validated protocols is essential for generating reproducible and reliable data. The following methods are based on internationally recognized OECD Test Guidelines.
Protocol 1: Murine Local Lymph Node Assay (LLNA) for Cross-Reactivity
(Adapted from OECD Test Guideline 429)[16][17]
-
Animals: Use nulliparous, non-pregnant female CBA/Ca or CBA/J mice, 8-12 weeks old.[16] House animals in standard conditions with a 12-hour light/dark cycle. Use a minimum of 5 animals per group.[17]
-
Vehicle Selection: A 4:1 mixture of acetone:olive oil (AOO) is a common and effective vehicle for fragrance ingredients.[14] All test and control articles should be prepared in this vehicle.
-
Induction Phase (Days 1, 2, 3):
-
For each induction group (Vehicle, Ambrettolide, Ethylene Brassylate, d-Limonene), prepare concentrations that are known to induce sensitization but are non-irritating.
-
Apply 25 µL of the designated substance or vehicle to the dorsal surface of each ear of the mice in the respective group once daily for three consecutive days.
-
-
Rest Phase (Days 4, 5): No treatment is applied.
-
Challenge Phase (Day 6):
-
Prepare a non-irritating concentration of this compound in the AOO vehicle.
-
Apply 25 µL of this solution to the dorsal surface of each ear of all mice from all induction groups.
-
-
Proliferation Measurement (Day 9):
-
Three days after the challenge, inject all mice intravenously with a solution of 5-bromo-2'-deoxyuridine (BrdU). This labels proliferating lymphocytes.
-
Five hours post-injection, humanely euthanize the animals.
-
-
Data Collection and Analysis:
-
Excise the auricular lymph nodes from each mouse and prepare a single-cell suspension.
-
Use a BrdU-specific ELISA kit or flow cytometry to quantify the level of BrdU incorporation, which is directly proportional to lymphocyte proliferation.
-
Calculate the Stimulation Index (SI) for each animal: SI = (BrdU reading for individual animal) / (Mean BrdU reading for vehicle-induced, challenged group).[18]
-
A group mean SI ≥ 3 is considered a positive result, indicating a sensitizing response.[18]
-
Protocol 2: Direct Peptide Reactivity Assay (DPRA)
(Based on OECD Test Guideline 442C)[9][11]
-
Objective: To quantify the reactivity of a test chemical with synthetic peptides containing either Cysteine (Cys) or Lysine (Lys), providing a measure of its molecular initiating potential (KE1).[11][13]
-
Reagents: Prepare stock solutions of a Cys-containing peptide (Ac-RFAACAA-COOH) and a Lys-containing peptide (Ac-RFAAKAA-COOH). Prepare the test chemical in a suitable solvent (e.g., acetonitrile).
-
Incubation:
-
Incubate the test chemical with the Cys peptide solution at a 1:10 molar ratio (peptide:chemical).
-
Incubate the test chemical with the Lys peptide solution at a 1:50 molar ratio.
-
Incubate for 24 hours at 25°C with gentle shaking.
-
-
Analysis:
-
Following incubation, quench the reaction and analyze the samples using High-Performance Liquid Chromatography (HPLC) with gradient elution and UV detection at 220 nm.
-
Quantify the remaining (unreacted) peptide concentration by comparing the peak area to a reference standard.
-
-
Calculation and Interpretation:
-
Calculate the percent peptide depletion for both Cys and Lys: % Depletion = [1 - (Peptide Peak Area in Test Sample / Peptide Peak Area in Reference Sample)] * 100.
-
The mean of the Cys and Lys depletion values is used to classify the chemical's reactivity potential (e.g., Low, Moderate, or High reactivity).
-
Section 5: Data Presentation and Interpretation (Hypothetical Data)
Clear visualization of results is key to comparative analysis. The following tables present a hypothetical dataset consistent with what a cross-reactivity study might yield.
Table 2: Hypothetical LLNA Cross-Reactivity Results
| Induction Agent (Days 1-3) | Challenge Agent (Day 6) | Mean Stimulation Index (SI) ± SD | Cross-Reactivity Outcome |
| Vehicle (AOO) | This compound | 1.2 ± 0.4 | Negative (No intrinsic sensitization) |
| Ambrettolide | This compound | 4.5 ± 1.1 | Positive |
| Ethylene Brassylate | This compound | 3.8 ± 0.9 | Positive |
| d-Limonene (oxidized) | This compound | 1.5 ± 0.6 | Negative (Specificity control) |
Interpretation of LLNA Data: The hypothetical results in Table 2 strongly suggest that this compound exhibits cross-reactivity with other macrocyclic musks. Animals sensitized to either Ambrettolide or Ethylene Brassylate mounted a significant proliferative response (SI > 3) when challenged with this compound. The lack of response in the d-Limonene group confirms that this cross-reactivity is specific to the chemical class and not a result of general immune hyper-responsiveness.
Table 3: Hypothetical DPRA Peptide Depletion Results
| Test Article | Mean % Cys Depletion | Mean % Lys Depletion | Mean Depletion | Reactivity Class |
| This compound | 8.2% | 2.1% | 5.15% | Low Reactivity |
| Ambrettolide | 15.5% | 4.5% | 10.0% | Low Reactivity |
| Ethylene Brassylate | 11.3% | 3.1% | 7.2% | Low Reactivity |
| d-Limonene (oxidized) | 85.4% | 12.6% | 49.0% | High Reactivity |
Interpretation of DPRA Data: The DPRA results indicate that all three macrocyclic compounds are low-reactivity haptens, showing minimal depletion of Cys and Lys peptides. This is in stark contrast to the positive control, oxidized d-Limonene, which is a highly reactive hapten. While the peptide reactivity is low, it is not zero, indicating a potential for haptenation. The similar low-level reactivity profiles among the macrocyclic structures could provide a mechanistic basis for the observed in vivo cross-reactivity, suggesting they may form structurally similar adducts with skin proteins, albeit at a low rate.
Conclusion
This guide outlines a comprehensive strategy for evaluating the cross-sensitization potential of the fragrance ingredient this compound. Based on the hypothetical data generated from standardized OECD protocols, a clear picture emerges:
-
This compound itself does not appear to be a potent sensitizer in this model.
-
Significant cross-reactivity is observed in animal models previously sensitized to structurally similar macrocyclic musks like Ambrettolide and Ethylene Brassylate.
-
The underlying mechanism is likely related to the formation of structurally analogous hapten-protein complexes, which are recognized by the same population of memory T-cells. The in chemico DPRA data supports this, showing similar low-level reactivity profiles among the macrocyclic lactones.
For risk assessment professionals, these findings imply that while this compound may have a low intrinsic sensitization risk, its potential to elicit ACD in individuals already sensitized to other macrocyclic musks cannot be ignored. This underscores the critical importance of considering structural relationships and potential cross-reactivity when establishing safe use levels for ingredients in consumer and pharmaceutical products. A weight-of-evidence approach, integrating data from in vivo, in chemico, and computational models, remains the most reliable path to ensuring product safety.
References
- Golden, A. et al. (2023). The Good, The Bad, and The Perplexing: Structural Alerts and Read-Across for Predicting Skin Sensitization Using Human Data. Chemical Research in Toxicology.
- Golden, A. et al. (2023). The Good, The Bad, and The Perplexing: Structural Alerts and Read-Across for Predicting Skin Sensitization Using Human Data. PubMed Central.
- OECD (2010). Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program.
- OECD (2002). OECD Guideline for the Testing of Chemicals 429: Skin Sensitisation: Local Lymph Node Assay. National Toxicology Program.
- Belsito, D. et al. (2011). A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients. PubMed.
- XCellR8. (n.d.). In vitro skin sensitisation testing. XCellR8.
- Eurofins. (n.d.). KeratinoSens (TM). Eurofins Germany.
- OECD. (2025). Draft Test Guideline No. 429 on the local lymph node assay. OECD.
- JRF Global. (n.d.). In vitro Skin sensitization | Cosmetics. JRF Global.
- FDA. (n.d.). Integrated non-animal testing methods for skin sensitization characterization of chemicals. FDA.
- Cosmetic Ingredient Review. (2016). Skin Sensitization: In Vitro Methods and Risk Assessment. Cosmetic Ingredient Review.
- Enoch, S. J. et al. (2008). Structural alerts, with examples of skin sensitisers containing each alert. ResearchGate.
- EU Science Hub. (n.d.). Skin Sensitisation. The Joint Research Centre.
- US EPA. (2025). Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. US EPA.
- ICCVAM. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. National Toxicology Program.
- Golden, A. et al. (2023). The Good, The Bad, and The Perplexing: Structural Alerts and Read-Across for Predicting Skin Sensitization Using Human Data. PubMed.
- Alves, V. M. et al. (2015). Top ten structural alerts and evaluation of classification models for skin sensitization. ResearchGate.
- Weiskopf, K. et al. (2024). Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation. PMC.
- Regulations.gov. (2018). Local Lymph Node Assay in Mice (LLNA). Regulations.gov.
- Vocanson, M. et al. (2009). Effector and regulatory mechanisms in allergic contact dermatitis. PubMed.
- RIFM. (2007). Annex II: Lymph node assay (LLNA) data on 59 fragrance substances. Research Institute for Fragrance Materials.
- Rustemeyer, T. et al. (2004). Mechanisms of allergic contact dermatitis. Amsterdam UMC.
- RIFM. (n.d.). RIFM Database. The Research Institute for Fragrance Materials.
- LookChem. (n.d.). This compound. LookChem.
- Api, A. M. et al. (2017). Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients. PMC - NIH.
- Evotec. (n.d.). Skin Sensitization. Evotec.
- Martin, S. F. (2011). Mechanisms of chemical-induced innate immunity in allergic contact dermatitis. Allergy.
- Heaton, T. et al. (2004). T-cell receptor-mediated cross-allergenicity. PubMed.
- European Commission. (n.d.). Table 8-2: Local lymph node assay (LLNA) data on four fragrance substances. European Commission.
- Nielsen, M. M. et al. (2020). Dendritic Epidermal T Cells in Allergic Contact Dermatitis. Frontiers.
- Irimie, A. et al. (2023). New Horizons in Skin Sensitization Assessment of Complex Mixtures. MDPI.
- Drbohlavová, J. et al. (2022). The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status. MDPI.
- Strickland, J. et al. (2016). Integrated Decision Strategies for Skin Sensitization Hazard. PMC - NIH.
- EPIC Webinar Series. (2024). Regulatory tools for assessing the skin sensitization potential of chemicals and a case study. YouTube.
- Paramasivan, P. et al. (2010). Repeated low-dose skin exposure is an effective sensitizing stimulus. PubMed.
- Paulsen, E. (2017). Systemic allergic dermatitis caused by sesquiterpene lactones. ResearchGate.
- DermNet. (n.d.). Compositae allergy. Sesquiterpene lactone contact allergy. DermNet.
- Api, A. M. et al. (2021). RIFM fragrance ingredient safety assessment, cyclopentadecanone. Food and Chemical Toxicology.
- Api, A. M. et al. (2019). RIFM fragrance ingredient safety assessment, 1,6-heptadien-3-one, 2-cyclohexyl-. PubMed.
- Api, A. M. et al. (2019). RIFM fragrance ingredient safety assessment, 1,6-heptadien-3-one, 2-cyclohexyl-. OHSU Elsevier.
- de la Peña, N. P. et al. (2019). Prediction of the skin sensitization potential of didecyldimethylammonium chloride and 3,7-dimethyl-2,6-octadienal and mixtures. PubMed.
Sources
- 1. This compound | 6707-60-4 [chemicalbook.com]
- 2. CAS 6707-60-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Effector and regulatory mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ftp.cdc.gov [ftp.cdc.gov]
- 5. Frontiers | Dendritic Epidermal T Cells in Allergic Contact Dermatitis [frontiersin.org]
- 6. Chemical-Specific T Cell Tests Aim to Bridge a Gap in Skin Sensitization Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. T-cell receptor-mediated cross-allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Skin Sensitisation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. Integrated Decision Strategies for Skin Sensitization Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Skin sensitization | Cosmetics [jrfglobal.com]
- 12. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Table 8-2: Local lymph node assay (LLNA) data on four fragrance substances and one essential oil before and after air exposure, comparing the sensitisation potency of the pure (not oxidised) substance with the potency of the oxidised. - Figures and Tables - European Commission [ec.europa.eu]
- 15. A toxicological and dermatological assessment of macrocyclic lactone and lactide derivatives when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
A Head-to-Head Comparison of Synthetic Routes to Cervolide: A Guide for Researchers
Introduction
Cervolide (1,6-dioxacycloheptadecan-7-one) is a valuable macrocyclic musk, prized in the fragrance industry for its fine, slightly fruity, and woody musk tonality. Its complex, large-ring structure presents a significant synthetic challenge, making the development of efficient and scalable total syntheses a key objective for organic chemists. This guide provides a head-to-head comparison of two distinct and prominent synthetic strategies for Cervolide, offering insights into the rationale behind their experimental design and a critical analysis of their respective strengths and weaknesses. This in-depth examination is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Retrosynthetic Analysis: Two Divergent Approaches
The synthesis of a macrocyclic lactone like Cervolide fundamentally requires a robust cyclization strategy. The two routes detailed here showcase contrasting approaches to forming the 17-membered ring: a classical polymerization-depolymerization strategy and a modern, metal-catalyzed ring-closing metathesis (RCM) approach.
Cervolide [label="Cervolide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyester [label="Linear Polyester"]; Hydroxy_acid_dimer [label="Hydroxy Acid Dimer"]; Hydroxy_acid [label="ω-(4-hydroxybutoxy)undecanoic acid"]; Bromoundecanoate [label="Methyl 11-bromoundecanoate"]; Butanediol [label="1,4-Butanediol"]; Unsaturated_ester [label="Unsaturated Ester Precursor"]; Unsaturated_acid [label="Unsaturated Hydroxy Acid"]; Oleic_acid_derivative [label="Oleic Acid Derivative"];
Cervolide -> Polyester [label="Depolymerization"]; Polyester -> Hydroxy_acid_dimer [label="Polycondensation"]; Hydroxy_acid_dimer -> Hydroxy_acid; Hydroxy_acid -> Bromoundecanoate; Hydroxy_acid -> Butanediol;
Cervolide -> Unsaturated_ester [label="Ring-Closing Metathesis (RCM)"]; Unsaturated_ester -> Unsaturated_acid; Unsaturated_acid -> Oleic_acid_derivative;
{rank=same; Bromoundecanoate; Butanediol;} {rank=same; Oleic_acid_derivative;} }
Caption: Retrosynthetic analysis of Cervolide via two distinct pathways.Route 1: The Polymerization-Depolymerization Strategy
This classical approach hinges on the principle of driving an entropically disfavored macrocyclization through an initial high-concentration polymerization, followed by a thermally-driven depolymerization under high dilution to favor the formation of the monomeric macrocycle.
Causality Behind Experimental Choices
The choice of methyl 11-bromoundecanoate and the monosodium salt of 1,4-butanediol as starting materials is strategic. The Williamson ether synthesis between these two components efficiently constructs the linear C15 backbone containing the two ether linkages present in Cervolide. The subsequent hydrolysis of the methyl ester provides the hydroxy acid monomer required for polycondensation.
The polymerization step is typically carried out at high concentrations to favor intermolecular reactions, leading to a linear polyester. The key to success in the final step, the depolymerization, lies in the careful control of temperature and pressure. Heating the polyester under vacuum creates conditions where the monomeric lactone, once formed, can distill out of the reaction mixture, thus shifting the equilibrium towards the desired macrocycle.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of Methyl 11-(4-hydroxybutoxy)undecanoate
To a solution of 1,4-butanediol in a suitable solvent, sodium hydride is added portion-wise at 0 °C to form the monosodium salt. Methyl 11-bromoundecanoate is then added, and the reaction mixture is heated to effect the Williamson ether synthesis.
Step 2: Hydrolysis to 11-(4-hydroxybutoxy)undecanoic acid
The methyl ester from the previous step is hydrolyzed using a base such as sodium hydroxide in a mixture of methanol and water, followed by acidification to yield the hydroxy acid.
Step 3: Polycondensation
The hydroxy acid is heated under vacuum with a suitable catalyst, such as a tin or titanium catalyst, to drive off water and form a high molecular weight linear polyester.
Step 4: Depolymerization to Cervolide
The polyester is heated to a high temperature (typically >250 °C) under high vacuum. The monomeric Cervolide distills from the reaction mixture and is collected.
Performance Metrics
| Metric | Polymerization-Depolymerization Route |
| Number of Steps | 4 |
| Overall Yield | Moderate |
| Key Challenge | High temperatures and vacuum required for depolymerization |
| Advantages | Utilizes readily available starting materials |
| Disadvantages | Energetically intensive; potential for side reactions at high temperatures |
Route 2: Ring-Closing Metathesis (RCM) Approach
Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocycles, offering mild reaction conditions and high functional group tolerance.[1][2] This approach relies on the intramolecular reaction of a diene precursor in the presence of a ruthenium catalyst to form a cyclic olefin, which can then be hydrogenated to the saturated macrocycle.
Causality Behind Experimental Choices
The success of an RCM reaction is highly dependent on the choice of catalyst and reaction conditions. For the synthesis of large rings, high dilution is crucial to favor the intramolecular reaction over intermolecular oligomerization. The selection of a Grubbs-type catalyst is common due to its stability and broad substrate scope.[3] The starting material for this route would be a linear precursor containing terminal alkenes at both ends, which can be derived from readily available long-chain fatty acids like oleic acid.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of the Diene Precursor
An unsaturated fatty acid, such as a derivative of oleic acid, can be esterified with an unsaturated alcohol (e.g., 4-penten-1-ol) to generate the diene precursor.
Step 2: Ring-Closing Metathesis
The diene precursor is dissolved in a suitable solvent, such as dichloromethane or toluene, at high dilution. A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) is then added, and the reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by techniques such as TLC or GC-MS.
Step 3: Hydrogenation
The resulting unsaturated macrocyclic lactone is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to afford the saturated macrocycle, Cervolide.
Diene [label="Diene Precursor"]; Grubbs [label="Grubbs Catalyst\n(High Dilution)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Unsaturated_Lactone [label="Unsaturated Macrocycle"]; Hydrogenation [label="H2, Pd/C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cervolide [label="Cervolide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Diene -> Grubbs; Grubbs -> Unsaturated_Lactone; Unsaturated_Lactone -> Hydrogenation; Hydrogenation -> Cervolide; }
Caption: Workflow for the Ring-Closing Metathesis (RCM) synthesis of Cervolide.Performance Metrics
| Metric | Ring-Closing Metathesis (RCM) Route |
| Number of Steps | 3 (from a suitable precursor) |
| Overall Yield | Potentially high |
| Key Challenge | Catalyst cost and removal; requirement for high dilution |
| Advantages | Mild reaction conditions; high functional group tolerance |
| Disadvantages | Cost of the ruthenium catalyst; potential for E/Z isomer formation in the unsaturated intermediate |
Head-to-Head Comparison Summary
| Feature | Polymerization-Depolymerization | Ring-Closing Metathesis (RCM) |
| Key Transformation | Polycondensation followed by thermal depolymerization | Ruthenium-catalyzed intramolecular olefin metathesis |
| Reaction Conditions | Harsh (high temperature, high vacuum) | Mild (room temperature to moderate heating) |
| Scalability | Potentially scalable, but energy-intensive | Scalable, but catalyst cost can be a factor |
| Atom Economy | Lower, due to the elimination of water | Higher, with ethylene as the main byproduct |
| Stereocontrol | Not applicable for the achiral target | Can be adapted for stereoselective synthesis with chiral catalysts |
| Green Chemistry Aspect | High energy consumption | Use of a heavy metal catalyst |
Conclusion
Both the polymerization-depolymerization and the ring-closing metathesis strategies offer viable pathways to Cervolide. The choice of the most suitable route will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment.
The polymerization-depolymerization route represents a more traditional and potentially lower-cost approach in terms of starting materials, but it is hampered by the need for harsh, energy-intensive conditions. This method may be more suitable for large-scale industrial production where the initial capital investment for high-temperature and high-vacuum equipment is justified.
The ring-closing metathesis route, on the other hand, embodies a more modern and elegant approach, offering mild reaction conditions and the potential for higher yields and cleaner reactions. While the cost of the ruthenium catalyst is a consideration, the development of more active and recyclable catalysts is mitigating this issue. For laboratory-scale synthesis and for accessing analogs of Cervolide, the RCM approach offers greater flexibility and control.
Ultimately, the ongoing innovation in synthetic methodology will likely lead to even more efficient and sustainable routes to this important fragrance ingredient.
References
- Ring-closing metathesis - Wikipedia.
- Baeyer–Villiger oxidation - Wikipedia.
- Baeyer-Villiger Oxidation - Organic Chemistry Portal.
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Publishing.
- The enzymatic Baeyer–Villiger oxidation of a series of bicyclo[2.2.1]hept-2-en-ones.
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.
- Ring Closing Metathesis (RCM) - Organic Chemistry Portal.
- Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing).
- Olefin metathesis reactions: the synthetic tool of the decade? - Atlanchim Pharma.
- Total synthesis of (−)-scabrolide A and (−)-yonarolide - PubMed Central.
- Total synthesis of (−)-scabrolide A and (−)-yonarolide - PubMed.
- Natural products and ring-closing metathesis: synthesis of sterically congested olefins.
- Synthesis by Ring-Closing Metathesis and Cytotoxic Evaluation of Novel Thienylmacrolactones - PubMed Central.
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
- First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient - ResearchGate.
- Total Synthesis of Leucascandrolide A | Request PDF - ResearchGate.
- Total Syntheses of (+)-Eremantholide a and (−)-Verrucarol: From D-glucose to Biologically Intriguing Sesquiterpenes | Request PDF - ResearchGate.
- Studies for the total synthesis of amphidinolide P - PubMed.
- A Convergent Total Synthesis of (+)-Ineleganolide - PubMed Central.
- The essence of total synthesis - PubMed Central.
- Natural Products in the 'Marketplace': Interfacing Synthesis and Biology - PubMed Central.
- Stereoselective total synthesis of some insect pheromones: (±)-serricornine and (±)-invictolide - ResearchGate.
- Depolymerization of Polyester Fibers with Dimethyl Carbonate-Aided Methanolysis - PubMed Central.
- WO1999020684A1 - Depolymerization process for recycling polyesters - Google Patents.
- Catalytic depolymerization of polyester plastics toward closed-loop recycling and upcycling - Green Chemistry (RSC Publishing).
- Steps for the depolymerization of polyester and the use of the obtained TPA in the Cu(bdc) - ResearchGate.
- Ring-closing depolymerization of polyglycolide to glycolide through a synergistic transesterification strategy - ResearchGate.
- Depolymerization of vulcanized poly(cyclopentene), poly(norbornene-ran-cyclopentene) and poly(endo-dicyclopentadiene-ran-cyclopentene) rubbers via ring-closing metathesis depolymerization for monomer recycling - PubMed Central.
- Selective depolymerization of high Tc polymers by reactive distillation - American Chemical Society.
- One-pot depolymerization–repolymerization of PET waste into sustainable photocurable liquid copolyesters for high-performance additive manufacturing - ResearchGate.
- Cellulose oligomers preparation by depolymerisation for the synthesis of new bio-based amphiphilic compounds | Request PDF - ResearchGate.
- Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - ResearchGate.
- Copolyesters made from 1,4-butanediol, sebacic acid, and D-glucose by melt and enzymatic polycondensation - PubMed.
- Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - ResearchGate.
- Production of 1,4-Butanediol from Succinic Acid Using Escherichia Coli Whole-Cell Catalysis - PubMed.
- WO2015158716A1 - Process for the production of 1,4-butanediol - Google Patents.
- WO2013170976A1 - Organic compounds - Google Patents.
- ORGANIC COMPOUNDS - Patent 2155644 - EPO.
- WO2015089811A1 - Fragrance - Google Patents.
- US20180282662A1 - Process - Google Patents.
- Biotechnology – A Tool to Transform Givaudan's Fragrance Ingredients Palette - CHIMIA.
Sources
A Comparative Benchmarking Guide to the Stability of 1,6-Dioxacycloheptadecan-7-one and Commercial Musks
Introduction: The Evolving Landscape of Musk Fragrances
For decades, synthetic musks have been indispensable components in fine fragrances, personal care products, and household goods, prized for their ability to impart sensuous, clean, and long-lasting notes. The historical landscape of synthetic musks has been dominated by nitromusks and polycyclic musks (PCMs) due to their potent odor profiles and exceptional chemical stability.[1] However, concerns over the bioaccumulation and environmental persistence of these earlier classes of musks have catalyzed a shift towards more biodegradable alternatives.[2] This has led to a resurgence in the development and use of macrocyclic musks (MCMs), which are often structurally closer to naturally occurring musk compounds.[1]
This guide presents a comprehensive stability benchmark of a promising macrocyclic musk, 1,6-Dioxacycloheptadecan-7-one , against widely used commercial polycyclic and macrocyclic musks. We will delve into the chemical rationale behind stability differences and provide detailed experimental protocols for forced degradation studies, offering researchers, scientists, and drug development professionals a robust framework for evaluating and selecting musk compounds based on their stability profiles.
Featured Musk Compounds:
-
This compound: A macrocyclic lactone musk, valued for its elegant and warm musk odor.[3] Its stability is a key focus of this guide.
-
Galaxolide (HHCB): A widely used polycyclic musk, known for its powerful, clean, and floral musk scent, and its high chemical stability.[4]
-
Tonalide (AHTN): Another popular polycyclic musk with a sweet, fruity, and musky aroma, also recognized for its stability.[4]
-
Habanolide: A macrocyclic musk with a metallic, slightly animalic, and warm musk character, representing a more modern class of musk fragrances.[5]
The Imperative of Stability: A Scientific Rationale
The chemical stability of a fragrance ingredient is a critical determinant of a product's shelf-life, performance, and safety. Instability can lead to a loss of the desired scent, the formation of malodorous degradation products, and in some cases, the generation of potential irritants or allergens. Forced degradation studies are an indispensable tool in the pharmaceutical and fragrance industries for predicting the intrinsic stability of a molecule.[6][7] By subjecting a compound to accelerated stress conditions, we can elucidate its degradation pathways and identify its likely degradation products.[8]
This guide will focus on the following key stability-indicating parameters:
-
Hydrolytic Stability: Resistance to degradation in aqueous solutions at varying pH levels (acidic and basic).
-
Oxidative Stability: Susceptibility to degradation in the presence of an oxidizing agent.
-
Thermal Stability: Resistance to degradation at elevated temperatures.
-
Photostability: Stability when exposed to light, particularly UV radiation.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to provide a standardized framework for assessing the stability of musk compounds. These methods are grounded in established principles of forced degradation testing.[9]
Analytical Methodology
For the quantification of the musk compounds and their degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the identification of volatile degradation products.[7][11]
Hydrolytic Stability
Objective: To assess the susceptibility of the musk compounds to acid and base-catalyzed hydrolysis. Lactones, such as this compound, are known to be susceptible to hydrolysis, which involves the cleavage of the ester bond.[12]
Protocol:
-
Prepare stock solutions of each musk compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M Hydrochloric Acid (HCl).
-
For basic hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M Sodium Hydroxide (NaOH).
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound.
Caption: Workflow for Hydrolytic Stability Testing.
Oxidative Stability
Objective: To evaluate the resistance of the musk compounds to oxidation.
Protocol:
-
Prepare stock solutions of each musk compound in a suitable solvent at 1 mg/mL.
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solutions at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
Caption: Workflow for Oxidative Stability Testing.
Thermal Stability
Objective: To determine the stability of the musk compounds at elevated temperatures.
Protocol:
-
Place a known quantity of each solid musk compound in a vial.
-
Expose the vials to a temperature of 80°C in a calibrated oven for 7 days.
-
At specified time points, dissolve a portion of the solid in a suitable solvent to a known concentration for HPLC analysis.
-
Analyze the samples by HPLC.
Caption: Workflow for Thermal Stability Testing.
Photostability
Objective: To assess the degradation of the musk compounds upon exposure to light.
Protocol:
-
Prepare solutions of each musk compound in a suitable solvent (e.g., acetonitrile:water) at a concentration of 0.1 mg/mL.
-
Expose the solutions to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Sources
- 1. de.cdn-website.com [de.cdn-website.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. This compound | 6707-60-4 [chemicalbook.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Macrocyclic-, polycyclic-, and nitro musks in cosmetics, household commodities and indoor dusts collected from Japan: implications for their human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 7. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 12. Lactone - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,6-Dioxacycloheptadecan-7-one
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4), also known by its trade names Cervolide and Hibiscolide. As a Senior Application Scientist, my objective is to offer a framework that is not only scientifically sound but also practical and readily implementable in a laboratory setting.
Hazard Assessment and Characterization
Before initiating any disposal procedures, it is imperative to have a thorough understanding of the potential hazards associated with this compound. While not classified as acutely toxic, it presents specific risks that necessitate careful handling.
Key Hazards:
-
Environmental: Classified as hazardous to the aquatic environment (long-term, Chronic Category 3), with the hazard statement H412: Harmful to aquatic life with long lasting effects.[1] Discharge into the environment must be strictly avoided.[1]
-
Physical: It is a combustible liquid.[2]
-
Health: May cause mild skin irritation.[3]
Due to these hazards, this compound must be treated as a hazardous waste for disposal purposes.
Personal Protective Equipment (PPE) and Safety Precautions
To mitigate exposure risks during handling and disposal, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, fire/flame resistant and impervious clothing is recommended.[1] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust formation is possible or exposure limits are exceeded, a full-face respirator should be used.[1] |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust or aerosols.[1]
-
Keep away from sources of ignition.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations.[4][5]
3.1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
-
Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), into a dedicated, leak-proof, and clearly labeled hazardous waste container.[4]
3.2. Containerization:
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with organic compounds.[4]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or evaporation.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]
3.3. Labeling:
-
Clearly label the waste container with the following information:
3.4. Storage:
-
Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[7]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Store away from incompatible materials such as strong oxidizing agents.[8]
3.5. Disposal Request:
-
Once the container is full or has reached the maximum allowable accumulation time as per your institution's policy (often 6-12 months), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][6]
Decontamination of Labware
Reusable labware that has been in contact with this compound must be thoroughly decontaminated.
-
Triple Rinse: Rinse the empty container or labware three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The first rinse, and subsequent rinses if necessary, must be collected and disposed of as hazardous waste in your designated this compound waste container.[9]
-
Final Cleaning: After triple rinsing, the labware can be washed with soap and water.
-
Empty Container Disposal: Once triple-rinsed and air-dried, and with the label defaced, the container may be disposed of in the regular trash, in accordance with institutional policies.[6][10]
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent environmental contamination and personnel exposure.
5.1. Small Spills:
-
Ensure adequate ventilation. [11]
-
Wear appropriate PPE. [11]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][4] Do not use combustible materials like paper towels for absorption.[7]
-
Collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[4]
-
Collect all cleaning materials as hazardous waste.[4]
5.2. Large Spills:
-
Evacuate the immediate area. [11]
-
Alert others in the vicinity.
-
Contact your institution's EHS department immediately. [4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulatory requirements and are contributing to a safe and sustainable research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- Hazardous Materials, Solid Waste, and Pollution Prevention - Federal Aviation Administration. (2020, February).
- How To Dispose Non-Hazardous Waste. (2020, June 30).
- Non-Hazardous Materials and Waste Management Hierarchy | US EPA. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.).
- VIII. Disposal Procedures for Non Hazardous Waste | SFA. (n.d.).
- Hazardous vs. Non-Hazardous Waste | VLS Environmental Services. (n.d.).
- Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31).
- Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.).
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 6707-60-4 [chemicalbook.com]
- 3. vigon.com [vigon.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faa.gov [faa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to Handling 1,6-Dioxacycloheptadecan-7-one: Personal Protective Equipment and Disposal
For researchers and professionals in drug development and chemical synthesis, the safe handling of laboratory reagents is paramount. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with 1,6-Dioxacycloheptadecan-7-one (CAS No. 6707-60-4), also known by trade names such as Cervolide and Hibiscolide.[1] While primarily used in the fragrance industry, its presence in research settings necessitates a thorough understanding of its safety profile to ensure personnel safety and operational integrity.[2]
A review of available Safety Data Sheets (SDS) reveals some inconsistencies in hazard classification. While some sources indicate no specific GHS hazard pictograms or signal words[3], others classify it as causing mild skin irritation and being harmful to aquatic life with long-lasting effects.[1][4] Given this ambiguity, this guide adopts a conservative approach, recommending protocols that mitigate all potential risks.
Hazard Assessment and Chemical Profile
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. Below is a summary of the key characteristics of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 6707-60-4 | [1] |
| Molecular Formula | C₁₅H₂₈O₃ | [5] (Similar compound) |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 33 - 34 °C / 91.4 - 93.2 °F | [6][7] |
| Flash Point | > 100 °C / > 212 °F | [6][7] |
| Solubility in Water | 24.6 mg/L at 20 °C |[1] |
The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of aerosols or dust if handled in its solid form.[1][4] Ingestion is a less common but possible route of exposure in a laboratory setting.
Table 2: GHS Hazard Classifications
| Hazard Statement | Classification | Source |
|---|---|---|
| H412 | Harmful to aquatic life with long lasting effects | [1] |
| Skin Irritation | Causes mild skin irritation / A skin irritant | [2][4] |
| General Hazard | No symbol / No signal word |[1][3] |
The discrepancy in hazard statements underscores the importance of treating the substance with a consistent level of caution, assuming it presents a potential for skin irritation and is an environmental hazard.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific task being performed. The following workflow provides a logical approach to PPE selection.
Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use.[1] For prolonged contact or when handling large quantities, consider double-gloving.
-
Clothing: Wear a standard laboratory coat. For large-scale operations or spill cleanup, fire/flame resistant and impervious clothing is recommended.[1]
-
-
Respiratory Protection: Respiratory protection is generally not required under normal use conditions with adequate ventilation.[7] However, if exposure limits are exceeded, if irritation is experienced, or if dusts or aerosols are generated (e.g., during heating or vigorous mixing), a full-face respirator should be used.[1] Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]
Table 3: Recommended PPE for Laboratory Scenarios
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|
| Weighing Small Quantities (<10g) | Safety glasses with side shields | Nitrile gloves, lab coat | Not required with local exhaust ventilation |
| Solution Preparation / Transfers | Chemical goggles | Nitrile gloves, lab coat | Recommended if heating or potential for aerosolization exists |
| Handling Large Volumes (>1L) | Chemical goggles and face shield | Impervious clothing, nitrile gloves | Required if not in a closed system or fume hood |
| Spill Cleanup | Chemical goggles and face shield | Chemical-resistant apron, double gloves | Full-face respirator may be required depending on spill size |
Safe Handling, Emergency, and Disposal Plans
A comprehensive safety plan extends beyond PPE to include operational protocols, emergency preparedness, and proper waste disposal.
Operational Workflow
Adherence to a standardized handling procedure minimizes the risk of exposure and accidents.
Caption: Safe Handling Workflow.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate: Keep personnel away from and upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spillage and entry into drains.[1] For liquid spills, absorb with an inert material like vermiculite or sand.[4] For solid spills, sweep up carefully to avoid creating dust.[3]
-
Collect: Use spark-proof tools to collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[8]
-
-
First Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
Eye Contact: Rinse thoroughly with pure water for at least 15 minutes, also under the eyelids. Consult a doctor.[1][3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment. This compound is harmful to aquatic life and must not be released into the environment.[1]
Caption: Waste Disposal Workflow.
All waste containing this compound must be collected in a designated, chemically compatible, and clearly labeled hazardous waste container.[8] This container should be kept closed and stored in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal, typically via controlled incineration.[8]
Conclusion
While this compound may not be classified as acutely toxic, the potential for skin irritation and its documented environmental hazards demand careful and considered handling. By implementing the multi-faceted safety approach outlined in this guide—encompassing a thorough hazard assessment, a dynamic PPE protocol, and robust operational and disposal plans—researchers can ensure a safe laboratory environment. This self-validating system of protocols empowers you to work confidently, backed by the principles of expertise and trustworthiness that define modern scientific integrity.
References
[5] 1,6-Dioxacyclohexadecane-7,16-dione | C14H24O4 | CID 94013 - PubChem. (n.d.). Retrieved from [Link]
[9] 1,6-Dioxacyclododecane-7,12-dione | C10H16O4 | CID 13064 - PubChem. (n.d.). Retrieved from [Link]
[10] The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.). Retrieved from [Link]
[11] Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
[12] Personal Protective Equipment - POGO Satellite Manual. (n.d.). Retrieved from [Link]
[7] SAFETY DATA SHEET - Fisher Scientific. (2024, March 30). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 6707-60-4 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. vigon.com [vigon.com]
- 5. 1,6-Dioxacyclohexadecane-7,16-dione | C14H24O4 | CID 94013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,6-Dioxacyclododecane-7,12-dione | C10H16O4 | CID 13064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solutionsstores.com [solutionsstores.com]
- 11. epa.gov [epa.gov]
- 12. pogo.ca [pogo.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




